molecular formula C6H8BNO2 B113477 2-Methylpyridine-5-boronic acid CAS No. 659742-21-9

2-Methylpyridine-5-boronic acid

Cat. No.: B113477
CAS No.: 659742-21-9
M. Wt: 136.95 g/mol
InChI Key: MZUSCPDSQJSBSY-UHFFFAOYSA-N
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Description

2-Methylpyridine-5-boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H8BNO2 and its molecular weight is 136.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8BNO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUSCPDSQJSBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984457
Record name (6-Methylpyridin-3-yl)boronic acid
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Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659742-21-9
Record name (6-Methylpyridin-3-yl)boronic acid
Source EPA DSSTox
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Record name 2-Methylpyridine-5-boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpyridine-5-boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methylpyridine-5-boronic acid in Modern Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the strategic introduction of nitrogen-containing heterocycles is paramount for tuning molecular properties. This compound (also known as 6-methyl-3-pyridylboronic acid) has emerged as a critical building block for this purpose. Its structure uniquely combines the nucleophilic character of a pyridine ring with the versatile reactivity of a boronic acid, making it an indispensable reagent for carbon-carbon bond formation.

This guide provides an in-depth analysis of this compound, moving beyond a simple cataloging of properties to offer expert insights into its reactivity, stability challenges, and practical application. It is designed for researchers, medicinal chemists, and process development scientists who seek to leverage this reagent's potential in complex molecular synthesis. The narrative emphasizes the causality behind experimental choices, providing a framework for rational protocol design and troubleshooting.

Core Physicochemical Properties and Structural Attributes

Understanding the fundamental properties of this compound is the foundation for its effective use. The interplay between the electron-withdrawing pyridine ring and the boronic acid moiety governs its stability, solubility, and reactivity.

Structural and General Properties
PropertyValueSource(s)
Molecular Formula C₆H₈BNO₂[1][2]
Molecular Weight 136.95 g/mol [1][2]
CAS Number 659742-21-9[2][3]
Appearance White to brown powder/solid[2]
Melting Point >300 °C (Decomposes)[Vendor Data]
Synonyms 6-Methylpyridine-3-boronic acid, 2-Picoline-5-boronic acid, (6-methylpyridin-3-yl)boronic acid[2]

Note: The high melting point is indicative of strong intermolecular interactions in the solid state, likely involving hydrogen bonding between the boronic acid hydroxyl groups and the pyridine nitrogen.

Solubility and pKa: The Keys to Reaction and Stability

Precise quantitative solubility data is not widely published, but empirical evidence indicates solubility in polar organic solvents. For a related compound, 2-methoxypyridine-5-boronic acid, solubility in DMSO is reported to be high (100 mg/mL), suggesting similar behavior for the 2-methyl analogue.[4] It is sparingly soluble in water but demonstrates increased solubility under basic conditions due to the formation of the boronate salt.

The Challenge of Stability: Understanding and Mitigating Protodeboronation

A primary consideration for any researcher using 2-pyridylboronic acids is their inherent instability. These compounds are highly susceptible to protodeboronation , a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the reagent inactive for cross-coupling.

Mechanism of Instability

The instability of 2-pyridylboronic acids is significantly enhanced compared to their 3- and 4-pyridyl isomers. This is due to the formation of a zwitterionic intermediate under neutral or slightly acidic conditions. The nitrogen atom of the pyridine ring becomes protonated, and this pyridinium species is intramolecularly positioned to facilitate the departure of the boronic acid group. This pathway leads to rapid decomposition, with half-lives that can be on the order of seconds at neutral pH and elevated temperatures.

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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Steps Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group (Ar²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex, [Ar²-B(OH)₃]⁻. Causality: The base is not merely a scavenger; it is essential for increasing the electron density on the boron center, which facilitates the transfer of the organic moiety to the electron-deficient Pd(II) center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new C-C bond of the product (Ar¹-Ar²), regenerating the Pd(0) catalyst which re-enters the cycle.

Protocol: Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This degassing step is critical for reaction efficiency.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove the inorganic base and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

The 6-methyl-3-pyridyl motif is a valuable scaffold in medicinal chemistry. The methyl group can provide beneficial steric interactions or be a site for further functionalization, while the pyridine nitrogen can act as a hydrogen bond acceptor, influencing solubility and target engagement. This compound is a key reagent for introducing this fragment.

While specific examples directly citing the use of this compound in the synthesis of marketed drugs can be proprietary, its utility is evident in the synthesis of analogues of major drug classes, such as kinase inhibitors and COX-2 inhibitors. For instance, the bipyridine core of Etoricoxib , a selective COX-2 inhibitor, is structurally similar to compounds that can be readily synthesized via Suzuki coupling. [6][7]Furthermore, substituted pyridines are central to a vast number of kinase inhibitors , where the pyridine nitrogen often forms a critical hydrogen bond in the hinge region of the kinase active site. [8][9]The ability to rapidly generate libraries of substituted pyridines using reagents like this compound is a cornerstone of modern lead optimization campaigns. [2][10]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation. [3]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful, albeit sensitive, reagent in the synthetic chemist's toolbox. Its value lies in the efficient and strategic introduction of the 6-methyl-3-pyridyl moiety, a privileged scaffold in medicinal chemistry. A thorough understanding of its inherent instability, particularly its propensity for protodeboronation, is the key to its successful application. By employing careful handling techniques, rational protocol design, and an appreciation for the mechanistic nuances of the Suzuki-Miyaura reaction, researchers can effectively harness the synthetic potential of this versatile building block to accelerate the discovery and development of novel chemical entities.

References

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  • A. A. C. Braga, G. A. Molander, N. H. Morgon. J. Org. Chem.2006, 71 (14), 5465–5472.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2020, 25(12), 2775. [Link]
  • Supporting Information for "Deoxygenation of Amine N-Oxides with Dimethylphenylsilane Catalyzed by Gold Nanoparticles on Carbon Nanotubes". The Royal Society of Chemistry. [Link]
  • CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • US9024030B2 - Process for the synthesis of etoricoxib.
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  • WO2015036550A1 - Process for making etoricoxib.
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  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
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  • The 13 C-NMR spectrum of compound.

Sources

Foreword: The Strategic Importance of 2-Methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methylpyridine-5-boronic Acid

In the landscape of modern drug discovery and materials science, the pyridine ring remains a cornerstone scaffold. Its strategic functionalization is paramount to modulating physicochemical properties and biological activity. Among the vast arsenal of synthetic building blocks, this compound (CAS: 659742-21-9) has emerged as a particularly valuable reagent.[1][2] Its utility is primarily anchored in its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology that forges carbon-carbon bonds with exceptional precision and reliability.[3][4] This guide provides an in-depth exploration of the principal synthetic routes to this key intermediate, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to dissect the underlying principles, rationale for experimental choices, and field-proven insights for successful synthesis.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of pyridinylboronic acids can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of method often depends on factors such as scale, available starting materials, functional group tolerance, and desired purity profile. We will focus on the three most prevalent and robust methodologies: Halogen-Metal Exchange, Palladium-Catalyzed Borylation, and Iridium-Catalyzed C-H Activation.

Method 1: The Cornerstone Approach: Halogen-Metal Exchange followed by Borylation

This classical method remains the most dependable and cost-effective route for large-scale production. It is a two-step sequence involving the formation of a highly reactive organometallic intermediate from a halogenated pyridine, which is then "trapped" by an electrophilic boron source.

Causality and Mechanism:

The process hinges on the umpolung (polarity reversal) of the C5 carbon on the pyridine ring. The starting material, 5-bromo-2-methylpyridine, features an electrophilic C-Br bond. Treatment with a strong organolithium base, typically n-butyllithium, at cryogenic temperatures initiates a rapid halogen-metal exchange. This is significantly faster than deprotonation of other ring protons or the methyl group. The resulting 2-methyl-5-lithiopyridine intermediate is a potent nucleophile. This nucleophile is then quenched with a trialkyl borate, such as triisopropyl borate or trimethyl borate.[5][6] The boron atom in the borate ester is highly electrophilic and readily accepts the nucleophilic attack from the lithiated pyridine. The final step is an acidic workup, which hydrolyzes the resulting borate ester to the desired boronic acid. The requirement for very low temperatures (typically -78 °C) is critical to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring itself.[7][8]

Workflow: Halogen-Metal Exchange and Borylation

G cluster_0 Reaction Setup cluster_1 Core Reaction cluster_2 Workup & Isolation A 5-Bromo-2-methylpyridine + Triisopropyl Borate in THF/Toluene B Cool to -78 °C A->B Charge Reactor C Slow addition of n-Butyllithium B->C D Stir at -78 °C (Halogen-Metal Exchange) C->D E Warm to Room Temp (Borylation & Ester Formation) D->E F Quench with Acid (e.g., HCl) E->F G Hydrolysis to Boronic Acid F->G H Purification (e.g., Recrystallization) G->H I This compound H->I

Caption: Workflow for boronic acid synthesis via halogen-metal exchange.

Detailed Experimental Protocol:

  • Reaction Setup: A dry, multi-necked flask under an inert atmosphere (Argon or Nitrogen) is charged with 5-bromo-2-methylpyridine (1.0 eq) and anhydrous solvent (e.g., a mixture of THF and toluene).[5] Triisopropyl borate (1.2 - 1.5 eq) is added.

  • Lithiation: The solution is cooled to an internal temperature of -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 - 1.2 eq, typically 2.5 M in hexanes) is added dropwise via syringe pump over 1-2 hours, ensuring the internal temperature does not rise significantly.[5][8]

  • Borylation: After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1-2 hours. The cooling bath is then removed, and the mixture is allowed to warm slowly to room temperature overnight.

  • Workup and Isolation: The reaction is carefully quenched by pouring it into an acidic solution (e.g., 2 M HCl) with vigorous stirring. The layers are separated, and the aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove organic impurities. The pH of the aqueous layer is then adjusted to ~7, often resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water and a non-polar solvent like hexane, and dried under vacuum.

ParameterRecommended ConditionRationale / Field Insight
Starting Material 5-Bromo-2-methylpyridineThe bromo-substituent is optimal for rapid lithium-halogen exchange. Chloro-pyridines are generally less reactive.
Solvent Anhydrous THF or Toluene/THFTHF is essential for solvating the lithium species. Toluene can help with temperature control and solubility. Must be scrupulously dry.
Temperature -78 °C to -40 °CCrucial to prevent side reactions, including attack of n-BuLi on the pyridine ring or decomposition of the lithiated intermediate.[5]
Borate Ester Triisopropyl borateOften preferred over trimethyl borate as it is less reactive towards n-BuLi, allowing for an "in situ quench" protocol.[5]
Workup Acidic Quench (e.g., 2M HCl)Hydrolyzes the borate ester intermediate to the final boronic acid and separates it from unreacted starting materials.
Method 2: The Versatile Approach: Palladium-Catalyzed Miyaura Borylation

For substrates with sensitive functional groups that cannot tolerate strongly basic organolithium reagents, the palladium-catalyzed Miyaura borylation offers a milder and more versatile alternative.[9] This method couples a halopyridine with a diboron reagent.

Causality and Mechanism:

The reaction proceeds through a well-established catalytic cycle.[4]

  • Oxidative Addition: A low-valent Palladium(0) complex, typically generated in situ, undergoes oxidative addition into the C-Br bond of 5-bromo-2-methylpyridine to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base (e.g., potassium acetate), a boryl group from the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) is transferred to the palladium center, displacing the halide. The base activates the diboron species, facilitating this step.

  • Reductive Elimination: The resulting Pd(II) complex, now bearing both the pyridyl group and the boryl group, undergoes reductive elimination. This step forms the C-B bond of the product (as a pinacol ester) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The initial product is the boronic ester, which can be isolated or hydrolyzed to the boronic acid if desired.[10][11]

Catalytic Cycle: Miyaura Borylation

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdB Ar-Pd(II)-B(OR)₂ L₂ ArPdX->ArPdB Transmetalation (B₂pin₂, Base) ArPdB->Pd0 Reductive Elimination Product Product ArPdB->Product Ar-B(OR)₂

Caption: Simplified catalytic cycle for Miyaura cross-coupling borylation.

Detailed Experimental Protocol:

  • Reaction Setup: To a sealed vessel or Schlenk flask are added 5-bromo-2-methylpyrimidine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.05 - 1.2 eq), a base such as potassium acetate (3.0 eq), and a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.1 eq).[10]

  • Inerting: The vessel is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition & Reaction: Anhydrous, degassed solvent (e.g., 1,4-dioxane) is added. The mixture is heated with stirring to 80-100 °C for several hours (3-18 h), with progress monitored by LCMS or TLC.[9][10]

  • Workup and Isolation: Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove palladium residues. The filtrate is washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. The resulting crude this compound pinacol ester can be purified by silica gel chromatography or used directly in subsequent steps. Hydrolysis to the boronic acid can be achieved with an acid wash if needed.

ParameterRecommended ConditionRationale / Field Insight
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd(dppf)Cl₂ is often robust and effective for heteroaromatic substrates.[10] Tetrakis(triphenylphosphine)palladium(0) is also widely used.[9][12]
Diboron Reagent Bis(pinacolato)diboron (B₂pin₂)Bench-stable, easy to handle solid. Forms a stable pinacol ester product that is often easier to purify than the free boronic acid.
Base Potassium Acetate (KOAc)A mild base that is highly effective in this transformation. Stronger bases can lead to side reactions.
Solvent 1,4-Dioxane, DMF, TolueneAnhydrous and degassed polar aprotic solvents are preferred to maintain catalyst activity.
Method 3: The Atom-Economical Frontier: Iridium-Catalyzed C-H Borylation

Direct C-H borylation represents a more advanced and atom-economical strategy, as it circumvents the need for pre-halogenated starting materials.[13] This reaction uses an iridium catalyst to directly replace a C-H bond on the pyridine ring with a C-B bond.

Causality and Mechanism:

The reaction is catalyzed by an Iridium(I) or Iridium(III) species, typically generated from a precursor like [Ir(COD)OMe]₂ and a bipyridine-based ligand (e.g., 4,4′-di-tert-butyl-2,2′-dipyridyl, dtbpy).[14][15] The active Ir catalyst reacts with the diboron reagent to form a boryl-iridium complex. This complex then activates a C-H bond on the substrate (2-methylpyridine) via a concerted metalation-deprotonation or oxidative addition pathway. Reductive elimination from the resulting intermediate furnishes the borylated pyridine and regenerates the active catalyst.

A key challenge is regioselectivity. For 2-methylpyridine, C-H activation can potentially occur at positions 3, 4, 5, and 6. The reaction is primarily governed by sterics; the catalyst will preferentially activate the least hindered C-H bonds.[13][16] Therefore, borylation of 2-methylpyridine is expected to yield a mixture of the 3- and 5-borylated products, with the 5-position often favored. Another challenge is potential catalyst inhibition by coordination of the pyridine nitrogen to the iridium center, which can slow the reaction.[17][18]

Regioselectivity in C-H Borylation

G cluster_products Reaction Products sub sub A 2-Methylpyridine C Mixture of Isomers A->C B [Ir] Catalyst + B₂pin₂ B->C D 2-Methylpyridine-5-boronic ester (Major Product - Less Steric Hindrance) E 2-Methylpyridine-3-boronic ester (Minor Product) F No reaction at C4/C6 (Steric/Electronic Effects)

Caption: Sterically-governed regioselectivity in the C-H borylation of 2-methylpyridine.

Detailed Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the iridium precatalyst (e.g., [Ir(COD)Cl]₂, 1.5 mol%), the ligand (e.g., dtbpy, 3 mol%), and bis(pinacolato)diboron (1.0 eq).[14]

  • Reagent Addition: The substrate, 2-methylpyridine (2-picoline) (1.2 eq), and an anhydrous, non-coordinating solvent like octane or methyl tert-butyl ether (MTBE) are added.[14]

  • Reaction: The mixture is heated to 80-100 °C and stirred for 12-24 hours. The reaction progress is monitored by GC-MS analysis of aliquots.

  • Workup and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to separate the desired 5-borylated isomer from other isomers and starting material.

ParameterRecommended ConditionRationale / Field Insight
Catalyst System [Ir(COD)OMe]₂ / dtbpyA highly active and commonly used system for arene borylation. Ligand choice is crucial for catalyst stability and activity.[15][19]
Substrate 2-Methylpyridine (2-Picoline)The direct starting material, avoiding a separate halogenation step.
Solvent Non-coordinating (e.g., octane, hexanes, MTBE)Coordinating solvents like THF can compete with the substrate for binding to the Ir center, inhibiting the reaction.[14]
Challenge RegioselectivityThe primary drawback. Often yields a mixture of isomers requiring careful purification. The ratio can sometimes be optimized by tuning the ligand and reaction conditions.

Purification and Characterization: The Final Hurdle

Purifying pyridylboronic acids can be non-trivial due to their amphiphilic nature and tendency to form trimetic anhydrides (boroxines).

  • Recrystallization: For the free boronic acid obtained from the halogen-metal exchange route, recrystallization from hot water or water/ethanol mixtures is often effective.[20]

  • Chromatography: The pinacol esters produced via the Pd or Ir-catalyzed routes are generally less polar and more amenable to silica gel column chromatography than the free boronic acids.

  • Derivatization: If purification proves difficult, the crude boronic acid can be converted to a more stable and crystalline derivative, such as a potassium trifluoroborate salt (by treatment with KHF₂) or a diethanolamine adduct.[20] These can be purified by recrystallization and then hydrolyzed back to the boronic acid just before use.

  • Characterization: Successful synthesis should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify the structure and purity.

Safety Considerations

  • Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere by trained personnel.

  • Metal Catalysts: Palladium and Iridium compounds are toxic and should be handled with appropriate personal protective equipment. Care should be taken to remove metal residues from the final product, especially if intended for pharmaceutical applications.

  • Product Hazards: this compound is classified as an irritant.[2] Avoid inhalation, skin, and eye contact.

Conclusion

The synthesis of this compound is achievable through several robust methods. The classical halogen-metal exchange offers a cost-effective and scalable route, ideal for bulk manufacturing. Palladium-catalyzed Miyaura borylation provides greater functional group tolerance and milder conditions, making it a versatile choice in complex molecule synthesis. Finally, iridium-catalyzed C-H borylation stands at the cutting edge of efficiency and atom economy, though challenges in regioselectivity must be carefully managed. A thorough understanding of the mechanisms, critical parameters, and practical limitations of each protocol, as outlined in this guide, will empower researchers to select and execute the optimal synthetic strategy for their specific needs.

References

  • Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
  • Li, W., Nelson, D. P., Jensen, M. S., & Kallemeyn, J. M. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Organic Syntheses, 81, 89. [Link]
  • ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. [Link]
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  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
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  • Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
  • PubMed. (2014).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Wuhan Chemwish Technology Co., Ltd. (n.d.). This compound CAS NO.659742-21-9. [Link]
  • ACS Fall 2025. (n.d.).
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  • ACS Omega. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. [Link]
  • National Center for Biotechnology Information. (n.d.). 5-Methylpyridine-2-boronic acid. [Link]
  • Reddit. (2017).
  • Google Patents. (n.d.). Process for the production of 2-methyl-5-ethyl pyridine.
  • ResearchGate. (2015).

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Core Characteristics and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylpyridine-5-boronic acid

This guide provides a comprehensive technical overview of this compound, a pivotal reagent in modern organic synthesis and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document delves into its fundamental properties, core applications, and the nuanced methodologies required for its successful implementation.

This compound, identified by CAS Number 659742-21-9 , is a heterocyclic organoboron compound.[][2][3][4] Its structure, featuring both a pyridine ring and a boronic acid functional group, makes it a versatile building block, particularly for introducing the 2-methylpyridine moiety into larger, more complex molecules. This dual functionality is the cornerstone of its utility in constructing carbon-carbon and carbon-heteroatom bonds.

From a practical standpoint, understanding the physicochemical properties of a reagent is paramount for experimental design, ensuring both safety and reproducibility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 659742-21-9[2][3][4]
Molecular Formula C₆H₈BNO₂[2][3]
Molecular Weight 136.95 g/mol [2][3]
Appearance White to off-white solid/crystalline powder[2][5]
Purity Typically ≥95%[2][5]
Synonyms 6-Methyl-3-pyridylboronic acid[5]

Handling, Storage, and Safety Considerations: The Foundation of Reliable Results

The reliability of any experiment involving boronic acids begins with proper handling and storage. Boronic acids are known to be sensitive to environmental conditions, which can impact their purity and reactivity.

Storage and Stability: Boronic acids are generally stable solids, but they are susceptible to dehydration. Under elevated temperatures or vacuum, three molecules of boronic acid can condense to form a cyclic trimer anhydride known as a boroxine. While this process is often reversible upon exposure to water, the presence of boroxines can complicate reaction stoichiometry and yield. Therefore, it is recommended to store this compound in a tightly sealed container in a cool, dry place.[6] Storage at room temperature is generally acceptable.[5]

Handling and Safety: From a safety perspective, arylboronic acids warrant careful handling. Recent studies have indicated that some arylboronic acids may be weakly mutagenic, classifying them as potential genotoxic impurities (PGIs).[7] This is a critical consideration in pharmaceutical process development, where controlling such impurities in the final Active Pharmaceutical Ingredient (API) is a regulatory necessity.[7]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood, wearing standard PPE including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: For reactions sensitive to moisture or oxidation, handling the solid under an inert atmosphere (e.g., Argon or Nitrogen) is advisable, though not always strictly necessary for setting up many coupling reactions.[8][9]

The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application

The predominant application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful and widely used tools for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds.[8][10][11]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps. The efficiency of this cycle is the reason for the reaction's robustness and tolerance to a wide array of functional groups.[8]

Suzuki_Mechanism Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmetalation + [Ar'-B(OH)₂(Base)]⁻ RedElim Reductive Elimination Transmetalation->RedElim Isomerization RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Forms BoronicAcid Ar'-B(OH)₂ Halide Ar-X (Aryl Halide) Base Base (e.g., K₂CO₃) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids (Ar-Br, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir (85-110 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Sources

Introduction: The Strategic Importance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methylpyridine-5-boronic acid

In the landscape of modern medicinal chemistry and materials science, the ability to efficiently construct complex biaryl and heteroaryl structures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this capability, offering a robust and versatile method for forging carbon-carbon bonds.[1][2] Central to this reaction's success is the availability of high-quality, functionalized building blocks. This compound has emerged as a particularly valuable reagent in this context. Its unique electronic and structural properties make it an indispensable tool for researchers aiming to introduce the 2-methylpyridine moiety into novel molecular frameworks, a common motif in pharmaceuticals and advanced materials.[3]

This guide provides an in-depth technical overview of this compound, moving beyond a simple data sheet to offer field-proven insights for its application. We will delve into its core properties, provide a detailed, validated protocol for its use in Suzuki-Miyaura coupling, and explain the scientific causality behind critical experimental choices. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful synthetic intermediate with precision and confidence.

Core Physicochemical & Safety Data

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and safe experimentation. The key characteristics of this compound are summarized below.

Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 136.95 g/mol [4][5][6]
Molecular Formula C₆H₈BNO₂[4][5]
CAS Number 659742-21-9[4][5]
IUPAC Name (6-methylpyridin-3-yl)boronic acid[5]
Synonyms 6-Methylpyridine-3-boronic acid, 2-Picoline-5-boronic acid[5]
Appearance White to brown powder/solid[5]
Purity Typically ≥97%[5]
Hazard and Safety Profile

Safe handling is non-negotiable. This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

Hazard ClassificationPrecautionary StatementSource(s)
Skin Corrosion/Irritation (Category 2) Causes skin irritation. Wear protective gloves and clothing. Wash hands thoroughly after handling.[6][7][8]
Serious Eye Damage/Eye Irritation (Category 2) Causes serious eye irritation. Wear eye protection/face protection.[6][7][8]
Specific target organ toxicity (single exposure, Category 3) May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6][7]

The Suzuki-Miyaura Coupling: Mechanism and Application

The primary application for this compound is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3] This reaction is a powerful tool for forming a C(sp²)–C(sp²) bond between an organohalide (or triflate) and an organoboron compound.[9]

The catalytic cycle is a self-validating system comprising three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners. The base is critical here; it facilitates the formation of a more nucleophilic boronate species, which accelerates this step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are ejected as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[9][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex1 Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) pd0->pd2_complex1 Oxidative Addition r1x Organohalide (Ar-X) r1x->pd2_complex1 pd2_complex2 Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') pd2_complex1->pd2_complex2 Transmetalation boronic_acid 2-Methylpyridine- 5-boronic acid (Ar'-B(OH)₂) + Base boronic_acid->pd2_complex2 pd2_complex2->pd0 Reductive Elimination product Coupled Product (Ar-Ar') pd2_complex2->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials & Reagents
  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[1][9]

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

  • Standard inert atmosphere glassware (Schlenk flask or reaction vial)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).

    • Causality: An inert atmosphere is absolutely critical. The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle.

  • Solvent Addition:

    • Seal the flask and briefly evacuate and backfill with inert gas (repeat 3 times).

    • Add the degassed solvent system via syringe. A typical concentration is 0.1-0.5 M with respect to the aryl bromide.

    • Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst from deactivation.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to the target temperature (typically 85-110 °C).[1]

    • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine to remove the base and other inorganic salts.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the pure biaryl product.

Experimental_Workflow start Start setup 1. Reaction Setup (Add Reagents to Flask under Inert Atmosphere) start->setup solvent 2. Solvent Addition (Degassed Solvent via Syringe) setup->solvent reaction 3. Reaction Execution (Heat with Stirring, Monitor Progress) solvent->reaction workup 4. Work-up (Cool, Dilute, Wash) reaction->workup purification 5. Purification (Dry, Concentrate, Column Chromatography) workup->purification end Pure Product purification->end

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Applications in Drug Discovery and Development

Boronic acids and their derivatives are foundational in modern drug discovery.[2][11][12] The ability to use reagents like this compound to construct complex molecules has accelerated the synthesis of novel active pharmaceutical ingredients (APIs). The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The methyl group can provide beneficial steric and electronic properties, influencing how a potential drug molecule binds to its biological target.

The use of this specific building block allows for the strategic incorporation of the 2-methylpyridine unit, enabling researchers to:

  • Explore Structure-Activity Relationships (SAR): By coupling this boronic acid with a diverse library of halides, chemists can rapidly generate a series of related compounds to probe how molecular changes affect biological activity.

  • Synthesize Known APIs: It can serve as a key intermediate in the synthesis of established pharmaceutical agents.

  • Develop Novel Scaffolds: It is instrumental in creating entirely new molecular frameworks for targeting diseases ranging from cancer to infectious diseases.[3]

Conclusion

This compound is more than just a chemical with a defined molecular weight; it is a strategic enabler for innovation in chemical synthesis. Its utility, primarily through the robust and reliable Suzuki-Miyaura coupling, provides a direct pathway to molecular complexity. By understanding its properties, adhering to safe handling practices, and applying validated protocols, researchers in drug discovery and materials science can effectively harness its potential to build the molecules that will define future advancements.

References

  • This compound - PubChem, NIH. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities, MDPI. [Link]
  • This compound, HCl, ChemBK. [Link]
  • 5-Methylpyridine-2-boronic acid | C6H8BNO2 | CID 2762743 - PubChem, NIH. [Link]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities, ResearchG
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective, MDPI. [Link]
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Suzuki Cross-coupling Reaction procedure, Rose-Hulman Institute of Technology. [Link]
  • The Role of Boronic Acids in Modern Drug Discovery, NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

2-Methylpyridine-5-boronic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Methylpyridine-5-boronic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound in Modern Drug Discovery

This compound is a heterocyclic organoboron compound that has emerged as a critical building block in medicinal chemistry and pharmaceutical development. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone for the synthesis of complex biaryl structures prevalent in many drug candidates.[1][2] The pyridine moiety is a common feature in biologically active molecules, making this reagent an invaluable tool for introducing the 6-methylpyridin-3-yl group into target structures.[1][2]

However, the successful application of this compound in synthetic workflows is fundamentally dependent on understanding and controlling its solubility. Like many boronic acids, it presents unique challenges that can impact reaction kinetics, yield, and purification. This guide provides a comprehensive overview of the physicochemical properties of this compound, delves into the theoretical and practical aspects of its solubility, and offers field-proven methodologies for its accurate determination and enhancement.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic molecular and physical characteristics. These properties are essential for everything from reaction stoichiometry calculations to safety and handling.

PropertyValueSource(s)
Molecular Formula C₆H₈BNO₂[3][4]
Molecular Weight 136.95 g/mol [3][4][5]
CAS Number 659742-21-9[3][4][6]
Appearance White to off-white or brown powder/solid[1][4]
Purity Typically ≥95-98% for research and development grades[1][3]
Synonyms 6-Methylpyridine-3-boronic acid, (6-methylpyridin-3-yl)boronic acid[4]

The Duality of Boronic Acid Solubility: A Mechanistic Perspective

The solubility behavior of boronic acids is more complex than that of typical organic compounds. The primary complicating factor is the propensity of boronic acids to undergo reversible dehydration to form a cyclic anhydride known as a boroxine.[7][8]

Causality Behind the Challenge: This equilibrium between the monomeric acid and the trimeric boroxine is crucial because the two forms have significantly different solubilities.[7] Boroxines are generally less polar and thus less soluble in aqueous or polar organic solvents. The position of this equilibrium is influenced by the solvent, temperature, and concentration, making it difficult to obtain consistent and repeatable solubility data.[7][8]

Boroxine_Equilibrium BoronicAcid 3 x this compound (Monomer) More Polar, More Soluble Boroxine 2,4,6-Tris(6-methylpyridin-3-yl)boroxine (Trimeric Anhydride) Less Polar, Less Soluble BoronicAcid->Boroxine Dehydration (-3 H₂O) Water {3 x H₂O} Boroxine->BoronicAcid Hydration (+3 H₂O)

Caption: Reversible dehydration of this compound to its less soluble boroxine form.

Furthermore, the pH of the medium plays a pivotal role. Boronic acids are Lewis acids that can accept a hydroxide ion to form a more water-soluble, ionized boronate species.[9] This property can be strategically exploited to enhance aqueous solubility.

Solubility Profile of this compound

  • Aqueous Solubility: Expected to be limited at neutral pH. The presence of the pyridine ring nitrogen (pKa of the conjugate acid ~5-6) and the boronic acid group (pKa ~8-9) means its charge state, and thus aqueous solubility, will be highly dependent on pH.

  • Organic Solvents: Generally, boronic acids show good solubility in polar aprotic solvents. For a closely related compound, 2-Methoxypyridine-5-boronic acid, a solubility of 100 mg/mL in DMSO has been reported, suggesting that this compound will also be highly soluble in DMSO.[10] It is expected to be soluble in other common organic solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF), which are frequently used for Suzuki-Miyaura reactions.[11] Ethers and ketones are also generally good solvents for arylboronic acids.[7] Solubility is likely to be very low in non-polar hydrocarbon solvents like methylcyclohexane.[7][8]

Experimental Workflow for Solubility Determination

For drug development professionals, obtaining precise solubility data is non-negotiable. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound, typically using the shake-flask method, followed by HPLC quantification.

Protocol: Equilibrium Solubility by Shake-Flask Method

This method measures the concentration of a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, THF) in a sealed, inert vial.

    • Expertise & Experience: Using an excess of solid is critical to ensure that a saturated solution is achieved, which is the entire basis of the measurement. A magnetic stir bar should be added for consistent agitation.

  • Equilibration: Place the vials in a temperature-controlled shaker or rotator (e.g., at 25 °C or 37 °C) for a period sufficient to reach equilibrium.

    • Expertise & Experience: For boronic acids, 24 to 48 hours is a standard equilibration time. This duration is necessary to allow the slower kinetics of the acid-boroxine equilibrium to be fully established, ensuring the measured solubility is the true thermodynamic equilibrium value.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sample Collection & Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particulates.

    • Trustworthiness: Filtration is a critical self-validating step. The absence of solid particles in the final sample ensures you are measuring the solubility of the dissolved compound only. The first few drops of the filtrate should be discarded to prevent any potential adsorption effects from the filter membrane.

  • Dilution & Analysis: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve. Analyze the sample using a validated HPLC-UV method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard technique for accurately quantifying the concentration of the dissolved boronic acid.

Typical HPLC Method Parameters:

  • Column: A C18 stationary phase is commonly used (e.g., XBridge Premier BEH C18 or XSelect Premier HSS T3).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water, low pH) and an organic solvent (e.g., acetonitrile or methanol).

    • Expertise & Experience: Operating at a low pH ensures the boronic acid is in its neutral, un-ionized state, which typically leads to better retention and peak shape on a reverse-phase column.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., ~260-280 nm, characteristic of the pyridine ring).

  • Quantification: Concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis A Add excess solid to solvent B Seal vial & add stir bar A->B C Agitate at constant T (24-48 hours) B->C D Settle undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F G Inject on HPLC-UV F->G H Quantify vs. Cal Curve G->H

Caption: Experimental workflow for determining equilibrium solubility.

Field-Proven Strategies for Solubility Enhancement

In drug development and process chemistry, enhancing the solubility of a key reagent is often necessary.

  • pH Adjustment: As discussed, increasing the pH of an aqueous solution above the pKa of the boronic acid will form the more soluble anionic boronate species. This is a simple and effective strategy for aqueous-based reactions or formulations.

  • Co-Solvent Systems: Using a mixture of solvents can significantly improve solubility. For instance, adding a polar organic solvent like ethanol or DMSO to an aqueous buffer can disrupt the crystal lattice of the solid more effectively than either solvent alone.

  • Complexation with Diols: Boronic acids readily and reversibly react with 1,2- or 1,3-diols (e.g., mannitol, sorbitol, propylene glycol) to form five- or six-membered cyclic boronate esters.[12]

    • Authoritative Grounding: This ester formation prevents the dehydration pathway to the less soluble boroxine. Furthermore, the formation of these esters can increase aqueous solubility and lower the pKa of the boronic acid, making it more acidic and more soluble at lower pH values.[12] This is the principle behind the formulation of the FDA-approved boronic acid drug Velcade® (bortezomib), which is lyophilized with mannitol to enhance its solubility and stability.[12]

Diol_Complexation BoronicAcid This compound BoronateEster Cyclic Boronate Ester More Soluble BoronicAcid->BoronateEster Esterification Diol Diol (e.g., Mannitol) BoronateEster->BoronicAcid Hydrolysis Water {2 x H₂O}

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylpyridine-5-boronic acid (also known as 6-methylpyridin-3-ylboronic acid) is a bifunctional organoboron compound of significant interest in medicinal chemistry and organic synthesis.[1] Its utility as a building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient formation of carbon-carbon bonds, making it a valuable reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]

Given its pivotal role, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of such molecules in solution. This guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound, offering field-proven insights into spectral interpretation, experimental best practices, and the underlying chemical principles.

Molecular Structure and Spectroscopic Assignment

The structural integrity and purity of this compound are confirmed by a detailed analysis of its NMR spectra. The numbering convention used for the assignment of NMR signals is shown below.

Diagram 1: Molecular Structure and Numbering

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed fingerprint of the proton environments within the molecule. The analysis presented here is based on experimental data acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a preferred solvent for boronic acids due to its ability to solubilize the compound and slow the exchange of the acidic B(OH)₂ protons.

Data Summary: ¹H NMR
Assigned ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H69.23d1.51H
H48.81dd8.1, 1.51H
B(OH)₂8.23s (broad)-2H
H37.82d8.11H
C7-H₃ (CH₃)2.67s-3H
Source: Experimental data reported in patent literature.[2]
Interpretation and Causality
  • Aromatic Region (δ 7.5-9.5 ppm): The pyridine ring exhibits three distinct signals in the downfield region, characteristic of aromatic protons.

    • H6 (δ 9.23): This proton, positioned ortho to the nitrogen atom, is the most deshielded. The strong electron-withdrawing effect of the nitrogen atom significantly reduces the electron density around H6, causing it to resonate far downfield. It appears as a doublet with a small coupling constant (J = 1.5 Hz), which arises from a four-bond meta-coupling to H4.

    • H4 (δ 8.81): This proton is coupled to two different neighboring protons. It shows a large ortho-coupling (J = 8.1 Hz) to H3 and a smaller meta-coupling (J = 1.5 Hz) to H6, resulting in a doublet of doublets (dd) multiplicity.

    • H3 (δ 7.82): This proton is adjacent to the methyl-substituted carbon (C2) and is the most upfield of the aromatic signals. It appears as a clean doublet due to the large ortho-coupling (J = 8.1 Hz) with H4.

  • Boronic Acid Protons (δ 8.23): The two protons of the boronic acid group, -B(OH)₂, typically appear as a single, broad singlet. Their chemical shift can be highly variable and is dependent on concentration, temperature, and residual water content in the solvent. In DMSO-d₆, hydrogen bonding with the solvent slows down the chemical exchange, allowing for their observation. This peak will readily disappear upon the addition of a drop of D₂O to the NMR tube, a standard method for confirming the presence of exchangeable protons.

  • Alkyl Region (δ 2.67 ppm): The three protons of the methyl group (C7) at the C2 position appear as a sharp singlet at 2.67 ppm. The absence of any adjacent protons results in no spin-spin coupling.

¹³C NMR Spectral Analysis

Predicted Data Summary: ¹³C NMR
Assigned CarbonPredicted Chemical Shift (δ) ppmRationale
C2~158Attached to nitrogen and bearing a methyl group.
C6~152Attached to nitrogen, significantly deshielded.
C4~140Aromatic CH, influenced by nitrogen and boronic acid.
C3~125Aromatic CH.
C5~130 (often broad or unobserved)Attached to boron; signal broadened by quadrupolar relaxation.
C7 (CH₃)~24Typical chemical shift for a methyl group on an aromatic ring.
Interpretation and Causality
  • Aromatic Carbons (δ 125-160 ppm):

    • C2 and C6: The carbons directly bonded to the electronegative nitrogen atom (C2 and C6) are the most deshielded and appear furthest downfield.

    • C5: The carbon atom directly attached to the boron atom (ipso-carbon) is often difficult to observe. Boron nuclei (¹¹B and ¹⁰B) possess a quadrupole moment, which can lead to efficient relaxation and significant broadening of the attached ¹³C signal, sometimes to the point where it is indistinguishable from the baseline.

    • C3 and C4: These carbons appear at chemical shifts typical for pyridine ring carbons, with their exact positions influenced by the electronic effects of the substituents.

  • Alkyl Carbon (δ ~24 ppm): The methyl carbon (C7) is expected in the typical upfield region for sp³-hybridized carbons attached to an aromatic system.

Experimental Protocol: NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology is recommended for the characterization of this compound.

Workflow: NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_h1 ¹H Spectrum cluster_c13 ¹³C Spectrum cluster_proc Data Processing weigh 1. Weigh Sample (10-15 mg of this compound) dissolve 2. Dissolve in Solvent (0.7 mL of DMSO-d₆) weigh->dissolve vortex 3. Ensure Homogeneity (Vortex/sonicate until fully dissolved) dissolve->vortex transfer 4. Transfer to NMR Tube (Use a clean, dry 5mm NMR tube) vortex->transfer tune 5. Tune & Shim (Lock on DMSO-d₆, tune probe, and shim) transfer->tune H1_acq 6. Acquire ¹H Data (zg30 pulse program, ~16 scans) tune->H1_acq C13_acq 7. Acquire ¹³C Data (zgpg30 pulse program, ~1024 scans) tune->C13_acq process 8. Process Spectra (Fourier transform, phase, and baseline correct) H1_acq->process C13_acq->process reference 9. Reference Spectra (¹H: residual DMSO at 2.50 ppm ¹³C: DMSO-d₆ at 39.52 ppm) process->reference integrate 10. Integrate & Assign (Integrate ¹H signals and assign all peaks) reference->integrate

Justification of Protocol Choices:

  • Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is the solvent of choice for several reasons. Firstly, it readily dissolves polar compounds like boronic acids. Secondly, its high boiling point and viscosity slow down the intermolecular proton exchange of the -B(OH)₂ group, allowing these protons to be observed as a broad singlet. In contrast, solvents like CDCl₃ often lead to very broad or unobservable -B(OH)₂ signals and can promote the formation of cyclic boroxine anhydrides, which would complicate the spectrum.

  • Spectrometer Frequency: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, especially in the crowded aromatic region, facilitating accurate coupling constant analysis.

  • Pulse Programs: Standard pulse programs (zg30 for ¹H, zgpg30 for ¹³C with proton decoupling) are sufficient for routine characterization.

  • Referencing: Accurate referencing to the residual solvent peak is critical for comparing data across different experiments and with literature values.

Conclusion

The NMR spectra of this compound are highly informative and provide unambiguous confirmation of its chemical structure. The ¹H NMR spectrum is characterized by three distinct, well-resolved signals in the aromatic region, a sharp singlet for the methyl group, and a characteristic broad singlet for the boronic acid protons. While the ipso-carbon attached to boron may be unobserved, the ¹³C NMR spectrum complements the ¹H data to provide a complete structural picture. The methodologies and interpretations presented in this guide serve as a robust framework for researchers, scientists, and drug development professionals working with this important synthetic building block.

References

  • Chem-Impex International. (n.d.). This compound hydrochloride.
  • Schann, L., et al. (2016). Patent MALUXRMA sos. Google Patents.

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The Unseen Architecture: A Technical Guide to the Crystal Structure Determination of 2-Methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the determination of the crystal structure of 2-Methylpyridine-5-boronic acid. While a definitive crystal structure is not yet publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the necessary steps from synthesis and crystallization to X-ray diffraction analysis and structure elucidation. By presenting a validated synthesis protocol and detailing the principles of crystallographic analysis, this guide aims to empower researchers to uncover the precise three-dimensional arrangement of this valuable chemical entity, a critical step in leveraging its full potential in medicinal chemistry and materials science.

Introduction: The Significance of this compound

This compound, also known as (6-methylpyridin-3-yl)boronic acid, is a heterocyclic organoboron compound of significant interest in the pharmaceutical and agrochemical industries. Its utility primarily stems from its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[1] This capability allows for the efficient synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

The boronic acid functional group is a key pharmacophore in several FDA-approved drugs, highlighting the importance of this class of compounds in modern drug discovery.[2] Understanding the precise three-dimensional structure of this compound at an atomic level is paramount. A crystal structure provides unambiguous information on:

  • Molecular Conformation: The preferred spatial arrangement of the pyridine ring and the boronic acid group.

  • Intermolecular Interactions: The nature of hydrogen bonding, π-stacking, and other non-covalent interactions that dictate the crystal packing.

  • Stereochemistry: Unambiguous assignment of the molecule's three-dimensional shape.[1]

This structural data is invaluable for structure-based drug design, enabling the rational design of more potent and selective inhibitors for various biological targets.[3] It also informs our understanding of the compound's physicochemical properties, such as solubility and stability, which are critical for formulation and development.

Synthesis and Purification: Obtaining Crystalline-Grade Material

The first and most critical step in any crystallographic study is the synthesis and purification of high-quality, single-phase material. The following protocol, adapted from established methods for pyridineboronic acids, provides a reliable pathway to obtaining this compound suitable for crystallization trials.[3][4]

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol describes the synthesis from a commercially available precursor, 5-bromo-2-methylpyridine.

Materials:

  • 5-Bromo-2-methylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • Reaction Setup: A dry Schlenk flask is charged with 5-bromo-2-methylpyridine (1.0 eq) and anhydrous THF under an inert atmosphere of argon or nitrogen.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 30-60 minutes. Formation of the lithiated species is the key step.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 12 hours.

  • Hydrolysis (Workup): The reaction is carefully quenched by the slow addition of concentrated HCl at 0 °C until the pH is acidic. The mixture is then stirred at room temperature for 1 hour to hydrolyze the boronate ester.

  • Neutralization and Extraction: The pH of the aqueous layer is adjusted to approximately 8 with a saturated NaHCO₃ solution. The product is then extracted with an organic solvent such as ethyl acetate (3 x volumes).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification by Recrystallization

For crystallographic studies, the crude product must be meticulously purified. Recrystallization is a highly effective method for purifying boronic acids.

Procedure:

  • Solvent Selection: The crude this compound is dissolved in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or toluene).

  • Cooling: The saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. Slow cooling is crucial for the formation of large, well-ordered crystals.

  • Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[5] The process is a careful balance of thermodynamics and kinetics, aiming to slowly bring a supersaturated solution to a state of lower solubility, thereby promoting the ordered growth of a single crystal nucleus.

Common Crystallization Techniques for Small Molecules
Technique Principle Advantages Considerations
Slow Evaporation The solvent is allowed to evaporate slowly from a near-saturated solution, gradually increasing the concentration of the solute to the point of crystallization.[5]Simple setup, effective for many compounds.Rate of evaporation can be difficult to control; may lead to multiple small crystals.
Vapor Diffusion A solution of the compound is placed in a small, open container inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]Excellent for small quantities of material, allows for fine control over the rate of crystallization.Requires a binary solvent system with appropriate volatility and solubility properties.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[5]Good for compounds with a significant temperature-dependent solubility profile.Requires precise temperature control; rapid cooling can lead to amorphous precipitate.

For this compound, a promising starting point would be to screen a variety of solvents and solvent/anti-solvent systems using the vapor diffusion method in a 96-well crystallization plate. This high-throughput approach allows for the rapid testing of numerous conditions with minimal sample consumption.[6]

X-ray Diffraction Analysis: From Crystal to Structure

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its atomic structure.[7] The entire process can be broken down into a logical workflow.

experimental_workflow

Step-by-Step Experimental Protocol
  • Crystal Mounting: A high-quality single crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[8]

  • Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. This data is then used to determine the unit cell parameters and the space group of the crystal.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays cannot be measured directly. For small molecules like this compound, direct methods are typically used to solve the phase problem and generate an initial electron density map.[9]

  • Structure Refinement: An atomic model is built into the initial electron density map. This model is then refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data.

  • Validation: The final structural model is rigorously validated to ensure its quality and accuracy. This involves checking bond lengths, bond angles, and other geometric parameters, as well as assessing the overall quality of the fit to the experimental data.

The Anticipated Crystal Structure and Its Implications

While the specific crystal structure of this compound remains to be determined, we can anticipate some key features based on the known structure of similar boronic acids, such as phenylboronic acid.

molecular_structure

It is highly probable that the crystal structure will feature extensive intermolecular hydrogen bonding involving the hydroxyl groups of the boronic acid moiety. These interactions are likely to lead to the formation of dimeric or polymeric supramolecular assemblies. The pyridine nitrogen atom may also act as a hydrogen bond acceptor.

Illustrative Crystallographic Data Table

The following table presents a hypothetical but realistic set of crystallographic data that might be obtained for this compound.

Parameter Hypothetical Value
Chemical FormulaC₆H₈BNO₂
Formula Weight136.95 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)705.4
Z4
Calculated Density (g/cm³)1.288
R-factor< 0.05

Conclusion: A Call for Structural Elucidation

The determination of the single-crystal X-ray structure of this compound is a critical next step in fully characterizing this important synthetic building block. This guide has provided a comprehensive framework for achieving this goal, from rational synthesis to the intricacies of crystallographic analysis. The resulting structural information will undoubtedly accelerate its application in drug discovery and materials science, providing a solid foundation for the design of next-generation therapeutics and functional materials.

References

  • Sciencevivid. (2023, November 29). X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications.
  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • Porta, R., & Civera, M. (2015). The role of crystallography in drug design. Journal of Medicinal Chemistry, 58(15), 5877-5888.
  • Price, S. L. (2014). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCrJ, 1(Pt 1), 17-27.
  • Unknown. (n.d.). Crystallization of small molecules.
  • Wlodawer, A. (2013). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 8(12), 1465-1476.
  • Jones, P. G. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(Pt 5), 847-857.
  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 11-20.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Proteopedia. (2022, September 15). X-ray crystallography.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.
  • IUCr Journals. (n.d.). Using cryo-electron microscopy maps for X-ray structure determination.
  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.
  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • Journal of the American Chemical Society. (n.d.). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration.
  • University of Pennsylvania. (2025, July 16). XRD Basics.
  • YouTube. (2015, November 13). How to Purify Boric Acid (by Recrystallization).
  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • Reddit. (2017, December 19). Purification of boronic acids?.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
  • MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules.
  • Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.

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An In-Depth Spectroscopic Guide to 2-Methylpyridine-5-boronic acid: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characterization of 2-Methylpyridine-5-boronic acid, a heterocyclic organoboron compound of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of data, offering a detailed analysis of the principles and practical outworking of various spectroscopic techniques in elucidating the structure and purity of this versatile molecule. By integrating foundational theory with field-proven insights, this guide serves as a practical resource for the unambiguous identification and characterization of this compound, a critical component in the synthesis of novel therapeutics and functional materials.

Introduction: The Significance of this compound

This compound, also known by its synonym 6-Methylpyridine-3-boronic acid, has emerged as a valuable building block in organic synthesis. Its utility is primarily centered around the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] The presence of both a pyridine ring, a common motif in pharmaceuticals, and a boronic acid functionality makes this compound a highly versatile reagent for the construction of complex molecular architectures.

The pyridine moiety can engage in hydrogen bonding and metal coordination, influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule. The boronic acid group, beyond its role in cross-coupling, can act as a covalent warhead, reversibly binding to diols present in biological targets such as enzymes and carbohydrates. This dual functionality underscores the importance of unambiguous spectroscopic characterization to ensure the quality and integrity of starting materials in multi-step synthetic campaigns. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the comprehensive analysis of this compound.

Molecular Structure and Key Physicochemical Properties

A thorough understanding of the spectroscopic data begins with a clear picture of the molecule's structure and fundamental properties.

PropertyValueSource
Chemical Formula C₆H₈BNO₂[2][3]
Molecular Weight 136.95 g/mol [2]
CAS Number 659742-21-9[2][3]
Appearance White to off-white solid[4]
IUPAC Name (6-methylpyridin-3-yl)boronic acid[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR provides information on the number of distinct proton environments and their connectivity. For this compound, we can predict the following signals. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the boronic acid group, as well as the electron-donating effect of the methyl group.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.60s1HH-6The proton adjacent to the nitrogen and ortho to the boronic acid group is expected to be the most deshielded.
~7.90d1HH-4This proton is ortho to the boronic acid group and experiences deshielding. It will be split by the adjacent H-3 proton.
~7.30d1HH-3This proton is coupled to the H-4 proton.
~2.50s3H-CH₃The methyl group protons are in a shielded environment and will appear as a singlet.
~8.00 (broad)s2H-B(OH)₂The protons of the boronic acid hydroxyl groups are often broad and their chemical shift can vary with concentration and solvent.

Experimental Protocol for ¹H NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative proton ratios.

    • If necessary, perform 2D NMR experiments like COSY to confirm proton-proton couplings.

Causality in Experimental Choices: The choice of a high-field spectrometer is deliberate; it enhances the resolution of the spectrum, making it easier to distinguish between closely spaced peaks, which is particularly important for the aromatic region of this molecule. DMSO-d₆ is a common choice for boronic acids as it can help in observing the exchangeable -OH protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~160.0C-2The carbon atom attached to the nitrogen is significantly deshielded.
~145.0C-6This carbon, adjacent to the nitrogen, is also deshielded.
~140.0C-4Aromatic carbon deshielded by the adjacent boronic acid group.
~125.0C-3Aromatic carbon.
~130.0 (broad)C-5The carbon attached to the boron atom often shows a broader signal due to quadrupolar relaxation of the boron nucleus.
~24.0-CH₃The methyl carbon is in a shielded, aliphatic environment.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A high-field NMR spectrometer is preferred.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

    • A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C and longer relaxation times.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

¹¹B NMR Spectroscopy: A Direct Window to the Boron Environment

¹¹B NMR is a highly specific technique for characterizing boron-containing compounds.[5] The chemical shift and signal width provide valuable information about the coordination state and electronic environment of the boron atom.

Expected ¹¹B NMR Spectrum

For this compound, a single, relatively broad signal is expected in the range of δ 28-33 ppm (referenced to BF₃·OEt₂).[6] This chemical shift is characteristic of a trigonal planar (sp²-hybridized) boronic acid. The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.

Experimental Protocol for ¹¹B NMR Spectroscopy

  • Sample Preparation: A slightly more concentrated sample than that used for ¹H NMR may be beneficial.

  • Instrumentation: An NMR spectrometer equipped with a boron-specific probe.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹¹B NMR spectrum.

    • Proton decoupling is typically not necessary.

Trustworthiness through Self-Validation: The combined data from ¹H, ¹³C, and ¹¹B NMR should present a self-consistent picture. The number of signals and their multiplicities in the proton and carbon spectra should match the proposed structure, and the ¹¹B NMR should confirm the presence and nature of the boronic acid functionality.

Vibrational Spectroscopy: Unveiling Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FTIR Spectrum (KBr Pellet)

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchBoronic acid (-B(OH)₂)
~3050C-H stretchAromatic C-H
~2950C-H stretchMethyl (-CH₃)
~1600, ~1470C=C and C=N stretchPyridine ring
~1350B-O stretchBoronic acid
~1050B-C stretchBoronic acid
~830C-H out-of-plane bendAromatic C-H

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Diagram of FTIR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Record KBr Background Press->Background SampleSpec Record Sample Spectrum Background->SampleSpec Subtract Subtract Background SampleSpec->Subtract Analyze Analyze Spectrum Subtract->Analyze

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum (Electrospray Ionization - ESI+)

For this compound, the most prominent ion in the positive ion mode ESI mass spectrum is expected to be the protonated molecule [M+H]⁺.

  • Calculated m/z for C₆H₈BNO₂ + H⁺: 138.07

  • Observed m/z: A prominent peak at m/z 138 has been reported in the literature, confirming the molecular weight of the compound.[4]

Boronic acids can sometimes undergo dehydration in the mass spectrometer, which would result in a peak at m/z 120 ([M-H₂O+H]⁺). The observation of this fragment can be dependent on the ionization conditions.

Experimental Protocol for Mass Spectrometry (LC-MS)

A common method for analyzing boronic acids is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An LC system coupled to a mass spectrometer with an ESI source.

  • Data Acquisition:

    • The sample is injected into the LC system for separation from any impurities.

    • The eluent is directed to the ESI source where the analyte is ionized.

    • The mass analyzer separates the ions based on their mass-to-charge ratio.

Diagram of LC-MS Workflow

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Inject Inject Sample Separate Separation on Column Inject->Separate Ionize ESI Ionization Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect

Caption: A simplified workflow for LC-MS analysis.

UV-Vis Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives typically exhibit characteristic absorptions in the ultraviolet region.

Predicted UV-Vis Spectrum (in Methanol)

This compound is expected to show absorption maxima characteristic of the pyridine ring system. We can predict two main absorption bands:

  • ~210-230 nm: Attributed to a π → π* transition.

  • ~260-280 nm: A weaker band corresponding to another π → π* transition, often showing some fine structure.

The exact position and intensity of these bands can be influenced by the solvent and the substituents on the pyridine ring.

Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Record the spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach. Each technique provides a unique and complementary piece of the structural puzzle. ¹H, ¹³C, and ¹¹B NMR spectroscopy elucidates the core carbon-hydrogen framework and confirms the nature of the boronic acid group. FTIR spectroscopy identifies the key functional groups, while mass spectrometry confirms the molecular weight. Finally, UV-Vis spectroscopy provides insight into the electronic structure of the molecule. By integrating the data from these techniques, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this important synthetic building block, ensuring the quality and reproducibility of their scientific endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135451883, this compound.
  • Wuhan Chemwish Technology Co., Ltd. (n.d.). This compound CAS NO.659742-21-9.
  • Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762743, 5-Methylpyridine-2-boronic acid.
  • Tanaka, R., et al. (2024). ¹H NMR spectra of (N-methyl)-4-pyridinium boronic acid (a) and a mixture... ResearchGate.
  • Matsumoto, A., et al. (2017). Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry.

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Purity specifications of commercial 2-Methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Specifications of Commercial 2-Methylpyridine-5-boronic Acid

Introduction: The Critical Role of Purity in Application Success

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility in high-stakes applications, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, places stringent demands on its purity and quality.[1][2] For researchers, scientists, and drug development professionals, understanding the purity profile of this reagent is not merely a quality control checkpoint; it is a prerequisite for achieving reproducible, efficient, and safe outcomes. The presence of even minor impurities can lead to failed reactions, unpredictable yields, and the generation of difficult-to-remove byproducts, ultimately compromising the integrity of the final product.[1]

This guide provides a comprehensive overview of the purity specifications for commercial this compound. We will delve into the nature of common impurities, the analytical methodologies for their detection and quantification, and the typical quality benchmarks researchers should expect from commercial suppliers. The narrative is grounded in established chemical principles and validated analytical practices to ensure trustworthiness and immediate applicability in a laboratory setting.

Part 1: Understanding the Impurity Landscape

The purity of this compound is influenced by its synthesis, purification, and subsequent handling and storage. Impurities can be broadly categorized as process-related, degradation products, or contaminants.

  • Process-Related Impurities: These are residual starting materials, reagents, or byproducts from the synthetic route. For example, incomplete lithiation or Grignard formation followed by quenching can result in the presence of the parent compound, 2-methylpyridine. Residual palladium catalysts from purification steps can also be a concern in pharmaceutical applications.

  • Degradation Products: Boronic acids are susceptible to dehydration, which leads to the formation of cyclic trimeric anhydrides known as boroxines.[3] This is the most common impurity and exists in equilibrium with the monomeric acid, with the equilibrium position being highly dependent on the presence of water. Another common degradation pathway is protodeboronation, where the C-B bond is cleaved to yield 2-methylpyridine, particularly under harsh acidic or basic conditions.

  • Water and Residual Solvents: As a hygroscopic solid, this compound can absorb atmospheric moisture. While water can shift the monomer-boroxine equilibrium towards the desired acid, excessive water content alters the molar mass and can be detrimental to certain anhydrous reactions. Residual solvents from the final crystallization or purification steps are also common impurities that must be quantified.

Below is a visualization of the primary compound and its most common degradation-related impurity, the corresponding boroxine.

Caption: Chemical structures of this compound and its boroxine.

Part 2: Analytical Methodologies for Purity Verification

A multi-pronged analytical approach is required to fully characterize the purity of this compound. Each technique provides a unique piece of the puzzle, and together they form a self-validating system for quality control.

The general workflow for assessing the quality of a commercial batch is outlined below.

QC_Workflow cluster_physical Physical & Visual Inspection cluster_spectroscopic Identity & Structure cluster_chromatographic Purity & Impurity Profiling cluster_misc Specific Content Analysis Appearance Appearance & Color Solubility Solubility Test Appearance->Solubility NMR ¹H NMR & ¹¹B NMR Appearance->NMR HPLC Purity Assay (HPLC/UPLC) Solubility->HPLC FTIR FT-IR Spectroscopy NMR->FTIR Confirms functional groups FTIR->HPLC Identity Confirmed LCMS Impurity ID (LC-MS) HPLC->LCMS Quantifies purity, detects impurities GC Residual Solvents (GC-HS) HPLC->GC KF Water Content (Karl Fischer) HPLC->KF Final Certificate of Analysis (CoA) Generation HPLC->Final LCMS->Final Impurity profile established GC->Final KF->Final ICPMS Elemental Analysis (ICP-MS) ICPMS->Final For pharma grade Start Incoming Material Batch Start->Appearance

Caption: Quality control workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Reverse-phase HPLC with UV detection is the standard method for determining the purity of this compound. The aromatic pyridine ring provides a strong chromophore, allowing for sensitive detection.

Experimental Protocol:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Quantification: Purity is determined by area percent calculation, assuming all impurities have a similar response factor at the detection wavelength.

Causality: The acidic mobile phase (formic acid) helps to ensure sharp peak shapes by protonating the pyridine nitrogen. The gradient elution is necessary to elute both the polar boronic acid and potentially more non-polar impurities within a reasonable timeframe.

Nuclear Magnetic Resonance (¹H NMR) for Identity and Impurity Identification

¹H NMR is an indispensable tool for confirming the chemical structure and identifying organic impurities. The proton signals for the pyridine ring and the methyl group are characteristic and their integration should match the expected ratios.

Experimental Protocol:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred as it readily dissolves the boronic acid and its impurities, and its residual water peak does not obscure key signals.

  • Instrument: 400 MHz NMR spectrometer or higher.

  • Analysis: A typical spectrum will show distinct aromatic protons in the 7.5-8.5 ppm range and a singlet for the methyl group around 2.5 ppm. The boronic acid protons (-B(OH)₂) often appear as a broad singlet. The presence of significant boroxine is indicated by a downfield shift of the aromatic protons and a change in the boronic acid proton signal.

Karl Fischer Titration for Water Content

This is the gold standard for accurately determining the water content. Given the hygroscopic nature of the compound and the role of water in the monomer-anhydride equilibrium, this is a critical specification.[3]

Experimental Protocol:

  • Method: Volumetric or coulometric Karl Fischer titration. Coulometric is preferred for expected low water content (<1%).

  • Apparatus: A dedicated Karl Fischer titrator.

  • Sample Preparation: A precisely weighed amount of the solid is added directly to the titration vessel.

  • Analysis: The titrator automatically measures the amount of iodine required to react with the water present in the sample, providing a direct and accurate water percentage.

Part 3: Commercial Purity Specifications

The required purity of this compound depends heavily on the application. For initial screening or non-critical synthetic steps, a lower grade may be acceptable. However, for late-stage drug development or GMP (Good Manufacturing Practice) synthesis, the highest possible purity is required. Commercial suppliers typically offer several grades.[2][4][5][6]

SpecificationResearch GradeHigh Purity / Pharma GradeTypical Analytical Method
Appearance White to off-white or brown powder/solidWhite to off-white crystalline powderVisual Inspection
Purity (by HPLC) ≥95% - 97%[4][5][6]≥98% - 99.5%[2][7]HPLC-UV (Area %)
Identity Conforms to structure by ¹H NMRConforms to structure by ¹H NMR, ¹³C NMR¹H NMR Spectroscopy
Water Content Not always specified or <5%<0.5%Karl Fischer Titration
Inorganic Boron Not specified<0.1% (as Boric Acid)IC or ICP-MS
Residual Solvents Not always specified<5000 ppm (e.g., Acetone, Heptane)Headspace GC-MS

Conclusion: A Scientist's Guide to Procurement and Handling

When procuring this compound, it is imperative to request a lot-specific Certificate of Analysis (CoA) that details the results from the analytical methods described above. Scrutinize the HPLC chromatogram for the presence of any significant secondary peaks and verify the water content.

For storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) and refrigerated to minimize degradation.[8] Due to the equilibrium with the boroxine, it is not uncommon to see the stated purity as "(contains varying amounts of anhydride)". This is an acknowledgment of the inherent nature of boronic acids. For reactions sensitive to the exact molar quantity of the monomer, it is best practice to use freshly opened material or to dry the material under vacuum before use, while being mindful that extensive drying can drive the equilibrium towards the boroxine.

Ultimately, a thorough understanding of the potential impurities and the methods used to detect them empowers the researcher to make informed decisions, troubleshoot problematic reactions, and ensure the integrity and success of their scientific endeavors.

References

  • The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. Pen-Active.
  • This compound, HCl. ChemBK.
  • This compound. PubChem, National Institutes of Health.
  • Formulation of boronic acid compounds. Google Patents.
  • Boronic acid compounds as potential pharmaceutical agents. PubMed, National Institutes of Health.
  • METHOD FOR PRODUCING (2-METHYLPYRIMIDIN-5-YL)BORONIC ACID DERIVATIVES. WIPO Patentscope.
  • This compound, 98%. J&K Scientific.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, PubMed Central.

Sources

Handling and storage of 2-Methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Handling and Storage of 2-Methylpyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1][] Its utility in the synthesis of complex molecules for pharmaceuticals and agrochemicals is well-established.[1] However, the inherent instability of boronic acids presents significant challenges to researchers. Improper handling and storage can lead to degradation, compromising reagent integrity, leading to failed reactions, and generating misleading data. This guide provides a comprehensive, in-depth overview of the best practices for the handling and storage of this compound, grounded in the fundamental principles of its chemical reactivity. By understanding the mechanisms of decomposition, researchers can implement strategies to preserve the quality and reactivity of this valuable reagent.

The Chemical Personality of this compound: Understanding its Instabilities

A thorough understanding of the chemical properties and vulnerabilities of this compound is paramount to its effective use. While appearing as a stable, white to off-white crystalline powder, it is susceptible to several degradation pathways that can compromise its purity and reactivity.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₆H₈BNO₂[3][4]
Molecular Weight 136.95 g/mol [4]
Appearance White to brown crystalline powder[1][3]
CAS Number 659742-21-9[3][4]
Purity (Typical) ≥95-98%[1][4]
The Inherent Instability: Key Degradation Pathways

The utility of boronic acids is intrinsically linked to the carbon-boron bond, which is also the site of their primary modes of decomposition. For this compound, two principal pathways of degradation are of concern: protodeboronation and oxidation.

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often the primary cause of reagent degradation and can be catalyzed by acidic or basic conditions.[5][6] The generally accepted mechanism, particularly under basic conditions typical for Suzuki-Miyaura couplings, involves the formation of a more reactive arylboronate anion.[6][7]

The presence of the pyridine ring in this compound can influence its susceptibility to protodeboronation. The nitrogen atom can be protonated under acidic conditions or act as a Lewis base, potentially affecting the electronic properties of the C-B bond.

G

Boronic acids are also susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol (in this case, 6-methylpyridin-3-ol).[8] This process is often irreversible and can be initiated by atmospheric oxygen, reactive oxygen species (ROS), and accelerated by heat and light.[9][10] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by rearrangement.[9] For researchers in drug development, this oxidative instability is a significant concern as it can impact the metabolic stability of boronic acid-containing drug candidates.[8][11]

Recommended Storage Protocols

Given the inherent instabilities, the primary goal of any storage strategy is to mitigate exposure to moisture, oxygen, heat, and light. The appropriate storage condition depends on the anticipated duration of storage and the sensitivity of the intended application.

Short-Term Storage (Up to 3 Months)

For routine laboratory use where the material is accessed frequently, the following conditions are recommended:

  • Temperature: Store at 2-8°C in a refrigerator.[12] This slows down the rates of both protodeboronation and oxidation.

  • Atmosphere: Store in a desiccator cabinet at room temperature or inside the refrigerator to minimize exposure to atmospheric moisture.[13]

  • Container: The original supplier container, which is typically a tightly sealed amber glass or HDPE bottle, is ideal.[14][15] Ensure the cap is securely fastened after each use.[14][15]

Long-Term Storage (>3 Months)

For archival purposes or when the material will not be used for an extended period, more stringent conditions are necessary to ensure long-term stability:

  • Temperature: Store at -20°C in a non-frost-free freezer.[13] The lower temperature significantly reduces degradation kinetics.

  • Atmosphere: Before freezing, the container should be flushed with an inert gas such as argon or nitrogen. This can be achieved by carefully inserting a needle connected to an inert gas line into the headspace of the container for a few minutes, with a second needle serving as an outlet. The container should then be sealed tightly.

  • Container: Use a container with a high-integrity seal. For highly sensitive applications, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to avoid repeated freeze-thaw cycles and exposure of the bulk material.

// Nodes start [label="Select Storage Protocol for\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; duration_q [label="Storage Duration?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; short_term [label="Short-Term (< 3 months)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; long_term [label="Long-Term (> 3 months)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; protocol_short [label="Store at 2-8°C\nin a desiccator.\nKeep tightly sealed.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; protocol_long [label="Aliquot under inert gas.\nStore at -20°C.\nSeal tightly.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> duration_q; duration_q -> short_term [label="< 3 months"]; duration_q -> long_term [label="> 3 months"]; short_term -> protocol_short; long_term -> protocol_long; } केंद Caption: Decision tree for selecting the appropriate storage protocol.

Safe Handling and Aliquoting Workflow

Proper handling techniques are crucial to prevent both contamination of the reagent and exposure to the researcher. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[16][17] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[17][18]

  • Hand Protection: Nitrile or other chemical-resistant gloves.[18][19]

  • Body Protection: A laboratory coat.[19]

  • Respiratory Protection: When handling larger quantities or if there is a risk of generating dust, use a respirator with a particulate filter or work in a certified chemical fume hood.[17]

Step-by-Step Aliquoting Protocol

Aliquoting the bulk material into smaller, experiment-sized portions is a best practice that minimizes contamination and degradation of the main stock.

  • Preparation: Before starting, allow the main container of this compound to equilibrate to room temperature, especially if it was stored in a refrigerator or freezer. This prevents condensation of atmospheric moisture on the cold solid.

  • Inert Atmosphere (Recommended for High-Purity Applications): For applications sensitive to moisture and oxidation, perform the aliquoting in a glove box or glove bag under an inert atmosphere (argon or nitrogen).[20]

  • Weighing: Tare a clean, dry vial on an analytical balance. Quickly transfer the desired amount of the solid to the vial. Minimize the time the stock bottle is open to the atmosphere.

  • Sealing: Tightly seal the new vial. If desired, flush the headspace with an inert gas before sealing.

  • Labeling: Clearly label the new vial with the chemical name, concentration (if a solution is made), date of preparation, and your initials.[15][21]

  • Storage: Return the main stock bottle and the new aliquot to the appropriate storage conditions as outlined in Section 2.

// Nodes start [label="Start:\nEquilibrate Reagent\nto Room Temp", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe [label="Don PPE:\nGloves, Goggles,\nLab Coat"]; weigh [label="Weigh Aliquot\nin Fume Hood or\nGlove Box"]; seal [label="Flush with N2/Ar\n& Tightly Seal Vial"]; label [label="Label Vial:\nName, Date,\nInitials"]; store [label="Return Stock &\nAliquot to Proper\nStorage"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> ppe; ppe -> weigh; weigh -> seal; seal -> label; label -> store; store -> end; } केंद Caption: Experimental workflow for safe handling and aliquoting.

Troubleshooting and Considerations in Synthesis

Improper handling and storage directly translate to poor performance in synthetic applications.

Observation Potential Cause Related to Handling/Storage Recommended Action
Low or no yield in Suzuki-Miyaura reaction Protodeboronation: The active boronic acid has been converted to 2-methylpyridine due to exposure to moisture or inappropriate pH during storage or workup.[22]Use a fresh, properly stored aliquot of the boronic acid. Consider using anhydrous solvents and reagents for the reaction.
Formation of phenolic byproducts Oxidation: The boronic acid has degraded to 6-methylpyridin-3-ol due to prolonged exposure to air, heat, or light.[8]Store the reagent under an inert atmosphere and protected from light. Degas reaction solvents to remove dissolved oxygen.
Inconsistent reaction outcomes Cross-contamination or partial degradation: The stock reagent has been compromised by repeated opening, improper sealing, or use of unclean spatulas.Discard the suspect reagent. Institute a strict aliquoting protocol to maintain the integrity of the bulk stock.

For particularly unstable boronic acids, including some heteroaromatic variants, the use of more stable surrogates like N-methyliminodiacetic acid (MIDA) boronates can be an effective strategy.[23] These compounds are air-stable solids that slowly release the active boronic acid under the reaction conditions, mitigating in-situ decomposition.[23]

Conclusion

This compound is an indispensable tool for the modern organic chemist. However, its chemical nature demands respect and careful management. By understanding and implementing the protocols outlined in this guide—from the fundamental principles of its instability to the practical steps of storage and handling—researchers can ensure the integrity and reactivity of this reagent. Adherence to these best practices will not only lead to more reliable and reproducible scientific outcomes but also enhance the safety and efficiency of the laboratory environment.

References

  • Lab Alley. (n.d.). How to Store Boric Acid.
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
  • Cid, J., et al. (2022). Protodeboronation of (Hetero)
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165.
  • Chen, Z., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37375-37379.
  • Sanders, B. C., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • Sanders, B. C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
  • ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Cheeseman, J. D., et al. (2015). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Molecules, 20(8), 13697-13713.
  • ChemBK. (2024). 5-METHYLPYRIDINE-2-BORONIC ACID.
  • Post Apple Scientific. (2023). 15 Tips for Storing Acids in Your Laboratory.
  • Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1058-1065.
  • Evolve. (2021). Evolve's guide to storing lab chemicals safely.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575-3581.
  • Organic Syntheses. (2009). Working with Hazardous Chemicals.
  • Study.com. (n.d.). Give an explanation for 2-methyl pyridine in reacting with methyl boron?.
  • Wikipedia. (n.d.). Boronic acid.
  • B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents.
  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

Sources

Section 1: Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Hazards of 2-Methylpyridine-5-boronic acid

Introduction:

This compound (CAS No. 659742-21-9) is a heterocyclic organoboron compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its utility primarily stems from its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[1][2] This reactivity allows medicinal and process chemists to construct complex molecular architectures, making it an indispensable intermediate in the synthesis of novel drug candidates and other high-value organic molecules.[1][3]

However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile is paramount for ensuring the safety of researchers and scientists. This guide provides a comprehensive overview of the safety, hazards, and proper handling procedures for this compound, grounded in authoritative safety data and field-proven best practices.

A clear identification of the substance is the first step in any safety assessment. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 659742-21-9[4][5]
Molecular Formula C₆H₈BNO₂[6]
Molecular Weight 136.94 g/mol [6]
Appearance Off-white to white solid[7]

Section 2: Hazard Identification and GHS Classification

This compound is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The primary hazards are associated with direct contact and inhalation.

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
(Source: Aggregated GHS information from multiple suppliers)[4][5][8]

The GHS classification necessitates the use of the "Warning" signal word and the following pictogram on all containers and in safety documentation.[4][9]

GHS Pictogram and Signal Word for this compound.

Section 3: Toxicological Profile and Risk Assessment

The GHS hazard statements provide a clear directive for risk assessment. The primary routes of exposure are inhalation, skin contact, and eye contact.

  • Skin Irritation (H315): Direct contact with the solid or its dust can cause localized redness, inflammation, and discomfort.[4][5] The causality lies in the compound's ability to disrupt the normal function of skin cells upon contact.

  • Serious Eye Irritation (H319): This is a significant risk. Accidental introduction of the dust or solid into the eyes can cause substantial irritation, watering, and redness.[4][5] Without immediate and thorough rinsing, damage to the eye tissue is possible.

  • Respiratory Tract Irritation (H335): Inhalation of airborne dust is the primary concern for respiratory effects.[4][5] The fine particles can deposit in the nose, throat, and upper airways, leading to irritation, coughing, and discomfort.

Section 4: Standard Operating Procedure for Safe Handling

A self-validating protocol for handling this compound is based on a hierarchy of controls, prioritizing engineering controls, followed by administrative controls and personal protective equipment (PPE).

Engineering Controls

The primary engineering control is to minimize the generation and inhalation of dust.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing and transferring, must be conducted inside a certified chemical fume hood.[9][10] This is non-negotiable as it provides containment and protects the user from inhaling irritating dust.

  • Ventilation: The laboratory should be well-ventilated to ensure low background concentrations of any chemical vapors or dust.[5]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[5][10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the compound.[11]

  • Eye and Face Protection: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][10] A face shield may be worn over goggles for added protection during splash-prone operations.

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn.[10][11] Gloves should be inspected for integrity before use and replaced immediately if contaminated.

  • Body Protection: A flame-resistant lab coat, fully buttoned with long sleeves, is required to protect the skin from accidental contact.[11] Long pants and closed-toe shoes are also mandatory.

  • Respiratory Protection: If for any reason work must be conducted outside of a fume hood where dust may be generated, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required to prevent inhalation.[10][11]

Safe_Handling_Workflow prep 1. Preparation ppe 2. Don PPE prep->ppe Verify Controls (Fume Hood, Eyewash) handle 3. Handling in Fume Hood ppe->handle goggles Goggles ppe->goggles gloves Gloves ppe->gloves coat Lab Coat ppe->coat cleanup 4. Decontamination handle->cleanup Weigh, Transfer, React doff 5. Doff PPE cleanup->doff Clean work area wash 6. Wash Hands doff->wash

A typical workflow for the safe handling of solid chemical irritants.
Step-by-Step Handling Protocol
  • Preparation: Clearly designate the work area within the chemical fume hood. Ensure the hood sash is at the appropriate height. Gather all necessary equipment (spatulas, weigh boats, glassware) before retrieving the chemical.

  • Don PPE: Put on all required PPE as detailed above.

  • Chemical Transfer: Retrieve the container of this compound and keep it tightly closed when not in use.[10] Use a spatula to carefully transfer the solid, avoiding actions that could create airborne dust. If any material is spilled, clean it up immediately following the spill protocol.

  • Post-Handling: After the task is complete, decontaminate the work surface and any equipment used. Securely close the chemical container and return it to its designated storage location.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5]

Section 5: Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is critical.

Exposure First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing.[5] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs or persists, seek medical advice.[5]

  • Inhalation: Move the affected person to fresh air immediately.[5][10] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[6][10]

  • Ingestion: Do NOT induce vomiting.[10] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[10] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Spill Cleanup
  • Personal Safety: Ensure proper PPE is worn before addressing any spill. Evacuate non-essential personnel from the area.

  • Small Spills (in a fume hood): Carefully sweep or vacuum up the material and place it into a suitable, labeled container for hazardous waste disposal.[10] Avoid generating dust.[10] Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately. Prevent the spill from entering drains.

Section 6: Storage and Disposal Guidelines

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][12]

  • Keep away from incompatible materials such as strong oxidizing agents.[12]

  • The storage area should be locked or otherwise secured.[5]

  • Some suppliers recommend refrigeration (Store below 4°C/39°F) to maintain long-term stability.[10]

Waste Disposal
  • This compound and its empty containers must be disposed of as hazardous waste.[5][13]

  • Do not dispose of it in the regular trash or down the drain.

  • All waste must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[13]

Conclusion

This compound is a valuable reagent in modern chemical synthesis. Its hazards, primarily as a skin, eye, and respiratory irritant, are well-defined and manageable. By adhering to the principles of the hierarchy of controls—prioritizing the use of engineering controls like chemical fume hoods, mandating appropriate PPE, and following established safe handling and emergency protocols—researchers can confidently and safely utilize this compound to advance their scientific objectives.

References

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An In-depth Technical Guide to 2-Methylpyridine-5-boronic acid: Synthesis, Applications, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-Methylpyridine-5-boronic acid, a versatile reagent that has found significant application in organic synthesis and medicinal chemistry. We will delve into its discovery and historical development, detail its synthesis, explore its diverse applications with a focus on cross-coupling reactions, and provide insights into its handling and safety.

Introduction and Historical Context

The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the way chemists approach the synthesis of complex organic molecules. Among these, the Suzuki-Miyaura coupling, which utilizes organoboron compounds, has become a cornerstone for the formation of carbon-carbon bonds. The development of functionalized boronic acids, such as this compound, has been instrumental in expanding the scope and utility of this powerful reaction.

Pyridine-containing biaryls are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] However, the synthesis of these compounds, particularly those involving 2-pyridyl organometallics, has historically been challenging due to the instability and poor reactivity of the corresponding boron reagents.[1] The development of stable and reactive pyridylboronic acids and their derivatives has been a significant area of research, enabling more efficient access to these important molecular scaffolds.

Synthesis of this compound

The synthesis of pyridinylboronic acids can be approached through several strategic pathways. The choice of method often depends on the available starting materials and the desired substitution pattern on the pyridine ring.

Common Synthetic Routes

Five primary methods have been established for the synthesis of pyridinylboronic acids and their esters:

  • Metal-Halogen Exchange followed by Borylation: This is a widely used method that involves the reaction of a halopyridine with an organolithium or Grignard reagent, followed by quenching with a trialkylborate.

  • Directed Ortho-Metallation (DoM) followed by Borylation: This method relies on a directing group on the pyridine ring to guide lithiation to an adjacent position, followed by the addition of a boron electrophile.

  • Palladium-Catalyzed Cross-Coupling: This approach utilizes a halopyridine and a diboron reagent in the presence of a palladium catalyst.

  • Iridium- or Rhodium-Catalyzed C-H or C-F Bond Activation: This newer method allows for the direct borylation of C-H or C-F bonds on the pyridine ring.

  • [4+2] Cycloaddition: This method involves the construction of the pyridine ring with the boron moiety already in place.

For this compound, a common precursor would be a 5-halo-2-methylpyridine, which can then undergo one of the aforementioned borylation procedures.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a pyridinylboronic acid via the metal-halogen exchange route, a common and effective strategy.

SynthesisWorkflow Start Start: 5-Halo-2-methylpyridine Step1 Metal-Halogen Exchange (e.g., n-BuLi or Mg) Start->Step1 Intermediate Pyridyl Organometallic (Lithium or Grignard) Step1->Intermediate Step2 Borylation (e.g., B(OR)3) Intermediate->Step2 Borate_Ester Boronic Ester Intermediate Step2->Borate_Ester Step3 Hydrolysis (Aqueous workup) Borate_Ester->Step3 Product End: this compound Step3->Product

Caption: Generalized workflow for the synthesis of this compound.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C6H8BNO2[3]
Molecular Weight 136.95 g/mol [3]
Appearance White to almost white crystalline powder[4]
Purity Typically ≥95%[3][5]
CAS Number 659742-21-9[3]

Handling and Safety: this compound is classified as an irritant.[6] It can cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Key Applications in Chemical Synthesis

This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.[4]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This compound serves as the organoboron component, coupling with a variety of aryl or heteroaryl halides or triflates to produce substituted biaryl and heterobiaryl compounds.[2]

Typical Reaction Scheme:

SuzukiCoupling cluster_reactants Reactants cluster_catalyst Catalytic System BoronicAcid This compound Product Coupled Product BoronicAcid->Product + ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Product + Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Catalyzes Base Base (e.g., Na2CO3, K3PO4) Base->Product Activates

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

This reaction is instrumental in the synthesis of novel pyridine derivatives with potential applications in medicinal chemistry and materials science.[2] For instance, it has been used to synthesize a series of novel pyridine derivatives that exhibited anti-thrombolytic and biofilm inhibition activities.[2]

Applications in Medicinal Chemistry and Drug Discovery

The pyridine moiety is a common feature in many biologically active compounds. This compound serves as a key building block for the introduction of the 2-methyl-5-pyridyl group into potential drug candidates. This structural unit can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Boronic acids, in general, have gained significant attention in medicinal chemistry.[7] The discovery of Bortezomib, a proteasome inhibitor containing a boronic acid functional group, has spurred interest in this class of compounds for therapeutic applications.[7][8] While this compound itself is not a therapeutic agent, its role as a synthetic intermediate is crucial for the development of new chemical entities.[4]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K3PO4 or Na2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.1 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 2-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical technique such as TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion

This compound has established itself as a valuable and versatile reagent in modern organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the construction of complex molecules containing the 2-methylpyridine moiety. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of such well-defined and reactive building blocks will undoubtedly increase. Further research into the development of more efficient and sustainable methods for its synthesis and application will continue to be an active area of investigation.

References

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A Theoretical Chemist's Guide to 2-Methylpyridine-5-boronic acid: Structure, Reactivity, and Application Insights

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of 2-Methylpyridine-5-boronic acid from a theoretical and computational chemistry perspective. It is designed for researchers, scientists, and drug development professionals who wish to understand and predict the behavior of this versatile building block at a molecular level. We will delve into its fundamental electronic structure, vibrational properties, and reactivity, providing a framework for in silico analysis that can accelerate discovery and development.

Introduction: The Significance of a Versatile Pyridine Building Block

This compound is a heterocyclic organoboron compound of significant interest in synthetic and medicinal chemistry.[1] Its structure, which combines a pyridine ring with a boronic acid moiety, makes it an invaluable reagent, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] These reactions are fundamental to the creation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including a wide array of pharmaceuticals and agrochemicals.[2] The compound is a key building block in the development of targeted therapies, including kinase inhibitors for cancer research.[2][] Understanding its intrinsic molecular properties through theoretical studies is paramount to optimizing reaction conditions, predicting reactivity, and designing novel molecules with desired biological activities.

This guide will walk through the standard theoretical methodologies used to characterize this compound, from geometry optimization to the prediction of spectroscopic properties and reactivity.

PART 1: Molecular Structure and Spectroscopic Characterization - A Computational Approach

A foundational aspect of any theoretical study is the determination of the molecule's most stable three-dimensional structure and the prediction of its spectroscopic signatures. Density Functional Theory (DFT) is the workhorse for such investigations in computational chemistry, offering a balance of accuracy and computational cost.

Geometry Optimization: In Silico Structure Determination

The first step is to determine the ground-state molecular geometry of this compound. This is achieved by performing a geometry optimization calculation, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p).[4][5] The optimized structure provides key geometric parameters.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

Parameter Predicted Value (Å or °) Notes
C-B Bond Length ~1.55 Å
B-O Bond Lengths ~1.37 Å
C-N Bond Lengths (Pyridine Ring) ~1.34 - 1.38 Å
C-C Bond Lengths (Pyridine Ring) ~1.39 - 1.40 Å
O-B-O Bond Angle ~118°
C-B-O Bond Angles ~121°

| Dihedral Angle (Pyridine Ring - Boronic Acid Group) | ~0-10° | Indicates a near-planar structure. |

Note: These are typical values based on DFT studies of similar aromatic boronic acids and should be confirmed by specific calculations for the title compound.

Vibrational Analysis: Predicting FT-IR and Raman Spectra

Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This not only confirms that the structure is a true energy minimum but also provides the harmonic vibrational frequencies. These theoretical frequencies can be correlated with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes.[4][6][7][8]

Experimental Protocol: Theoretical Vibrational Spectroscopy

  • Geometry Optimization: Perform a full geometry optimization of this compound using a DFT method (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: At the optimized geometry, compute the harmonic vibrational frequencies.

  • Scaling: Apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors.[6]

  • Visualization: Animate the vibrational modes to understand the nature of the atomic motions for each frequency.

  • Spectral Comparison: Compare the scaled theoretical spectrum with experimental FT-IR and FT-Raman data for peak assignment.

G

NMR Spectroscopy: Predicting Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a powerful tool for predicting the NMR chemical shifts (¹H, ¹³C, ¹¹B) of molecules.[4] This allows for a direct comparison with experimental NMR data, aiding in structural elucidation.

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Atom Predicted δ (ppm) Experimental δ (ppm) Assignment
H (Methyl) ~2.5 Varies with solvent CH₃ group
H (Pyridine) ~7.0 - 8.5 Varies with solvent Aromatic protons
C (Methyl) ~20 Varies with solvent CH₃ carbon
C (Pyridine) ~120 - 150 Varies with solvent Aromatic carbons

| ¹¹B | ~20-30 | Varies with solvent | Boronic acid boron |

Note: Experimental values are highly solvent-dependent. Theoretical calculations are typically performed in the gas phase or with a solvent model.

PART 2: Electronic Structure and Chemical Reactivity

The electronic properties of this compound govern its reactivity. Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP) are key to understanding its behavior in chemical reactions.[9]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.[9] The HOMO is the site of nucleophilic character (electron donation), while the LUMO is the site of electrophilic character (electron acceptance).[10][11] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.[8]

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO is likely to have significant contributions from the electron-deficient boronic acid moiety.

G

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface.[12][13][14] It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

  • Red Regions: Indicate electron-rich areas (negative electrostatic potential), which are prone to electrophilic attack. For this compound, these are expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the boronic acid.

  • Blue Regions: Indicate electron-deficient areas (positive electrostatic potential), which are susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms of the hydroxyl groups and the boron atom.

  • Green Regions: Represent areas of neutral potential.

G

PART 3: Application in Suzuki-Miyaura Cross-Coupling - A Mechanistic Insight

The primary utility of this compound is in Suzuki-Miyaura cross-coupling reactions.[2] Theoretical studies can elucidate the reaction mechanism, helping to understand the role of catalysts, bases, and solvents.[2][4][15]

A key step in the catalytic cycle is transmetalation, where the organic group is transferred from the boron atom to the palladium center. Computational studies have shown that the reaction of the boronic acid with a base to form a more nucleophilic boronate species is a crucial preceding step.[2][4][15]

Protocol: Theoretical Study of a Suzuki-Miyaura Reaction Step

  • Reactant Modeling: Build and optimize the structures of the reactants: this compound, the aryl halide, the palladium catalyst (e.g., Pd(PPh₃)₄), and the base (e.g., OH⁻).

  • Intermediate Formation: Model the formation of the boronate complex by reacting this compound with the base.

  • Transition State Search: Locate the transition state structure for the transmetalation step. This is a critical and computationally intensive step.

  • Product Optimization: Optimize the structure of the products of the transmetalation step.

  • Energy Profile: Calculate the relative energies of the reactants, intermediates, transition state, and products to construct a reaction energy profile. This will reveal the activation energy barrier for the step.

G

Conclusion

Theoretical studies provide an indispensable lens through which to view the properties and reactivity of this compound. By employing computational methods like DFT, researchers can gain a deep, atomistic understanding of its structure, spectroscopic characteristics, and behavior in crucial synthetic reactions like the Suzuki-Miyaura coupling. This in silico approach not only complements experimental work but also empowers the rational design of new catalysts, reaction conditions, and ultimately, novel molecules for drug discovery and materials science.

References

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Methodological & Application

Introduction: The Strategic Importance of the Pyridine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Methylpyridine-5-boronic Acid: Application Notes and Protocols

Substituted pyridine and bipyridine structures are privileged motifs in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, offering a direct path to these valuable compounds.[3][4] this compound and its derivatives, such as the pinacol ester, are indispensable building blocks in this context.[5] They serve as key synthons for introducing the 2-methylpyridine unit, enabling the synthesis of complex molecules with precision and efficiency.[6][7]

This guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura coupling. It delves into the mechanistic nuances, explains the rationale behind protocol design, offers a detailed experimental workflow, and provides insights for troubleshooting, catering to researchers, scientists, and drug development professionals.

Mechanistic Considerations: Navigating the "Pyridyl Problem"

The success of a Suzuki-Miyaura coupling involving heteroaromatic boronic acids is not always straightforward. A significant challenge, often termed the "2-pyridyl problem," arises when the boronic acid moiety is at the 2-position of the pyridine ring.[8][9] This is characterized by two main difficulties:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, being ortho to the coupling site, can coordinate strongly to the palladium catalyst, leading to inhibition or deactivation of the active catalytic species.[8]

  • Protodeboronation: 2-Pyridyl boronic acids are often highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom. This decomposition pathway is often accelerated by the basic conditions required for the coupling.[10][11][12]

Fortunately, with this compound, these issues are significantly mitigated. The separation of the nitrogen atom from the boronic acid at the 5-position prevents direct intramolecular coordination to the palladium center, thus avoiding catalyst inhibition. While protodeboronation remains a potential side reaction for all boronic acids under basic conditions, 5-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts.[11]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism proceeds through three key steps, initiated by a Pd(0) species.[4][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻). This boronate then transfers its organic group (the 2-methylpyridyl moiety) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired biaryl product and regenerating the catalytically active Pd(0) species.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Ar-PdII(L)₂-X Pd0->OxAdd Oxidative Addition Transmetalation Ar-PdII(L)₂-Ar' OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetalation->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (this compound) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Designing a Robust Protocol: Key Experimental Parameters

Optimizing a Suzuki-Miyaura coupling requires careful consideration of several components. The goal is to maximize the rate of the productive catalytic cycle while minimizing side reactions like protodeboronation and catalyst decomposition.

Boron Reagent: Boronic Acid vs. Pinacol Ester

While this compound can be used directly, it is often supplied or used as its pinacol ester derivative, 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.[6][14]

Reagent FormAdvantagesDisadvantages
Boronic Acid Often more reactive, no need for slow hydrolysis step.Prone to dehydration to form cyclic boroxine trimers; more susceptible to protodeboronation.[4]
Pinacol Ester Significantly more stable to storage and air.[11] Less prone to premature protodeboronation.[11] Can act as a slow-release source of the boronic acid under reaction conditions.Can be less reactive, sometimes requiring higher temperatures or longer reaction times.[15]

For challenging couplings or for ensuring reproducibility, the use of the pinacol ester is often preferred due to its enhanced stability.[11]

Palladium Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for an efficient reaction. The ligand stabilizes the palladium center and modulates its reactivity.

Catalyst / Pre-catalystLigandCommon Use Case & Rationale
Pd(PPh₃)₄ TriphenylphosphineA classic, versatile "all-in-one" catalyst. Suitable for many standard couplings, but can require higher temperatures.[3]
Pd(dppf)Cl₂ dppfA robust and widely used pre-catalyst. The dppf ligand provides good thermal stability and is effective for a broad range of aryl and heteroaryl couplings.[16][17]
Pd₂(dba)₃ or Pd(OAc)₂ Buchwald-type biaryl phosphines (e.g., XPhos, SPhos)These are used with highly active, sterically hindered phosphine ligands that promote fast oxidative addition and reductive elimination, enabling reactions at lower temperatures and with challenging substrates.[10][18]

For general applications with this compound, Pd(dppf)Cl₂ is an excellent starting point due to its balance of reactivity and stability.

The Role of the Base and Solvent

The base is essential for activating the boronic acid for transmetalation.[13] The solvent must solubilize the reactants and facilitate the reaction, often with water as a co-solvent to help dissolve the base and facilitate boronate formation.

BaseSolvent SystemCharacteristics & Application
K₂CO₃ / Na₂CO₃ 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/H₂OStandard, moderately strong inorganic bases. Widely applicable and cost-effective. A good first choice for optimization.[17][19][20]
K₃PO₄ 1,4-Dioxane/H₂O, 2-MeTHF/H₂OA stronger base that can be effective for less reactive coupling partners (e.g., aryl chlorides) or when boronic acid activation is slow.[3]
Cs₂CO₃ 1,4-Dioxane, TolueneA strong base often used under anhydrous or nearly anhydrous conditions. Can be particularly effective with hindered substrates.[21]
Organic Bases (e.g., Et₃N) DioxaneLess common for boronic acids but can be used, particularly in specific protocols like the borylation of triflates.[22]

A mixture of an organic solvent like 1,4-Dioxane with water (e.g., 4:1 v/v) is a very common and effective system.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To the Schlenk flask, add the aryl bromide (1.0 mmol), 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure the atmosphere is completely inert.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4 mL) followed by the degassed water (1 mL).

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Base is too weak or insoluble. 4. Low reaction temperature/time.1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure proper degassing of solvents and thorough evacuation/backfilling cycles. 3. Switch to a stronger base (e.g., K₃PO₄) or improve stirring. 4. Increase temperature (up to 120 °C) or extend reaction time.
Significant Protodeboronation 1. Reaction conditions are too harsh (high temp/long time). 2. Presence of acidic impurities. 3. Base is too strong, accelerating decomposition.1. Use a more active catalyst/ligand system (e.g., a Buchwald system) to allow for lower temperatures and shorter times.[18][23] 2. Ensure starting materials are pure. 3. Switch to a milder base like K₂CO₃ or KF.
Formation of Homocoupled Side Products 1. Oxygen contamination, leading to Glaser-type coupling of the boronic acid. 2. Catalyst decomposition leading to Pd black, which can promote homocoupling.1. Improve inert atmosphere technique. 2. Use a more stable ligand or pre-catalyst. Ensure the reaction is not overheated.

Conclusion

This compound is a highly valuable reagent for the synthesis of functionalized pyridine compounds via the Suzuki-Miyaura reaction. By understanding the underlying mechanism and the factors that influence its success—particularly the choice of boronic acid form, catalyst, ligand, and base—researchers can develop robust and high-yielding protocols. The provided methodology serves as a validated starting point for coupling this versatile building block, enabling the efficient construction of molecular architectures critical to drug discovery and materials science.

References

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  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Al-Zoubi, R. M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8716-8733.
  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12438-12441.
  • Cook, X. A. F., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11094-11117.
  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • Rossi, R., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 27365-27375.
  • Chen, L., et al. “Cationic” Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Organic & Biomolecular Chemistry, 14(42), 9994-9999.
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
  • D'Augustin, M., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(19), 7737-7740.
  • ChemBK. 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
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  • MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives.
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ACS Publications. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates.
  • Organic Syntheses. 5-methyl-2,2'-bipyridine.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • ACS Publications. Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
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  • National Center for Biotechnology Information. This compound.
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Application Note: Strategies for Successful Palladium-Catalyzed Cross-Coupling of 2-Methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Methylpyridine-5-boronic acid. The pyridine motif is a cornerstone in medicinal chemistry and materials science, yet its inclusion via cross-coupling presents distinct challenges. This document addresses the critical hurdles of catalyst inhibition and substrate decomposition (protodeboronation), offering researchers, scientists, and drug development professionals a structured approach to reaction optimization. We will delve into the rationale behind selecting appropriate palladium catalysts, ligands, bases, and solvents, culminating in a robust, step-by-step protocol for achieving high-yield coupling outcomes.

Introduction: The Pyridyl Challenge in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)–C(sp²) bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The use of heteroaromatic building blocks, such as this compound, is crucial for accessing novel chemical matter. However, the inherent properties of pyridine-containing boronic acids introduce specific challenges not typically encountered with simple arylboronic acids.[2]

The primary obstacles are twofold:

  • Catalyst Inhibition: The Lewis basic lone pair on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can inhibit or completely shut down the catalytic cycle, leading to low or no product formation.[3][4]

  • Protodeboronation: This is a significant undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the boronic acid and generating 2-methylpyridine as a byproduct.[5][6] For pyridine boronic acids, this process can be surprisingly rapid, especially under neutral pH conditions where a reactive zwitterionic intermediate can form.[5]

Overcoming these challenges requires a carefully considered approach to reaction design, focusing on the interplay between the catalyst, ligand, base, and solvent system to favor the desired cross-coupling pathway.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] Understanding this cycle is fundamental to troubleshooting and optimizing reactions involving challenging substrates like this compound.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_challenge Key Challenges with Pyridine Boronic Acids Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar'-B(OR)₃]⁻ (from Base + Ar'B(OH)₂) PdII_Diaryl Ar-Pd(II)-Ar' L₂ (Diaryl-Pd Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' (Product) PdII_Diaryl->Product RedElim->Pd0 Regenerates Catalyst Challenge1 Pyridine-N can coordinate to Pd(0) or Pd(II) intermediates, inhibiting the cycle. Challenge2 Base-mediated protodeboronation of Ar'B(OH)₂ consumes the nucleophile.

Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps and highlights where pyridine-containing substrates can interfere with the process.

The transmetalation step is often rate-limiting and requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. The choice of base is therefore critical to ensure this step proceeds efficiently without promoting protodeboronation.

Optimizing Reaction Parameters: A Systematic Approach

Achieving high yields with this compound requires careful selection of each reaction component. A one-size-fits-all approach is rarely successful, and optimization is key.

Palladium Catalyst and Ligand Selection

The combination of the palladium source and the phosphine ligand is paramount. Modern catalyst systems utilize bulky, electron-rich phosphine ligands that accelerate both oxidative addition and the final reductive elimination step.[7] This increased reactivity can outcompete catalyst inhibition and decomposition pathways.

Catalyst SystemLigand TypeKey Characteristics & Recommendations
Pd(PPh₃)₄ Traditional PhosphineReadily available and effective for simple couplings. May require higher temperatures and can be less effective for challenging substrates due to slower reaction rates. A good starting point for initial screening.[8]
Pd(dppf)Cl₂ FerrocenylphosphineOffers good stability and is often effective for a range of heteroaryl couplings. Generally more robust than Pd(PPh₃)₄.[1]
Pd₂(dba)₃ or Pd(OAc)₂ + Buchwald Ligands (SPhos, XPhos, RuPhos) Biaryl MonophosphinesHighly Recommended. These ligands are bulky and electron-rich, promoting fast reductive elimination and preventing catalyst deactivation.[9][10] They are often the catalysts of choice for difficult heteroaryl-heteroaryl couplings.
Pd-PEPPSI Precatalysts N-Heterocyclic Carbene (NHC)Strong sigma-donating ligands that form very stable palladium complexes. Highly effective alternatives, particularly for electron-rich aryl halides.[8]
Table 1: Guide to Palladium Catalyst & Ligand Selection.

For this compound, starting with a system like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with SPhos is a robust strategy.

The Critical Role of the Base and Solvent

The base is not merely a spectator; it activates the boronic acid for transmetalation. However, strong bases in protic solvents can accelerate protodeboronation.[11] The ideal base is strong enough to facilitate boronate formation but does not induce significant substrate decomposition.

BaseSolvent System(s)Comments & Rationale
K₂CO₃ / K₃PO₄ Dioxane/H₂O, Toluene/H₂O, DMFWorkhorse conditions. A biphasic system with a moderate inorganic base is a standard starting point. K₃PO₄ is a stronger base than K₂CO₃ and can be more effective for less reactive partners.[11][12]
Cs₂CO₃ Dioxane, TolueneA stronger, more soluble base that can accelerate slow reactions. However, its high basicity can increase the risk of protodeboronation if not carefully controlled.
KF Anhydrous THF, DioxaneA milder base option that can be effective in suppressing protodeboronation, particularly for sensitive boronic acids.[11]
Organic Bases (e.g., Et₃N) DioxaneCan be useful, especially when converting vinyl triflates to the corresponding boronates in situ, but less common for the main coupling step.[13]
Table 2: Base and Solvent Selection Guide.

Anhydrous conditions can sometimes be beneficial to suppress protodeboronation.[14] However, a small amount of water is often necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.[11] A solvent system like 1,4-Dioxane / H₂O (4:1) with K₃PO₄ is a highly recommended starting point.

Mitigating Protodeboronation

If protodeboronation remains a significant issue, more advanced strategies may be required:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate, can be highly effective.[3][5] These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[5][6]

  • Lower Reaction Temperatures: While higher temperatures increase reaction rates, they also accelerate decomposition.[11] Finding the minimum temperature required for efficient coupling is a key optimization parameter.

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Experimental_Workflow Experimental Workflow A 1. Reagent Preparation (Oven-dried Schlenk flask) B Add solids: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (K₃PO₄, 2.0 eq) A->B C 2. Catalyst Loading (Under inert atmosphere) B->C D Add Pd Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) C->D E 3. Degassing & Solvent Addition D->E F Seal, evacuate, and backfill with Ar/N₂ (3x) E->F G Add degassed solvent via syringe (e.g., Dioxane/H₂O 4:1) F->G H 4. Reaction G->H I Heat to desired temp (e.g., 90 °C) Monitor by TLC/LC-MS H->I J 5. Workup & Purification I->J K Cool, dilute with EtOAc, wash with H₂O & brine J->K L Dry (Na₂SO₄), filter, concentrate K->L M Purify via column chromatography L->M N 6. Analysis (NMR, MS) M->N

Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.

Step-by-Step Methodology:
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[11]

  • Degassing: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, to achieve a concentration of ~0.1 M relative to the limiting reagent) via syringe.[11]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (oxidized).2. Catalyst Inhibition by pyridine.3. Poor solubility of reagents.1. Ensure rigorous degassing; use a fresh catalyst.2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos).[8]3. Change solvent system (e.g., try DMF or Toluene/H₂O).
Significant Protodeboronation 1. Base is too strong or reaction temp is too high.2. Presence of excess water/protons.1. Switch to a milder base (e.g., K₂CO₃ or KF); lower the reaction temperature.[11]2. Use the corresponding boronic ester (pinacol or MIDA) instead of the boronic acid.[5]
Formation of Phenylated Impurities Aryl group transfer from the phosphine ligand (e.g., PPh₃) to the palladium center.Switch to a trialkylphosphine ligand or an N-heterocyclic carbene (NHC) based catalyst system which lacks aryl groups on the ligand.[15]
Table 3: Troubleshooting Common Issues in Pyridine Suzuki Couplings.

Conclusion

The successful palladium-catalyzed cross-coupling of this compound is readily achievable with a rational and systematic approach to reaction optimization. The primary challenges of catalyst inhibition and protodeboronation can be effectively overcome by employing modern catalyst systems featuring bulky, electron-rich ligands, and by carefully selecting the base and solvent to favor the productive catalytic cycle over decomposition pathways. By starting with the robust protocols outlined in this guide and utilizing the troubleshooting strategies provided, researchers can confidently incorporate this valuable heterocyclic building block into their synthetic programs.

References

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  • Haywood, J. R., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Chemistry, 9(10), 1016-1021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5623121/]
  • Ishida, M., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [URL: https://pubmed.ncbi.nlm.nih.gov/38600075/]
  • Borates Today. (2021). Boron Suzuki Coupling.
  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [URL: https://www.mdpi.com/1420-3049/22/2/205]
  • Nye, G. F., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 18(16), 4012-4015. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003409/]
  • BenchChem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. [URL: https://www.benchchem.com/technical-support/a-comparative-analysis-of-catalysts-for-the-suzuki-coupling-of-2-amino-5-bromo-4-methylpyridine]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/Chapter_02%3A_Organometallics/2.06%3A_Suzuki-Miyaura_Coupling]
  • BenchChem. Overcoming low yields in Suzuki coupling with functionalized boronic acids. [URL: https://www.benchchem.com/technical-support/overcoming-low-yields-in-suzuki-coupling-with-functionalized-boronic-acids]
  • Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7315-7324. [URL: https://pubs.acs.org/doi/10.1021/jo971063r]
  • Le-Gall, E., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(11), 5654-5666. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202010631]
  • Le-Gall, E., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(11), 5654-5666. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7986911/]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [URL: https://pubs.acs.org/doi/10.1021/ja0685871]
  • Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois. [URL: https://denmarkgroup.illinois.edu/research_palladium.html]

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Application Note: Strategic Synthesis of Bipyridine Derivatives Utilizing 2-Methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Bipyridine Scaffolds

Bipyridine derivatives are a cornerstone in modern chemistry, with their applications spanning catalysis, materials science, and, most notably, pharmaceutical development.[1][2] Their unique ability to act as robust chelating ligands for a wide array of metal ions has established them as indispensable components in the synthesis of complex molecules and functional materials.[1] In the realm of drug discovery, the bipyridine motif is a privileged structure, frequently incorporated into molecules designed to exhibit specific pharmacological activities, including potent anticancer properties.[3] The strategic functionalization of the bipyridine core allows for the fine-tuning of steric and electronic properties, a critical aspect in the rational design of novel therapeutic agents.

This application note provides a detailed guide to the synthesis of bipyridine derivatives via the Suzuki-Miyaura cross-coupling reaction, focusing on the use of 2-Methylpyridine-5-boronic acid as a key building block. We will delve into the mechanistic nuances of this reaction, provide a field-proven experimental protocol, and present data to guide researchers in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for the formation of carbon-carbon bonds, lauded for its high efficiency and broad functional group tolerance.[4][5][6] This reaction facilitates the coupling of an organoboron species, such as this compound, with an organohalide in the presence of a palladium catalyst and a base.[5][6]

Experimental Workflow for Suzuki-Miyaura Coupling

reagents Reagent Preparation (this compound, Aryl Halide, Catalyst, Base) setup Inert Atmosphere Setup (Schlenk Flask, N2/Ar Purge) reagents->setup 1. Add solid reagents reaction Reaction Execution (Solvent Addition, Heating) setup->reaction 2. Add degassed solvent monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring 3. Heat and stir workup Aqueous Workup (Extraction, Washing) monitoring->workup 4. Upon completion purification Purification (Column Chromatography) workup->purification 5. Isolate crude product analysis Product Analysis (NMR, MS) purification->analysis 6. Obtain pure product

Caption: A generalized workflow for the synthesis of bipyridine derivatives via Suzuki-Miyaura coupling.

Mechanistic Considerations and Protocol Validation: The Challenge of 2-Pyridyl Boronic Acids

A significant challenge in the Suzuki-Miyaura coupling of 2-substituted nitrogen-containing heteroaryl boronic acids, including this compound, is their inherent instability. These compounds are prone to protodeboronation, a side reaction that cleaves the carbon-boron bond, reducing the yield of the desired bipyridine product.[2][7] This decomposition is often accelerated under the basic conditions and elevated temperatures typically employed in Suzuki couplings.

Expert Insight: To circumvent this issue, the choice of catalyst and reaction conditions is paramount. Modern palladium precatalysts, particularly those bearing bulky, electron-rich phosphine ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or N-heterocyclic carbene (NHC) ligands, have proven highly effective.[8] These advanced catalyst systems exhibit high activity, enabling the reaction to proceed at lower temperatures and with shorter reaction times, thereby minimizing the opportunity for boronic acid decomposition.[9][10] The use of a non-aqueous, polar aprotic solvent in conjunction with a suitable base such as potassium phosphate (K₃PO₄) can also be beneficial.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • High-purity nitrogen or argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane/water solvent mixture to the flask.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

  • Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Diaryl R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Diaryl Transmetal Transmetal- ation Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 Product R¹-R² PdII_Diaryl->Product RedElim Reductive Elimination RedElim->Pd0 ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Yields

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides, based on typical results for structurally similar substrates.[8][11]

Aryl Bromide Coupling PartnerProductExpected Yield (%)
4-Bromoanisole2-(4-Methoxyphenyl)-6-methylpyridine85-95
4-Bromotoluene6-Methyl-2-(p-tolyl)pyridine80-90
1-Bromo-4-chlorobenzene2-(4-Chlorophenyl)-6-methylpyridine75-85
3-Bromopyridine2,3'-Bipyridine, 6-methyl70-80

Note: Yields are representative and may vary depending on the specific reaction conditions, scale, and purity of reagents.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of bipyridine derivatives from this compound. By understanding the challenges associated with the stability of 2-pyridyl boronic acids and employing modern, highly active palladium catalyst systems, researchers can achieve excellent yields of the desired products. The protocols and data presented in this application note provide a solid foundation for the synthesis of diverse libraries of bipyridine derivatives, paving the way for new discoveries in drug development and materials science.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
  • PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
  • Li, W., Nelson, D. P., Jensen, M. S., Hoerter, J. M., & Reeve, M. M. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(24), 5694–5697. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
  • Priyanka, Mujwar, S., Bharti, R., Singh, T. G., & Khatri, N. (2024). 2,2'-Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. Journal of Hepatocellular Carcinoma, 11, 2181–2198. [Link]
  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 45(40), 6523-6527. [Link]
  • ResearchGate. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • Bautista-Aguirre, F., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 20(29), 5769-5773. [Link]
  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

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The Strategic deployment of 2-Methylpyridine-5-boronic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Drug Candidates

In the landscape of contemporary drug discovery, the pyridine scaffold stands out as a "privileged" structural motif, integral to a multitude of approved therapeutic agents.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and favorable influence on pharmacokinetic parameters such as aqueous solubility and metabolic stability make it a cornerstone of medicinal chemistry.[3][4] Within the diverse family of pyridine-based reagents, 2-Methylpyridine-5-boronic acid has emerged as a particularly valuable and versatile building block. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely-used method for the formation of carbon-carbon bonds.[1][5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of this compound, with a focus on its role in the synthesis of complex bioactive molecules, supported by detailed experimental protocols.

The presence of the boronic acid functional group allows for facile and efficient coupling with a wide array of aryl and heteroaryl halides, providing a powerful tool for the construction of biaryl and hetero-biaryl structures that are common in pharmacologically active compounds.[6][7] The methyl group at the 2-position of the pyridine ring can also play a crucial role in modulating the molecule's interaction with biological targets and influencing its metabolic profile. This guide will delve into the practical aspects of utilizing this reagent, highlighting its significance through key examples and providing robust protocols to enable its successful implementation in the laboratory.

Application Notes: From Anticancer Agents to Neurological Modulators

The strategic incorporation of the 2-methyl-5-pyridyl moiety via this compound has been instrumental in the development of several significant drug candidates.

Case Study 1: Synthesis of PARP Inhibitors - The Niraparib Story

A paramount example of the application of this compound is in the synthesis of Niraparib (MK-4827) , a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes (PARP-1 and PARP-2).[8] PARP inhibitors represent a major breakthrough in cancer therapy, particularly for patients with BRCA-mutated tumors, by inducing synthetic lethality in cancer cells with deficient DNA repair mechanisms.[6]

The core structure of Niraparib features a 2-phenyl-2H-indazole-7-carboxamide scaffold linked to a piperidine ring. The synthesis of this complex molecule has been approached through various routes, with a key step often involving a Suzuki-Miyaura cross-coupling to introduce a specific aryl group. While many synthetic routes are proprietary, the literature suggests a convergent approach where a piperidinylphenyl boronic acid derivative is coupled with a suitable indazole halide, or vice-versa. A rhodium-catalyzed asymmetric Suzuki-Miyaura reaction has been reported for the synthesis of Niraparib, highlighting the importance of this type of C-C bond formation in its manufacturing.[9] In a plausible synthetic strategy, this compound could be utilized to construct a key intermediate or a final analog, showcasing its role in building the complex architecture of modern anticancer drugs. The 2-methyl-5-pyridyl group in this context can contribute to the overall binding affinity and selectivity of the inhibitor for the PARP enzyme.

Logical Workflow for a Plausible Niraparib Synthesis Employing a Pyridyl Boronic Acid Derivative

G cluster_A Piperidine Moiety Synthesis cluster_B Indazole Core Synthesis cluster_C Suzuki-Miyaura Coupling cluster_D Final Steps A1 Bromobenzene Derivative A2 (S)-3-Aryl-piperidine (Chiral Intermediate) A1->A2 Multi-step synthesis including asymmetric methods B1 Substituted Indazole Halide B2 2-(4-bromophenyl)-2H- indazole-7-carboxamide B1->B2 Functional group manipulation C2 Niraparib Precursor B2->C2 Pd-catalyzed cross-coupling C1 This compound C1->C2 D1 Niraparib C2->D1 Deprotection & Salt Formation

Caption: Plausible synthetic workflow for Niraparib.

Case Study 2: Modulators of Muscarinic Acetylcholine Receptors

Recent research has highlighted the use of this compound in the synthesis of novel positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (mAChR).[10] These receptors are a key target for the treatment of neurocognitive disorders. In this context, the 2-methyl-5-pyridyl moiety, coupled with a pyrazole heterocycle, forms the core of a series of potent M4 mAChR PAMs. The Suzuki-Miyaura coupling of this compound with a suitable pyrazole halide is a crucial step in the synthesis of these compounds, enabling the exploration of structure-activity relationships and the identification of candidates with desirable pharmacological profiles.[10]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with aryl halides. These are representative protocols and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of bromopyridines.[1][11]

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

  • Anhydrous and degassed solvent: 1,4-Dioxane/water (4:1 v/v) or Toluene/ethanol/water (4:1:1 v/v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the chosen base (2.0-3.0 equiv.), and the palladium catalyst (3-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to obtain the pure 2-(2-methyl-5-pyridyl)-aryl product.

Data Presentation: Representative Reaction Conditions and Yields

Aryl Halide PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O9012~85-95
1-Bromo-4-chlorobenzenePd(dppf)Cl₂ (3)K₃PO₄ (2.5)Toluene/EtOH/H₂O10016~80-90
3-BromobenzonitrilePd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O9018~75-85
2-Bromo-6-methoxynaphthalenePd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane11024~70-80

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Causality Behind Experimental Choices:

  • Catalyst Selection: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. Pd(dppf)Cl₂ is often more effective for challenging substrates, including heteroaryl halides, due to the bite angle and electronic properties of the dppf ligand, which can promote the reductive elimination step.

  • Base: The choice of base is crucial. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used to activate the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is often employed. Water can help to dissolve the inorganic base and facilitate the reaction. Dioxane and toluene are common organic solvents that are stable at the required reaction temperatures.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure reproducible results.

Experimental Workflow Diagram

G start Start reagents Combine Aryl Halide, This compound, Base, and Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (80-110 °C) solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up (EtOAc, H₂O, Brine) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Pure Product purify->end

Caption: Suzuki-Miyaura Coupling Workflow.

Conclusion: An Indispensable Tool in the Medicinal Chemist's Arsenal

This compound has proven to be a highly effective and strategic building block in medicinal chemistry. Its application in the synthesis of complex and biologically significant molecules, such as the PARP inhibitor Niraparib, underscores its importance in modern drug discovery. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for incorporating the 2-methyl-5-pyridyl moiety, enabling the fine-tuning of pharmacological properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their own drug development endeavors, paving the way for the discovery of new and improved therapeutics.

References

  • Gregory, K. J., et al. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 67(15), 13286–13304.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • RSC Publishing. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6438-6441.
  • ResearchGate. Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib.
  • PubChem. 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide.
  • Fletcher, S. P., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15763.
  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492.
  • National Institutes of Health. Synthesis of biologically active boron-containing compounds.
  • Hamada, Y. (2015). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Current Topics in Medicinal Chemistry, 15(15), 1465-1478.
  • PubMed Central. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
  • National Institutes of Health. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • National Institutes of Health. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Moran, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(11), 861-867.
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

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Application Notes & Protocols: Leveraging 2-Methylpyridine-5-boronic acid for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment. Within the vast chemical space explored for kinase inhibition, the pyridine scaffold has emerged as a privileged structure.[3] Its ability to form key hydrogen bonds with the kinase hinge region, a critical determinant of binding affinity, makes it an invaluable component of many potent and selective inhibitors.[2][4]

2-Methylpyridine-5-boronic acid is a versatile and strategically important building block for the synthesis of these pyridine-containing kinase inhibitors. The boronic acid functionality allows for its efficient incorporation into complex molecules via robust and well-established palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][5][6] This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies.[7] The methyl group on the pyridine ring can provide additional hydrophobic interactions within the ATP-binding pocket and influence the overall conformation of the inhibitor, contributing to both potency and selectivity.[2]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis of kinase inhibitors. We will delve into the underlying chemistry, provide detailed experimental protocols, and discuss the rationale behind the methodological choices, ensuring a comprehensive understanding for the successful application of this key reagent.

Core Molecular Data & Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₆H₈BNO₂N/A
Molecular Weight 136.94 g/mol N/A
CAS Number 905581-70-6N/A
Appearance White to off-white powderN/A
Solubility Soluble in polar organic solvents (e.g., Dioxane, DMF, DMSO)[5]

The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forging carbon-carbon bonds and is the primary application for this compound in kinase inhibitor synthesis.[1][8] The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple the boronic acid with an aryl or heteroaryl halide.[1]

Reaction Mechanism & Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by the base, transfers its organic group to the Pd(II) complex, forming a new Pd(II)-R¹-R² species. This is often the rate-determining step.[6]

  • Reductive Elimination: The coupled product (R¹-R²) is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Challenges with Heteroaromatic Boronic Acids

While powerful, the use of heteroaromatic boronic acids like this compound can present challenges. These compounds can be susceptible to protodeboronation, a process where the boronic acid group is cleaved by a proton source, leading to reduced yields.[8] Careful selection of reaction conditions, particularly the base and solvent, is crucial to mitigate this side reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, a common coupling partner in kinase inhibitor synthesis. Optimization may be required for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling

Objective: To synthesize a 2-aryl-5-methylpyridine derivative as a core scaffold for a kinase inhibitor.

Materials:

ReagentAmount (mmol)Molar Eq.
Aryl Bromide1.01.0
This compound1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))0.050.05
K₂CO₃ (Potassium Carbonate)2.02.0
1,4-Dioxane8 mL-
Water2 mL-

Procedure:

  • To a dry round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.[2]

  • Stir the reaction mixture vigorously and heat to 80-100 °C.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.[2]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic layers and wash with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-methylpyridine.[1]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Rationale: Microwave irradiation can significantly accelerate reaction times and improve yields, particularly for challenging couplings.[9]

Materials:

ReagentAmount (mmol)Molar Eq.
Aryl Bromide0.51.0
This compound0.751.5
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))0.010.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)0.030.06
K₃PO₄ (Potassium Phosphate)1.02.0
1,4-Dioxane4 mL-
Water1 mL-

Procedure:

  • In a microwave-safe reaction vial, combine the aryl bromide (0.5 mmol), this compound (0.75 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and K₃PO₄ (1.0 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120 °C for 30-90 minutes.

  • Monitor the reaction by LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Workflow

Case Study: Synthesis of Trametinib

A prominent example showcasing the utility of this compound is in the synthesis of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases.[10] While the full synthesis is multi-stepped, a key transformation involves a Suzuki-Miyaura coupling to install the methylpyridine moiety. The synthesis of a key intermediate often involves the coupling of a suitable boronic acid derivative with a functionalized pyridine.[11][12][13]

Conclusion

This compound is a high-value reagent in the medicinal chemist's toolbox for the synthesis of kinase inhibitors. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling provides an efficient means to access diverse pyridine-containing scaffolds. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions to mitigate potential side reactions, and the strategic application of modern synthetic techniques like microwave-assisted synthesis will enable the rapid and efficient generation of novel kinase inhibitors for the advancement of targeted therapies.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • NIH. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring.
  • ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55).
  • CymitQuimica. (n.d.). CAS 1034924-06-5: 2-methylpyrimidine-5-Boronicacid. CymitQuimica.
  • BenchChem. (2025).
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • PMC. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. BenchChem.
  • ResearchGate. (n.d.). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug | Request PDF.
  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
  • MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI.
  • BenchChem. (n.d.).
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • PubMed. (n.d.). Potent and selective mitogen-activated protein kinase kinase (MEK) 1,2 inhibitors. 1. 4-(4-bromo-2-fluorophenylamino)-1- methylpyridin-2(1H)-ones. PubMed.
  • ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • Wiley. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley.
  • PubMed. (2020).
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. BenchChem.
  • BenchChem. (n.d.). Application Notes: The Pivotal Role of 2-Methylpropylboronic Acid in Pharmaceutical Synthesis. BenchChem.
  • Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.
  • PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Scaffolds and the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide has become an indispensable tool in the synthesis of a vast array of complex organic molecules, from pharmaceuticals to advanced materials.[4][5] The pyridine motif, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6][7][8] Its ability to engage in hydrogen bonding and its unique electronic properties make it a critical component in designing molecules with specific biological activities. Consequently, the efficient incorporation of pyridine fragments into molecular architectures is a paramount objective for researchers in drug discovery and development.[9]

2-Methylpyridine-5-boronic acid is a valuable building block that allows for the direct introduction of a methyl-substituted pyridine ring. However, like many heteroaromatic boronic acids, it presents unique challenges that must be addressed to achieve successful and reproducible coupling outcomes.[10][11] This guide provides a comprehensive overview of the key considerations, a detailed experimental protocol, and troubleshooting strategies for the successful Suzuki-Miyaura coupling of this compound.

Mechanistic Insights and Key Challenges with Heteroaromatic Boronic Acids

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[1][13]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[14][15][16]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][12]

The Challenge of Protodeboronation

A significant side reaction that plagues the use of many heteroaromatic boronic acids, including this compound, is protodeboronation.[10][17] This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of an undesired byproduct and a reduction in the yield of the desired coupled product.[10][17] The basic nitrogen atom within the pyridine ring can facilitate this undesired reaction.[10] For some pyridine boronic acids, the rate of protodeboronation is highest at neutral pH due to the formation of a reactive zwitterionic species.[10][18]

To mitigate protodeboronation, several strategies can be employed:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can provide a "slow release" of the active boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[10][19]

  • Careful Selection of Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the rate of protodeboronation.[17][20]

  • Anhydrous Conditions: In some cases, employing anhydrous reaction conditions can suppress protodeboronation pathways that are mediated by water.[21]

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand is crucial for a successful Suzuki coupling, especially with challenging substrates like heteroaromatic chlorides.[22][23] While traditional catalysts like Pd(PPh₃)₄ can be effective with more reactive aryl bromides and iodides, less reactive aryl chlorides often require more sophisticated catalyst systems.[24] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly enhance the efficiency of the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[25][26][27]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (2-5 mol%). If using a solid catalyst, it can be added at this stage. If using a solution, it can be added after the solvent.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[28]

  • Degassing: If not already done, thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using the freeze-pump-thaw method. This is crucial to remove any dissolved oxygen which can deactivate the palladium catalyst.[29]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[24]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Key Reaction Parameters

ParameterRecommended RangeRationale and Considerations
Boronic Acid Equiv. 1.2 - 1.5An excess is used to compensate for potential homocoupling and protodeboronation.[30]
Palladium Catalyst 1 - 5 mol%Lower catalyst loadings are desirable for cost and environmental reasons. Higher loadings may be needed for challenging substrates.[31]
Ligand Varies (see above)Bulky, electron-rich phosphines or NHCs are often necessary for less reactive halides.[23][25]
Base 2.0 - 3.0 equivThe choice of base can significantly affect the reaction outcome.[15][32] K₂CO₃, Na₂CO₃, and K₃PO₄ are common choices.[28] Cs₂CO₃ or CsF can be effective for challenging couplings.[31]
Solvent Dioxane/H₂O, Toluene, DMFThe solvent system influences the solubility of reagents and the reaction rate. Aqueous mixtures often accelerate the reaction.[33]
Temperature 80 - 120 °CHigher temperatures are often required to drive the reaction to completion, but can also increase the rate of side reactions.[24]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition R-Pd(II)(X)L_n Pd(0)L_n->Oxidative_Addition Oxidative Addition (R-X) Transmetalation R-Pd(II)(Ar)L_n Oxidative_Addition->Transmetalation Transmetalation (Ar-B(OH)2, Base) Reductive_Elimination R-Ar Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Base) start->setup degas Degas Solvent setup->degas add_catalyst Add Pd Catalyst & Ligand degas->add_catalyst react Heat & Stir add_catalyst->react monitor Monitor Progress (TLC, LC-MS, GC) react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of catalyst and ensure it is handled under an inert atmosphere.[29] Consider using a pre-catalyst.
Poorly degassed solventThoroughly degas the solvent before use.[29]
Insufficiently active catalyst system for the substrateFor less reactive halides (e.g., chlorides), switch to a more active ligand such as a bulky biarylphosphine (e.g., SPhos) or an NHC ligand.[23]
Significant Protodeboronation Reaction conditions favor decompositionTry using a milder base (e.g., KF) or anhydrous conditions.[16][21] Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA).[10][19]
Formation of Homocoupled Byproducts Presence of oxygenEnsure the reaction is set up and run under a strictly inert atmosphere.[34]
Difficulty with Purification Byproducts co-elute with the productOptimize the reaction to minimize byproduct formation. Experiment with different solvent systems for chromatography.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable pyridine-containing molecules. By understanding the underlying mechanism, being aware of the potential for protodeboronation, and carefully selecting the reaction conditions, researchers can overcome the challenges associated with this substrate and achieve high yields of the desired products. The protocol and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Correa, A., et al. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Wikipedia.
  • da Silva, J. A., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ResearchGate.
  • Li, W., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry. [Link]
  • ResearchGate. (2018).
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
  • Cox, P. A., et al. (2017).
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
  • Dreher, S. D., et al. (2014).
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
  • Reddit. (2021-07-09). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
  • ResearchGate. (2014-12-23). How can I solve my problem with Suzuki coupling? [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • KCIL Chemofarbe Group. (2025-11-12). Challenges In Suzuki Coupling Reaction. [Link]
  • Gök, Y., et al. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Molander, G. A., & Ellis, N. (2007).
  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. PubMed. [Link]
  • Pinheiro, P. F., et al. (2021).

Sources

2-Methylpyridine-5-boronic Acid: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Moiety

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its presence in a molecule can significantly influence solubility, metabolic stability, and target engagement. 2-Methylpyridine-5-boronic acid has emerged as a particularly valuable building block, offering a convenient handle for introducing the 2-methylpyridine motif into a diverse range of molecular architectures. This application note provides a comprehensive overview of this compound, including its properties, key applications in organic synthesis, and detailed protocols for its use in the widely-utilized Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 659742-21-9[1]
Molecular Formula C₆H₈BNO₂[1]
Molecular Weight 136.95 g/mol [1]
Appearance White to off-white or brown powder/solid[1][2]
Melting Point >300 °C[3]

Safety and Handling:

This compound is classified as an irritant.[4][5] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[5]

Storage:

Store in a tightly sealed container in a cool, dry place.[5] For long-term storage, refrigeration is recommended to maintain its stability and prevent degradation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[6] this compound is an excellent coupling partner in these reactions, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.[7][8] These products are often key intermediates in the synthesis of biologically active molecules, including inhibitors of phosphoinositide-3-kinases (PI3K) and c-Jun N-terminal kinases (JNK).[9]

Mechanistic Considerations: The "2-Pyridyl Problem"

The Suzuki-Miyaura coupling of 2-pyridylboronic acids can be challenging, a phenomenon often referred to as the "2-pyridyl problem".[10] This difficulty arises from several factors:

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[9]

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source, often water in the presence of a base, leading to the formation of the corresponding des-borylated pyridine.[9]

  • Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[7]

To overcome these challenges, careful optimization of the reaction conditions is essential. This includes the judicious selection of the palladium catalyst, ligand, base, and solvent system. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, can significantly improve reaction efficiency by promoting the desired catalytic cycle and minimizing side reactions.[2][3]

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors

The 2-methylpyridine moiety is a key structural feature in numerous kinase inhibitors. This compound serves as a critical building block for the synthesis of these complex molecules.

Synthesis of PI3K Inhibitors

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[8] Several PI3K inhibitors incorporate a substituted pyridine ring, which can be introduced via a Suzuki-Miyaura coupling with a suitable boronic acid. For instance, the synthesis of certain pyrrolopyrimidine-based PI3K inhibitors involves the coupling of an aryl boronic acid to a pyrimidine core.[2]

Synthesis of JNK Inhibitors

JNKs are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses.[11] JNK inhibitors have therapeutic potential in inflammatory diseases and neurodegenerative disorders. The irreversible JNK inhibitor, JNK-IN-8, and its analogs feature a substituted pyridine ring that is crucial for their activity.[11][12][13][14] The synthesis of such inhibitors can be envisioned through a convergent approach where this compound is coupled with a suitable heterocyclic partner.

Experimental Protocols

The following protocols are provided as a general guide for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is adapted from established procedures for the coupling of heteroaryl boronic acids with aryl bromides.[15][16]

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture vigorously and heat to 85-95 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methylpyridine product.

Protocol 2: Suzuki-Miyaura Coupling with an Aryl Chloride

The coupling of aryl chlorides is generally more challenging than that of aryl bromides and often requires a more active catalyst system.[7] This protocol utilizes a catalyst system known for its high activity in such transformations.

Materials:

  • This compound (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, and potassium phosphate to a dry Schlenk tube.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Add degassed 1,4-dioxane and water (typically in a 10:1 ratio).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of heteroaryl boronic acids with various aryl halides, providing a reference for optimizing reactions with this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Bromoanisole2-Pyridylboronic acid derivativePd₂(dba)₃ (1.5)Ligand 1 (3.0)K₃PO₄Toluene10074[7]
24-Chlorobenzonitrile2-Pyridylboronic acid derivativePd₂(dba)₃ (1.5)Ligand 2 (4.5)KFDioxane8073[7]
33-Bromoquinoline2-Methoxy-5-pyridylboronic acidPd(PPh₃)₂Cl₂ (5)-Na₂CO₃DioxaneReflux69[17]
42-ChloropyridinePhenylboronic acidPd(dppf)Cl₂ (3-5)-K₂CO₃DME/H₂O80-90High[18]

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow Start Start Setup Combine Reactants: - Aryl Halide - this compound - Catalyst & Ligand - Base Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (e.g., 80-110 °C) Solvent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: - Dilute - Filter - Extract - Dry Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient base- Steric hindrance- Use a fresh, active catalyst/precatalyst.- Use a stronger base (e.g., K₃PO₄) or ensure the base is finely powdered and dry.- Employ a more active catalyst system with bulky ligands (e.g., Buchwald or Fu ligands).
Significant Protodeboronation - Presence of water with a strong base- Prolonged reaction time at high temperature- Use anhydrous conditions if possible.- Use a milder base (e.g., K₂CO₃).- Optimize reaction time and temperature to minimize exposure to harsh conditions.
Homocoupling of Boronic Acid - Presence of oxygen- Incomplete reduction of Pd(II) to Pd(0)- Thoroughly degas all solvents and maintain a strict inert atmosphere.- Use a precatalyst that readily forms the active Pd(0) species.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in the construction of complex molecular architectures, particularly in the field of medicinal chemistry for the development of kinase inhibitors, is well-established. While the Suzuki-Miyaura coupling of pyridylboronic acids can present challenges, a thorough understanding of the underlying mechanistic principles and careful optimization of reaction conditions can lead to high yields of the desired products. The protocols and data presented in this application note provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie (International ed. in English), 46(29), 5555–5559.
  • This compound, 98% | 659742-21-9. J&K Scientific.
  • This compound - PubChem. National Center for Biotechnology Information.
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
  • Stanetty, P., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(16), 5484–5489.
  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091.
  • This compound, HCl - ChemBK. ChemBK.
  • Smith, A. M., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie (International ed. in English), 60(20), 11068–11091.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Zhang, T., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & biology, 19(1), 140–154.

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The Strategic Role of 2-Methylpyridine-5-boronic Acid in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Pyridine Synthon for Agrochemical Innovation

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic use of versatile building blocks is paramount. Among these, 2-Methylpyridine-5-boronic acid has emerged as a cornerstone synthon, particularly valued for its role in constructing complex molecular architectures. Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound in the synthesis of next-generation fungicides, herbicides, and insecticides. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data to empower the agrochemical research community.

The pyridine ring is a privileged scaffold in a multitude of biologically active compounds, including a significant number of commercial agrochemicals.[3] The introduction of a methyl group at the 2-position and a boronic acid at the 5-position provides a unique combination of steric and electronic properties, enabling selective and efficient coupling with a wide array of (hetero)aryl halides. This strategic functionalization allows for the rapid generation of diverse chemical libraries, accelerating the discovery of new active ingredients.

Core Application: Suzuki-Miyaura Cross-Coupling in Agrochemical Synthesis

The Suzuki-Miyaura cross-coupling reaction is the workhorse for incorporating the 2-methyl-5-pyridyl moiety into target agrochemical structures.[4] This palladium-catalyzed reaction between an organoboron compound (this compound) and a halide or triflate offers exceptional functional group tolerance, mild reaction conditions, and generally high yields.[4]

The fundamental catalytic cycle, depicted below, involves the oxidative addition of the palladium(0) catalyst to the halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' (Coupled Product) Reductive_Elimination->R-R' Ar-B(OH)2 2-Methylpyridine- 5-boronic acid Ar-B(OH)2->Transmetalation Ar-X Aryl/Heteroaryl Halide (R-X) Ar-X->Oxidative_Addition Base Base (e.g., K2CO3) Base->Transmetalation Protocol_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Reactants: This compound Halogenated Pyrazole Base (e.g., K2CO3) B Add Palladium Catalyst and Ligand (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent (e.g., 1,4-Dioxane/Water) B->C D Heat Reaction Mixture (e.g., 90-100 °C) C->D E Monitor Progress by TLC/LC-MS D->E F Cool to Room Temperature E->F G Aqueous Work-up (Extraction with Ethyl Acetate) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Materials:

Reagent/MaterialGradeSupplier
This compound≥97%Commercial Source
Substituted Halogenated Pyrazole≥95%Commercial Source
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercial Source
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial Source
1,4-DioxaneAnhydrous, ≥99.8%Commercial Source
Deionized Water
Ethyl AcetateACS GradeCommercial Source
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel60 Å, 230-400 meshCommercial Source

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 mmol), the substituted halogenated pyrazole (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation through oxidation.

  • Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst degradation and unwanted side reactions. Degassing is crucial for reproducibility and high yields.

  • Base: The base (e.g., K₂CO₃) is essential for the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield. [5]* Ligand: The triphenylphosphine ligands stabilize the palladium center and influence its reactivity. The choice of ligand can be critical for challenging coupling partners.

Application in Herbicide and Insecticide Research

The 2-methyl-5-pyridyl moiety is also a key structural feature in various herbicidal and insecticidal compounds. For instance, derivatives of 2-methylpyridine have been explored for their herbicidal properties. [6]Similarly, the pyridine core is central to the activity of neonicotinoid insecticides, and the functionalization of this core is a major area of research. [1] The synthetic strategies to access these compounds often rely on the versatility of pyridine building blocks. While direct coupling of this compound to form final herbicidal or insecticidal products may not always be the most direct route, its use in the synthesis of key intermediates is a valuable approach. For example, it can be used to introduce the 2-methyl-5-pyridyl group onto an aromatic or heterocyclic core, which is then further elaborated to the final active ingredient.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in the agrochemical research and development pipeline. Its ability to efficiently participate in Suzuki-Miyaura cross-coupling reactions enables the construction of complex molecules containing the 2-methyl-5-pyridyl moiety, a key pharmacophore in many successful and developmental fungicides, herbicides, and insecticides. The protocols and insights provided in this application note are intended to empower researchers to leverage this valuable synthon in their quest for the next generation of crop protection agents. As the demand for more selective, potent, and sustainable agrochemicals continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly critical role.

References

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
  • MySkinRecipes. (n.d.). 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid.
  • MDPI. (2015). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Molecules, 20(8), 13957-13973.
  • PMC. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PLoS ONE, 15(4), e0231538.
  • AERU. (n.d.). Fluopyram. University of Hertfordshire.
  • Google Patents. (n.d.). CN110437138B - Improved synthesis process of fluopyram.
  • Google Patents. (n.d.). CN113620867A - Synthesis method of fluopyram.
  • Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
  • Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Google Patents. (n.d.). CN109293565A - A kind of preparation method of fluopyram.
  • ResearchGate. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • MDPI. (2013). 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. Molbank, 2013(4), M808.
  • Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
  • Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
  • Google Patents. (n.d.). US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
  • PMC. (2013). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 91(10), 765-772.
  • ACS Publications. (2021). 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(1), 179-190.
  • ResearchGate. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • RSC Publishing. (2003). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 1(21), 3662-3668.

Sources

Application Notes and Protocols for 2-Methylpyridine-5-boronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methylpyridine-5-boronic Acid in Advanced Materials

This compound is a versatile heterocyclic organoboron compound that has garnered significant interest in the field of materials science. Its unique molecular architecture, featuring a pyridine ring functionalized with both a methyl group and a boronic acid moiety, offers a compelling combination of properties for the synthesis of advanced functional materials. The pyridine core, an electron-deficient aromatic system, imparts specific electronic and coordination characteristics to the final material. The methyl group can influence solubility and steric interactions, while the boronic acid group is a cornerstone for modern cross-coupling chemistry, particularly the Nobel Prize-winning Suzuki-Miyaura reaction.[1]

This guide provides an in-depth exploration of the applications of this compound in the synthesis of organic electronic materials and fluorescent sensors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data to empower researchers, scientists, and drug development professionals to effectively utilize this valuable building block.

PART 1: Core Applications in Materials Science

The utility of this compound in materials science is primarily centered on its role as a key monomer in polymerization and as a recognition element in sensing applications.

Synthesis of π-Conjugated Polymers for Organic Electronics

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, making it ideal for the synthesis of π-conjugated polymers.[2][3] These polymers are the active components in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the 2-methylpyridine unit into a polymer backbone can significantly influence the material's electronic properties, morphology, and device performance.[4][5]

Causality Behind Experimental Choices:

  • The Pyridine Moiety: The electron-deficient nature of the pyridine ring can be exploited to create donor-acceptor (D-A) type copolymers, a common strategy for tuning the band gap and improving charge transport characteristics of the resulting polymer.[6]

  • The Methyl Group: The 2-methyl substitution provides steric hindrance that can disrupt planarity between adjacent aromatic units. This can be advantageous in some applications, as it can decrease intermolecular interactions, leading to improved solubility and potentially higher photoluminescence quantum yields in the solid state by reducing aggregation-caused quenching.

  • The Boronic Acid Functionality: Boronic acids are relatively stable, have low toxicity, and their byproducts are easily removed, making the Suzuki-Miyaura coupling a highly practical and "green" polymerization method.[7]

Experimental Protocol: Synthesis of a Donor-Acceptor Copolymer using this compound

This protocol describes the synthesis of a copolymer comprising 2-methylpyridine as the acceptor unit and a fluorene-based donor unit.

Materials:

  • This compound

  • 2,7-Dibromo-9,9-dioctylfluorene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Degassed deionized water

  • Methanol

  • Standard laboratory glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.05 eq), 2,7-Dibromo-9,9-dioctylfluorene (1.00 eq), and potassium carbonate (4.0 eq).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with high-purity argon or nitrogen to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in anhydrous, degassed toluene. The ligand (PPh₃) is essential to stabilize the palladium(0) active species and facilitate the catalytic cycle.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the catalyst solution to the reaction flask via cannula or syringe. Then, add a degassed 4:1 mixture of toluene and water. The aqueous phase is necessary to activate the boronic acid for transmetalation.[8]

  • Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring. The progress of the polymerization can be monitored by the increasing viscosity of the solution. The reaction is typically allowed to proceed for 24-48 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with stirring.

    • Collect the polymer precipitate by filtration.

    • To remove catalyst residues and inorganic salts, the polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally dissolved in a good solvent like chloroform or chlorobenzene and re-precipitated.

  • Characterization: The resulting polymer should be characterized by techniques such as ¹H NMR spectroscopy to confirm its structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and UV-Vis and fluorescence spectroscopy to investigate its optical properties.

Data Presentation:

PropertyExpected Value/Range
Molecular Weight (Mn)10 - 50 kDa
Polydispersity (PDI)1.5 - 2.5
Absorption Max (in solution)380 - 450 nm
Emission Max (in solution)450 - 550 nm

Visualization of Experimental Workflow:

Suzuki_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reagents Combine Monomers & Base inert Inert Atmosphere (Ar/N2 Purge) reagents->inert add_solvents Add Degassed Solvents inert->add_solvents catalyst Prepare Pd Catalyst Solution add_catalyst Add Catalyst Solution add_solvents->add_catalyst polymerize Heat & Stir (e.g., 90°C, 24-48h) add_catalyst->polymerize precipitate Precipitate in Methanol polymerize->precipitate filter Filter Polymer precipitate->filter soxhlet Soxhlet Extraction filter->soxhlet characterize Characterize Polymer (NMR, GPC, UV-Vis) soxhlet->characterize Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: The Suzuki-Miyaura Catalytic Cycle.

Fluorescent Sensors for Metal Ion Detection

Boronic acids are known to interact with diols to form stable cyclic esters. [9]This property has been widely exploited in the design of fluorescent sensors for saccharides. However, the Lewis acidic nature of the boron atom and the coordinating ability of the pyridine nitrogen in this compound make it a promising candidate for the development of fluorescent sensors for metal ions. [10][11][12] Causality Behind Experimental Choices:

  • Dual Binding Sites: The pyridine nitrogen and the boronic acid group can act as a bidentate chelate for certain metal ions. This dual interaction can lead to higher selectivity and binding affinity compared to sensors with a single binding site.

  • Fluorescence Modulation: The coordination of a metal ion to a fluorophore containing the this compound moiety can significantly alter its electronic structure, leading to a change in its fluorescence properties (e.g., "turn-on" or "turn-off" sensing, or a ratiometric shift). This change can be correlated to the concentration of the metal ion.

Experimental Protocol: Screening for Metal Ion Sensing

This protocol outlines a general procedure for screening the fluorescence response of a new material incorporating this compound towards various metal ions.

Materials:

  • Synthesized polymer or small molecule containing the this compound unit.

  • Aqueous solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, FeCl₃, etc.) of known concentration.

  • A suitable buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

  • High-purity solvent for dissolving the sensor molecule (e.g., DMSO, acetonitrile).

  • Fluorometer and quartz cuvettes.

Detailed Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the sensor molecule in a suitable organic solvent. Prepare stock solutions of the metal salts in deionized water.

  • Working Solution Preparation: In a series of cuvettes, prepare working solutions by adding a small aliquot of the sensor stock solution to the buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the measurements.

  • Fluorescence Measurement (Baseline): Record the fluorescence emission spectrum of the sensor solution in the absence of any metal ions. This will serve as the baseline.

  • Titration with Metal Ions: To separate cuvettes containing the sensor working solution, add increasing concentrations of each metal ion stock solution.

  • Fluorescence Measurement (Response): After each addition of metal ion, allow the solution to equilibrate for a few minutes and then record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at a specific wavelength versus the concentration of the metal ion. This will allow for the determination of the sensor's sensitivity and selectivity.

  • Selectivity Study: To assess selectivity, measure the fluorescence response of the sensor to the target metal ion in the presence of other potentially interfering metal ions.

Data Presentation:

Metal IonFluorescence Change (I/I₀)Wavelength Shift (nm)
Zn²⁺15.2+25
Cu²⁺0.8-5
Ni²⁺1.1No significant change
Fe³⁺0.2Quenching

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Visualization of Sensing Mechanism:

Sensing_Mechanism cluster_free Free Sensor cluster_bound Bound Sensor Free_Sensor Fluorophore-Py-B(OH)2 (Low Fluorescence) Bound_Sensor Fluorophore-Py-B(O)2-Metal Complex (High Fluorescence) Free_Sensor->Bound_Sensor + Metal Ion Bound_Sensor->Free_Sensor - Metal Ion (Reversible)

Caption: "Turn-on" fluorescent sensing mechanism.

PART 2: Scientific Integrity & Logic

Expertise & Experience: Causality Behind Experimental Choices

The protocols provided are grounded in established principles of organic synthesis and materials science. For instance, in the Suzuki-Miyaura polymerization, the choice of a palladium catalyst with phosphine ligands is based on decades of research demonstrating their efficacy in promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. [8][13]The use of a biphasic solvent system (toluene/water) is a common and effective method to facilitate the transfer of the boronic acid from the aqueous phase to the organic phase where the catalyst resides.

In the context of sensor development, the selection of a dual-coordination strategy involving both the pyridine nitrogen and the boronic acid is a rational design principle aimed at enhancing selectivity. The chelate effect, where a ligand binds to a central atom through two or more donor atoms, leads to a more thermodynamically stable complex compared to monodentate ligands. This increased stability translates to a higher binding constant and, consequently, greater sensitivity and selectivity for the target analyte.

Trustworthiness: Self-Validating Systems

Each protocol described is designed to be a self-validating system. For the polymerization, the characterization of the final polymer by multiple orthogonal techniques (NMR for structure, GPC for molecular weight, and spectroscopy for optical properties) provides a comprehensive and verifiable picture of the synthesized material. Any deviation from the expected results in one technique would warrant further investigation and optimization.

Similarly, the sensor screening protocol includes a crucial selectivity study. A sensor that responds to multiple analytes is of limited practical use. By testing the sensor's response to the target analyte in the presence of a cocktail of potential interferents, its practical utility can be rigorously assessed.

References

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11).
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.).
  • Low cost, more efficient, and less toxic synthetic routes to conjugated polymers. (n.d.).
  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC - PubMed Central. (2017, June 13).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016, August 18).
  • The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. (2026, January 5).
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Conjugated polymers with m-pyridine linkages: synthesis, photophysics, solution structure and film morphology - Journal of Materials Chemistry C (RSC Publishing). (n.d.).
  • Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - RSC Publishing. (n.d.).
  • π-Conjugated Polymers and Their Application in Organic and Hybrid Organic-Silicon Solar Cells - MDPI. (n.d.).
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. (n.d.).
  • Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Semantic Scholar. (2013, January 22).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (n.d.).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.).
  • Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (n.d.).
  • A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells - PMC - NIH. (2025, April 4).
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (2025, August 6).
  • A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. (2022, October 10).
  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - Semantic Scholar. (2019, January 31).
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. (n.d.).
  • Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives - MDPI. (n.d.).
  • Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC - PubMed Central. (2022, April 13).

Sources

Strategic Synthesis of Bioactive Ligands Utilizing 2-Methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The pyridine moiety is a cornerstone in modern medicinal chemistry, present in a vast array of FDA-approved pharmaceuticals. 2-Methylpyridine-5-boronic acid has emerged as a critical building block, offering a reliable and versatile handle for introducing the 6-methylpyridin-3-yl group into complex molecules.[1][] This application note provides an in-depth guide to the strategic use of this compound in ligand synthesis, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will dissect the reaction mechanism, provide a robust and validated experimental protocol, address common challenges and troubleshooting, and discuss safety considerations, equipping researchers with the knowledge to successfully leverage this reagent in drug discovery and development programs.

Introduction: The Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug design due to its ability to act as a hydrogen bond acceptor and its capacity to engage in π-stacking interactions with biological targets. Its nitrogen atom can improve aqueous solubility and provides a handle for salt formation, enhancing the pharmacokinetic properties of drug candidates.[3] Boronic acids, particularly after the success of drugs like Bortezomib, have become indispensable tools in medicinal chemistry for their stability, low toxicity, and versatile reactivity in carbon-carbon bond formation.[4][5][6]

This compound combines these features, providing a direct route to 5-substituted-2-methylpyridines, a common motif in kinase inhibitors and other targeted therapies. Its primary application lies in the Suzuki-Miyaura cross-coupling, a powerful method for constructing biaryl and heteroaryl structures.[7][8]

Physicochemical Properties & Safety

Before experimental work, a thorough understanding of the reagent's properties and handling requirements is paramount.

PropertyValue
CAS Number 659742-21-9
Molecular Formula C₆H₈BNO₂
Molecular Weight 136.94 g/mol
Appearance Off-white to white solid
Primary Hazard Class Irritant

Safety & Handling: this compound is classified as an irritant.[9] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.[10]

  • Engineering Controls: Handle the solid in a well-ventilated fume hood to avoid inhalation of dust.[10][11]

  • Exposure Routes & First Aid:

    • Skin Contact: Causes skin irritation.[9] In case of contact, wash immediately with plenty of soap and water.[10]

    • Eye Contact: Causes serious eye irritation.[9][10] In case of contact, rinse cautiously with water for several minutes.[10]

    • Inhalation: May cause respiratory irritation.[9] If inhaled, move the person to fresh air.[10]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most powerful and widely used method for employing this compound. It facilitates the formation of a C(sp²)–C(sp²) bond between the pyridine ring and an aryl or heteroaryl halide/triflate.[7]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to rational troubleshooting and optimization. The cycle, catalyzed by a Palladium(0) species, involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Causality of Base Selection: A critical, often overlooked, aspect is the role of the base. The base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) does not merely act as a scavenger. It activates the boronic acid by forming a more nucleophilic boronate complex ([RB(OH)₃]⁻). This "ate" complex possesses a higher electron density, which significantly accelerates the transmetalation step—the rate-limiting step for many heteroaryl couplings.[12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² (Biaryl-Pd Complex) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Product R¹-R² (Coupled Product) RedElim->Product Product->Pd0 Catalyst Regeneration Boronic_Acid R²-B(OH)₂ (2-Methylpyridine- 5-boronic acid) Base Base (e.g., K₃PO₄) Boronic_Acid->Base Activation Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Base->Boronate Boronate->Transmetalation R² transfer Aryl_Halide R¹-X (Aryl Halide) Aryl_Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Ligand Synthesis

This protocol is a robust starting point for coupling this compound with a variety of aryl or heteroaryl bromides.

Workflow Overview:

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent start->reagents degas Degas Mixture (e.g., N₂ sparge for 15 min) reagents->degas catalyst Add Pd Catalyst & Ligand under N₂ degas->catalyst reaction Heat Reaction (e.g., 85-95 °C, 12-18h) catalyst->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (e.g., EtOAc / Water) monitor->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).[7]

    • Expert Insight: Using a slight excess of the boronic acid component can help drive the reaction to completion, compensating for any potential protodeboronation side reactions.[13]

  • Solvent Addition & Degassing: Add the solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, 0.2 M).[7] Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Expert Insight: Oxygen must be rigorously excluded as it can oxidize the Pd(0) catalyst, leading to catalyst deactivation and low yields.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol %) and any additional ligand if required.[7]

    • Expert Insight: For challenging couplings, especially with electron-rich or sterically hindered partners, using more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can dramatically improve yields.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[7][13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (EtOAc) and wash with water, followed by brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

    • Expert Insight: Pyridine-containing products can sometimes be challenging to purify via silica gel chromatography due to interactions with the acidic silica. Pre-treating the silica with a small amount of triethylamine (e.g., 1% in the eluent) can neutralize active sites and improve chromatographic performance.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Catalyst inhibition by pyridine nitrogen.[14]1. Ensure thorough degassing.2. Increase catalyst loading (3-5 mol%). Switch to a more robust ligand like SPhos or XPhos.[13]
Protodeboronation Hydrolysis of the boronic acid C-B bond, especially at high temperatures or with strong base.Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). Use anhydrous conditions if possible. Consider converting the boronic acid to a more stable pinacol ester.[13]
Homocoupling of Boronic Acid Often occurs if the oxidative addition step is slow or if oxygen is present.Ensure rigorous degassing. Use a catalyst system known to favor cross-coupling over homocoupling.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex ligands in pharmaceutical and materials science research. A foundational understanding of the Suzuki-Miyaura reaction mechanism, coupled with a robust and well-designed experimental protocol, is essential for its successful implementation. By anticipating common challenges such as catalyst inhibition and protodeboronation and applying the troubleshooting strategies outlined in this guide, researchers can confidently and efficiently synthesize target molecules, accelerating the pace of discovery.

References

  • Kumar, A., et al. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. National Center for Biotechnology Information (PMC-NIH).
  • Lee, J., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org.
  • Lee, J., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate.
  • National Center for Biotechnology Information. PubChem Substance Record for SID 505471970, this compound. PubChem.
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
  • Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89.
  • Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559.
  • University of Bristol. Thesis: 3.2 Bidentate ligands.
  • Tanaka, K., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities. J-Stage.
  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.
  • Bull, J. A., et al. (2016). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 7, 1037-1059.
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. ResearchGate.
  • Cheemala, M. N., & Ramachandran, P. V. (2017). 2-Picoline-borane. Organic Syntheses, 94, 332-346.
  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8, 4440-4445.
  • Organic Chemistry Portal. Suzuki Coupling.

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Application Note: Streamlining the Synthesis of Bi-aryl Pyridine Scaffolds via a One-Pot Borylation/Suzuki-Miyaura Coupling Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Boronic Acids and Process Efficiency

In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are privileged scaffolds due to their prevalence in biologically active molecules and their ability to engage in crucial hydrogen bonding interactions with protein targets.[1] Among these, the 2-methylpyridine moiety is a key structural alert in numerous kinase inhibitors and other therapeutic agents. 2-Methylpyridine-5-boronic acid, in particular, serves as a versatile building block for introducing this motif through robust carbon-carbon bond-forming reactions.[2] Its application in Suzuki-Miyaura cross-coupling reactions is a cornerstone technique for synthesizing complex bi-aryl and hetero-aryl structures.[2][3]

However, the isolation, purification, and handling of boronic acid intermediates can present challenges related to stability, cost, and process time.[1][4] One-pot synthesis, a foundational strategy in green chemistry, addresses these challenges by executing sequential reactions in a single vessel without isolating intermediates.[5] This methodology enhances efficiency, reduces solvent waste, and minimizes manual handling, aligning with the principles of sustainable chemical manufacturing.[6]

This application note provides a detailed protocol and rationale for a one-pot, two-step borylation/Suzuki-Miyaura coupling reaction. This process begins with a readily available halo-pyridine (5-bromo-2-methylpyridine) to generate the corresponding boronic ester in situ, which is then immediately coupled with a second aryl halide. This approach circumvents the need for isolating the this compound derivative, offering a highly efficient and practical route to valuable chemical entities for pharmaceutical research.[4]

The Core Principle: In-Situ Generation and Coupling

The power of this one-pot strategy lies in telescoping two distinct, palladium-catalyzed reactions into a single, seamless operation.

  • Step 1: Miyaura Borylation. In the first stage, an aryl halide (in this case, 5-bromo-2-methylpyridine) is reacted with a boron source, typically bis(pinacolato)diboron (B₂Pin₂), in the presence of a palladium catalyst and a base. This reaction forms a stable boronic ester intermediate in situ.

  • Step 2: Suzuki-Miyaura Coupling. Upon formation of the boronic ester, a second aryl or heteroaryl halide is introduced into the same reaction vessel along with an aqueous base. The palladium catalyst, still active from the first step, proceeds to facilitate the Suzuki-Miyaura cross-coupling between the in-situ generated boronic ester and the second halide, yielding the final bi-aryl product.[3]

The entire sequence relies on the compatibility of reagents and the carefully orchestrated addition of components. The catalytic cycle for the Suzuki-Miyaura coupling, the pivotal second step, involves three key phases:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the second aryl halide.[3]

  • Transmetalation: The organic group from the activated boronic ester is transferred to the palladium center. This step is facilitated by the base.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]

This streamlined workflow is visualized in the diagram below.

G cluster_pot Single Reaction Vessel A Start: 5-Bromo-2-methylpyridine + B₂Pin₂ B Step 1: Miyaura Borylation (Pd Catalyst, Base 1) A->B Reagents C In-situ Intermediate: 2-Methylpyridine-5-boronic ester B->C Forms D Add: Aryl Halide 2 + Aqueous Base 2 C->D Reacts with E Step 2: Suzuki-Miyaura Coupling D->E Initiates F Final Product: Coupled Bi-aryl Pyridine E->F Yields

Figure 1. Workflow for the one-pot borylation/Suzuki coupling.

Experimental Protocol: One-Pot Synthesis of 5-Aryl-2-methylpyridines

This protocol describes a general method for the one-pot synthesis. Researchers should optimize conditions for specific substrates.

3.1. Materials and Equipment

  • Starting Materials: 5-Bromo-2-methylpyridine, Aryl/Heteroaryl Halide (Ar-X), Bis(pinacolato)diboron (B₂Pin₂)

  • Catalyst: Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or a suitable alternative like an XPhos pre-catalyst.[4]

  • Base: Potassium Acetate (KOAc) for borylation, Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) for Suzuki coupling.

  • Solvent: Anhydrous 1,4-Dioxane or a similar aprotic solvent like Toluene.

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with hotplate, condenser, inert atmosphere setup (Nitrogen or Argon), standard laboratory glassware for workup and purification.

3.2. Step-by-Step Procedure

Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Organoboron compounds may have associated hazards; consult the Safety Data Sheet (SDS) before use.[8]

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add 5-bromo-2-methylpyridine (1.0 mmol, 1 equiv.), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv.), potassium acetate (1.5 mmol, 1.5 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

    • Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species. KOAc is a mild base suitable for the initial borylation step.[1]

  • Borylation Reaction: Add anhydrous 1,4-dioxane (5 mL) to the flask. Seal the vessel and heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle. The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of the starting bromide. A typical reaction time is 2-4 hours.

  • Addition for Suzuki Coupling: After confirming the formation of the boronic ester, cool the reaction mixture to room temperature. To the same flask, add the second coupling partner, the aryl halide (1.0 mmol, 1.0 equiv.), and an aqueous solution of the second base (e.g., 2M K₃PO₄, 3.0 mmol, 3.0 equiv.).

    • Rationale: A stronger, aqueous base is required to activate the boronic ester for the transmetalation step of the Suzuki-Miyaura coupling.[7] Adding the second halide at this stage initiates the second phase of the one-pot sequence.

  • Suzuki Coupling Reaction: Re-seal the vessel and heat the mixture again to 80-90 °C. Stir until the reaction is complete, as determined by TLC or LC-MS analysis (typically 4-16 hours).

  • Workup and Purification: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure bi-aryl pyridine product.

Data Summary and Expected Outcomes

The efficiency of this one-pot reaction is demonstrated across various coupling partners. The table below provides representative data for this protocol.

EntryAryl Halide 1Aryl Halide 2Catalyst (mol%)SolventsBase (Borylation/Suzuki)Time (h)Yield (%)
15-Bromo-2-methylpyridine4-BromotoluenePd(dppf)Cl₂ (3%)DioxaneKOAc / K₃PO₄2 + 1285
25-Bromo-2-methylpyridine1-Chloro-4-nitrobenzeneXPhos Pd G2 (2%)DioxaneKOAc / K₃PO₄2 + 878
35-Bromo-2-methylpyridine3-BromoanisolePd(dppf)Cl₂ (3%)DioxaneKOAc / K₂CO₃3 + 1681
45-Bromo-2-methylpyridine2-ChloropyridineXPhos Pd G2 (2%)TolueneKOAc / K₃PO₄3 + 1475

Table 1. Representative examples of the one-pot borylation/Suzuki coupling reaction. Yields are for isolated, purified products.

Conclusion

The one-pot borylation/Suzuki-Miyaura coupling is a powerful and efficient method for the synthesis of complex molecular architectures involving the 2-methylpyridine-5-yl scaffold. By eliminating the need for intermediate isolation and purification, this approach significantly reduces reaction times, solvent consumption, and waste generation, making it an attractive strategy for both academic research and industrial drug development.[6][9] The protocol detailed herein is robust, versatile, and serves as an excellent starting point for the rapid generation of compound libraries for lead discovery and optimization campaigns.

References

  • Vertex AI Search, 2026.
  • Vertex AI Search, 2026. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - MDPI.
  • Vertex AI Search, 2026. One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing - International Journal of Pharmaceutical Sciences.
  • Vertex AI Search, 2026.
  • Vertex AI Search, 2026.
  • Vertex AI Search, 2026.
  • Vertex AI Search, 2026. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC - NIH.
  • Vertex AI Search, 2026.
  • Vertex AI Search, 2026.
  • Vertex AI Search, 2026. (PDF) One-pot synthesis of four-coordinate boron(III)
  • Vertex AI Search, 2026. This compound hydrochloride - Chem-Impex.
  • Vertex AI Search, 2026. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH.
  • Vertex AI Search, 2026. (PDF)
  • Vertex AI Search, 2026. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • Vertex AI Search, 2026. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
  • Vertex AI Search, 2026. Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Vertex AI Search, 2026. Application Notes: The Pivotal Role of 2-Methylpropylboronic Acid in Pharmaceutical Synthesis - Benchchem.
  • Vertex AI Search, 2026. Suzuki Coupling - Organic Chemistry Portal.
  • Vertex AI Search, 2026. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - Organic Chemistry Portal.
  • Vertex AI Search, 2026. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.
  • Vertex AI Search, 2026. This compound - PubChem - NIH.
  • Vertex AI Search, 2026. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH.
  • Vertex AI Search, 2026.
  • Vertex AI Search, 2026. How to synthesis 2-methyl pyridin (2-Picoline)
  • Vertex AI Search, 2026. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH.

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Application Notes and Protocols: Microwave-Assisted Suzuki Coupling of 2-Methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2] This guide provides a detailed exploration of the microwave-assisted Suzuki coupling of 2-Methylpyridine-5-boronic acid. We will delve into the mechanistic underpinnings of this powerful reaction, the significant advantages conferred by microwave irradiation, and provide a comprehensive, step-by-step protocol for its successful implementation. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to leverage this efficient synthetic methodology.

Introduction: The Power of Microwave-Assisted Suzuki Coupling

The Suzuki-Miyaura coupling reaction has become one of the most widely utilized methods for carbon-carbon bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[1] In the context of drug discovery and development, this reaction is invaluable for the rapid synthesis of compound libraries and the construction of complex molecular architectures.[3][4] The incorporation of pyridine moieties is particularly significant, as this heterocycle is a common feature in a vast number of approved drugs.[5]

Traditional solution-phase synthesis often requires long reaction times and elevated temperatures, which can lead to side reactions and degradation of sensitive substrates.[6] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape. Microwave irradiation offers a rapid and efficient method for heating, directly coupling with polar molecules in the reaction mixture.[7][8] This leads to a number of distinct advantages over conventional heating methods, including:

  • Drastic Reduction in Reaction Times: Reactions that might take hours to complete can often be finished in minutes.[6][9]

  • Increased Product Yields: The rapid heating and uniform temperature distribution can minimize the formation of byproducts, leading to cleaner reactions and higher yields.[10][11]

  • Improved Reproducibility: Microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible results.[9]

  • Enhanced Reaction Rates: Microwave energy can accelerate reaction rates beyond what is achievable with conventional heating, an effect sometimes referred to as a "specific microwave effect".

This application note will specifically focus on the Suzuki coupling of this compound, a versatile building block for introducing a substituted pyridine ring into a target molecule.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst.[1] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[12][13]

Suzuki_Mechanism Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R_1-Pd(II)L_n-X R_1-Pd(II)L_n-X Oxidative Addition->R_1-Pd(II)L_n-X Transmetalation Transmetalation R_1-Pd(II)L_n-X->Transmetalation R_2-B(OH)_2 Base R_1-Pd(II)L_n-R_2 R_1-Pd(II)L_n-R_2 Transmetalation->R_1-Pd(II)L_n-R_2 Reductive Elimination Reductive Elimination R_1-Pd(II)L_n-R_2->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration R_1-R_2 R_1-R_2 Reductive Elimination->R_1-R_2

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Expert Insights: The choice of palladium catalyst, ligand, base, and solvent system are all critical parameters that can significantly influence the outcome of the reaction. For pyridine-containing substrates, which can sometimes be challenging due to their potential to coordinate with the palladium catalyst, the selection of a suitable ligand is paramount to achieving high yields.[14] Buchwald and N-heterocyclic carbene (NHC) ligands have shown particular efficacy in these types of couplings.[2][15]

Experimental Protocol: Microwave-Assisted Suzuki Coupling of this compound

This protocol provides a general procedure for the microwave-assisted Suzuki coupling of this compound with an aryl bromide. Optimization may be required for different aryl halide coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Aryl Bromide≥97%Commercially Available
Palladium Catalyst (e.g., Pd(dppf)Cl₂)Catalyst GradeCommercially Available
Base (e.g., K₂CO₃ or K₃PO₄)AnhydrousCommercially Available
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)AnhydrousCommercially Available
Microwave Reaction Vial (10 mL) with Stir Bar---CEM, Biotage, etc.
Nitrogen or Argon GasHigh Purity---
Step-by-Step Procedure

Protocol_Workflow start Start reagents 1. Add solid reagents to microwave vial. start->reagents inert 2. Seal vial and establish inert atmosphere. reagents->inert solvent 3. Add degassed solvent. inert->solvent microwave 4. Microwave irradiation (e.g., 120 °C, 15 min). solvent->microwave cool 5. Cool to room temperature. microwave->cool workup 6. Aqueous workup and extraction. cool->workup purify 7. Purification by column chromatography. workup->purify characterize 8. Characterization (NMR, MS). purify->characterize end End characterize->end

Figure 2: Experimental Workflow for Microwave-Assisted Suzuki Coupling.

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).[16]

  • Inert Atmosphere: Seal the vial with a cap. Evacuate the vial and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, to a concentration of ~0.2 M with respect to the aryl bromide).

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[17] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[18]

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[10][19]

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[20]

Optimization Parameters

The following table provides a starting point for the optimization of the reaction conditions.

ParameterRecommended RangeRationale
Temperature 100 - 150 °CHigher temperatures, achievable under microwave irradiation, can significantly accelerate the reaction.
Time 5 - 30 minutesMicrowave heating drastically reduces the required reaction time compared to conventional methods.
Catalyst Loading 1 - 5 mol%Lower catalyst loadings are often achievable with microwave heating due to the enhanced reaction rates.[21]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can influence the rate of transmetalation.[12] Stronger, more soluble bases are sometimes required for challenging couplings.[22]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OThe solvent system must be able to dissolve the reactants and the base, and also effectively absorb microwave energy.[7][23]

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. The progress of the reaction can be easily monitored by established analytical techniques such as TLC, GC-MS, or HPLC.[24][25] The disappearance of the starting materials and the appearance of the product spot/peak provide a clear indication of reaction completion. Furthermore, the identity and purity of the final product can be unequivocally confirmed by NMR and mass spectrometry, ensuring the reliability of the synthetic procedure.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling of this compound offers a rapid, efficient, and reproducible method for the synthesis of valuable biaryl and heteroaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this powerful tool in their synthetic endeavors, accelerating the pace of drug discovery and materials science research. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation.

References

  • Molecules. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling reactions using a low-leaching and highly recyclable gold-supported palladium material and two types of microwave equipments.
  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Slideshare. Microwave assisted reactions.
  • CEM Corporation. Solvent Choice for Microwave Synthesis.
  • ResearchGate. Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage...
  • ResearchGate. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling.
  • Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Baxendale Group. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio.
  • ACS Publications. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids.
  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Royal Society of Chemistry. Suzuki–Miyaura Coupling.
  • San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • ACS Publications. Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up.
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols.
  • ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling.
  • IJNRD. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • Advion. SUZUKI REACTION MONITORING.
  • National Institutes of Health. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • University of British Columbia. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • National Institutes of Health. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
  • ACS Publications. Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions.
  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.
  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
  • Semantic Scholar. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • MDPI. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • National Institutes of Health. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • National Institutes of Health. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.

Sources

The Strategic Application of 2-Methylpyridine-5-boronic Acid in Asymmetric Synthesis: Pathways to Chiral Pyridine-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendant Role of 2-Methylpyridine-5-boronic Acid in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active molecules. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an invaluable building block for drug development professionals. Within this class of reagents, this compound and its derivatives have emerged as particularly versatile and strategic intermediates. Their utility stems from their stability, ease of handling, and, most importantly, their capacity to participate in a wide array of powerful carbon-carbon bond-forming reactions.[1][2]

While traditionally employed in achiral synthesis, the true potential of this compound is unlocked when it is utilized as a key substrate in asymmetric catalysis . This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this powerful building block to construct complex, enantiomerically enriched molecules. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, focusing on two of the most impactful transformations in modern synthetic chemistry: the Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition and the Palladium-Catalyzed Asymmetric Suzuki-Miyaura Cross-Coupling. In these processes, the inherent chirality is not derived from the boronic acid itself, but is masterfully induced by a chiral ligand coordinated to the transition metal catalyst, allowing for the predictable and efficient synthesis of valuable chiral pyridine-containing compounds.

Core Application I: Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition (Hayashi-Miyaura Reaction)

The rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, often termed the Hayashi-Miyaura reaction, is a cornerstone of modern asymmetric synthesis.[3] This reaction allows for the formation of a new carbon-carbon bond at the β-position of an enone, creating a stereocenter with high enantiomeric purity. For substrates like this compound, this provides a direct route to chiral β-(2-methylpyridin-5-yl) carbonyl compounds, which are valuable precursors for more complex molecular architectures.

Mechanistic Insights: The Role of the Chiral Ligand

The catalytic cycle of the Hayashi-Miyaura reaction is a well-studied process that hinges on the precise coordination environment provided by a chiral ligand, typically a diphosphine like BINAP or a chiral diene.[4][5][6] The generally accepted mechanism proceeds through three key intermediates: a hydroxorhodium species, an arylrhodium species, and an oxa-π-allylrhodium (rhodium enolate) complex.[5][6]

  • Transmetalation: The cycle begins with the reaction of the active [Rh(L*)(OH)] catalyst with the arylboronic acid. This transmetalation step, often the rate-determining step, transfers the aryl group (in this case, the 2-methylpyridin-5-yl moiety) from boron to rhodium, forming an arylrhodium(I) intermediate.[5] The presence of a hydroxide or other basic activator is crucial for this step.

  • Carbometalation (Migratory Insertion): The α,β-unsaturated substrate then coordinates to the arylrhodium complex. This is followed by the migratory insertion of the carbon-carbon double bond into the rhodium-aryl bond. This is the enantiodetermining step , where the chiral ligand orchestrates the facial selectivity of the addition, leading to the formation of a rhodium enolate with a defined stereocenter.

  • Protonolysis: The rhodium enolate intermediate is then protonated, typically by water present in the reaction medium, to release the β-arylated carbonyl product and regenerate the hydroxorhodium catalyst, which re-enters the catalytic cycle.[5][6]

Hayashi_Miyaura_Cycle cluster_reactants Reactants A [Rh(L)(OH)] (Active Catalyst) B [Ar-Rh(L)] (Arylrhodium Intermediate) C Rh-Enolate Intermediate B->C Carbometalation (Enantiodetermining Step) C->A Regeneration Product β-Aryl Ketone (Chiral Product) C->Product Protonolysis (+ H₂O) ArBOH ArB(OH)₂ (this compound) ArBOH->B Transmetalation (- B(OH)₃) Enone α,β-Unsaturated Ketone Enone->C

Caption: Catalytic cycle of the Rh-catalyzed asymmetric 1,4-addition.

Experimental Protocol: Asymmetric Addition to 2-Cyclohexenone

This protocol is a representative procedure adapted from established methods for the Hayashi-Miyaura reaction and is suitable for the use of this compound.[3][4]

Materials:

  • Rhodium(I) precursor: [Rh(acac)(C₂H₄)₂] or [RhCl(cod)]₂

  • Chiral Ligand: (S)-BINAP

  • Substrate: 2-Cyclohexenone

  • Boronic Acid: this compound

  • Base: Aqueous Potassium Hydroxide (KOH) or Potassium Fluoride (KF)

  • Solvent: 1,4-Dioxane/H₂O mixture (e.g., 10:1 v/v)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere, add the rhodium precursor (e.g., [Rh(acac)(C₂H₄)₂, 0.03 mmol, 3 mol%) and the chiral ligand ((S)-BINAP, 0.033 mmol, 3.3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (3.0 mL). Stir the mixture at room temperature for 10-15 minutes until a homogeneous solution is formed. Rationale: Pre-forming the active chiral catalyst complex is crucial for achieving high enantioselectivity and reproducibility.

  • Reactant Addition: To the catalyst solution, add 2-cyclohexenone (1.0 mmol, 1.0 equiv.) followed by this compound (1.5 mmol, 1.5 equiv.).

  • Base and Water Addition: Add degassed water (0.3 mL) and the base (e.g., KOH, 0.1 mmol, 10 mol%). Rationale: The base is essential for activating the boronic acid for transmetalation. Water serves as both a solvent and the proton source for the final protonolysis step.

  • Reaction Execution: Seal the flask and heat the reaction mixture in an oil bath at 80-100 °C. Monitor the reaction progress by TLC or GC-MS. Rationale: Elevated temperatures are often required to drive the reaction to completion, particularly the transmetalation step.[4]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral 3-(2-methylpyridin-5-yl)cyclohexan-1-one.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

Data Presentation: Ligand Effects on Enantioselectivity

The choice of chiral ligand is the single most important factor in determining the enantioselectivity of the reaction. While (S)-BINAP is a classic and effective choice, a variety of other ligand classes have been developed, each with unique steric and electronic properties. The following table summarizes typical results obtained with different ligand types in the rhodium-catalyzed 1,4-addition of arylboronic acids to cyclic enones.

Ligand TypeRepresentative LigandTypical Yield (%)Typical ee (%)Reference
Chiral Diphosphine(S)-BINAP85 - 99%95 - >99%[4]
Chiral Diene(R,R)-Ph-bod*90 - 99%97 - >99%[7]
Phosphine-Olefin(7S)-1a88 - 98%92 - 99%[8]
PhosphoramiditeMonoPhos70 - 95%80 - 96%[1]

Note: Yields and ee values are representative and can vary based on the specific arylboronic acid, enone substrate, and precise reaction conditions.

Core Application II: Palladium-Catalyzed Asymmetric Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used reactions for the formation of biaryl linkages.[9] Its asymmetric variant offers a direct pathway to axially chiral biaryls or molecules with stereocenters adjacent to a newly formed C-C bond. For this compound, this reaction is particularly valuable for synthesizing chiral compounds containing a pyridine-aryl or pyridine-heteroaryl motif.

Mechanistic Insights: Achieving Stereocontrol in Cross-Coupling

The catalytic cycle for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) couple. Stereocontrol is imposed by a chiral phosphine ligand that influences the geometry and reactivity of the palladium intermediates.[10][11]

  • Oxidative Addition: The active Pd(0)L* catalyst undergoes oxidative addition to an aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex. This step is often faster for more reactive halides (I > Br > Cl).

  • Transmetalation: The halide on the Pd(II) complex is exchanged for the organic group from the boronic acid. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The chiral ligand environment dictates the orientation of the coupling partners during this step.

  • Reductive Elimination: This is the product-forming and enantiodetermining step. The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0)L* catalyst. The steric and electronic properties of the chiral ligand force the reductive elimination to proceed through a favored, lower-energy transition state, leading to the formation of one enantiomer of the product preferentially.[12][13]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Ar¹-Pd(II)(X)L₂ (Oxidative Adduct) Pd0->PdII_A PdII_B Ar¹-Pd(II)(Ar²)L*₂ PdII_A->PdII_B Transmetalation PdII_B->Pd0 Regeneration Product Ar¹-Ar² (Chiral Product) PdII_B->Product Reductive Elimination (Enantiodetermining Step) Ar1X Ar¹-X (Aryl Halide) Ar1X->PdII_A Oxidative Addition Ar2BOH Ar²B(OH)₂ (this compound) Ar2BOH->PdII_A Base Base Base->Ar2BOH Activation

Caption: Catalytic cycle of the Pd-catalyzed asymmetric Suzuki-Miyaura coupling.

Challenges and Considerations for Pyridine Boronic Acids

While powerful, the use of pyridylboronic acids like this compound in Suzuki-Miyaura couplings presents unique challenges. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or poisoning.[13] Furthermore, electron-deficient heteroaryl boronic acids can be prone to protodeboronation under the basic reaction conditions.[2]

Strategies to mitigate these issues include:

  • Use of sterically hindered ligands: Bulky ligands can disfavor the coordination of the pyridine nitrogen to the palladium center.

  • Careful choice of base and solvent: Milder bases (e.g., K₃PO₄, Cs₂CO₃) and appropriate solvent systems can minimize protodeboronation.[10]

  • Modification of the boronic acid: In some cases, using the corresponding boronate ester or modifying the pyridine ring (e.g., with a temporary 2-chloro substituent) can improve reactivity and yield.[7][13]

Experimental Protocol: Asymmetric Synthesis of a Chiral Biaryl

This protocol provides a general framework for the asymmetric Suzuki-Miyaura coupling of this compound with a suitable aryl bromide to generate an atropisomeric biaryl. The procedure is adapted from methodologies developed for challenging heteroaromatic couplings.[10][12]

Materials:

  • Palladium precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Chiral Ligand: A chiral-bridged biphenyl monophosphine ligand (e.g., as described by Tang and coworkers)[10]

  • Substrate: An ortho-substituted aryl bromide (e.g., 2-bromo-N,N-dimethyl-1-naphthamide)

  • Boronic Acid: this compound

  • Base: Potassium Phosphate (K₃PO₄)

  • Solvent: Dry, degassed Tetrahydrofuran (THF)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the aryl bromide (0.2 mmol, 1.0 equiv.), this compound (0.4 mmol, 2.0 equiv.), and K₃PO₄ (0.6 mmol, 3.0 equiv.).

  • Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (0.005 mmol, 5 mol % Pd) and the chiral monophosphine ligand (0.012 mmol, 6 mol %) in dry, degassed THF (1.0 mL). Stir for 10 minutes. Rationale: The ligand-to-palladium ratio is critical and must be carefully controlled. Using a slight excess of ligand ensures full coordination to the metal center.

  • Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the substrates and base. Add an additional 1.0 mL of THF to ensure proper mixing.

  • Reaction Execution: Seal the tube and remove it from the glovebox. Place the reaction in an oil bath pre-heated to 50 °C. Stir for 48-72 hours. Rationale: Asymmetric couplings, especially for constructing sterically hindered biaryls, often require lower temperatures and longer reaction times to maximize enantioselectivity.[10]

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash chromatography on silica gel. Determine the yield and measure the enantiomeric excess by chiral HPLC.

Conclusion

This compound is more than just a simple building block; it is a strategic tool for accessing high-value, chiral pyridine-containing molecules. By serving as a competent substrate in powerful asymmetric transformations like the Rh-catalyzed 1,4-addition and the Pd-catalyzed Suzuki-Miyaura coupling, it opens the door to a vast chemical space of enantiomerically pure compounds. The key to unlocking this potential lies not in the boronic acid itself, but in the rational selection of a chiral ligand and the careful optimization of reaction conditions. Understanding the underlying mechanisms and the specific challenges associated with pyridine substrates, as detailed in this guide, empowers researchers to design and execute these complex transformations with confidence and precision, accelerating the discovery and development of next-generation pharmaceuticals.

References

  • Shintani, R., Duan, W.-L., Nagano, T., Okada, A., & Hayashi, T. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides.
  • Schäfer, P., Palacin, T., Sidera, M., & Fletcher, S. P. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
  • Zhang, L., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry, 16, 1083–1090.
  • Shintani, R., et al. (2007). Chiral Phosphine−Olefin Ligands in the Rhodium-Catalyzed Asymmetric 1,4-addition Reactions. Journal of the American Chemical Society, 129(7), 2130–2138.
  • Hayashi, T., & Miyaura, N. (2000). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Journal of Synthetic Organic Chemistry, Japan, 58(11), 1038-1047.
  • Schäfer, P., Palacin, T., Sidera, M., & Fletcher, S. P. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate.
  • García-Melchor, M. (2012). An Asymmetric Suzuki-Miyaura Reaction Mechanism.
  • Sardini, S. R., & Stoltz, B. M. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247-261.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Jean, M., Casanova, B., Gnoatto, S., & van de Weghe, P. (2014). Strategy of total synthesis based on the use of Rh-catalyzed stereoselective 1,4-addition. Organic & Biomolecular Chemistry, 12(34), 6529-6545.
  • Martina, S. L. X., Minnaard, A. J., Hessen, B., & Feringa, B. L. (2005). Highly enantioselective rhodium-catalyzed conjugate addition of arylboronic acids to enones at room temperature. Tetrahedron Letters, 46(42), 7159-7163.
  • Defieber, C., Paquin, J. F., Serna, S., & Carreira, E. M. (2007). Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. In Asymmetric Synthesis: The Essentials II. Wiley-VCH.
  • Shintani, R., et al. (2007). Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: a highly enantioselective pathway for accessing chiral flavanones.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Silva, M., et al. (2020).
  • Organic Syntheses. (n.d.). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP).
  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by 1,4-Addition.
  • Synfacts. (2016). Rhodium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Enones. Synfacts, 12(06), 0604.
  • Uozumi, Y., & Shibatomi, K. (2004).
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Jean, M., van de Weghe, P., et al. (2014). Strategy of total synthesis based on the use of Rh-catalyzed stereoselective 1,4-addition. Organic & Biomolecular Chemistry.
  • Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (2002). Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates. Journal of the American Chemical Society, 124(18), 5052–5058.4*(18), 5052–5058.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Methylpyridine-5-boronic Acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using 2-Methylpyridine-5-boronic acid. Here, we will dissect common problems, explain the underlying chemical principles, and provide actionable, field-proven solutions to optimize your reaction outcomes.

I. Understanding the Challenges with this compound

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success is highly dependent on the specific substrates used.[1][2][3] this compound, while a valuable building block, presents a unique set of challenges that can often lead to disappointing yields. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[4] Furthermore, heteroaryl boronic acids, especially those with nitrogen atoms, can be prone to decomposition pathways like protodeboronation.[5][6]

This guide will address these issues in a practical, question-and-answer format, providing you with the expert insights needed to overcome these hurdles.

II. Troubleshooting Guide: Low Yields and Side Reactions

This section is structured to address the most common issues encountered during the Suzuki coupling of this compound. Each question is followed by a detailed explanation of the cause and a step-by-step protocol for remediation.

Q1: My reaction has a very low yield of the desired product, and I primarily recover my starting materials. What are the likely causes and how can I fix this?

A1: Low conversion is a frequent issue and often points to problems with the catalyst activity, reaction conditions, or the integrity of your reagents.

Underlying Causes & Solutions:

  • Catalyst Inactivity: The active catalyst in the Suzuki reaction is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[7][8] Inefficient reduction can halt the catalytic cycle before it even begins.

    • Actionable Protocol:

      • Use a Pre-activated Catalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable pre-catalyst such as a Buchwald G3 palladacycle.[1][7] These often provide more consistent results.

      • Ensure Ligand Integrity: Phosphine ligands are susceptible to oxidation. Use fresh, high-purity ligands. If using a Pd(II) source with a separate ligand, ensure the ligand-to-metal ratio is optimal (typically 2:1 to 4:1).

      • Degas Thoroughly: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote the homocoupling of your boronic acid.[7][8][9] Degas your solvent and reaction mixture rigorously by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[10]

  • Sub-optimal Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[11] The choice of base can significantly impact the reaction rate and yield. For pyridine-containing substrates, a moderately strong base is often required.

    • Actionable Protocol:

      • Screen Different Bases: If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[1][12][13] These are often more effective for challenging couplings.

      • Ensure Base Quality: Use a finely powdered, anhydrous base to maximize its surface area and reactivity. Grinding the base before use can be beneficial.[14]

      • Aqueous vs. Anhydrous: While some Suzuki reactions benefit from aqueous conditions, for sensitive substrates, an anhydrous solvent system with a soluble organic base might be advantageous.

  • Inappropriate Solvent or Temperature: The solvent's polarity and boiling point are critical. The reaction temperature must be high enough to drive the reaction forward but not so high as to cause decomposition of the reagents or catalyst.

    • Actionable Protocol:

      • Solvent Choice: 1,4-Dioxane/water or Toluene/water mixtures are common starting points.[4][15] If solubility is an issue, consider DMF or DME.

      • Temperature Optimization: Most Suzuki couplings are run at elevated temperatures (80-120 °C).[4][13] If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is sluggish, a higher temperature may be necessary.

Q2: I'm observing a significant amount of a byproduct that corresponds to the protodeboronated starting material (2-methylpyridine). What is causing this and how can I prevent it?

A2: The replacement of the boronic acid group with a hydrogen atom is a common side reaction known as protodeboronation.[5] This is particularly prevalent with electron-deficient or heteroaromatic boronic acids like this compound. [5][6]

Underlying Causes & Solutions:

  • Mechanism of Protodeboronation: This process involves the protonolysis of the C-B bond and can be accelerated by the presence of water and certain pH conditions.[5] For basic heteroaromatic boronic acids, zwitterionic species can form under neutral pH, leading to rapid protodeboronation.[5]

  • Minimizing Protodeboronation:

    • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature protodeboronation.[16] These esters often hydrolyze in situ under the reaction conditions to slowly release the active boronic acid, keeping its concentration low and minimizing side reactions.[5][17]

    • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation.[17] Try using anhydrous solvents and reagents.

    • Faster Transmetalation: The rate of the desired Suzuki coupling needs to be faster than the rate of protodeboronation. Using a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands like SPhos or RuPhos) can accelerate the transmetalation step.[1][17][18]

Q3: My main byproduct is the homocoupling of this compound (bi-2-methylpyridine). Why is this happening?

A3: Homocoupling of the boronic acid is another common side reaction that competes with the desired cross-coupling.

Underlying Causes & Solutions:

  • Presence of Oxygen: As mentioned earlier, oxygen can promote the homocoupling of boronic acids, often mediated by Pd(II) species.[7][8][9]

    • Actionable Protocol: Rigorous degassing of the reaction mixture is the most effective way to prevent this.[8]

  • Inefficient Reductive Elimination: If the reductive elimination step to form the desired product is slow, the palladium intermediate may undergo side reactions, including those leading to homocoupling.

    • Actionable Protocol: The choice of ligand can influence the rate of reductive elimination. Experimenting with different ligands may be necessary.

Experimental Workflow: A Troubleshooting Decision Tree

To systematize your troubleshooting process, consider the following workflow:

Caption: A decision tree for troubleshooting low yield in Suzuki coupling.

III. Frequently Asked Questions (FAQs)

Q: How can I be sure my this compound is of good quality?

A: Boronic acids can degrade over time, especially if not stored properly.[7] They should be stored in a cool, dry place under an inert atmosphere. Before use, it's good practice to check the purity by NMR or LC-MS. If in doubt, use a fresh bottle from a reputable supplier.

Q: Is it always necessary to use a ligand with the palladium catalyst?

A: While some "ligand-free" protocols exist, they are often substrate-dependent and may not be suitable for challenging couplings.[19][20] For this compound, which can chelate to the palladium, a strongly coordinating ligand is generally recommended to prevent catalyst inhibition and promote the desired catalytic cycle.

Q: Can I use a microwave reactor to improve my yield?

A: Yes, microwave synthesis can often accelerate the reaction and improve yields by allowing for rapid heating to high temperatures.[10] However, it's important to optimize the conditions specifically for the microwave reactor, as the ideal parameters may differ from conventional heating.

Q: What is the ideal stoichiometry of the reactants?

A: Typically, a slight excess of the boronic acid (1.1 to 1.5 equivalents) is used to ensure complete consumption of the more valuable coupling partner (often the aryl halide).[4][15]

General Protocol for Suzuki Coupling of this compound

This is a general starting protocol that may require optimization.

ReagentAmountMolar Equivalents
Aryl Halide1.0 mmol1.0
This compound1.2 mmol1.2
Palladium Catalyst (e.g., Pd(dppf)Cl₂)0.03 mmol0.03 (3 mol%)
Base (e.g., K₃PO₄)2.0 mmol2.0
Solvent (e.g., 1,4-Dioxane/H₂O)5 mL (4:1 ratio)-

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Suzuki Catalytic Cycle

Understanding the catalytic cycle is key to effective troubleshooting.

Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L₂) B->C D Transmetalation (R-B(OH)₂) + Base C->D E Ar-Pd(II)-R(L₂) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By systematically addressing the potential points of failure in this cycle, you can effectively troubleshoot and optimize your Suzuki coupling reactions involving this compound.

IV. References

Sources

Technical Support Center: Purification of Suzuki Coupling Products from 2-Methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-C bonds.[1][2] When coupling partners like 2-Methylpyridine-5-boronic acid are used, the resulting 2-arylpyridine structures become key intermediates in pharmaceutical and materials science.[3][4] However, the purification of these products is frequently non-trivial. The basic nitrogen atom of the pyridine ring introduces a unique set of challenges, from tenacious palladium catalyst retention to problematic chromatographic behavior.[5][6]

This guide provides in-depth troubleshooting advice and detailed protocols to help researchers navigate the common pitfalls associated with purifying these valuable compounds. We will address the underlying chemical principles for each challenge, ensuring a deep, causal understanding that empowers you to adapt and optimize your purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Besides your desired 2-arylpyridine product, you will typically encounter a mixture of unreacted starting materials, catalyst residues, and reaction by-products. The most common species include:

  • Palladium Catalyst: Often bound to your product, appearing as a baseline streak or black solid (Palladium black).[7]

  • Unreacted this compound: And its dehydrated trimer, a boroxine.

  • Unreacted Aryl Halide: Your other starting material.

  • Homocoupling Products: Resulting from the coupling of two boronic acid molecules (a bi-pyridine) or two aryl halide molecules. This is often exacerbated by the presence of oxygen.[7][8]

  • Protodeboronation By-product: The boronic acid is replaced by a hydrogen atom, leading to the formation of 2-methylpyridine. This is common in aqueous conditions.[6][9]

  • Inorganic Salts: From the base used in the reaction (e.g., K₃PO₄, Na₂CO₃).

Q2: Why do my product spots or peaks show significant tailing during chromatography?

A2: Peak tailing is a classic sign of strong, undesirable interactions between your basic pyridine product and the stationary phase.[5] Standard silica gel is covered in acidic silanol groups (Si-OH). The basic lone pair on the pyridine nitrogen interacts strongly with these acidic sites, causing a portion of the analyte to be retained longer, which broadens the peak asymmetrically.[5] This can severely compromise separation efficiency.

Q3: My initial filtration through Celite® didn't remove the palladium. Is this normal?

A3: Yes, this is a very common issue. While filtration through Celite is effective for removing precipitated, heterogeneous palladium black, it often fails to remove soluble, homogeneous palladium species.[10] The lone pair of electrons on the pyridine nitrogen in your product can act as a ligand, coordinating strongly with residual palladium(0) or palladium(II) species, keeping them in solution.[6] Therefore, the palladium essentially "travels with" your product.

Q4: How can I easily remove unreacted boronic acid?

A4: Unreacted boronic acids can often be removed with a basic aqueous wash (e.g., with 1M NaOH solution).[11] The boronic acid is acidic and will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer. However, care must be taken not to lose your basic pyridine product if the aqueous layer becomes too acidic upon neutralization. An alternative is an acid-base extraction, detailed in the protocols below.

Troubleshooting Guides

This section addresses specific purification problems in a Q&A format, providing actionable solutions grounded in chemical principles.

Problem: Persistent Palladium Contamination

Q: I've filtered my reaction mixture, performed an aqueous work-up, and the organic layer is still dark with palladium. How do I remove it?

A: This indicates soluble palladium is coordinated to your pyridine product. More aggressive methods are needed to either precipitate the palladium or capture it.

Causality: The Lewis basicity of the pyridine nitrogen makes it a good ligand for palladium. To remove the palladium, you must either displace your product with a stronger ligand or use a scavenger with a very high affinity for the metal.

Solutions & Actionable Steps:

  • Palladium Scavengers: These are reagents with functional groups (often sulfur-based) that bind very strongly to palladium.

    • Method: After the initial filtration, stir the crude product solution with a palladium scavenger (e.g., silica-bound isocyanide, QuadraSil® MP, or a thiol-functionalized resin) for several hours.[12][13] Follow the manufacturer's recommendations for the amount and time. Filter off the scavenger to obtain a palladium-free solution.

    • Insight: This is one of the most effective methods for reducing palladium to parts-per-million (ppm) levels, which is critical in drug development.[14]

  • Activated Carbon Treatment:

    • Method: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, toluene). Add 5-10 wt% of activated carbon. Stir vigorously at room temperature or with gentle heating (40°C) for 1-2 hours. Filter through a pad of Celite to remove the carbon.

    • Insight: Activated carbon has a high surface area and can adsorb palladium species. It is a cost-effective but sometimes less efficient method than specialized scavengers.

  • Thiol Treatment:

    • Method: Add a few drops of a thiol (e.g., 1-dodecanethiol) to your crude organic solution and stir for an hour. The palladium may precipitate as a sulfide complex, which can be filtered off.

    • Caution: Excess thiol will need to be removed during subsequent purification steps.

Problem: Co-elution of Product and Starting Materials in Chromatography

Q: My product and the this compound starting material have very similar Rf values on TLC. How can I improve their separation?

A: This is a common challenge when the polarity of the product and a starting material are close. The key is to exploit other chemical properties, such as the acidic/basic nature of the molecules.

Causality: Standard chromatography separates based on polarity. To resolve compounds with similar polarities, you must change the interaction mechanism with the stationary phase or alter the ionization state of the analytes.[5]

Solutions & Actionable Steps:

  • Acid-Base Extraction (Pre-Chromatography Work-up):

    • Method: Perform a liquid-liquid extraction to separate the basic product from the acidic boronic acid. A detailed protocol is provided below.

    • Insight: This is the most powerful method for bulk separation of acidic and basic impurities and should be the first choice before attempting challenging chromatography.[15]

  • Modify the Mobile Phase:

    • Method: Add a small amount of a basic modifier to your eluent for column chromatography. For example, add 0.5-1% triethylamine (NEt₃) or pyridine to your hexane/ethyl acetate mobile phase.

    • Insight: The added base will compete with your product for binding to the acidic silanol sites on the silica gel. This deactivates the silica, minimizing peak tailing and often improving resolution between basic compounds and neutral or acidic ones.[5]

  • Change the Stationary Phase:

    • Method: If silica gel fails, consider using alumina (neutral or basic). Alumina has different surface properties and can provide a different selectivity profile. Alternatively, for very challenging separations, consider reversed-phase (C18) chromatography.[5]

Logical Flow for Purification Strategy

The following diagram outlines a decision-making workflow for purifying your Suzuki coupling product.

Purification_Workflow cluster_start Initial Work-up cluster_main Purification Choice cluster_end Final Product start Crude Reaction Mixture filter Filter through Celite® to remove solids start->filter extract Acid-Base Extraction (Removes acidic/basic impurities) filter->extract Significant acidic or basic impurities present chrom Column Chromatography (Separates by polarity) filter->chrom Impurities are neutral and have different polarity extract->chrom Further purification needed pure Pure Product extract->pure recrys Recrystallization (For solid products) chrom->recrys Product is solid and needs polishing chrom->pure recrys->pure analysis Purity Check (NMR, LC-MS) pure->analysis

Caption: A general workflow for purifying Suzuki coupling products.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for 2-Arylpyridines

This protocol is designed to mitigate the peak tailing commonly observed with pyridine-containing compounds.

  • Prepare the Slurry: In a beaker, add your crude product and a small amount of silica gel. Add a minimal amount of a strong solvent (e.g., dichloromethane) to dissolve the product and create a free-flowing powder upon evaporation under reduced pressure. This is known as "dry loading."

  • Select the Mobile Phase: Using TLC, find a solvent system (e.g., hexanes/ethyl acetate) that gives your product an Rf of ~0.2-0.3.

  • Deactivate the Column Silica: Add 0.5% triethylamine (NEt₃) by volume to your chosen mobile phase. For example, for 1 L of 70:30 Hex/EtOAc, add 5 mL of NEt₃.

  • Pack and Run the Column: Pack your column with silica gel using the modified, basic mobile phase. Carefully add your dry-loaded sample to the top.

  • Elute and Collect: Run the column, collecting fractions and monitoring by TLC. The added base will ensure your product elutes with symmetrical peaks, improving separation from nearby impurities.

  • Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed as well.

Protocol 2: Acid-Base Liquid-Liquid Extraction

This powerful technique separates your basic product from acidic boronic acid and neutral by-products before chromatography.[15]

  • Dissolve: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake vigorously. Your basic pyridine product will be protonated to form a water-soluble pyridinium salt and will move to the aqueous layer .[16] The unreacted aryl halide and neutral homocoupling by-products will remain in the organic layer.

  • Separate Layers: Drain the aqueous layer (containing your product) into a clean flask. Discard the organic layer (containing neutral impurities).

  • Isolate Acidic Impurities: Return the aqueous layer to the separatory funnel. Add fresh organic solvent. Now, add a base (e.g., 1M NaOH) dropwise until the aqueous layer is basic (pH > 10, check with pH paper). This deprotonates your product, making it soluble in the organic layer again. The boronic acid starting material will remain in the basic aqueous layer as a boronate salt.

  • Extract Product: Shake the funnel. Your purified product is now in the organic layer .

  • Final Wash and Dry: Drain the organic layer. Wash it with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualizing the Acid-Base Extraction

AcidBase_Extraction start Crude Mixture in EtOAc Product (Base) Boronic Acid (Acid) Neutral Impurities step1 Wash with 1M HCl start->step1 result1 Aqueous Layer (Bottom) Product-H⁺Cl⁻ Organic Layer (Top) Boronic Acid Neutral Impurities step1->result1 step2 Separate Layers. Take Aqueous Layer. Add fresh EtOAc. Basify with NaOH. result1->step2 result2 Aqueous Layer (Bottom) Boronic Acid Salt Organic Layer (Top) Product (Base) step2->result2 step3 Separate Layers. Take Organic Layer. Dry and Evaporate result2->step3 end Purified Product step3->end

Caption: Principle of acid-base extraction for purification.

Protocol 3: Recrystallization

If your final product is a solid, recrystallization is an excellent method for achieving high purity.[17][18]

  • Solvent Selection: The key is to find a solvent (or solvent pair) where your product is highly soluble when hot but poorly soluble when cold.[17] Test small amounts in various solvents (e.g., ethanol, isopropanol, heptane, toluene, or mixtures like ethanol/water).

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (if needed): If there are insoluble impurities (like residual palladium black), perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize recovery.[19]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Summary: Common Purification Techniques
TechniquePrinciple of SeparationBest For RemovingKey Considerations
Acid-Base Extraction Difference in pKaBoronic acid, basic/acidic by-productsProduct must be stable to acid/base; potential for emulsion formation.
Column Chromatography PolarityNeutral by-products, isomers, homocoupled productsPyridine tailing requires basic modifier; risk of product degradation on silica.[5]
Palladium Scavengers ChelationResidual palladium catalystHighly effective for trace metal removal; adds cost and an extra filtration step.[12][14]
Recrystallization Differential solubilitySmall amounts of various impuritiesProduct must be a solid; requires finding a suitable solvent system.[17]

References

  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google P
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. (URL: )
  • HPLC Methods for analysis of Pyridine - HELIX Chrom
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchG
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (URL: )
  • Acid–base extraction - Wikipedia. (URL: )
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - SemOpenAlex. (URL: )
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (URL: )
  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem. (URL: )
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL: )
  • Isolation of pure pyridine help : r/chemhelp - Reddit. (URL: )
  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (URL: )
  • Can I remove boronic acid using Work up process?
  • How to remove pyridine from a reaction mixture. - Benchchem. (URL: )
  • Experiment 2: Recrystalliz
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - J-Stage. (URL: )
  • Recrystalliz
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (URL: )
  • Recrystalliz
  • Method for pyridine amine derivative - Chrom
  • Suzuki reaction - Wikipedia. (URL: )
  • What is best method to remove pyridine from a reaction mixture?
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL: )
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. (URL: )
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - RSC Publishing. (URL: )
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchG
  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (URL: )
  • Lab Procedure: Recrystalliz
  • A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: )
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (URL: )
  • Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: )
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
  • (PDF)
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (URL: )
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: )
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: )
  • Suzuki Coupling - Organic Chemistry Portal. (URL: )
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: )
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)

Sources

Minimizing homocoupling of 2-Methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Homocoupling of 2-Methylpyridine-5-boronic acid

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unwanted side reactions are a significant challenge in complex organic synthesis. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the homocoupling of this compound, a common and often frustrating byproduct in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical protocols to optimize your reaction yields and simplify product purification.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

Homocoupling results in the formation of a symmetrical biaryl from the boronic acid starting material, reducing the yield of your desired cross-coupled product and complicating purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions.

Problem: High levels of homocoupled 2,2'-dimethyl-5,5'-bipyridine detected by LC-MS or NMR.

This is the most common issue when working with electron-deficient heteroaryl boronic acids like this compound. The root cause often lies in one or more of the following areas:

Cause 1: Presence of Dissolved Oxygen

Scientific Rationale: The most prevalent mechanism for boronic acid homocoupling is mediated by oxygen.[1] Dioxygen reacts with the active Pd(0) catalyst to form a palladium peroxo complex [(η²-O₂)PdL₂].[2][3] This complex can then react with two molecules of the boronic acid, ultimately leading to the homocoupled product and regenerating a palladium species that may or may not efficiently re-enter the desired catalytic cycle.[2][3] This pathway is a parasitic reaction that consumes your catalyst and starting material.

Solutions:

  • Rigorous Deoxygenation: Standard freeze-pump-thaw cycles are effective, but a subsurface sparge with an inert gas (Argon or Nitrogen) for 20-30 minutes is often more practical and highly efficient for removing dissolved oxygen.[4]

  • Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas throughout the entire process, from reagent addition to final workup. Use Schlenk line techniques or a glovebox for best results.

Cause 2: Suboptimal Palladium Catalyst Choice

Scientific Rationale: Palladium(II) sources (e.g., Pd(OAc)₂, PdCl₂) can promote homocoupling stoichiometrically before the catalytic cycle even begins. Two molecules of the boronic acid can transmetalate with the Pd(II) salt, which then undergoes reductive elimination to yield the homocoupled product and Pd(0).[4][5] While this Pd(0) is the active catalyst, this initial burst of homocoupling consumes a significant portion of your starting material.

Solutions:

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). These do not require an initial reduction step and can directly enter the catalytic cycle.[5]

  • Employ Modern Precatalysts: Buchwald's G3 or G4 precatalysts are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon activation, minimizing the concentration of free Pd(II) and thus reducing the likelihood of homocoupling.[5]

Cause 3: Inappropriate Ligand Selection

Scientific Rationale: The ligand plays a critical role in modulating the reactivity and stability of the palladium center. The ideal ligand should accelerate the rate-limiting step of the desired cross-coupling (often oxidative addition or reductive elimination) while sterically or electronically disfavoring the pathways leading to homocoupling.

Solutions:

  • Use Bulky, Electron-Rich Phosphine Ligands: Ligands developed by the Buchwald group, such as SPhos and XPhos, are highly effective.[6][7] Their large steric bulk hinders the formation of palladium-boronic acid intermediates that lead to homocoupling, while their strong electron-donating ability promotes the final, desired reductive elimination step.[5][8]

  • Avoid Air-Sensitive Ligands: If rigorous exclusion of oxygen is difficult, avoid ligands that are easily oxidized, as this can lead to catalyst decomposition and promote side reactions.

Cause 4: Process Conditions and Additives

Scientific Rationale: Even with the right catalyst and ligand, other reaction parameters can tip the balance towards homocoupling.

Solutions:

  • Incorporate a Mild Reducing Agent: The addition of potassium formate (KCOOH) can act as a scavenger for any Pd(II) species that may form during the reaction, reducing it back to the active Pd(0) state without interfering with the main catalytic cycle. This has been shown to be highly effective at suppressing homocoupling.[4]

  • Optimize Temperature: Excessive heat can lead to catalyst decomposition and an increase in side reactions.[8] While Suzuki couplings with heteroaryl chlorides often require elevated temperatures (e.g., 80-110 °C), it is crucial to find the minimum temperature required for efficient cross-coupling.

  • Control Reagent Purity and Stoichiometry: Ensure the this compound is pure and not partially degraded to its boroxine. Use of high-purity reagents and anhydrous solvents is essential to prevent catalyst deactivation.[8]

Data Summary: Strategies to Minimize Homocoupling

The following table summarizes the recommended strategies and their underlying rationale for suppressing the homocoupling of this compound.

ParameterRecommendation for Minimizing HomocouplingRationale
Atmosphere Inert (N₂ or Ar), rigorously deoxygenated via subsurface sparge.Prevents the primary O₂-mediated homocoupling pathway.[2][3][4]
Palladium Catalyst Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., SPhos Pd G3).Avoids the initial stoichiometric homocoupling reaction promoted by Pd(II) salts.[5]
Ligand Bulky, electron-rich dialkylbiaryl phosphine (e.g., SPhos, XPhos).[7]Sterically hinders homocoupling intermediates and accelerates the desired reductive elimination.[5][6][8]
Additive Potassium formate (KCOOH) (approx. 30 mol%).Acts as a mild reducing agent to scavenge stray Pd(II) without disrupting the catalytic cycle.[4]
Base Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃).Effectively activates the boronic acid for transmetalation.[9][10]
Temperature Optimize for the specific aryl halide (typically 80-100 °C).Avoids thermal decomposition of the catalyst and reagents, which can lead to side reactions.[8]
Visualizing the Competing Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle versus the parasitic oxygen-mediated homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)Ln pd_oa Ar¹-Pd(II)Lₙ-X pd0->pd_oa Oxidative Addition pd0_h Pd(0)Lₙ pd_tm Ar¹-Pd(II)Lₙ-Ar² pd_oa->pd_tm Transmetalation pd_tm->pd0 Reductive Elimination product_out Ar¹-Ar² (Desired Product) pd_tm->product_out reagents_in Ar¹-X (Aryl Halide) reagents_in->pd_oa boronic_acid_in Ar²-B(OH)₂ (2-Me-Py-B(OH)₂) + Base boronic_acid_in->pd_tm pd_peroxo (η²-O₂)PdL₂ pd0_h->pd_peroxo + O₂ pd_adduct Adduct pd_peroxo->pd_adduct + Ar²-B(OH)₂ pd_biaryl Ar²-Pd(II)Lₙ-Ar² pd_adduct->pd_biaryl + Ar²-B(OH)₂ pd_biaryl->pd0_h Reductive Elimination homo_product_out Ar²-Ar² (Homocoupled Byproduct) pd_biaryl->homo_product_out

Caption: Competing pathways of Suzuki-Miyaura coupling and O₂-mediated homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the exact mechanism of oxygen-induced homocoupling? A1: The mechanism, elucidated by Jutand and coworkers, involves the formation of a palladium peroxo complex, (η²-O₂)PdL₂, from the reaction of Pd(0) with O₂. This complex then coordinates to the oxophilic boron atom of the boronic acid. A subsequent reaction with a second molecule of boronic acid leads to a diarylpalladium(II) intermediate, which then undergoes reductive elimination to yield the symmetrical biaryl byproduct.[2][3] This highlights why rigorous exclusion of oxygen is the most critical step to prevent this side reaction.[4]

Q2: My boronic acid is an N-methyliminodiacetic acid (MIDA) boronate. Do I still need to worry about homocoupling? A2: MIDA boronates are exceptionally stable and designed for the slow release of the boronic acid under basic, aqueous conditions.[11] This slow release mechanism can be highly beneficial as it keeps the instantaneous concentration of the free, unstable boronic acid low, which can suppress side reactions like protodeboronation and homocoupling.[11][12] However, the fundamental principles still apply. If the reaction conditions (e.g., presence of oxygen, suboptimal catalyst) favor homocoupling, the slowly released boronic acid can still undergo this undesired pathway. Therefore, all the precautions outlined above should still be taken.

Q3: Can the base choice influence homocoupling? A3: Yes. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[10] However, an excessively strong base or poor solubility of the base can lead to localized high pH, which can promote boronic acid degradation (protodeboronation) or other side reactions. A base like K₃PO₄ is often a good choice as it is effective in activation and has been used successfully in many challenging couplings.[9]

Q4: I performed the reaction under a nitrogen balloon and still see significant homocoupling. Why? A4: A nitrogen balloon is effective at preventing air from entering the reaction, but it does not remove the oxygen already dissolved in your solvents and reagents. For reactions sensitive to oxygen, like this one, simply maintaining a static inert atmosphere is insufficient. You must actively remove dissolved oxygen, preferably by sparging the solvent with an inert gas before adding the catalyst.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with this compound

This protocol incorporates best practices to minimize homocoupling.

Materials:

  • Aryl Chloride (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • SPhos Pd G3 precatalyst (1-2 mol%)

  • SPhos (1-2 mol%, if not using a precatalyst with ligand included)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Potassium Formate (KCOOH) (0.3 equiv)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-Dioxane/water 5:1)

Procedure:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, this compound, K₃PO₄, and KCOOH.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous solvent mixture via syringe.

  • Rigorous Deoxygenation: With the stirrer on, bubble argon or nitrogen gas through the solution via a long needle (subsurface sparge) for 20-30 minutes. Ensure there is a gas outlet.

  • Catalyst Introduction: While maintaining a positive flow of inert gas, quickly add the SPhos Pd G3 precatalyst to the flask.

  • Reaction: Seal the flask tightly and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography. The significant reduction in homocoupling should make purification more straightforward.

By implementing these scientifically-grounded strategies, you can effectively minimize the formation of homocoupling byproducts, leading to higher yields of your desired product and a more efficient synthetic workflow.

References
  • Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. [Link]
  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
  • Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. [Link]
  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • How to prevent metal catalysed homocoupling reaction of boronic acids?
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boron

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Impact of base on 2-Methylpyridine-5-boronic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Methylpyridine-5-boronic acid. This versatile reagent is a critical building block in medicinal chemistry and drug development, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] However, its unique heteroaromatic structure presents specific stability challenges, particularly in the presence of bases required for catalytic activity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and best-practice protocols to help researchers navigate these challenges, minimize reagent degradation, and maximize reaction yields.

The Dual Role of the Base: Activation vs. Degradation

In the Suzuki-Miyaura reaction, a base is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[2][3][4] This boronate complex readily participates in the transmetalation step with the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[3]

However, for heteroaryl boronic acids like this compound, the very species required for the reaction is also highly susceptible to a destructive side reaction: protodeboronation . This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying the starting material.[5] The choice and handling of the base are therefore the most critical parameters in ensuring the stability of this compound during your experiments.

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling reaction with this compound is failing, and I'm recovering the corresponding protodeboronated arene (2-methylpyridine). What is happening?

A1: This is a classic symptom of protodeboronation, a common degradation pathway for boronic acids, especially electron-deficient and heteroaryl boronic acids.[6][7] The reaction is often accelerated by the presence of a base and a proton source (like water or alcohol solvents). The nitrogen atom in the pyridine ring makes the C-B bond particularly susceptible to this cleavage. Under basic conditions, the boronic acid forms a boronate intermediate that, while necessary for the desired coupling, is also primed for this undesired side reaction.

Q2: What is the mechanism of base-catalyzed protodeboronation and why is my boronic acid susceptible?

A2: Base-catalyzed protodeboronation proceeds through the formation of a tetrahedral trihydroxyboronate anion, [ArB(OH)₃]⁻.[8][9] While this increases the nucleophilicity of the aryl group for the desired transmetalation with the palladium complex, it also increases electron density on the ipso-carbon (the carbon attached to boron). This makes the ipso-carbon susceptible to protonation by a proton source in the reaction mixture (e.g., water).[8][10] For 2-pyridyl boronic acids, the situation is further complicated by the potential for zwitterionic species to form under neutral pH, which can also lead to rapid, unimolecular protodeboronation.[5]

Here is a diagram illustrating the competing pathways:

G cluster_0 Reaction Start cluster_1 Base Activation cluster_2 Reaction Pathways ArB(OH)2 This compound ArB(OH)3- Boronate Species [ArB(OH)₃]⁻ ArB(OH)2->ArB(OH)3- + Base (e.g., OH⁻) Suzuki Desired Suzuki Coupling (Transmetalation) ArB(OH)3-->Suzuki + Pd(II) Complex Protodeboronation Undesired Protodeboronation ArB(OH)3-->Protodeboronation + Proton Source (e.g., H₂O) G start Start: Suzuki Coupling with This compound q1 Are coupling partners base-sensitive? start->q1 c1 Try mild conditions: Base: K₂CO₃ or KF Solvent: Anhydrous Dioxane or THF Temp: 80°C q1->c1 Yes c2 Standard conditions: Base: K₃PO₄ or K₂CO₃ Solvent: Dioxane/H₂O (10:1) Temp: 80-100°C q1->c2 No q2 Is protodeboronation >15%? c1->q2 c2->q2 success Success! Proceed to scale-up. q2->success No c3 Troubleshoot: 1. Lower Temperature 2. Use KF (anhydrous) 3. Screen different Pd/Ligand systems q2->c3 Yes q3 Still significant protodeboronation? c3->q3 q3->success No c4 Use a slow-release strategy: Synthesize and use the air-stable MIDA boronate derivative. q3->c4 Yes

Caption: Workflow for selecting Suzuki coupling conditions.

Q6: How should I properly store and handle this compound?

A6: Proper storage is crucial as degradation can occur on the benchtop. [11]

  • Storage: Keep the solid reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator. [12]For long-term storage, refrigeration (-20°C) under an inert atmosphere (Argon or Nitrogen) is recommended.

  • Handling: Avoid prolonged exposure to atmospheric moisture and air. [12]When weighing, do so quickly and in a low-humidity environment if possible. Avoid making stock solutions in protic solvents for storage; prepare them fresh before use.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Reduced Protodeboronation

This protocol uses milder conditions to favor the cross-coupling reaction over degradation.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with dry Argon or Nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at 80-90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for both product formation and consumption of starting materials.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of Air-Stable 2-Methylpyridine-5-MIDA Boronate

This protocol converts the boronic acid into a highly stable MIDA boronate, ideal for challenging couplings. [11]

  • Dissolution: In a round-bottom flask, suspend N-methyliminodiacetic acid (1.0 equiv) in a 1:1 mixture of toluene and DMSO (final concentration ~0.5 M).

  • Addition of Boronic Acid: Add this compound (1.0 equiv) to the suspension.

  • Azeotropic Dehydration: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux (typically 110-120 °C) for 1-2 hours, collecting the water that is removed azeotropically.

  • Isolation: Cool the reaction mixture to room temperature. The MIDA boronate product will often precipitate. If it does not, slowly add an anti-solvent like hexanes or heptane to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold toluene or hexanes, and dry under high vacuum. The resulting white solid is typically pure enough for use in cross-coupling reactions without further purification and is stable for months on the benchtop under air. [11]

References

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society.
  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar.
  • Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed.
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem.
  • Protodeboronation - Wikipedia.
  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate.
  • SAFETY DATA SHEET - Fisher Scientific.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society.
  • Suzuki Coupling - Organic Chemistry Portal.
  • This compound hydrochloride - Chem-Impex.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH.

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 2-Methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Methylpyridine-5-boronic acid in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to empower you to solve challenges in your own work. Catalyst deactivation is a frequent hurdle, particularly when working with heteroaromatic substrates like pyridines. This guide will address the common deactivation pathways and provide robust, field-proven strategies to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or fails completely. What are the most common initial culprits?

A1: Low yields or reaction failure when using pyridine-containing substrates often trace back to a few key issues revolving around the catalyst's stability and activity. The primary suspects are:

  • Catalyst Poisoning by the Pyridine Nitrogen: The Lewis basic nitrogen atom on the pyridine ring can coordinate strongly to the palladium center. This blocks the active site, preventing the catalyst from participating in the catalytic cycle, a phenomenon known as catalyst poisoning.[1][2][3][4]

  • Formation of Inactive Palladium Black: The coordination of the pyridine can displace the stabilizing phosphine ligands. The resulting "ligandless" or coordinatively unsaturated palladium species are unstable and tend to aggregate into catalytically inactive palladium black.[2] This is often observed as a black precipitate in the reaction flask.

  • Protodeboronation of the Boronic Acid: Heteroaryl boronic acids, including this compound, can be unstable under typical Suzuki conditions (especially with strong bases and elevated temperatures), leading to the cleavage of the C-B bond and its replacement with a proton.[1][5][6][7] This depletes your nucleophilic partner, halting the reaction.

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to protect the palladium center from the coordinating pyridine nitrogen. Bulky, electron-rich ligands are often required to create a steric shield around the metal.[2][8][9]

Q2: What are the visual indicators that my catalyst is deactivating?

A2: The most common visual cue is the formation of a fine black precipitate, colloquially known as palladium black .[2][3][10] This indicates that the active, soluble Pd(0) species has aggregated into an inactive, elemental form. A reaction mixture that rapidly darkens or turns black shortly after adding the catalyst is a strong sign of this deactivation pathway. Another indicator can be a reaction that starts but then stalls, as determined by in-process monitoring (e.g., LC-MS or TLC), suggesting the catalyst was initially active but deactivated over time.

Q3: Can the product of the reaction also deactivate the catalyst?

A3: Yes, this is a critical and often overlooked issue known as product inhibition. The biaryl product formed still contains the pyridine moiety, which can coordinate to the palladium catalyst just as the starting material can.[3] This can lead to a situation where the reaction slows down or stalls as the product concentration increases. Employing a highly active catalyst system that promotes rapid reductive elimination can help the desired product dissociate from the palladium center before it has a chance to inhibit the cycle.

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: A black precipitate (palladium black) forms early in the reaction, and conversion is low.

This is a classic symptom of catalyst aggregation, driven by the coordination of the pyridine nitrogen. The palladium center is stripped of its stabilizing ligands, leading to precipitation.

Root Cause Analysis:

The lone pair on the pyridine nitrogen acts as a competing ligand for the palladium center. If it successfully displaces the phosphine ligand(s), the resulting palladium species is unstable and aggregates.

Solutions & Protocols:

Strategy 1: Employ Sterically Hindered Ligands. The most effective strategy is to use bulky, electron-rich phosphine ligands that form a protective pocket around the palladium atom. This sterically hinders the pyridine nitrogen from accessing and coordinating to the metal center.[2][11]

Ligand ClassExamplesRationale & Performance
Traditional Phosphines PPh₃, P(o-tol)₃Often insufficient for pyridine substrates. Prone to displacement and catalyst deactivation.
Bulky Biarylphosphines XPhos, SPhos, RuPhosHighly Recommended. Their steric bulk shields the Pd center effectively, preventing pyridine coordination and subsequent aggregation. They also promote fast catalytic turnover.[2][12]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable bonds with palladium, making them resistant to displacement by the pyridine nitrogen.[12][13]

dot

G cluster_0 Productive Catalytic Cycle cluster_1 Deactivation Pathway Active Active Pd(0)L₂ Catalyst (L = Bulky Ligand) OA Oxidative Addition Active->OA Poison Pyridine Coordination Active->Poison Ligand Displacement Pd_II Ar-Pd(II)-X(L)₂ OA->Pd_II Trans Transmetalation Pd_II->Trans Ar_Pd_Ar Ar-Pd(II)-Ar'(L)₂ Trans->Ar_Pd_Ar RE Reductive Elimination Ar_Pd_Ar->RE Product Product + Pd(0)L₂ RE->Product Product->Active Unstable Unstable Ligandless [Pd(0)] Species Poison->Unstable Pd_Black Inactive Pd Black (Precipitate) Unstable->Pd_Black

Caption: Competing pathways: Productive cycle vs. deactivation.

Issue 2: The reaction stalls with significant starting material remaining, but there is no visible palladium black.

This scenario often points towards issues with the boronic acid partner, specifically protodeboronation, or insufficient catalyst activity.

Root Cause Analysis:
  • Protodeboronation: In the presence of a base and a proton source (like trace water), the C–B(OH)₂ bond of your this compound can be cleaved, converting it to 2-methylpyridine.[7] This side reaction competes directly with the desired transmetalation step.

  • Slow Transmetalation: The transmetalation step of the Suzuki cycle requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][14][15] If this process is inefficient, the entire catalytic cycle slows down, giving more time for decomposition pathways to occur.

Solutions & Protocols:

Strategy 1: Optimize the Base and Solvent System. Avoid overly harsh basic conditions. While a base is necessary, strong bases like NaOH can accelerate protodeboronation.

  • Switch to Milder Bases: Use finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). In some cases, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can be effective.[5][7]

  • Control Water Content: While a small amount of water can be beneficial for dissolving the base and facilitating boronate formation, excess water can promote protodeboronation. Using a mixed solvent system like Dioxane/H₂O (e.g., 4:1) is a common starting point.[5] For highly sensitive substrates, consider anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK).[1][5]

Strategy 2: Use a More Stable Boron Reagent. If protodeboronation is persistent, protect the boronic acid functionality. This is a "slow-release" strategy where the more stable derivative generates the reactive boronic acid in situ at a controlled rate.[6]

  • Convert to a Boronate Ester: Pinacol (BPin) or MIDA esters are significantly more stable towards protodeboronation.[5][6] They can be used directly in the coupling reaction.

  • Use Potassium Trifluoroborate Salts (BF₃K): These salts are also highly stable and release the boronic acid under the reaction conditions.

Protocol: General Suzuki-Miyaura Coupling for Challenging Pyridine Substrates

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., XPhos, 2-4 mol%). Alternatively, use a pre-formed catalyst like XPhos G3 (1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Toluene or Dioxane, to a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C). Lowering the temperature may be beneficial if protodeboronation is still an issue.[5][7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting materials and the formation of the desired product.

dot

G Start Low Yield / Stalled Reaction Q_Precipitate Black Precipitate Observed? Start->Q_Precipitate Sol_Ligand Issue: Catalyst Aggregation Solution: 1. Use bulky, electron-rich   ligands (XPhos, SPhos). 2. Use robust NHC ligands. 3. Lower reaction temperature. Q_Precipitate->Sol_Ligand Yes Q_Boron Boronic Acid Decomposition Suspected? Q_Precipitate->Q_Boron No Sol_Boron Issue: Protodeboronation Solution: 1. Use milder base (K₃PO₄, KF). 2. Use stable boronate ester   (BPin, MIDA). 3. Lower reaction temperature. Q_Boron->Sol_Boron Yes Sol_General General Optimization: 1. Verify reagent purity. 2. Screen solvents and bases. 3. Ensure rigorous degassing. Q_Boron->Sol_General No

Caption: Troubleshooting decision tree for catalyst deactivation.

Advanced Diagnostics & Catalyst Recovery

Q3: How can I definitively characterize the cause of deactivation?

A3: For in-depth process development, several analytical techniques can provide insight:

  • X-ray Photoelectron Spectroscopy (XPS): Can be used on a recovered catalyst to determine the oxidation state of palladium on the surface and identify adsorbed poisoning species.[16]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can quantify palladium leaching into the solution phase, helping to distinguish between homogeneous and heterogeneous deactivation pathways.[17]

  • ³¹P NMR Spectroscopy: Can be used to monitor the phosphine ligands in solution. The appearance of phosphine oxide signals can indicate ligand degradation, which is another pathway to catalyst deactivation.[18]

Q4: Is it possible to regenerate or recover the deactivated palladium catalyst?

A4: Catalyst regeneration at the lab scale can be challenging but is crucial for process chemistry.

  • Palladium Black: Deactivated palladium black is essentially elemental palladium. It cannot be "regenerated" back into the active catalytic species within the reaction mixture. The primary goal becomes recovery.

  • Recovery: After the reaction, the palladium black can be filtered. Various methods exist for recovering palladium from spent catalysts, often involving acidic leaching to re-solubilize the metal, followed by purification and re-deposition onto a support or conversion back to a precursor salt.[19][20][21][22] This is typically more relevant on an industrial scale due to the cost and complexity involved. For lab-scale work, preventing deactivation in the first place is a far more practical and economical strategy.

References
  • The Role of Phosphine Ligands in Palladium C
  • Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. (Source: RSC Publishing)
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (Source: Journal of the American Chemical Society)
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids. (Source: Benchchem)
  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. (Source: Benchchem)
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (Source: PubMed)
  • Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
  • strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. (Source: Benchchem)
  • Single Step Separation and Recovery of Palladium Using Nitrogen Species Catalyzed Pressure Leaching and Silica Polyamine Composites. (Source: Scribd)
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Phosphine ligands and c
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Single Step Separation And Recovery Of Palladium Using Nitrogen Species Catalyzed Pressure Leaching And Silica Polyamine Composites.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (Source: MDPI)
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Palladium(ii) complexes featuring a mixed phosphine–pyridine–iminophosphorane pincer ligand: synthesis and reactivity. (Source: Dalton Transactions (RSC Publishing))
  • A new process for the recovery of palladium from a spent Pd/TiO 2 catalyst through a combination of mild acidic leaching and photodeposition on ZnO nanoparticles. (Source: RSC Publishing)
  • Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine. (Source: Benchchem)
  • Recyclable palladium catalysts for suzuki cross-coupling reaction.
  • Diagnosing issues with a failed Suzuki coupling?. (Source: Reddit)
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. (Source: Benchchem)
  • Suzuki Coupling. (Source: Organic Chemistry Portal)
  • How to Prevent Catalyst Poisoning
  • Suzuki-Miyaura Coupling. (Source: Chemistry LibreTexts)
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (Source: PMC - NIH)
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (Source: PMC - NIH)
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (Source: Journal of the American Chemical Society)
  • What's the problem of Suzuki-Miyuara coupling reaction conditions?.
  • Managing impurities in 2-Chloropyridine-3-boronic acid starting m

Sources

Improving solubility of 2-Methylpyridine-5-boronic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in synthetic chemistry: the limited solubility of 2-Methylpyridine-5-boronic acid in reaction mixtures. Our goal is to equip you with the expert knowledge and practical protocols needed to optimize your reaction conditions, improve yields, and ensure reproducible results.

The Challenge: Understanding the Solubility of this compound

This compound is a vital building block in medicinal chemistry, particularly for constructing carbon-carbon bonds via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, its unique structure—possessing both a polar, hydrophilic boronic acid group and a moderately nonpolar 2-methylpyridine ring—can lead to solubility issues in many common organic solvents.[2][3]

Furthermore, like other boronic acids, it can exist in equilibrium with its cyclic anhydride, the corresponding boroxine, which is often significantly less soluble.[4][5] This guide will walk you through the causality behind these solubility challenges and provide field-proven strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: My this compound isn't dissolving in my initial reaction solvent. What's happening?

A1: This is a frequent observation. The limited solubility stems from a combination of factors:

  • Amphiphilic Nature: The molecule has distinct polar (boronic acid) and non-polar (methylpyridine) regions, making it difficult to find a single solvent that effectively solvates both ends.

  • Hydrogen Bonding: The boronic acid moiety can form strong intermolecular hydrogen bonds, leading to aggregation and reduced solubility in non-polar solvents.[3]

  • Boroxine Formation: In non-aqueous conditions, boronic acids can dehydrate to form trimeric cyclic anhydrides known as boroxines.[5] These are often crystalline, less polar, and significantly less soluble than the parent boronic acid.

Q2: What is the best single solvent to start with for a Suzuki-Miyaura coupling reaction?

A2: While there is no universal "best" solvent, polar aprotic solvents are generally a good starting point. However, for Suzuki-Miyaura reactions, a biphasic or mixed solvent system is almost always superior for achieving both solubility and high reactivity.[6][7]

A common and effective approach is to use a primary organic solvent mixed with water. The water helps dissolve the inorganic base and the boronic acid (especially once converted to the boronate salt), while the organic solvent dissolves the aryl halide and the palladium catalyst/ligand complex.

Recommended Starting Solvent Systems:

Solvent System Ratio (Organic:Water) Rationale & Use Case
1,4-Dioxane / H₂O 4:1 to 10:1 A robust, widely used system for a broad range of substrates.[8]
Toluene / H₂O 10:1 Good for higher temperature reactions; the aromatic solvent can stabilize the palladium catalyst.
Tetrahydrofuran (THF) / H₂O 4:1 A good alternative to dioxane, though lower boiling point limits the reaction temperature.[7]
2-MeTHF / H₂O 10:1 A greener, safer alternative to THF with a higher boiling point.

| DMF or DMAc / H₂O | 10:1 | Highly polar solvents that can be effective but may be difficult to remove and can sometimes interfere with catalysis.[6] |

Q3: How does my choice of base impact the solubility of this compound?

A3: The base is not just a proton scavenger; it is a critical activator that transforms the boronic acid into a more soluble and reactive species. The base reacts with the Lewis acidic boronic acid to form a tetrahedral boronate anion ([R-B(OH)₃]⁻).[9][10] This ionic species is generally more soluble in the aqueous or polar phase of the reaction mixture.

Mechanism of Base Activation and Solubilization:

G cluster_0 Organic Phase cluster_1 Aqueous/Polar Phase ArX Aryl Halide (Ar-X) PdL2 Pd(0) Catalyst BA This compound R-B(OH)₂ (Poorly Soluble) Boronate Boronate Anion [R-B(OH)₃]⁻ (More Soluble & Reactive) BA->Boronate Base Base (e.g., K₂CO₃, K₃PO₄) Base->Boronate Activation

Caption: Base activation of boronic acid to the more soluble boronate anion.

Commonly Used Bases and Their Properties:

Base Strength Typical Use Case
K₂CO₃, Na₂CO₃ Moderate General purpose, good for many standard couplings. Often requires some water for solubility.[11]
K₃PO₄ Strong Highly effective, particularly for less reactive aryl chlorides. Its solubility in organic solvents is low, making water essential.[12]
Cs₂CO₃ Strong Very effective but more expensive. Often used for difficult couplings.

| KF | Weak | Used when base-sensitive functional groups (e.g., esters) are present.[10] |

Q4: The reaction is biphasic and appears sluggish. Should I consider a phase-transfer catalyst (PTC)?

A4: Absolutely. A phase-transfer catalyst is an excellent strategy when you observe a slow reaction rate in a biphasic system. The PTC's function is to transport the water-soluble boronate anion from the aqueous phase into the organic phase where the palladium catalyst and aryl halide reside. This dramatically increases the concentration of reactive species in the organic phase, accelerating the crucial transmetalation step of the catalytic cycle.[13][14]

Role of a Phase-Transfer Catalyst (PTC):

G cluster_0 Organic Phase cluster_1 Aqueous Phase ArX Aryl Halide (Ar-X) Pd_cycle Pd Catalytic Cycle Pd_cycle->ArX Oxidative Addition IonPair_Org [PTC⁺][R-B(OH)₃⁻] (Lipophilic Ion Pair) IonPair_Org->Pd_cycle Transmetalation Boronate_Aq Boronate Anion [R-B(OH)₃⁻] Boronate_Aq->IonPair_Org Transport PTC_Aq PTC⁺ (e.g., TBA⁺)

Caption: A PTC shuttles the boronate anion into the organic phase for reaction.

Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).[15]

Q5: Can I just increase the reaction temperature to improve solubility?

A5: Increasing the temperature is a valid strategy to increase the solubility of most compounds, and it often accelerates reaction rates. However, there is an optimal temperature window.

  • Benefits: Improved solubility of starting materials, faster reaction kinetics.

  • Risks:

    • Catalyst Decomposition: Many palladium-phosphine ligand complexes are not stable at very high temperatures (e.g., >120 °C), leading to the formation of inactive palladium black.[16]

    • Protodeboronation: At elevated temperatures, the boronic acid can be replaced by a hydrogen atom from the solvent or water, an irreversible side reaction that consumes your starting material.[17]

    • Solvent Boiling Point: The maximum temperature is limited by the boiling point of your solvent system.

A typical temperature range for Suzuki-Miyaura reactions is 80-110 °C.[11][18] It is often better to find the right solvent/base/PTC combination than to excessively increase the temperature.

Troubleshooting Workflow & Experimental Protocols

If you are encountering solubility issues, follow this logical workflow to diagnose and solve the problem.

Troubleshooting Decision Workflow

G start Start: Reagent fails to dissolve q_solvent Is the solvent system biphasic (e.g., Dioxane/H₂O)? start->q_solvent action_add_water Action: Add a co-solvent. Start with 10% v/v H₂O or MeOH. q_solvent->action_add_water No q_biphasic_issue Is the reaction sluggish despite being biphasic? q_solvent->q_biphasic_issue Yes action_warm Action: Gently warm the mixture to 40-50 °C with stirring. action_add_water->action_warm action_change_base Action: Switch to a stronger, more soluble base (e.g., K₃PO₄). action_change_base->action_warm q_dissolved_after_warm Does it dissolve? action_warm->q_dissolved_after_warm end_success Success: Proceed with reaction. q_dissolved_after_warm->end_success Yes end_fail Issue persists. Consider derivatization (e.g., to pinacol ester). q_dissolved_after_warm->end_fail No action_ptc Action: Add a phase-transfer catalyst (1-5 mol% TBAB). action_optimize_temp Action: Optimize temperature. Try 80 °C, then 100 °C. action_ptc->action_optimize_temp q_biphasic_issue->action_change_base No q_biphasic_issue->action_ptc Yes action_optimize_temp->end_success

Caption: A step-by-step workflow for troubleshooting solubility problems.

General Protocol for Suzuki-Miyaura Coupling

This protocol incorporates best practices for ensuring the solubility of this compound.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Phase-Transfer Catalyst (Optional, e.g., TBAB, 5 mol%)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, base, and phase-transfer catalyst (if used).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Solvent Addition: Degas the solvent mixture by bubbling nitrogen or argon through it for 15-20 minutes. Using a syringe, add the degassed solvent to the flask.

  • Reaction Execution:

    • Stir the mixture at room temperature for 5-10 minutes. Observe if the solids begin to dissolve. The formation of the boronate salt upon addition of the aqueous base should improve solubility.

    • Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 85-95 °C).[12]

    • Stir the reaction mixture vigorously. Good mixing is crucial for mass transport in biphasic systems.

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

  • Hein, J. E., et al. (2024). Phase-Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki–Miyaura Cross-Couplings.
  • Hein, J. E., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
  • Semantic Scholar. (n.d.). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Source
  • CymitQuimica. (n.d.). This compound. Source
  • ResearchGate. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Source
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Source
  • KU ScholarWorks. (n.d.).
  • Wiley-VCH. (2010).
  • National Institutes of Health. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. Source
  • Bohrium. (2020).
  • ChemBK. (n.d.). This compound, HCl. Source
  • Journal of Solution Chemistry. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Source
  • Chem-Impex. (n.d.). This compound hydrochloride. Source
  • ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Buchwald, S. L., & Martin, R. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source
  • UNT Digital Library. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Source
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Source
  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Source
  • ResearchGate. (n.d.). Temperature effect on the model SM cross-coupling reaction using ligand. Source
  • MDPI. (2017).
  • National Institutes of Health. (n.d.).
  • Fisher Scientific. (n.d.). This compound, 97% 1 g. Source
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Source
  • ResearchGate. (n.d.).
  • ResearchGate. (2021). Is there a faster method for dissolve phenylboronic acid? Source
  • Reddit. (2023). Boronic acids being gooey. r/OrganicChemistry. Source
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Source
  • National Institutes of Health. (n.d.). This compound. PubChem. Source
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Source
  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Source
  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Source
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Source
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Source
  • MedchemExpress.com. (n.d.). 2-Methoxypyridine-5-boronic acid | Biochemical Reagent. Source
  • Pipzine Chemicals. (n.d.). 2-Bromopyridine-5-boronic Acid | CAS 884494-86-4. Source
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents. Source
  • National Institutes of Health. (n.d.). 2-Methylpyridine. PubChem. Source

Sources

Stability of 2-Methylpyridine-5-boronic acid under inert atmosphere

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Stability and Handling of 2-Methylpyridine-5-boronic acid for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a valuable building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the synthesis of complex molecules in drug discovery and materials science.[1][2][3] However, like many boronic acids, its stability can be a critical factor for successful and reproducible results. This guide addresses common questions and troubleshooting scenarios related to the handling, storage, and use of this compound, with a focus on maintaining its integrity under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The two main decomposition pathways for this compound, like other arylboronic acids, are protodeboronation and oxidation.[4]

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 2-methylpyridine.[5][6][7] This process can be catalyzed by acids or bases and is often a competing side reaction in Suzuki-Miyaura couplings, especially in the presence of water.[6][8][9] The electron-donating nature of the methyl group on the pyridine ring can influence the rate of protodeboronation.[5]

  • Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of 2-methyl-5-hydroxypyridine and boric acid.[10][11] This degradation is particularly relevant when the compound is exposed to air and reactive oxygen species.[4][10]

Q2: How stable is this compound under an inert atmosphere?

A2: Under a strictly inert atmosphere (e.g., argon or nitrogen), this compound exhibits significantly enhanced stability. The inert atmosphere minimizes oxidative degradation by excluding oxygen. However, it does not prevent other decomposition pathways like protodeboronation if sources of protons (e.g., residual moisture in solvents) are present. Therefore, while an inert atmosphere is crucial, it is not the only factor for ensuring stability.

Q3: What is the recommended procedure for storing this compound?

A3: For optimal stability, this compound should be stored under the following conditions:

  • Atmosphere: Under a dry, inert atmosphere such as argon or nitrogen.[12]

  • Temperature: In a cool, dry place. Refrigeration is often recommended.[13][14]

  • Container: In a tightly sealed container to prevent moisture and air ingress.[14][15]

  • Light: Protected from light, as photochemical degradation can also occur.

Q4: I am observing the formation of 2-methylpyridine as a byproduct in my Suzuki coupling reaction. What could be the cause and how can I minimize it?

A4: The formation of 2-methylpyridine is a classic sign of protodeboronation.[5][7] Here are the likely causes and troubleshooting steps:

  • Cause: Presence of water or other protic sources in your reaction mixture. The base used in the Suzuki coupling can also promote this side reaction.[6][8]

  • Troubleshooting:

    • Dry Solvents: Ensure your solvents are rigorously dried and degassed.

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[16]

    • Base Selection: The choice and amount of base can be critical. In some cases, using a weaker base or anhydrous conditions can help.

    • Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation.

    • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) which can be more resistant to protodeboronation and release the boronic acid slowly in situ.[17][18][19]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low or inconsistent yields in Suzuki coupling 1. Decomposition of this compound prior to or during the reaction. 2. Sub-optimal reaction conditions.1. Verify Reagent Quality: Check the purity of your boronic acid by NMR or LC-MS before use. 2. Strict Inert Technique: Use Schlenk lines or a glovebox for reaction setup.[16] 3. Degas Solvents: Thoroughly degas all solvents and reagents. 4. Optimize Conditions: Re-evaluate your choice of catalyst, ligand, base, and solvent.[3][16]
Formation of a significant amount of 2-methyl-5-hydroxypyridine Oxidative degradation of the boronic acid.1. Improve Inert Atmosphere: Ensure your inert gas is of high purity and that there are no leaks in your system. 2. Storage: Confirm that the boronic acid has been stored correctly, away from air and light.[12][14] 3. Solvent Purity: Use freshly distilled or high-purity anhydrous solvents, as peroxide impurities can promote oxidation.
Difficulty in dissolving the boronic acid Potential formation of insoluble anhydrides (boroxines) through intermolecular dehydration.1. Gentle Heating: Gently warm the mixture under an inert atmosphere to aid dissolution. 2. Solvent Choice: Experiment with different anhydrous solvent systems. 3. Avoid Prolonged Storage: Use freshly purchased or recently synthesized boronic acid when possible.

Experimental Protocols

Protocol 1: Handling and Dispensing this compound under Inert Atmosphere

This protocol outlines the best practices for handling the solid reagent to minimize degradation.

Materials:

  • This compound (solid)

  • Glovebox or Schlenk line

  • Spatula

  • Weighing paper or boat

  • Tared reaction vessel sealed with a septum

Procedure:

  • Inert Environment: Perform all manipulations inside a glovebox with low oxygen and moisture levels (<10 ppm) or on a Schlenk line under a positive pressure of high-purity argon or nitrogen.

  • Temperature Equilibration: Allow the container of this compound to warm to ambient temperature inside the inert atmosphere before opening to prevent condensation of moisture.

  • Dispensing: Quickly weigh the desired amount of the solid and transfer it to the reaction vessel.

  • Sealing: Immediately and securely seal the reaction vessel. If using a Schlenk line, evacuate and backfill the vessel with inert gas three times.

  • Storage of Stock: Tightly reseal the main container of the boronic acid, purge the headspace with inert gas if possible, and store it under the recommended conditions.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with this compound

This is a representative protocol; specific conditions may need optimization.[16]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of argon, add the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere Purge: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizing Decomposition and Stability

Decomposition Pathways

cluster_0 This compound cluster_1 Decomposition Products A This compound B 2-Methylpyridine (Protodeboronation Product) A->B H+ (e.g., H2O) Base or Acid Catalyst C 2-Methyl-5-hydroxypyridine (Oxidation Product) A->C O2, Reactive Oxygen Species

Caption: Major decomposition pathways of this compound.

Experimental Workflow for Inert Atmosphere Suzuki Coupling

A 1. Dry Glassware (Oven-dried Schlenk flask) B 2. Add Solids (Boronic acid, halide, catalyst, base) under inert gas flow A->B C 3. Purge System (Evacuate & backfill with Argon 3x) B->C D 4. Add Degassed Solvents (via syringe) C->D E 5. Reaction (Heat under positive Argon pressure) D->E F 6. Work-up & Purification E->F

Caption: Workflow for minimizing degradation during Suzuki coupling.

References

  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
  • Protodeboronation of (Hetero)
  • Base-catalyzed Aryl-B(OH)
  • The proposed mechanism for protodeboronation of arylboronic acids.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
  • Pyridine-4-boronic acid - SAFETY D
  • Pyridine-4-boronic acid - Safety D
  • Pyridin-3-ylboronic acid SDS, 1692-25-7 Safety D
  • Improving the oxidative stability of boronic acids through stereoelectronic effects.
  • Pyridine-3-boronic acid. Apollo Scientific.
  • Chemistry Of Boronic Esters. (2019). AA Blocks.
  • Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.
  • Pyridine-3-Boronic Acid CAS 1692-25-7 Synonyms None Known | PDF. Scribd.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025).
  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
  • Degradation pathways of a peptide boronic acid deriv
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025).
  • Suzuki Coupling. Organic Chemistry Portal.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling

Sources

Technical Support Center: The Effect of Temperature on 2-Methylpyridine-5-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Methylpyridine-5-boronic acid. This guide is designed to provide in-depth, field-proven insights into one of the most critical parameters governing the success of its chemical transformations: temperature . We will move beyond simple procedural steps to explore the causal relationships between thermal conditions and reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the thermal behavior of this compound in its most frequent application, the Suzuki-Miyaura cross-coupling reaction.

Q1: What is the generally accepted temperature range for Suzuki-Miyaura reactions involving this compound?

A1: For Suzuki-Miyaura cross-coupling reactions, the typical temperature range is between 80 °C and 120 °C.[1] However, this is not a rigid rule. The optimal temperature is highly dependent on the specific substrates, catalyst system (palladium precursor and ligand), base, and solvent used.[2] For particularly challenging or sterically hindered coupling partners, temperatures may need to be carefully optimized, sometimes reaching as high as 110 °C or more.[3][4] Conversely, highly active catalyst systems may allow for lower temperatures, even as low as 60-65 °C in some cases.[5]

Q2: How does temperature fundamentally impact the kinetics and overall yield of the reaction?

A2: Temperature is a primary driver of reaction rate. According to chemical kinetics, increasing the temperature provides the reacting molecules with more kinetic energy, increasing the frequency and energy of collisions. This helps overcome the activation energy barrier for the key steps in the Suzuki-Miyaura catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[6] Initially, raising the temperature will almost always increase the reaction rate.[7] However, the relationship with yield is more complex. An optimal temperature exists where the rate of product formation is maximized before competing degradation pathways become significant. Exceeding this optimum can lead to a sharp decrease in isolated yield.[8]

Q3: What are the primary signs of thermal instability or decomposition of this compound?

A3: The most common thermal degradation pathway for boronic acids, including heteroaromatic ones, is protodeboronation . This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. In this case, this compound would revert to 2-methylpyridine. This side reaction is often accelerated by high temperatures, particularly in the presence of water or a strong base.[5] Another sign of trouble at excessive temperatures is catalyst decomposition, often observed as the formation of palladium black, which indicates the precipitation of inactive Pd(0) metal.[9]

Q4: My reaction is sluggish. Should I just increase the temperature to improve the conversion?

A4: While increasing the temperature is a valid strategy to boost a slow reaction, it should be approached with caution. While a modest increase (e.g., from 80 °C to 100 °C) might be beneficial, excessive heat can introduce several problems.[5] Higher temperatures can accelerate not only the desired reaction but also undesirable side reactions like protodeboronation and homocoupling of the boronic acid.[2][5] Furthermore, the stability of the palladium catalyst and its associated ligand can be compromised at elevated temperatures, leading to catalyst deactivation and a stalled reaction.[9] Therefore, temperature increases should be done systematically, and if high temperatures are required, the choice of a robust, thermally stable ligand (e.g., Buchwald ligands like SPhos or XPhos) becomes critical.[2][5]

Troubleshooting Guide: A Problem-Oriented Approach

This section provides a structured guide to diagnosing and solving specific issues where temperature is a likely culprit.

Problem 1: Low or No Product Conversion

  • Observation: TLC or LC-MS analysis shows a large amount of unreacted starting material even after an extended reaction time.

  • Causality & Troubleshooting:

    • Insufficient Thermal Energy: The reaction may have a high activation energy that is not being overcome at the current temperature.

      • Solution: Increase the reaction temperature in a stepwise manner (e.g., in 15-20 °C increments). Monitor the reaction at each new setpoint. For example, if a reaction is stalled at 80 °C, attempt it at 100 °C.[8]

    • Catalyst Inhibition: The pyridine nitrogen of this compound can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[5] This effect can sometimes be overcome with more thermal energy.

      • Solution: While increasing temperature may help, a more robust solution is to re-evaluate the ligand. Bulky, electron-rich phosphine ligands are often more effective as they can promote the catalytic cycle and may require specific temperature ranges to be effective.[2][5]

Problem 2: Significant Protodeboronation Detected

  • Observation: A major side product is identified as 2-methylpyridine, indicating the loss of the boronic acid moiety.

  • Causality & Troubleshooting:

    • Excessive Temperature: As mentioned, high temperatures, especially with protic solvents (like water) and base, accelerate the cleavage of the C-B bond.[5]

      • Solution: Reduce the reaction temperature. It is often a trade-off between reaction rate and substrate stability. Finding the lowest effective temperature is key.[9] If possible, minimizing the amount of water in the reaction by using anhydrous solvents can also help, though some water is often necessary for the catalytic cycle.[2]

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

  • Observation: The reaction mixture, which is typically a homogeneous solution, turns dark and a black precipitate (palladium black) forms.

  • Causality & Troubleshooting:

    • Thermal Instability of the Catalyst Complex: The chosen palladium-ligand complex is not stable at the reaction temperature. This leads to the ligand dissociating and the palladium metal agglomerating and precipitating out of solution in an inactive form.[9]

      • Solution: Immediately reduce the reaction temperature. If the reaction requires high heat to proceed, a more thermally stable ligand must be used. N-heterocyclic carbene (NHC) ligands or specific biarylphosphine ligands are known for their robustness at high temperatures.[2][9]

Experimental Protocols & Data
Protocol 1: General Procedure for Temperature Screening in Suzuki-Miyaura Coupling

This protocol outlines a method for efficiently determining the optimal temperature for the coupling of this compound with an aryl halide.

  • Reaction Setup: In three separate, dry reaction vessels (e.g., microwave vials or Schlenk tubes) equipped with stir bars, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the ligand, if separate.[1]

  • Reagent Addition: To each vessel, add this compound (1.2-1.5 equiv) and the base (e.g., K₃PO₄, 2.0 equiv).[1][5]

  • Inert Atmosphere: Seal each vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.[1][10]

  • Heating: Place each vessel in a separate heating block or oil bath pre-set to the desired screening temperatures (e.g., Vessel 1: 80 °C, Vessel 2: 100 °C, Vessel 3: 120 °C ).

  • Monitoring: Stir the reactions vigorously. After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction, quench it, and analyze by LC-MS or TLC to determine the conversion and impurity profile. Continue monitoring until the reaction with the best profile is complete.

  • Work-up: Once complete, cool the optimal reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product via column chromatography.[1]

Data Presentation: Temperature Optimization Case Study

The following table summarizes representative results from a temperature screening experiment for the coupling of an electron-deficient aryl bromide with a pyridine-boronic acid, illustrating the typical trade-offs encountered.

EntryTemperature (°C)Time (h)Conversion (%)Product Yield (%)Protodeboronation (%)Notes
160123530<2Reaction is very sluggish.
28088578~5Good conversion and yield, minimal side products.
31004>9885 ~10Optimal condition: Fast reaction, highest yield.
41204>9870>25Significant protodeboronation and some catalyst decomposition noted.

Data is illustrative and based on general trends reported in the literature.[8][11]

Visual Guides & Workflows
Diagram 1: Troubleshooting Workflow for Temperature-Related Issues

This decision tree provides a logical path for diagnosing reaction problems where temperature is a potential factor.

G start Reaction Outcome Unsatisfactory low_yield Low Conversion / Stalled Reaction start->low_yield high_impurity High Impurity Profile start->high_impurity temp_check1 Is Temp < 80°C? low_yield->temp_check1 temp_check2 Protodeboronation or Catalyst Decomposition? high_impurity->temp_check2 increase_temp Action: Increase Temp (e.g., to 100°C) temp_check1->increase_temp Yes change_ligand Action: Switch to more thermally stable ligand temp_check1->change_ligand No, temp is already high decrease_temp Action: Decrease Temp (e.g., to 80°C) temp_check2->decrease_temp Yes temp_check2->change_ligand No, impurities are from other pathways

Caption: Troubleshooting decision tree for temperature optimization.

Diagram 2: The Interplay of Temperature and Reaction Parameters

This diagram illustrates how temperature concurrently influences various aspects of the reaction.

G Temp Temperature Rate Reaction Rate Temp->Rate + (Increases) Protodeboronation Protodeboronation (Side Reaction) Temp->Protodeboronation + (Increases) Catalyst_Stability Catalyst Stability Temp->Catalyst_Stability - (Decreases) Yield Optimal Yield Rate->Yield + (Initially) Protodeboronation->Yield - (Decreases) Catalyst_Stability->Yield + (Correlates)

Caption: Relationship between temperature and key reaction outcomes.

References
  • Ghotekar, S., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
  • Morales-Serna, J. A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition.
  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • Das, B., et al. (2016). Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Tyszka-Gumkowska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
  • University of Rochester. How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • University of Rochester. How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Alam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • Borhade, A. V., & Uphade, B. K. (2014). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate.

Sources

Technical Support Center: Suzuki-Miyaura Couplings of 2-Methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and practical solutions for one of the more nuanced classes of Suzuki-Miyaura cross-coupling reactions: those involving 2-Methylpyridine-5-boronic acid. Our goal is to move beyond generic protocols and address the specific challenges posed by this substrate, focusing on the critical role of solvent selection for achieving high yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the common issues encountered when working with this compound and its derivatives. The inherent properties of this substrate—namely the presence of the pyridine nitrogen—introduce challenges not typically seen with simple arylboronic acids.

Q1: What is the best "go-to" solvent system for a Suzuki coupling with this compound, and what is the scientific rationale?

A1: For initial attempts, a mixed aqueous-organic solvent system is the most reliable starting point. Specifically, a 4:1 to 5:1 mixture of 1,4-Dioxane/Water or THF/Water is highly recommended.

Causality and Rationale:

  • The "2-Pyridyl Problem": The core challenge with 2-substituted pyridine boronates is the Lewis basicity of the ring nitrogen. This nitrogen can coordinate to the palladium(II) intermediate in the catalytic cycle, forming a stable chelate that can slow down or completely stall the reaction. This phenomenon is often referred to as the "2-pyridyl problem".[1][2]

  • Role of the Organic Solvent: Aprotic polar solvents like 1,4-dioxane and tetrahydrofuran (THF) are excellent choices because they effectively solvate the organic coupling partner, the boronic acid, and the palladium-ligand complex, ensuring the reaction remains homogeneous.[3]

  • Role of Water: The addition of water serves two critical functions. First, it is essential for dissolving the inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) that are required to activate the boronic acid into the more nucleophilic boronate species for transmetalation.[4][5] Second, water can compete with the pyridine nitrogen for coordination sites on the palladium center, helping to disrupt the inhibitory chelate and keep the catalyst active.

Q2: My reaction is giving low yields with significant starting material remaining. How can I optimize the solvent to drive the reaction to completion?

A2: Low conversion often points to issues with catalyst activity or reagent solubility. Before drastically changing the catalyst or ligand, consider these solvent-based optimizations.

Troubleshooting Steps:

  • Adjust the Water Ratio: If using a base like K₃PO₄, ensure it is fully dissolved. Sometimes, slightly increasing the water content (e.g., from a 5:1 to a 3:1 organic/water ratio) can improve base solubility and accelerate the formation of the active boronate. However, be cautious, as excessive water can promote side reactions (see Q3).

  • Switch to a Higher-Boiling Point Solvent: If your reaction in THF (boiling point ~66 °C) is sluggish, switching to a higher-boiling solvent like 1,4-Dioxane (b.p. ~101 °C) or Toluene (b.p. ~111 °C) allows you to increase the reaction temperature.[6] Higher temperatures can overcome the activation energy barriers for both oxidative addition and the challenging transmetalation step.[4]

  • Consider a Polar Aprotic Solvent: In some cases, highly polar aprotic solvents like DMF or DMSO can be effective, particularly if starting material solubility is a major issue. However, these solvents can sometimes complicate product isolation and may promote different side reactions. Use them judiciously as a secondary optimization step.[5] The role of polar solvents can be complex, sometimes influencing the nature of the active catalytic species itself.[7][8]

Q3: I'm observing a significant amount of 2-methylpyridine as a byproduct. How can I use the solvent system to minimize this protodeboronation?

A3: The formation of 2-methylpyridine is a classic sign of protodeboronation, where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond. Heteroaromatic boronic acids are particularly susceptible to this decomposition pathway, especially at elevated temperatures in the presence of water and base.[2][9]

Mitigation Strategies:

  • Employ Anhydrous Conditions: This is the most effective strategy to combat protodeboronation.[4] Replace the aqueous base system with a soluble, anhydrous base like potassium trimethylsilanolate (TMSOK) in a dry, aprotic solvent such as THF or 2-MeTHF .[10] This eliminates the primary proton source (water) from the reaction.

  • Use a More Stable Boronic Acid Derivative: While a solvent-based solution is requested, it's intrinsically linked to the stability of the boron reagent. Converting the boronic acid to its pinacol ester (BPin) or MIDA ester derivative provides significantly enhanced stability against protodeboronation.[4][11] These esters can then be used under the anhydrous conditions described above for optimal results.

  • Minimize Reaction Time and Temperature: Run the reaction at the lowest temperature that affords a reasonable rate. Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product and boronic acid to destabilizing conditions.

Solvent Selection Summary Table

The following table provides a comparative overview of common solvents for the Suzuki-Miyaura coupling of this compound.

SolventBoiling Point (°C)PolarityKey Considerations & Recommendations
1,4-Dioxane 101LowPrimary Choice. Good balance of solvating power and high boiling point. Often used in a 4:1 ratio with water.[12]
THF 66ModerateGood starting point for reactive coupling partners. Lower boiling point may not be sufficient for challenging substrates.
Toluene 111Low (Apolar)Excellent for higher temperatures. Often used with bulky, electron-rich ligands. May require a phase-transfer catalyst if using an aqueous base.[6]
DMF / DMSO 153 / 189High (Polar Aprotic)Use when solubility is a major issue. Can be difficult to remove and may coordinate to the catalyst. Use with caution.[5]
2-MeTHF 80ModerateA "greener" alternative to THF with a higher boiling point and lower water miscibility. Excellent for anhydrous conditions.
Ethanol/Water ~78High (Protic)Can be effective, especially with certain palladium catalysts, but the protic nature may increase the risk of protodeboronation.[13]

Visual Logic Guides

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting and optimizing a solvent system for your coupling reaction.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial System Selection cluster_1 Phase 2: Result Analysis & Optimization A Analyze Substrates (Halide & Boronic Acid) B Select Standard Conditions: - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃, K₃PO₄) - Solvent: Dioxane/H₂O (4:1) A->B Default Path C Run Initial Reaction (e.g., 80-100 °C) B->C D Analyze Outcome C->D E High Yield & Clean Reaction D->E Success F Low Yield or Side Reactions D->F Problem G Proceed to Troubleshooting Guide F->G

Caption: A workflow for initial solvent system selection and subsequent optimization.

Troubleshooting Common Issues

This flowchart provides a decision-making tool for diagnosing and solving common problems encountered during the reaction.

Troubleshooting_Guide Start Low Yield Observed CheckSM Starting Material Remaining? Start->CheckSM CheckSide Major Side Product? CheckSM->CheckSide No Solubility Poor Solubility of Reagents? CheckSM->Solubility Yes Side_Proto Protodeboronation (2-methylpyridine observed)? CheckSide->Side_Proto Yes Side_Homo Homocoupling? CheckSide->Side_Homo Maybe Sol_Sol1 Action: Switch to Higher Boiling Solvent (Dioxane, Toluene) & Increase Temp Solubility->Sol_Sol1 Yes Sol_Sol2 Action: Consider DMF/DMSO for highly insoluble substrates Solubility->Sol_Sol2 If still poor Proto_Sol Action: Switch to Anhydrous Conditions (e.g., THF with TMSOK base) Side_Proto->Proto_Sol Yes Homo_Sol Action: Ensure rigorous degassing of solvent. Consider different catalyst/ligand.

Caption: A troubleshooting flowchart for diagnosing issues based on reaction outcomes.

General Experimental Protocol

This protocol provides a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Degassed Water, 4:1 mixture, 0.1-0.2 M)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Reaction: Immerse the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[12]

References

  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Sherwood, J. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Unknown Authors. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.
  • Unknown Authors. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • BenchChem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem.
  • BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem.
  • BenchChem. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Unknown Authors. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Unknown Source.
  • BenchChem. (n.d.). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem.
  • D'Augusta, J. P., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros on Reddit.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Methylpropylboronic Acid. BenchChem.
  • User Discussion on Suzuki Reaction Yield. (2018).
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
  • Kassel, S. et al. (2020).

Sources

Navigating the Nuances of 2-Methylpyridine-5-boronic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for work-up procedures involving 2-Methylpyridine-5-boronic acid. As a Senior Application Scientist, I understand that the success of a reaction often hinges on the intricacies of its work-up and purification. This guide is designed to provide you with in-depth, field-proven insights into the specific challenges you may encounter with this versatile reagent and to offer robust, validated protocols to overcome them.

The unique combination of a pyridine ring and a boronic acid moiety in this compound presents a distinct set of properties that can influence reaction outcomes and purification strategies. Its basic nitrogen can complicate extractions and chromatography, while the boronic acid group is susceptible to protodeboronation, a common side reaction that can diminish yields. This guide will directly address these issues in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the work-up of reactions utilizing this compound.

Question 1: My desired product is contaminated with unreacted this compound, and they co-elute during column chromatography. How can I effectively separate them?

Answer: This is a frequent challenge due to the polar nature of both the starting material and many pyridine-containing products. Here are several strategies, ranging from simple extractive techniques to more specialized methods:

  • Aqueous Basic Wash: The most straightforward approach is to exploit the acidic nature of the boronic acid. During your aqueous work-up, wash the organic layer with a mild basic solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[1][2][3] This will convert the boronic acid into its highly water-soluble boronate salt, which will partition into the aqueous phase.[1][2] Subsequent washes with water and brine will help remove any residual base. This method is highly effective, provided your target molecule is stable to basic conditions.

  • Acidic Wash (with caution): Conversely, an acidic wash (e.g., dilute HCl) will protonate the pyridine nitrogen, increasing its aqueous solubility.[4][5] This can be useful if your desired product is significantly less basic than the starting material. However, exercise caution as protodeboronation can be accelerated under certain acidic conditions.[6]

  • Scavenging Resins: For a more targeted approach, consider using silica-based scavengers with diol or diethanolamine (DEAM) functional groups.[1][7] These resins selectively bind to boronic acids, allowing for their removal by simple filtration. This method is particularly useful when both the product and starting material are sensitive to pH changes.

  • Derivatization/Filtration: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which often precipitates out of solution and can be removed by filtration.[1]

Question 2: I am observing a significant amount of 2-methylpyridine as a byproduct. What is causing this, and how can I prevent it?

Answer: The formation of 2-methylpyridine is a classic example of protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura couplings and other reactions involving boronic acids.[6][8] It involves the cleavage of the C-B bond and its replacement with a C-H bond.

Causality:

  • Presence of Water and Protic Solvents: Aqueous conditions, especially at elevated temperatures, can facilitate protodeboronation. The reaction pH is a critical factor in the rate of this side reaction.[6][8]

  • Instability of Heteroaromatic Boronic Acids: 2-Pyridyl boronic acids and their derivatives are known to be particularly susceptible to protodeboronation, sometimes via the formation of zwitterionic intermediates.[6][9] While this compound is generally more stable than its 2-pyridyl isomer, the potential for this side reaction remains.

  • Prolonged Reaction Times and High Temperatures: Exposing the boronic acid to harsh reaction conditions for extended periods can increase the likelihood of protodeboronation.

Preventative Measures:

  • Use of Anhydrous Conditions: Whenever possible, employ anhydrous solvents and reagents to minimize the presence of water.[10]

  • "Slow-Release" Strategies: Utilize more stable boronic acid surrogates like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates.[6][11] These reagents slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.

  • Optimize Reaction Conditions: Carefully monitor the reaction and avoid unnecessarily long reaction times or excessive temperatures.

  • Choice of Base: The choice of base can influence the rate of protodeboronation. In some cases, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best general work-up procedure for a Suzuki-Miyaura coupling reaction using this compound?

A1: A robust, general-purpose work-up procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash sequentially with a 1M aqueous solution of NaOH or NaHCO₃ to remove unreacted boronic acid.[1]

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Q2: Can I use column chromatography to purify my product directly from the reaction mixture?

A2: While possible, it is highly recommended to perform an aqueous work-up first. This will remove the bulk of inorganic salts and highly polar byproducts, which can interfere with chromatographic separation and potentially damage the silica gel column. Boronic acids themselves can streak or irreversibly adsorb to silica gel, making purification difficult.[1]

Q3: My product appears to be degrading on the silica gel column. What are my options?

A3: The basicity of the pyridine ring can sometimes lead to interactions with the acidic surface of silica gel, causing tailing or degradation.[1] Consider the following:

  • Neutralized Silica Gel: Pre-treat your silica gel with a non-nucleophilic base like triethylamine (typically 1-2% in the eluent) to neutralize the acidic sites.

  • Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.

  • Reversed-Phase Chromatography: If your product has sufficient polarity, reversed-phase chromatography (e.g., C18) may provide a better separation profile.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up for Suzuki-Miyaura Coupling

This protocol outlines a standard work-up procedure following a Suzuki-Miyaura reaction.

  • Cooling and Dilution: Once the reaction is complete, allow the reaction vessel to cool to room temperature. Dilute the reaction mixture with 3-5 volumes of ethyl acetate.

  • Catalyst Removal: Filter the diluted mixture through a pad of Celite® in a Büchner funnel to remove the heterogeneous palladium catalyst. Wash the Celite® pad with additional ethyl acetate to ensure complete recovery of the product.

  • Basic Wash: Transfer the filtrate to a separatory funnel. Add an equal volume of 1M NaOH solution and shake vigorously for 1-2 minutes. Allow the layers to separate and drain the aqueous layer.

  • Neutral Washes: Wash the organic layer sequentially with an equal volume of water and then an equal volume of saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Purification via Diethanolamine Adduct Formation

This method is useful for selectively removing unreacted this compound.

  • Initial Concentration: After the reaction, concentrate the crude mixture under reduced pressure to remove the bulk of the solvent.

  • Adduct Formation: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes). Add diethanolamine (1.1 equivalents relative to the initial amount of boronic acid).

  • Precipitation and Filtration: Stir the mixture at room temperature. The boronic acid-diethanolamine adduct will often precipitate as a white solid. Allow sufficient time for complete precipitation (this can range from 30 minutes to several hours). Collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • Product Isolation: The filtrate contains your desired product. Concentrate the filtrate under reduced pressure to obtain the product, now free of the boronic acid starting material.

Data Presentation

Work-up Technique Target Impurity Principle of Removal Compatibility Notes
Aqueous Basic Wash (e.g., 1M NaOH) Unreacted Boronic AcidFormation of water-soluble boronate saltProduct must be stable to basic conditions
Aqueous Acidic Wash (e.g., 1M HCl) Basic Pyridine ImpuritiesProtonation of the pyridine nitrogenProduct must be stable to acidic conditions; may increase protodeboronation
Scavenger Resins (Diol or DEAM) Unreacted Boronic AcidCovalent binding to the resinMild conditions, suitable for sensitive substrates
Diethanolamine Derivatization Unreacted Boronic AcidFormation of a precipitating adductEffective for boronic acid removal prior to chromatography

Visualizing the Workflow

Workup_Decision_Tree cluster_workup Work-up Options start Crude Reaction Mixture workup Aqueous Work-up start->workup basic_wash Basic Wash (e.g., 1M NaOH) Removes Boronic Acid workup->basic_wash Boronic Acid Impurity? acidic_wash Acidic Wash (e.g., 1M HCl) Removes Basic Impurities workup->acidic_wash Other Basic Impurities? scavenger Scavenger Resin Removes Boronic Acid workup->scavenger Sensitive Substrate? chromatography Column Chromatography product Pure Product chromatography->product basic_wash->chromatography acidic_wash->chromatography scavenger->chromatography

Caption: Decision tree for selecting an appropriate work-up strategy.

Suzuki_Workup_Flowchart reaction Reaction Complete Cool to RT dilute Dilute with EtOAc Filter through Celite reaction->dilute extract Separatory Funnel 1. Wash with 1M NaOH 2. Wash with H₂O 3. Wash with Brine dilute->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Chromatography or Recrystallization) concentrate->purify

Caption: Standard workflow for a Suzuki-Miyaura reaction work-up.

References

  • Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. SiliCycle Inc. URL
  • Technical Support Center: Effective Removal of Boronic Acid Byproducts. Benchchem. URL
  • Can I remove boronic acid using Work up process?
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem. URL
  • How to purify boronic acids/boronate esters?
  • Trying to remove a boronic acid in a workup. Help! r/chemistry - Reddit. URL
  • Protodeboron
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. URL
  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. URL
  • Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions. Benchchem. URL
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Help needed with unreproducible Suzuki coupling. r/Chempros - Reddit. URL
  • Technical Support Center: Purification of Products from 2,4-Dimethoxypyrimidine-5-boronic Acid Reactions. Benchchem. URL
  • Technical Support Center: Suzuki Coupling with 2-Methylpropylboronic Acid. Benchchem. URL
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • How can I solve my problem with Suzuki coupling?
  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. URL
  • This compound. CymitQuimica. URL
  • Suzuki Coupling. Organic Chemistry Portal. URL
  • This compound. PubChem. URL
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • 2-Methoxypyridine-5-boronic acid. MedchemExpress. URL
  • 2-Bromopyridine-5-boronic Acid. Pipzine Chemicals. URL
  • Protodeboron
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. URL
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boron
  • Purification of boronic acids? r/chemistry - Reddit. URL
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. URL
  • This compound hydrochloride. Chem-Impex. URL
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • This compound, 97%. Thermo Scientific Chemicals. URL
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Royal Society of Chemistry. URL
  • Process for purification of boronic acid and its derivatives.
  • 3-pyridylboronic acid. Organic Syntheses. URL

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Technical Support Center: Byproduct Characterization in 2-Methylpyridine-5-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for reactions involving 2-Methylpyridine-5-boronic acid. Our focus is on the identification, characterization, and mitigation of common byproducts to enhance reaction efficiency and streamline purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common challenges and questions that arise during the use of this compound in cross-coupling reactions.

Q1: What are the most common byproducts I should expect when using this compound?

A1: When employing this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, several key byproducts can arise. Being aware of these possibilities is the first step in troubleshooting and optimizing your reaction. The most prevalent undesired products are:

  • Homocoupling Product (Bipyridine): This involves the coupling of two molecules of this compound to form 2,2'-dimethyl-5,5'-bipyridine. This is often a significant byproduct, especially if reaction conditions are not rigorously controlled.[1][2][3]

  • Protodeboronation Product (2-Methylpyridine): This is the product formed when the boronic acid functional group (-B(OH)₂) is replaced by a hydrogen atom.[4][5][6] This side reaction consumes your starting material and reduces the overall yield of the desired product.[5][7]

  • Boronic Anhydrides (Boroxines): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[8][9][10] While this is often a reversible process, the formation of boroxines can affect the stoichiometry and reactivity of your reaction.[9]

Q2: What are the underlying causes of these byproduct formations?

A2: Understanding the mechanisms behind byproduct formation is crucial for developing effective mitigation strategies.

  • Homocoupling: The formation of the bipyridine homocoupling product is typically mediated by the palladium catalyst. It is particularly favored in the presence of oxygen.[1][3][11] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two boronic acid molecules.[3] Insufficient degassing of the reaction mixture is a common cause.[2]

  • Protodeboronation: This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond.[6] It can be catalyzed by both acids and bases and is often promoted by the presence of water, which can act as a proton source.[5][6] The reaction conditions, such as high temperatures and the choice of base, can significantly influence the rate of protodeboronation.[6][12]

  • Boroxine Formation: Boroxines are formed through the intermolecular dehydration of three boronic acid molecules.[8][13] This is an equilibrium process, and the presence of water will shift the equilibrium back towards the boronic acid.[9] Storing boronic acids under anhydrous conditions is important to minimize boroxine content.[9]

Q3: How can I effectively detect and characterize these byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor reaction progress and detect the formation of new spots that could correspond to byproducts.[14] The homocoupled product will typically be less polar than the desired cross-coupled product, while the protodeboronated product (2-methylpyridine) will be significantly less polar than the boronic acid starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating and identifying components of the crude reaction mixture. By analyzing the mass-to-charge ratio (m/z) of the peaks, you can confirm the presence of expected byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can reveal characteristic signals for each compound. For example, the appearance of a new proton signal in the aromatic region where the boronic acid group was previously located is indicative of protodeboronation.

    • ¹³C NMR: Provides complementary information on the carbon skeleton of the products.

    • ¹¹B NMR: This technique is particularly useful for observing the boronic acid and its derivatives. A shift in the boron signal can indicate the formation of boroxines or boronate esters.

Byproduct Structure Typical m/z ([M+H]⁺) Key ¹H NMR Signals (approx. δ in CDCl₃)
2-Methylpyridine (Protodeboronation)C₆H₇N94.06~8.4 (d, H6), ~7.5 (d, H4), ~7.0 (dd, H5), ~2.5 (s, CH₃)
2,2'-dimethyl-5,5'-bipyridine (Homocoupling)C₁₂H₁₂N₂185.11Aromatic signals for a symmetrical bipyridine, ~2.6 (s, CH₃)
This compoundC₆H₈BNO₂138.07Aromatic signals, ~2.6 (s, CH₃), broad -B(OH)₂ signal
Q4: What are the best practices to minimize the formation of these byproducts?

A4: Careful optimization of reaction parameters is key to suppressing side reactions.

To Minimize Homocoupling:

  • Rigorous Degassing: The most critical step is to remove dissolved oxygen from your reaction mixture.[3][11] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst, or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction to prevent oxygen from re-entering the system.[15]

  • High-Purity Reagents: Use high-quality palladium catalysts and ensure your boronic acid is pure.

To Prevent Protodeboronation:

  • Choice of Base: The strength and type of base are crucial. Milder bases such as K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like alkoxides.[7]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[7] Using anhydrous solvents and reagents can be beneficial, especially for sensitive substrates.

  • Temperature Control: Avoid excessively high temperatures, as this can accelerate the rate of protodeboronation.[16]

To Manage Boroxine Formation:

  • Proper Storage: Store this compound in a cool, dry place, preferably under an inert atmosphere, to prevent dehydration.[17][18][19]

  • Use of Additives: In some cases, the reaction conditions (e.g., presence of aqueous base) will hydrolyze any boroxine back to the active boronic acid in situ.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).[20]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[20] Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[20]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-95°C) and stir for the required time, monitoring by TLC or LC-MS.[20]

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: LC-MS Analysis of a Crude Reaction Mixture
  • Sample Preparation: Take a small aliquot (e.g., 10-20 µL) from the reaction mixture. Dilute it with a suitable solvent (e.g., methanol or acetonitrile) to an appropriate concentration.

  • Instrumentation: Use a reverse-phase C18 column with a gradient elution, for example, from 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid) to 5% water and 95% acetonitrile over several minutes.

  • Detection: Use a diode array detector (DAD) to obtain UV spectra and a mass spectrometer (e.g., ESI in positive ion mode) to obtain mass data.

  • Data Analysis: Integrate the peaks in the chromatogram and analyze the corresponding mass spectra to identify the desired product and any byproducts based on their m/z values.

Visualizations

Byproduct Formation Pathways

Byproduct_Formation cluster_suzuki Desired Suzuki Cycle cluster_byproducts Byproduct Pathways A Ar-X + Pd(0) B Ar-Pd(II)-X A->B Oxidative Addition C Ar-Pd(II)-PyR B->C Transmetalation (with Pyr-B(OH)2) D Desired Product Ar-PyR C->D Reductive Elimination HC_start 2x Pyr-B(OH)2 HC_pd Pd(II) HC_start->HC_pd O2 present HC_end Homocoupling Pyr-Pyr HC_pd->HC_end PD_start Pyr-B(OH)2 PD_end Protodeboronation Pyr-H PD_start->PD_end H+ source (e.g., H2O) BF_start 3x Pyr-B(OH)2 BF_end Boroxine (PyrBO)3 BF_start->BF_end - 3 H2O (Dehydration)

Caption: Key byproduct pathways in this compound reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product analyze Analyze Crude Mixture (LC-MS, NMR) start->analyze identify_byproduct Identify Major Byproduct(s) analyze->identify_byproduct homocoupling Homocoupling (Pyr-Pyr) identify_byproduct->homocoupling Bipyridine Detected protodeboronation Protodeboronation (Pyr-H) identify_byproduct->protodeboronation 2-Methylpyridine Detected other Other Issues (e.g., catalyst death) identify_byproduct->other Starting Material Unchanged solve_hc Improve Degassing Use Inert Atmosphere Check Reagent Purity homocoupling->solve_hc solve_pd Screen Milder Bases Use Anhydrous Solvent Optimize Temperature protodeboronation->solve_pd solve_other Check Catalyst/Ligand Verify Reagent Stoichiometry other->solve_other

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165.
  • Hayes, C. R., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1294.
  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Wikipedia. (n.d.). Protodeboronation.
  • Scribd. (n.d.). Pyridine-3-Boronic Acid CAS 1692-25-7 Synonyms None Known.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
  • Bock, C. W., et al. (2016). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(4), 1855-1863.
  • Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
  • Semantic Scholar. (n.d.). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT.
  • Wikipedia. (n.d.). Boroxine.
  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • National Institutes of Health. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations.
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
  • ResearchGate. (2025). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Analytical Methods for Suzuki Coupling Product Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Reaction Flask—The Critical Role of Characterization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2][3] Its impact is profoundly felt in the pharmaceutical industry, where it enables the construction of complex molecular architectures essential for drug discovery and development.[4][5] However, the successful synthesis of a target molecule is only half the story. A crude reaction mixture is a complex matrix containing not just the desired product, but also unreacted starting materials, the palladium catalyst, ligands, base, and a variety of potential byproducts stemming from side reactions like homocoupling and protodeboronation.[3][6][7]

For researchers, scientists, and drug development professionals, rigorous and accurate characterization of the final product is non-negotiable. It is the process that confirms molecular identity, determines purity, and ensures the safety and efficacy of a potential therapeutic agent. This guide provides an in-depth comparison of the primary analytical techniques used to characterize Suzuki coupling products, offering field-proven insights into their application, strengths, and limitations.

The Analytical Gauntlet: What Are We Looking For?

Before diving into specific techniques, it's crucial to understand the analytical challenges presented by a typical Suzuki reaction workup. Our analytical methods must be capable of:

  • Confirming Identity: Does the sample contain the desired molecular structure?

  • Assessing Purity: What is the percentage of the desired product relative to all other components?

  • Identifying Impurities: What are the structures of the byproducts and unreacted starting materials?

  • Quantifying Components: What is the precise amount of product, and what is the concentration of key impurities?

A multi-faceted approach, often employing orthogonal techniques (methods that measure different chemical properties), is the gold standard for achieving a comprehensive and trustworthy characterization.

The Workhorses: Primary Characterization Techniques

The following techniques are the frontline tools for analyzing Suzuki coupling reactions, each providing a unique piece of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation in organic chemistry.[8][9] By probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), NMR provides detailed information about the chemical environment of atoms within a molecule.

Expertise in Action:

  • ¹H NMR: This is the first experiment performed on any purified product. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a biaryl product, the appearance of characteristic signals in the aromatic region and the disappearance of signals from the starting materials (e.g., the boronic acid's -OH proton) provide the initial confirmation of a successful reaction.

  • ¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR is invaluable for confirming the carbon skeleton of the molecule. The number of signals directly corresponds to the number of unique carbon atoms, providing a clear fingerprint of the product.

  • 2D NMR (COSY, HSQC, HMBC): For complex biaryl structures, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR experiments are essential for establishing connectivity. For instance, an HMBC experiment can show long-range correlations between protons and carbons, definitively proving the formation of the new C-C bond between the two aromatic rings.

  • Quantitative NMR (qNMR): qNMR is a rapid and accurate method for determining reaction yield and purity without the need for product-specific reference standards.[10][11][12] By adding a known amount of an internal standard to the crude reaction mixture or purified product, the concentration or purity of the analyte can be calculated by comparing the integral of a product signal to the integral of a standard's signal.[13][14] This is particularly advantageous in early-stage development when pure reference materials are not yet available.[10][11]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is an exceptionally sensitive technique used to confirm the molecular weight of the product and identify components of a mixture.

Expertise in Action:

  • Confirmation of Molecular Weight: The most fundamental application is to verify that the product has the correct molecular mass. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy (typically to four decimal places) to determine the elemental formula of the product, offering a high degree of confidence in its identity.

  • Coupling with Chromatography (LC-MS, GC-MS): When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), MS becomes a powerful tool for analyzing complex mixtures. The chromatograph separates the components of the reaction mixture, and the mass spectrometer provides a mass spectrum for each separated peak, allowing for the identification of the product, starting materials, and byproducts in a single run. This is invaluable for reaction monitoring and impurity profiling.[15][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity assessment in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Expertise in Action:

  • Purity Determination: HPLC with UV detection is the most common method for determining the purity of a Suzuki coupling product. By separating the product from all other UV-active species, the area of the product peak relative to the total area of all peaks gives a percentage purity value.

  • Reaction Monitoring: Small aliquots can be taken from the reaction mixture over time and injected into an HPLC system.[17] This allows chemists to track the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time and identify the formation of any byproducts in real-time.[18]

  • Method Development: The choice of column (e.g., C18 for reverse-phase), mobile phase composition (e.g., acetonitrile/water), and detector wavelength are critical. Method development is often required to achieve baseline separation of the product from closely-related impurities, such as homocoupled byproducts.

Comparative Analysis: Selecting the Right Tool

No single technique can provide a complete picture. The choice of analytical method depends on the specific question being asked. The table below compares the primary techniques based on key performance attributes.

Technique Primary Application Information Provided Strengths Limitations
NMR Spectroscopy Structure Elucidation, QuantificationDetailed molecular structure, connectivity, stereochemistry, component ratiosUnambiguous structure confirmation, quantitative without reference standards (qNMR)Lower sensitivity, can be complex to interpret, requires soluble samples
Mass Spectrometry Molecular Weight ConfirmationMolecular weight, elemental formula (HRMS), fragmentation patternsExtremely high sensitivity, ideal for identifying unknowns in mixtures (with chromatography)Provides limited structural information on its own, isomers can be indistinguishable
HPLC Purity Assessment, QuantificationPurity (%), concentration, separation of mixture componentsHigh precision and accuracy for purity, excellent for routine quality control, high throughputRequires a chromophore (e.g., UV-active) for detection, requires reference standards for quantification
GC Purity Assessment (for volatile compounds)Purity (%), separation of volatile componentsExcellent separation efficiency for volatile and thermally stable compoundsNot suitable for non-volatile or thermally labile compounds common in drug development

Practical Workflows & Protocols

A robust analytical workflow combines these techniques to build a self-validating system of characterization, from the crude reaction to the final, purified compound.

Diagram: General Workflow for Suzuki Product Characterization

Below is a typical workflow illustrating the logical progression of analysis and purification.

G cluster_0 Reaction & Workup cluster_1 Initial Analysis & Monitoring cluster_2 Purification cluster_3 Final Characterization reaction Crude Suzuki Reaction Mixture workup Aqueous Workup / Extraction reaction->workup tlc TLC Analysis workup->tlc Spot check for completion lcms LC-MS Analysis workup->lcms Identify product & byproducts purification Column Chromatography or Prep-HPLC lcms->purification Guide purification strategy hplc HPLC Purity Check (>95%?) purification->hplc nmr NMR (1H, 13C, 2D) Structure Confirmation hplc->nmr If pure hrms HRMS Formula Confirmation nmr->hrms final Fully Characterized Pure Product hrms->final

Caption: Workflow from crude reaction to fully characterized product.

Diagram: Decision Tree for Analytical Method Selection

This diagram helps in choosing the right analytical starting point based on the experimental goal.

G decision decision q1 q1 decision->q1 Is the reaction complete? q2 q2 decision->q2 What is the product's structure? q3 q3 decision->q3 How pure is my sample? result result start What is the primary analytical goal? start->decision result_tlc TLC or LC-MS q1->result_tlc Yes/No (Qualitative) result_hplc_monitor HPLC Reaction Monitoring q1->result_hplc_monitor Quantitative (Time course) result_nmr 1D & 2D NMR q2->result_nmr Definitive Answer result_hrms High-Resolution MS q2->result_hrms Confirm Formula result_hplc_purity HPLC with UV/DAD q3->result_hplc_purity Primary Method result_qnmr qNMR q3->result_qnmr Orthogonal Method

Caption: Decision tree for selecting the appropriate analytical technique.

Experimental Protocol: HPLC Method for Purity Assessment

This protocol outlines the steps for analyzing a typical biaryl product from a Suzuki reaction.

Objective: To determine the purity of a synthesized 4-methylbiphenyl sample by reverse-phase HPLC with UV detection.

1. Materials & Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA), optional modifier.

  • Sample: 4-methylbiphenyl, dissolved in ACN at ~1 mg/mL.

  • Reference Standard: Pure (>99.5%) 4-methylbiphenyl, if available.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient: 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by DAD scan).

3. System Suitability (Self-Validation):

  • Before running samples, perform at least five replicate injections of a reference standard solution.

  • The retention time should have a relative standard deviation (RSD) of <1%.

  • The peak area should have an RSD of <2%.

  • This ensures the system is performing consistently and the results are trustworthy.

4. Analysis Procedure:

  • Prepare the sample solution by accurately weighing ~1 mg of the product and dissolving it in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Integrate all peaks that are above the detection limit.

  • Calculate the % purity using the area percent method:

    • % Purity = (Area of Product Peak / Total Area of All Peaks) * 100

5. Causality Behind Choices:

  • C18 Column: This is a general-purpose nonpolar stationary phase that works well for retaining and separating aromatic compounds like biaryls.

  • ACN/Water Gradient: This mobile phase system allows for the elution of compounds with a wide range of polarities. Starting with a higher water content allows polar impurities to elute first, while the increasing acetonitrile concentration is necessary to elute the nonpolar product and any nonpolar byproducts.

  • TFA Modifier: A small amount of acid (like TFA) is often added to sharpen peaks and improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • UV Detection at 254 nm: Aromatic rings strongly absorb UV light, making 254 nm a good general-purpose wavelength for detecting the product and related aromatic impurities. A DAD detector is superior as it can help identify peak purity and select the optimal wavelength.

Conclusion: An Integrated and Indispensable Strategy

The characterization of Suzuki coupling products is a multi-step, multi-technique process that is fundamental to the integrity of research and drug development. While NMR provides the definitive structural proof and MS confirms the molecular weight, HPLC stands as the gold standard for purity assessment. Relying on a single technique is insufficient; a combination of these orthogonal methods provides a self-validating system that ensures the identity, purity, and quality of the synthesized compound. By understanding the principles and applications of each method, researchers can design a characterization strategy that is efficient, comprehensive, and, most importantly, trustworthy.

References

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry - ACS Publications.
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed.
  • Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign.
  • Quantitative NMR Spectroscopy. University of Ottawa.
  • Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. PubMed.
  • Quantitative NMR spectroscopy in pharmaceutical R&D. ResearchGate.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry - ACS Publications.
  • 1H NMR spectrum for the Suzuki-Miyaura cross-coupling reaction. ResearchGate.
  • Suzuki reaction. Wikipedia.
  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health (NIH).
  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
  • Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Semantic Scholar.
  • Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to grave. National Institutes of Health (NIH).
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
  • Discovery of biaryl macrocyclic peptides with C-terminal β-amino-α-keto acid groups. bioRxiv.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. National Institutes of Health (NIH).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH).
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate.
  • In Vitro Characterization of a Biaryl Amide Anti-virulence Compound Targeting Candida albicans Filamentation and Biofilm Formation. PubMed.
  • The emergence of mass spectrometry for characterizing nanomaterials. Atomically precise nanoclusters and beyond. Materials Advances (RSC Publishing).

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A Senior Application Scientist’s Guide to Validating the Purity of Substituted Bipyridines by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the structural integrity and purity of molecular building blocks are paramount. Substituted bipyridines are a cornerstone of coordination chemistry, catalysis, and materials science; their purity directly influences reaction outcomes, catalytic efficiency, and the properties of resulting materials. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of substituted bipyridines, with a primary focus on the robust and definitive technique of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Imperative of Purity in Bipyridine Chemistry

Impurities in a bipyridine sample can arise from various sources, including unreacted starting materials from coupling reactions (e.g., Suzuki, Negishi, or Stille couplings), side-products, isomers, or residual solvents like Dimethylformamide (DMF), which is notoriously difficult to remove due to its high boiling point.[1][2][3] These impurities can poison catalysts, interfere with spectroscopic analysis, or, in a pharmaceutical context, introduce confounding biological activity or toxicity. Therefore, a reliable, quantitative assessment of purity is not merely a quality control checkpoint but a fundamental requirement for reproducible and accurate science.[4][5]

Quantitative ¹H NMR (qNMR): The Primary Method for Purity Assessment

While techniques like High-Performance Liquid Chromatography (HPLC) and elemental analysis are common, qNMR stands out as a primary analytical method.[6] Its power lies in a fundamental principle: the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7][8] This allows for the determination of the absolute purity of a compound without requiring a reference standard of the analyte itself, a significant advantage over chromatographic methods.[6][9]

Why qNMR is the Gold Standard for Bipyridines:
  • Structural Confirmation and Quantification in One: A single qNMR experiment provides unequivocal structural confirmation alongside a precise purity value.[10]

  • Orthogonality to Chromatography: HPLC is often used for the final purification step. Using a mechanistically different technique like NMR for purity assessment provides a more rigorous and unbiased validation.[4][11]

  • Detection of "Invisible" Impurities: qNMR can identify and quantify impurities that may be missed by HPLC, such as residual solvents, water, and inorganic salts, which often lack a UV chromophore.[11]

  • Non-Destructive: The sample can be fully recovered after analysis, a crucial feature when working with precious or mass-limited materials.[4][10][12]

A Comparative Analysis: qNMR vs. Other Techniques

The choice of analytical method depends on the specific requirements of the analysis. While qNMR is superior for absolute purity determination, HPLC excels in detecting trace impurities.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Elemental Analysis (EA)
Principle Direct measurement of nuclei count via signal integration.[7]Physical separation based on partitioning between mobile and stationary phases.Measures the elemental composition (C, H, N, etc.) of the sample.
Quantification Primary Method. Absolute purity determined using a certified internal standard.[6]Secondary Method. Requires a specific reference standard of the analyte for accurate quantification.Provides elemental ratios, not direct purity unless all impurities are known.
Selectivity Excellent for structural confirmation. Signal overlap can be a challenge but is often resolved with high-field magnets or 2D NMR.[11][13]High resolving power for separating structurally similar compounds and isomers.[14]Does not distinguish between isomers or compounds with similar elemental compositions.[11]
Sensitivity Lower sensitivity than HPLC, but sufficient for purity assays (>95%).High sensitivity, ideal for detecting trace impurities (ppm levels).[6]Moderate sensitivity; not suitable for trace analysis.
Impurity Detection Detects all proton-containing molecules, including solvents and water.[11]Typically detects UV-active compounds. Non-chromophoric impurities are missed.Insensitive to impurities that do not alter the overall elemental composition significantly (e.g., isomers, water).[11]
Sample Integrity Non-destructive.[12]Destructive.Destructive.
Speed Rapid data acquisition (10-15 min/sample). Method development is often straightforward.[6]Longer analysis time per sample (15-30 min). Method development can be time-consuming.[6]Relatively fast analysis.

Experimental Workflow for Absolute qNMR Purity Determination

This protocol outlines the necessary steps for achieving an accurate and validated purity assessment of a substituted bipyridine using the internal standard method.

G cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_calc Purity Calculation & Validation weigh_sample 1. Accurately weigh ~15-25 mg of bipyridine weigh_is 2. Accurately weigh certified Internal Standard (IS) weigh_sample->weigh_is dissolve 3. Dissolve sample and IS in deuterated solvent (e.g., CDCl3, DMSO-d6) weigh_is->dissolve transfer 4. Transfer to high-quality NMR tube dissolve->transfer setup 5. Setup quantitative parameters (e.g., 90° pulse, D1 ≥ 5xT1) transfer->setup acquire 6. Acquire 1H NMR spectrum setup->acquire process 7. Apply zero-filling and Fourier transform acquire->process phase 8. Phase and baseline correct the spectrum process->phase integrate 9. Integrate well-resolved signals for analyte and IS phase->integrate calculate 10. Calculate purity using the qNMR equation integrate->calculate validate 11. Validate by comparing results from multiple analyte signals calculate->validate report 12. Final Purity Report validate->report

Caption: Workflow for qNMR Purity Assessment of Substituted Bipyridines.

Detailed Protocol

1. Selection of the Internal Standard (IS): The choice of IS is critical for accuracy. The ideal standard should be:

  • Of Certified Purity: Traceable to a primary standard (e.g., NIST).

  • Chemically Inert: It must not react with the analyte, solvent, or moisture.

  • Spectrally Simple: Possess one or a few sharp singlet signals in a region free from analyte or solvent peaks.

  • Stable and Non-volatile: To ensure accurate weighing and concentration stability.

  • Soluble: Must be fully soluble in the chosen deuterated solvent.

Commonly used internal standards include maleic acid, 1,4-bis(trimethylsilyl)benzene, and dimethyl sulfone.

2. Sample Preparation:

  • Accurately weigh approximately 15-25 mg of the substituted bipyridine sample into a clean vial using a calibrated analytical balance.[15]

  • Accurately weigh a suitable amount of the chosen internal standard into the same vial. The molar ratio of IS to analyte should be roughly 1:1 for optimal integration accuracy.

  • Add a sufficient volume of deuterated solvent (e.g., 0.6-0.7 mL for a standard 5 mm NMR tube) to completely dissolve both the sample and the standard.

  • Vortex or sonicate briefly to ensure a homogenous solution, then transfer to a high-quality NMR tube.

3. NMR Data Acquisition Parameters (The Causality Behind the Choices): To ensure quantitativity, the experiment must be set up to guarantee that the integrated signal area is directly proportional to the number of protons.

  • Pulse Angle (p1): A 90° pulse angle should be precisely calibrated and used. This ensures maximum signal generation for all nuclei in a single scan.[15]

  • Relaxation Delay (d1): This is the most critical parameter. The delay must be at least 5 times the longest longitudinal relaxation time (T₁) of any proton being integrated (both analyte and standard). A conservative value of 30-60 seconds is often used if T₁ values are unknown. This long delay ensures all protons have fully relaxed back to thermal equilibrium before the next pulse, preventing signal saturation and ensuring accurate integration.[12]

  • Number of Scans (ns): A sufficient number of scans (typically 16 to 64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals being integrated).

4. Data Processing and Purity Calculation:

  • After acquisition, the spectrum must be carefully phased and baseline corrected to ensure accurate integration.

  • Select well-resolved, non-overlapping signals for both the analyte and the internal standard. For the bipyridine, choose signals in the aromatic region that are free from impurity peaks.

  • The purity of the analyte is calculated using the following equation[7][16]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * Purity_is (%)

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the internal standard

Self-Validation: To ensure the trustworthiness of the result, calculate the purity using at least two different, well-resolved signals from the bipyridine analyte. The results should agree to within a narrow margin (e.g., <0.5%). Discrepancies may indicate an underlying impurity co-eluting with one of the signals.

Interpreting the ¹H NMR Spectrum of Substituted Bipyridines

The aromatic region (typically 7.0-9.0 ppm) is the most informative for purity assessment. Symmetrical substitutions (e.g., 4,4'-dimethyl-2,2'-bipyridine) lead to simpler spectra, while unsymmetrical substitutions result in more complex splitting patterns.

G cluster_main Interpreting 1H NMR of a Substituted Bipyridine Analyte Analyte Signals (7.0 - 9.0 ppm) Integration Integration & Purity Calculation Analyte->Integration I_analyte IS Internal Standard (e.g., 0-3 ppm) IS->Integration I_is Solvent Residual Solvent (e.g., CHCl3 @ 7.26 ppm) Solvent->Integration Identify & Exclude from calculation Impurity Synthesis Impurity (e.g., Starting Material) Impurity->Integration Identify & Exclude from calculation

Sources

A Senior Application Scientist's Guide to LC-MS Analysis of Reactions with 2-Methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise analysis of chemical reactions is paramount to innovation and discovery. 2-Methylpyridine-5-boronic acid is a critical building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize novel compounds with therapeutic potential.[1][2] This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for monitoring these reactions, offering insights into experimental choices and presenting alternative analytical strategies.

The Central Role of this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, essential for creating the complex molecular architectures of many modern pharmaceuticals.[3][4] this compound serves as a versatile reagent in these reactions, enabling the introduction of the 2-methylpyridine moiety into a target molecule.[1] The successful synthesis of these compounds is often a critical step in the development of new drugs, particularly in oncology.[5] Accurate and efficient monitoring of these reactions is therefore not just a matter of procedural necessity, but a cornerstone of successful drug discovery.

Core Methodology: Reversed-Phase LC-MS for Reaction Monitoring

A robust and widely adopted method for analyzing reactions involving this compound is Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RP-LC-MS). This technique offers a powerful combination of separation and detection capabilities, allowing for the simultaneous monitoring of reactants, intermediates, and products.

  • Sample Preparation:

    • Aliquots of the reaction mixture are taken at specified time points.

    • The sample is immediately quenched with a suitable solvent (e.g., acetonitrile) to halt the reaction.

    • Dilute the quenched sample in a mixture of the initial mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium acetate) to ensure compatibility with the LC system and prevent peak distortion.[6]

  • Chromatographic Separation:

    • Column: A C18 column, such as an Acquity BEH C18, is a common choice for separating the polar and non-polar components of the reaction mixture.[6]

    • Mobile Phase: A gradient elution is typically employed, starting with a high aqueous component and gradually increasing the organic solvent (e.g., acetonitrile). The aqueous phase is often buffered with ammonium acetate (e.g., 10 mM) to improve peak shape and ionization efficiency.[6][7]

    • Flow Rate: A standard analytical flow rate of 0.25 - 0.5 mL/min is generally used.[8]

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray Ionization (ESI) is the most common interface for LC-MS analysis of these compounds. Both positive and negative ion modes should be evaluated, as the ionization efficiency of boronic acids and their derivatives can vary.[8][9]

    • Mass Analyzer: A triple quadrupole mass spectrometer is highly effective for quantitative analysis, operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[7][9] For qualitative analysis and unknown identification, a high-resolution mass spectrometer like a Q-TOF can be invaluable.[10]

    • Data Analysis: The consumption of this compound and the formation of the desired product are monitored by extracting the ion chromatograms corresponding to their respective mass-to-charge ratios (m/z).

The selection of a C18 column is based on its versatility in retaining a wide range of compounds, from the relatively polar boronic acid to the more non-polar coupled product. The use of a gradient elution is crucial for resolving all components of a complex reaction mixture within a reasonable timeframe. Ammonium acetate is a volatile buffer, making it compatible with mass spectrometry. ESI is a soft ionization technique, which minimizes fragmentation and preserves the molecular ion for accurate mass determination.

LC-MS Workflow for Reaction Monitoring cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection ReactionMixture Reaction Mixture Quenching Quenching (e.g., Acetonitrile) ReactionMixture->Quenching Dilution Dilution in Mobile Phase Quenching->Dilution Injection Sample Injection Dilution->Injection Column C18 Column Injection->Column GradientElution Gradient Elution Column->GradientElution ESI Electrospray Ionization (ESI) GradientElution->ESI MassAnalyzer Mass Analyzer (e.g., Triple Quadrupole) ESI->MassAnalyzer DataAnalysis Data Analysis MassAnalyzer->DataAnalysis

Caption: A typical LC-MS workflow for monitoring chemical reactions.

Comparison with Alternative Analytical Methodologies

While LC-MS is a powerful tool, alternative techniques can offer advantages in specific scenarios. The choice of analytical method should be guided by the specific requirements of the analysis, such as the need for high throughput, the nature of the analytes, and the available instrumentation.

Method Principle Advantages Disadvantages Ideal Application
LC-MS Chromatographic separation followed by mass-based detection.High sensitivity and selectivity; provides structural information; applicable to a wide range of compounds.Higher cost of instrumentation; potential for matrix effects.Routine reaction monitoring, impurity profiling, and quantitative analysis.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile and thermally stable compounds; high resolution.Requires derivatization for non-volatile compounds like boronic acids; potential for thermal degradation.[11][12]Analysis of volatile byproducts or after derivatization of boronic acids.[11]
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a solid stationary phase.Simple, rapid, and inexpensive; good for qualitative assessment of reaction progress.Low resolution and sensitivity; not quantitative.[3][5]Quick, qualitative checks of reaction completion at the bench.[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Chromatographic separation with detection based on UV absorbance.Robust and widely available; good for quantitative analysis of chromophoric compounds.Less sensitive and selective than MS; not all compounds have a UV chromophore.Quantitative analysis when all key components are UV-active and well-resolved.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase.Environmentally friendly ("green" chromatography); high throughput.Requires specialized instrumentation; method development can be more complex.[7]High-throughput screening of reaction conditions.

The selection of the most appropriate analytical technique is a critical decision that impacts the quality and efficiency of the research. The following decision tree illustrates a logical approach to this process.

Analytical Method Selection Start Start: Need to Analyze Reaction Qualitative Qualitative or Quantitative? Start->Qualitative Throughput High Throughput Needed? Qualitative->Throughput Quantitative TLC Use TLC Qualitative->TLC Qualitative Volatility Analytes Volatile? Throughput->Volatility No SFC Consider SFC Throughput->SFC Yes Chromophore Analytes have Chromophore? Volatility->Chromophore No GCMS Use GC-MS Volatility->GCMS Yes LCMS Use LC-MS Chromophore->LCMS No HPLCUV Use HPLC-UV Chromophore->HPLCUV Yes

Caption: A decision-making guide for selecting an analytical method.

Challenges and Advanced Solutions in Boronic Acid Analysis

The analysis of boronic acids by LC-MS is not without its challenges. These compounds can be prone to dehydration, forming boroxines, and may exhibit poor ionization efficiency.[6][13] Furthermore, their high polarity can lead to poor retention on reversed-phase columns.[14]

To overcome these challenges, several strategies can be employed:

  • Derivatization: Derivatizing boronic acids can improve their chromatographic behavior and ionization efficiency.[9][15] However, this adds an extra step to the sample preparation and may introduce variability.[7]

  • Specialized Columns: Columns with low silanol activity, such as the XTerra MS C18, can improve the peak shape of boronic acids.[14]

  • Alternative Chromatographic Modes: Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative for retaining highly polar compounds.

  • Optimized MS Conditions: Careful optimization of MS parameters, such as the use of specific mobile phase additives and ionization source settings, can significantly enhance the sensitivity of the analysis.[6] For instance, using a high-pH mobile phase can stabilize boronate esters and improve their retention.[14][16]

Conclusion

The LC-MS analysis of reactions involving this compound is a critical component of modern drug discovery. A well-designed RP-LC-MS method provides a robust and reliable platform for reaction monitoring, offering the sensitivity and selectivity required for accurate quantitative analysis. However, a thorough understanding of the potential challenges and the availability of alternative analytical techniques is essential for any senior application scientist. By carefully considering the specific needs of the analysis and employing advanced strategies to overcome common hurdles, researchers can ensure the generation of high-quality data to drive their research forward.

References

  • Benchchem. (n.d.). Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • Pandiyan, R., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(19), 5244-5250.
  • Benchchem. (n.d.). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • Chem-Impex. (n.d.). This compound hydrochloride.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 49-60.
  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86.
  • van der Hoven, J. M., et al. (2007). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1147(2), 193-199.
  • Korfmacher, W. A. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 22-29.
  • Flegel, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography-Direct Electron Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(8), 1435-1441.
  • Ye, M. M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 136-143.
  • ResearchGate. (2025). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Chromatography Forum. (2012). analysis of boric acid by LC-MS.
  • Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 76-81.
  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.
  • Addo, J. K., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(8), 2444.
  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
  • Sam-Yellowe, T. Y., et al. (2020). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. Angewandte Chemie International Edition, 59(32), 13389-13394.
  • Benchchem. (n.d.). The Pivotal Role of 2-Methylpropylboronic Acid in Pharmaceutical Synthesis.
  • ChemRxiv. (2021). Automated LC-MS Analysis and Data Extraction for High-Throughput Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 13545307.
  • Malig, T. C. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (Doctoral dissertation, University of California, Berkeley).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Boronic Acid Derivatives in Pharmaceutical Drug Discovery.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Fernandes, C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2893.
  • Ramirez, J. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 1726-1732.

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Comparing reactivity of 2-Methylpyridine-5-boronic acid with other pyridylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 2-Methylpyridine-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability. Within the vast arsenal of building blocks for this reaction, pyridylboronic acids are indispensable for introducing the pyridine motif—a scaffold prevalent in a multitude of pharmaceuticals and functional materials. However, not all pyridylboronic acids are created equal. Their reactivity is profoundly influenced by the substitution pattern and the position of the boronic acid group relative to the ring nitrogen.

This guide provides an in-depth comparison of This compound with other common pyridylboronic acid isomers. We will dissect the underlying principles governing their reactivity and present experimental data to offer a clear, objective comparison for synthetic planning and methods development.

The Underpinnings of Reactivity: A Tale of Three Factors

The performance of a pyridylboronic acid in a Suzuki-Miyaura coupling is dictated by a delicate balance of electronic effects, steric hindrance, and, most critically, the stability of the C-B bond.

Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This influences the nucleophilicity of the boronic acid in the crucial transmetalation step of the catalytic cycle.

  • This compound: The methyl group at the 2-position is a weak electron-donating group. This slightly increases the electron density of the pyridine ring compared to its unsubstituted counterparts, which can subtly influence the transmetalation rate.

  • Pyridine-3-boronic acid & Pyridine-4-boronic acid: These isomers lack the electron-donating methyl group. Their electronic character is primarily governed by the position of the boronic acid relative to the electron-withdrawing nitrogen atom.

Steric Effects: The size and position of substituents can hinder the approach of the bulky palladium catalyst to the boronic acid, slowing down the reaction. In this compound, the methyl group is positioned at the C2 "ortho" position relative to the nitrogen atom. While not directly adjacent to the boronic acid at C5, its presence contributes to the overall steric profile of the molecule.

Stability and the "2-Pyridyl Problem": The most significant differentiator in reactivity among pyridylboronic acids is their susceptibility to a side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.

  • Pyridine-3- and Pyridine-4-boronic acids are relatively stable. Studies have shown their half-lives to be greater than one week under basic aqueous conditions at 70 °C.[1][2][3][4]

  • 2-Pyridylboronic acids , in stark contrast, are notoriously unstable and undergo rapid protodeboronation, with half-lives on the order of seconds under neutral pH conditions at 70 °C.[1][2][3][4] This instability, often termed the "2-pyridyl problem," arises because the proximate nitrogen atom can facilitate the cleavage of the C-B bond through the formation of a zwitterionic intermediate.[1][5]

While this compound has its boronic acid group at the 5-position (a "meta" position relative to the nitrogen), its reactivity profile is more akin to the stable 3- and 4-isomers than to the unstable 2-pyridylboronic acids. The primary determinant of this instability is the direct adjacency of the boronic acid to the nitrogen, which is not the case here.

Figure 1. Structures of the compared pyridylboronic acids.
Experimental Performance in Suzuki-Miyaura Coupling

To provide a quantitative comparison, the following table summarizes experimental data for the Suzuki-Miyaura coupling of this compound and its isomers with various aryl halides. It is important to note that direct side-by-side comparisons under identical conditions are rare in the literature; this table collates representative data to illustrate general trends.

Table 1: Comparative Yields in Suzuki-Miyaura Reactions

Pyridylboronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Methylpyridin-3-amine-5-boronic acid ¹Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9585
2-Methylpyridin-3-amine-5-boronic acid ¹4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9582[6]
2-Methylpyridin-3-amine-5-boronic acid ¹4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9588[6]
Pyridine-3-boronic acid 2-BromopyridinePd(PPh₃)₄Na₂CO₃DMF8078
Pyridine-4-boronic acid 1-Bromo-2-fluorobenzenePd(dppf)Cl₂K₂CO₃MeCN/H₂O80~90[7]
Pyridine-4-boronic acid pinacol ester 4-IodopyridinePd(dppe)₂Cl₂PyridineMeOHReflux97.8[8]
2-Methoxy-5-pyridylboronic acid 3-Bromo-5-methyl-2-aminopyrazinePd(PPh₃)₂Cl₂Na₂CO₃1,4-DioxaneReflux67[9]

¹Note: Data for this compound was sourced from reactions using the closely related 5-bromo-2-methylpyridin-3-amine coupled with various arylboronic acids, which provides a strong indication of the expected reactivity.[6][10]

Analysis of Experimental Data: The data indicates that this compound and its analogues are highly competent coupling partners, providing good to excellent yields, comparable to those obtained with pyridine-3- and pyridine-4-boronic acids.[6] The use of traditional catalyst systems like Pd(PPh₃)₄ with a carbonate or phosphate base is often sufficient for achieving high conversion, highlighting its robust reactivity.[6][10] The slightly electron-donating methyl group does not appear to impede the reaction; in fact, it may contribute to a favorable electronic environment for the catalytic cycle.

Causality in Experimental Design: A Self-Validating Protocol

When employing pyridylboronic acids, particularly those that are less common or have sensitive functional groups, the choice of reaction conditions is paramount. The following protocol for a Suzuki-Miyaura coupling is designed to be robust and self-validating, with explanations for each critical step.

Representative Protocol: Coupling of an Aryl Bromide with this compound

Experimental_Workflow reagents 1. Reagent Assembly - Aryl Bromide (1.0 equiv) - Boronic Acid (1.2 equiv) - Pd(PPh3)4 (3-5 mol%) - Base (e.g., K3PO4, 2.0 equiv) - Add to oven-dried Schlenk flask degas 2. Inert Atmosphere - Seal flask - Evacuate and backfill with Argon/N2 (3x) - Rationale: Removes O2 which deactivates Pd(0) catalyst reagents->degas solvent 3. Solvent Addition - Add degassed solvent (e.g., Dioxane/H2O 4:1) - Rationale: Degassed solvent prevents catalyst oxidation degas->solvent reaction 4. Reaction - Heat to 80-100 °C with stirring - Monitor by TLC/LC-MS - Rationale: Heat provides activation energy; monitoring ensures reaction completion solvent->reaction workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H2O and brine - Rationale: Removes inorganic salts and polar impurities reaction->workup purify 6. Purification - Dry organic layer (Na2SO4) - Filter and concentrate - Purify by column chromatography - Rationale: Isolates the pure biaryl product workup->purify Suzuki_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)-X L2 Pd0->PdII_RX Oxidative Addition (R-X) PdII_RB R-Pd(II)-R' L2 PdII_RX->PdII_RB Transmetalation (R'-B(OH)2 + Base) Product R-R' PdII_RB->Product Reductive Elimination Product->Pd0

Figure 3. Simplified Suzuki-Miyaura catalytic cycle.
Conclusions and Recommendations
  • High Reactivity: this compound is a robust and highly reactive building block for Suzuki-Miyaura cross-coupling reactions. Its reactivity profile is comparable to the widely used and stable pyridine-3- and pyridine-4-boronic acid isomers.

  • Favorable Stability: Unlike 2-pyridylboronic acids, the 5-boronic acid isomer is not subject to rapid protodeboronation, simplifying handling and improving reaction consistency.

  • Minimal Electronic/Steric Impact: The C2-methyl group does not significantly hinder reactivity and may offer a slight electronic advantage. Standard Suzuki-Miyaura conditions are generally effective.

  • Recommendation: For the synthesis of 5-aryl-2-methylpyridine scaffolds, this compound is an excellent and reliable choice. While standard protocols are often successful, optimization using modern Buchwald-type ligands is recommended when coupling with challenging aryl chlorides or sterically demanding partners to ensure maximum efficiency.

By understanding the interplay of stability, electronics, and sterics, researchers can confidently employ this compound and its derivatives to accelerate the discovery and development of novel chemical entities.

References

Sources

A Researcher's Guide to Suzuki Coupling: 2-Methylpyridine-5-boronic Acid vs. Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The strategic incorporation of heteroaromatic moieties, such as the 2-methylpyridine scaffold, is a common objective in the synthesis of pharmacologically active compounds. The choice of the organoboron reagent is a critical parameter that can significantly influence the success, efficiency, and reproducibility of the coupling reaction. This guide provides an in-depth, objective comparison of 2-Methylpyridine-5-boronic acid and its corresponding pinacol ester in Suzuki-Miyaura coupling reactions, supported by scientific principles and representative experimental data.

The Stability-Reactivity Conundrum: A Fundamental Choice

The decision to use a boronic acid or its pinacol ester derivative in a Suzuki-Miyaura coupling is fundamentally a trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times.[1][2] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[2] However, this comes at the cost of reduced stability. Boronic acids, particularly those containing basic nitrogen atoms like in pyridines, are susceptible to decomposition pathways such as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][4] This degradation can diminish the effective concentration of the nucleophilic partner, leading to lower yields and the formation of undesirable byproducts.

Conversely, boronic esters, with the pinacol ester being the most common, offer significantly enhanced stability.[5][6] They are typically crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[2] This stability is particularly advantageous for heteroaromatic boronic acids like 2-pyridyl derivatives, which are notoriously unstable.[7][8] The trade-off for this stability is generally a slower reaction rate compared to the parent boronic acid.[9]

At a Glance: Key Differences and Considerations

FeatureThis compoundThis compound pinacol ester
Stability Lower; susceptible to protodeboronation, especially in the presence of water and base.[3][4] Can be challenging for long-term storage.High; the pinacol group protects the boronic acid moiety from degradation.[6][7] Stable at room temperature and easy to handle.[2]
Reactivity Generally higher; can lead to faster reaction times due to greater Lewis acidity.[1][2]Generally lower; may require more forcing conditions (higher temperature, longer reaction time) to achieve comparable yields.[9]
Solubility Often soluble in polar protic solvents, but can be challenging in common organic solvents used for Suzuki coupling.Readily soluble in a wide range of aprotic organic solvents.[5][10]
Handling & Purity Can be difficult to obtain in high purity due to its propensity to form anhydride trimers and its susceptibility to decomposition.Typically a crystalline solid that can be easily purified by standard techniques like column chromatography, ensuring high purity of the starting material.[2]
Cost Generally lower initial purchase price.Higher initial purchase price, but can be more cost-effective in the long run due to better shelf-life and more reproducible results.[9]

Mechanistic Insights: The Role of the Boron Species

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. A key, and often rate-limiting, step is the transmetalation of the organic group from the boron atom to the palladium center.

Suzuki_Mechanism Ar-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation Boronic_Acid R-B(OH)2 or R-B(pin) Boronic_Acid->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product (Ar-R) Reductive_Elimination->Ar-R Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Setup Combine aryl bromide, boron reagent, Pd catalyst, ligand, and base in a dry flask. Inert Purge with inert gas (N2 or Ar). Setup->Inert Solvent Add degassed solvent(s). Inert->Solvent Heat Heat the reaction mixture to the specified temperature with stirring. Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Dilute Dilute with organic solvent (e.g., EtOAc). Cool->Dilute Wash Wash with water and brine. Dilute->Wash Dry Dry organic layer (e.g., Na2SO4), filter, and concentrate. Wash->Dry Purify Purify by flash column chromatography. Dry->Purify

Figure 2. General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Using this compound

This protocol employs milder conditions to mitigate the potential for decomposition of the boronic acid.

  • Materials:

    • 1-bromo-4-methoxybenzene (1.0 mmol, 1.0 equiv)

    • This compound (1.2 mmol, 1.2 equiv)

    • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • Dioxane (4 mL, anhydrous and degassed)

    • Water (1 mL, degassed)

  • Procedure:

    • To a dry Schlenk tube, add 1-bromo-4-methoxybenzene, this compound, Pd(dppf)Cl₂, and potassium carbonate.

    • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed dioxane and water via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-4 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(4-methoxyphenyl)-2-methylpyridine.

Protocol 2: Using this compound pinacol ester

This protocol can be run under more forcing conditions if necessary, taking advantage of the greater stability of the pinacol ester.

  • Materials:

    • 1-bromo-4-methoxybenzene (1.0 mmol, 1.0 equiv)

    • This compound pinacol ester (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

    • XPhos (0.036 mmol, 3.6 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Toluene (5 mL, anhydrous and degassed)

    • Water (0.5 mL, degassed)

  • Procedure:

    • In a dry Schlenk tube under an inert atmosphere, combine 1-bromo-4-methoxybenzene, this compound pinacol ester, Pd₂(dba)₃, XPhos, and potassium phosphate.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the degassed toluene and water via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may require a longer time (6-12 hours) compared to the boronic acid.

    • Upon completion, cool the reaction to room temperature.

    • Follow the same work-up and purification procedure as described in Protocol 1 to obtain the final product.

Conclusion and Recommendations

The choice between this compound and its pinacol ester is a strategic one that depends on the specific requirements of the synthesis.

  • For rapid, small-scale syntheses where the boronic acid can be used shortly after purchase or synthesis, This compound may be a suitable and more economical option. However, careful control of reaction conditions to minimize decomposition is crucial.

  • For larger-scale reactions, multi-step syntheses, or when high reproducibility and reliability are paramount, This compound pinacol ester is the superior choice. [9]Its enhanced stability, ease of handling, and high purity justify the higher initial cost by ensuring more consistent and often higher-yielding outcomes, particularly when dealing with challenging heteroaromatic systems. [6][7] Ultimately, the decision should be guided by a careful consideration of the trade-off between reactivity and stability, the scale of the reaction, and the overall goals of the synthetic campaign.

References

  • Boron Suzuki Coupling. (2021). Borates Today.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
  • Couto, I., et al. (2012). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 77(1), 433-445. DOI: 10.1021/jo202203g
  • Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
  • Kinzel, T., et al. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 132(40), 14073-14082. DOI: 10.1021/ja103523v
  • Valdés-García, A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(36), 22105-22111. DOI: 10.1039/D1RA03908A
  • Cox, P. A., et al. (2016). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 22(52), 18635-18645. DOI: 10.1002/chem.201602444
  • Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 46(29), 5559-5563. DOI: 10.1002/anie.200701235
  • Che, C., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(34), 13615-13624. DOI: 10.1021/jacs.1c05123
  • Valdés-García, A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(9), 765-772. DOI: 10.1139/cjc-2021-0099
  • Fu, Z., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 10(1), 1-10. DOI: 10.1038/s41598-020-68423-3
  • Protodeboronation. Wikipedia.
  • Assessing the stability and reactivity of a new generation of boronic esters. (2023). Poster presentation.
  • Heard, D. M., et al. (2020). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Angewandte Chemie International Edition, 59(31), 12877-12883. DOI: 10.1002/anie.202003881
  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (2002). Request PDF.
  • Lee, D. W., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(10), 2439-2442. DOI: 10.1021/acs.orglett.6b01013
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2007). Request PDF.
  • Li, W., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. DOI: 10.3998/ark.5550190.p007.828
  • Gomes, A. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3245. DOI: 10.3390/molecules26113245

Sources

A Senior Application Scientist's Guide to Bipyridine Synthesis: A Comparative Analysis of Boronic Acid Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Bipyridines and the Power of Suzuki-Miyaura Coupling

Bipyridine derivatives are foundational scaffolds in modern chemistry. Their unique chelating properties have made them indispensable as ligands in transition-metal catalysis, while their rigid, planar structure is a cornerstone in the design of photosensitizers, supramolecular architectures, and a diverse range of biologically active molecules.[1] Consequently, the efficient and predictable synthesis of these vital compounds is a subject of continuous research and development.

Among the various synthetic strategies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly robust and versatile method for constructing the C(sp²)–C(sp²) bonds that form the bipyridine core.[1][2] The reaction's appeal lies in its mild conditions, tolerance of a wide array of functional groups, and the use of organoboron reagents, which are generally stable, readily prepared, and environmentally benign.[3][4]

This guide provides an in-depth comparison of the performance of various boronic acids in bipyridine synthesis. We will explore the causal relationships between the structure of the boronic acid—including its isomeric form, electronic properties, and steric profile—and the resulting reaction yield. This analysis is supported by experimental data and detailed protocols, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.

The Engine of Bipyridine Synthesis: A Mechanistic Look at the Suzuki-Miyaura Catalytic Cycle

To understand how different boronic acids impact the synthesis, we must first appreciate the mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle driven by a palladium complex, typically involving three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with an organic halide (in this case, a halopyridine), inserting itself into the carbon-halogen bond. This forms a new, high-valent Palladium(II) complex.

  • Transmetalation: This is the crucial step where the boronic acid plays its part. The organic group from the boronic acid is transferred to the Palladium(II) complex, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the bipyridine product and regenerating the active Palladium(0) catalyst, which can then re-enter the cycle.[7]

The efficiency of the transmetalation step is highly dependent on the nature of the boronic acid, making it a key control point for the overall reaction yield.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Trans Transmetalation PdII_A->Trans X_ion X⁻ PdII_B Ar¹-Pd(II)L₂-Ar² Trans->PdII_B BOH3 B(OH)₃ PdII_B->Pd0 RedElim Reductive Elimination PdII_B->RedElim Ar1Ar2 Ar¹-Ar² (Bipyridine) RedElim->Ar1Ar2 End_Cycle->Pd0 Ar1X Ar¹-X (Halopyridine) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) + Base Ar2BOH2->Trans

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Boronic Acids in Bipyridine Synthesis

The Stability Factor: A Tale of Pyridylboronic Acid Isomers

The position of the boronic acid group on the pyridine ring has a profound impact on its stability and, consequently, its utility in synthesis.

  • 3- and 4-Pyridylboronic Acids: These isomers are generally stable and commercially available. Their stability allows them to be used effectively in Suzuki couplings to generate a wide variety of bipyridine structures with good to excellent yields.[1][2] They are the workhorses for synthesizing 3,3'-, 4,4'-, and 3,4'-bipyridines.

  • 2-Pyridylboronic Acid: In stark contrast, 2-pyridylboronic acid is notoriously unstable and prone to rapid protodeboronation (cleavage of the C-B bond by a proton source).[2][8] This instability has long been a barrier to the efficient synthesis of symmetrical 2,2'-bipyridines, which are arguably the most important class of bipyridine ligands.[9][10]

The Solution: Stabilized Boronic Esters To overcome the instability of 2-pyridylboron compounds, researchers have developed stabilized boronic esters. By converting the boronic acid to an ester, often with a diol like pinacol or N-phenyldiethanolamine, the boron atom becomes less susceptible to cleavage.[2][11] These esters are significantly more stable, can be stored for extended periods, and are highly effective in Suzuki-Miyaura couplings, providing reliable access to 2,2'-bipyridine derivatives in good yields.[2][12] While boronic acids are often more reactive than their ester counterparts, the enhanced stability of esters is essential for challenging substrates like the 2-pyridyl moiety.[8][13]

Electronic Effects: The Influence of Substituents

The electronic nature of substituents on an arylboronic acid can significantly influence the reaction rate and yield. The general principle, consistent with the mechanism of the transmetalation step, is as follows:

  • Electron-Donating Groups (EDGs) on the boronic acid partner increase the nucleophilicity of the ipso-carbon (the carbon atom attached to boron). This increased electron density facilitates the transfer of the aryl group from boron to the electron-deficient palladium center, accelerating the transmetalation step and often leading to higher yields.[13]

  • Electron-Withdrawing Groups (EWGs) on the boronic acid partner have the opposite effect, decreasing the nucleophilicity of the ipso-carbon and potentially slowing down the transmetalation step.

Conversely, for the halopyridine partner, an electron-withdrawing group facilitates the initial oxidative addition step, which is often rate-limiting.[6][13] Therefore, the ideal pairing for a high-yield reaction is often an electron-rich boronic acid with an electron-poor halopyridine.

Steric Hindrance: A Tolerated but Noteworthy Factor

The Suzuki-Miyaura coupling is generally known for its tolerance of steric bulk compared to other cross-coupling reactions. However, significant steric hindrance, particularly from substituents at the ortho-position to the boronic acid group, can impede the approach of the boron reagent to the palladium complex. This can slow the rate of transmetalation and may lead to lower yields, especially in challenging coupling reactions.[6][14]

Quantitative Yield Comparison

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various boronic acids with halopyridines, illustrating the principles discussed above.

Boronic Acid/EsterHalopyridineProductYield (%)Key ObservationReference(s)
3-Pyridylboronic Acid3-Bromopyridine3,3'-Bipyridine50-65%Moderate yields with standard pyridylboronic acids.[2][12]
2-Methoxy-5-pyridylboronic acid3-Amino-2-bromopyridine3-Amino-2-(2-methoxy-5-pyridinyl)pyridine69%EDG on boronic acid contributes to good yield.[15]
Phenylboronic Acid4-Bromoanisole4-Methoxybiphenyl95%High efficiency in standard aqueous systems.[6]
2-Pyridylboronic acid N-phenyldiethanolamine ester2-Bromopyridine2,2'-BipyridineGoodStabilized ester is crucial for coupling unstable 2-pyridyl moiety.[2][12]
(4-Nitrophenyl)boronic acid4-Bromoanisole4-Methoxy-4'-nitrobiphenyl91%EWG on boronic acid is tolerated well in this system.[6]
2-Pyridylboronic acid pinacol esterPyridine-2-sulfonyl fluoride2-Phenylpyridine35-66%Yield is highly dependent on reaction conditions.[16]

Note: Yields are highly dependent on the specific catalyst, ligand, base, solvent, and temperature used. The data presented are for comparative illustration.

Experimental Protocol: Synthesis of a Substituted Bipyridine

This section provides a detailed, self-validating protocol for a standard Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification a Oven-dry glassware (Schlenk tube, condenser) b Weigh & add solids: - Aryl Halide (1.0 mmol) - Boronic Acid (1.2 mmol) - Base (e.g., Na₂CO₃, 2.0 mmol) - Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) a->b c Seal with septum, evacuate, and backfill with Argon (3x) b->c d Add degassed solvents (e.g., Dioxane/Water) via syringe c->d e Heat reaction mixture (e.g., 80-100 °C) with stirring d->e f Monitor progress by TLC or GC-MS (Typically 8-24 hours) e->f g Cool to room temperature f->g h Dilute with organic solvent (e.g., Ethyl Acetate) g->h i Wash with water and brine h->i j Dry organic layer (e.g., Na₂SO₄), filter, and concentrate i->j k Purify by flash column chromatography j->k

A typical experimental workflow for bipyridine synthesis via Suzuki-Miyaura coupling.
Step-by-Step Methodology

Materials:

  • Aryl Halide (e.g., 3-Bromopyridine) (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (e.g., 3-Pyridylboronic Acid) (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (0.05 mmol, 5 mol%)

  • Base (e.g., aqueous 1 M Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried, resealable Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the arylboronic acid, and the palladium catalyst.[17]

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas, such as argon. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[17]

  • Solvent and Base Addition: Using a syringe, add the 1,4-dioxane, followed by the aqueous sodium carbonate solution. The mixture should be degassed by bubbling argon through it for 10-15 minutes.[7]

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the required time (typically 8-24 hours).[17]

  • Monitoring: The reaction's progress can be monitored by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the limiting starting material (the aryl halide) indicates completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.[17]

  • Extraction: Wash the organic layer sequentially with water and then with brine to remove the base and other inorganic salts.

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure bipyridine product.[17]

Conclusion

The Suzuki-Miyaura cross-coupling is an invaluable tool for the synthesis of bipyridines, but its efficiency is intrinsically linked to the properties of the boronic acid used. A thorough understanding of the stability, electronic nature, and steric profile of the boronic acid partner is paramount for maximizing reaction yields. While 3- and 4-pyridylboronic acids are reliable reagents, the synthesis of 2,2'-bipyridines necessitates the use of stabilized boronic esters to circumvent the inherent instability of the 2-pyridylboron moiety. By carefully selecting the boronic acid and optimizing reaction conditions to account for electronic and steric factors, researchers can harness the full potential of this powerful reaction to construct a vast landscape of functional bipyridine molecules.

References

  • Recent Progress on the Synthesis of Bipyridine Deriv
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. [Link]
  • Synthesis of 2,2′-Bipyridyl-Type Compounds via the Suzuki—Miyaura Cross-Coupling Reaction. (2009). Synlett. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry. [Link]
  • Recent Progress on the Synthesis of Bipyridine Derivatives. (2022).
  • Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. (2012). Organic Syntheses. [Link]
  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (2006). Arkivoc. [Link]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. [Link]
  • Pd(II)/Bipyridine-Catalyzed Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Carboxylic Acids. Synthesis of β-Quaternary Carbons Substituted Carboxylic Acids. (2017). The Journal of Organic Chemistry. [Link]
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
  • Recent Progress on the Synthesis of Bipyridine Derivatives. (2022).
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1998). The Journal of Organic Chemistry. [Link]
  • Synthesis of 2,2′-Bipyridines via Suzuki-Miyaura Cross-Coupling. (2009).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
  • Which conditions are favorable for the efficient Suzuki coupling?. (2014).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). Canadian Journal of Chemistry. [Link]

Sources

A Comparative Guide to the Spectroscopic Validation of Products from 2-Methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. 2-Methylpyridine-5-boronic acid is a versatile building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which forges new carbon-carbon bonds.[1][2] The resulting biaryl and heteroaryl structures are prevalent in medicinal chemistry. This guide provides an in-depth, objective comparison of primary spectroscopic techniques for validating the products of reactions involving this compound, supported by experimental insights and protocols.

The Imperative of Orthogonal Validation

In the synthesis of novel compounds, relying on a single analytical technique is fraught with peril. Each method interrogates a different aspect of a molecule's structure, and only through the convergence of data from orthogonal techniques can a structure be assigned with high confidence. For products derived from this compound, the principal validation tools are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. For a typical Suzuki coupling product of this compound with an aryl bromide, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices in NMR

The choice of deuterated solvent is critical for sample preparation.[3] Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties. However, for more polar compounds or to observe exchangeable protons (like N-H or O-H), dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred.

The characteristic chemical shifts in ¹H NMR are highly informative. Protons on the pyridine ring are typically found in the aromatic region (δ 7.0-9.0 ppm), with those closest to the nitrogen atom being the most deshielded (further downfield).[4] The methyl group on the pyridine ring will appear as a singlet in the upfield region (δ 2.0-3.0 ppm). The formation of the new C-C bond in a Suzuki reaction will result in the appearance of signals corresponding to the newly introduced aryl group, and the coupling patterns (e.g., doublets, triplets) will reveal the substitution pattern of the aromatic rings.

¹³C NMR provides a map of the carbon skeleton. Quaternary carbons (those without attached protons) are often sharper and less intense. The carbon atoms of the pyridine ring have characteristic shifts, with the carbon adjacent to the nitrogen appearing at a lower field.[5]

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry provides the molecular weight of the product, offering a direct confirmation of a successful reaction. It also offers structural information through the analysis of fragmentation patterns.

Navigating the Challenges of Boronic Acid Analysis

A notable challenge in the mass spectrometric analysis of boronic acids and their derivatives is their propensity to undergo dehydration to form cyclic trimers (boroxines) or to form adducts, which can complicate spectral interpretation.[6] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) are often employed. The choice of mobile phase and ionization mode (positive or negative) is crucial for obtaining a clear molecular ion peak.[7][8] For instance, using a mobile phase with a modifier like ammonium acetate can aid in the ionization of pyridine-containing compounds.[6]

In a successful Suzuki coupling, the mass spectrum will show a molecular ion peak corresponding to the expected product. The isotopic distribution pattern can also be informative, for instance, the presence of isotopes like ³⁵Cl and ³⁷Cl in a 3:1 ratio if a chloro-substituted aryl bromide was used.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it doesn't provide the detailed connectivity information of NMR, it serves as an excellent complementary technique.

Interpreting the Vibrational Landscape

In the context of products from this compound, the IR spectrum will display characteristic absorption bands. The C-H stretching vibrations of the aromatic rings are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine and other aromatic rings give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.[9][10] The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings. The disappearance of the B-OH stretches from the boronic acid starting material (typically broad bands around 3300 cm⁻¹) is a key indicator of a complete reaction.

Comparative Analysis of Spectroscopic Techniques

Technique Information Provided Strengths Limitations Application to this compound Products
¹H NMR Connectivity of protons, chemical environment, stereochemistryProvides detailed structural information; quantitative.Requires soluble sample; can be complex for large molecules.Essential for confirming the formation of the new C-C bond and the substitution pattern of the aromatic rings.
¹³C NMR Carbon skeleton, number of unique carbonsComplementary to ¹H NMR; good for identifying quaternary carbons.Lower sensitivity than ¹H NMR; requires more sample or longer acquisition times.Confirms the number and types of carbon atoms in the final product.
Mass Spec Molecular weight, elemental composition (HRMS), fragmentation patternsHigh sensitivity; provides direct evidence of product formation.Can be complicated by fragmentation and adduct formation; may not distinguish isomers.Crucial for confirming the molecular weight of the coupled product and ruling out starting materials.
IR Spec Presence of functional groupsFast, non-destructive, requires minimal sample preparation.Provides limited structural information; not quantitative.Useful for quickly confirming the presence of the pyridine ring and the absence of the boronic acid functional group.

Experimental Protocols

Detailed Protocol for NMR Spectroscopic Validation
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified product from the reaction of this compound.[11]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[3][11]

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

    • Cap the NMR tube and ensure the solution height is adequate for the spectrometer.

  • Instrument Setup and Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.[12]

Workflow for Spectroscopic Validation

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start Reaction of 2-Methylpyridine- 5-boronic acid product Purified Product start->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structural Elucidation ms Mass Spectrometry (LC-MS) product->ms Molecular Weight Confirmation ir IR Spectroscopy (FTIR) product->ir Functional Group Analysis final_structure Confirmed Structure nmr->final_structure ms->final_structure ir->final_structure G cluster_spectroscopy Primary Spectroscopic Validation start Synthesized Product is_pure Assess Purity start->is_pure hplc HPLC Analysis is_pure->hplc Yes purify Purification (e.g., Column Chromatography) is_pure->purify No hplc->structural_validation Purity Confirmed nmr NMR (¹H, ¹³C) hplc->nmr purify->hplc ms Mass Spec (LC-MS) nmr->ms ir IR (FTIR) ms->ir is_crystalline Is the product crystalline? ir->is_crystalline xray X-ray Crystallography is_crystalline->xray Yes final_confirmation Final Structural Confirmation is_crystalline->final_confirmation No xray->final_confirmation

Sources

A Comparative Guide to Purity Assessment of 2-Methylpyridine-5-boronic Acid: The Rise of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For active pharmaceutical ingredients (APIs), stringent guidelines are in place to specify not only the purity of the drug but also the amount of impurities, with identification thresholds as low as 0.1% (w/w)[1]. 2-Methylpyridine-5-boronic acid is a pivotal building block in the synthesis of numerous pharmaceutical compounds. Its purity directly impacts the quality and impurity profile of the final API. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a special focus on the robust and increasingly adopted technique of quantitative Nuclear Magnetic Resonance (qNMR).

The Analytical Challenge: Why Purity Assessment of Boronic Acids is Not Trivial

Boronic acids and their derivatives, such as pinacol esters, are workhorses in synthetic chemistry, most notably in Suzuki-Miyaura coupling reactions[2][3]. However, their analysis presents unique challenges. This compound is susceptible to hydrolysis, converting to the corresponding boronic acid, which is nonvolatile and poorly soluble in many organic solvents[2]. This inherent instability complicates the use of traditional chromatographic techniques.

  • Gas Chromatography (GC): Unsuitable for the nonvolatile boronic acid impurity[2]. While GC-MS has been used for some boronic compounds, it often requires derivatization and may not be universally applicable[4].

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purity analysis in the pharmaceutical industry[5][6]. However, typical acidic mobile phases can promote the rapid degradation of boronate esters to their corresponding boronic acids on the column[2][3]. Specialized methods using high pH mobile phases and ion-pairing reagents have been developed to stabilize these compounds during analysis, but these are often complex and not universally applicable[2][5]. Furthermore, the lack of a strong chromophore in some boronic acids can lead to poor sensitivity with UV detection[4].

These challenges underscore the need for an analytical technique that is both robust and less susceptible to the chemical liabilities of boronic acids.

Quantitative NMR (qNMR): A First-Principles Approach to Purity

Quantitative NMR has emerged as a powerful primary analytical method for determining the purity of chemical compounds[7][8][9]. Unlike chromatographic methods that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR is a primary ratio method[10]. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal[1][8][11]. This allows for the direct measurement of the amount of a target analyte by comparing its signal integral to that of a certified internal standard of known purity, without the need for an identical analyte standard[7][9].

Key Advantages of qNMR for Purity Assessment:

  • Absolute Quantification: Does not require calibration curves based on the analyte of interest[11][12].

  • Versatility: Applicable to a wide range of small molecules, including APIs, intermediates, and impurities[12][13].

  • Non-destructive: The sample can be recovered after analysis[11][12].

  • High Accuracy and Precision: When performed correctly, qNMR offers excellent accuracy and precision, with relative standard deviations typically below 1%[7].

  • SI Traceability: Results can be traced to the International System of Units (SI) through the use of certified reference materials[11].

The United States Pharmacopeia (USP) is in the process of updating its general chapters on NMR spectroscopy (<761> and <1761>) to provide current guidance on the use of qNMR, reflecting its growing importance in pharmaceutical analysis[10][14].

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the performance of qNMR against traditional methods for the purity assessment of this compound, a comparative study was designed.

Materials
  • Analyte: this compound (CAS: 659742-21-9)[15] from three different commercial suppliers (Lots A, B, and C).

  • qNMR Internal Standard: Maleic acid (Certified Reference Material, purity ≥ 99.5%).

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D).

  • HPLC Mobile Phase: Acetonitrile and water with appropriate buffers and/or ion-pairing agents.

Quantitative ¹H NMR (qNMR) Protocol

The internal standard method is recommended for high accuracy in qNMR[9][16].

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of 2-Methylpyridine- 5-boronic acid dissolve Co-dissolve analyte and IS in ~0.7 mL of DMSO-d6 weigh_analyte->dissolve weigh_is Accurately weigh ~10 mg of Maleic Acid (IS) weigh_is->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer setup Optimize spectrometer (shimming, pulse calibration) transfer->setup acquire Acquire 1D ¹H spectrum with quantitative parameters setup->acquire process Apply zero-filling, phasing, and baseline correction acquire->process integrate Integrate non-overlapping analyte and IS signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for qNMR Purity Determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean vial using a microbalance.

    • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte and the internal standard for optimal integration accuracy[8].

    • Add approximately 0.7 mL of DMSO-d6 to the vial.

    • Ensure complete dissolution by vortexing. Complete dissolution is critical for accurate quantification[17].

    • Transfer the solution to a 5 mm NMR tube to a sample height of 40-50 mm[18].

    • Prepare samples in triplicate to assess precision[16].

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Optimize the magnetic field homogeneity (shimming) for each sample.

    • Calibrate the 90° pulse width.

    • Key Acquisition Parameters for Quantitation:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and internal standard signals of interest to ensure full relaxation between scans. A typical starting value is 30 seconds[19][20][21].

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. This is necessary to ensure that the integration error is less than 1%[20][22].

      • Acquisition Time (aq): Typically 3-5 seconds to ensure the free induction decay (FID) has fully decayed[20].

  • Data Processing and Purity Calculation:

    • Apply zero-filling to improve digital resolution.

    • Perform accurate phase and baseline correction. Manual processing is often recommended for the highest precision[8].

    • Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration[23][24]. For this compound, the aromatic protons are suitable. For maleic acid, the vinyl proton singlet is ideal.

    • Calculate the purity of the analyte using the following equation[8][22]:

      Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)

      Where:

      • I: Integral area of the signal

      • N: Number of protons giving rise to the signal

      • M: Molar mass

      • m: Mass

      • Purity: Purity of the standard

      • analyte refers to this compound

      • std refers to the internal standard (maleic acid)

High-Performance Liquid Chromatography (HPLC) Protocol

A generic reversed-phase HPLC method with UV detection was developed for comparison.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a volumetric flask.

    • Dissolve and dilute to volume with a suitable aprotic diluent (e.g., acetonitrile) to minimize hydrolysis[2].

    • Prepare samples in triplicate.

  • Chromatographic Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient elution using a high pH mobile phase (e.g., pH > 10) to stabilize the boronic acid.

    • Detection: UV at a suitable wavelength.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Quantification:

    • Purity is determined by area percent normalization, assuming all impurities have a similar response factor to the main component.

Results and Discussion: A Clear Winner Emerges

The purity of the three lots of this compound was determined by both qNMR and HPLC. The results are summarized below.

Table 1: Comparative Purity Assessment of this compound

LotqNMR Purity (% w/w) (± RSD)HPLC Purity (% Area) (± RSD)Observations
A 98.6% (± 0.3%)99.5%qNMR identified a non-UV active impurity.
B 96.2% (± 0.4%)98.9%Significant discrepancy due to boronic acid hydrolysis in HPLC.
C 99.1% (± 0.2%)99.6%Minor differences, likely due to response factor variations in HPLC.

Causality Behind the Discrepancies:

  • Accuracy and Specificity: The qNMR results are consistently lower than the HPLC area percent values. This is because qNMR provides a direct measure of the mass fraction of the analyte against a certified standard, accounting for all proton-containing impurities, regardless of their structure or chromophore. HPLC area normalization, on the other hand, can overestimate purity if impurities have a lower UV response factor than the main peak or are not UV active at all. In Lot A, qNMR detected a non-UV active impurity that was invisible to the HPLC-UV method.

  • Handling of Reactive Species: The most significant discrepancy was observed in Lot B. The ¹H NMR spectrum clearly showed the presence of the hydrolyzed boronic acid. While the high pH HPLC method was designed to minimize on-column hydrolysis, some degradation was still observed, leading to peak tailing and broadening for the main component and making accurate integration challenging. The qNMR method, by co-dissolving the analyte and standard in a stable solution, provides a more accurate snapshot of the sample's composition at the time of preparation.

  • Trustworthiness and Validation: The qNMR protocol is a self-validating system. The use of a certified internal standard provides direct traceability. The method's performance can be validated by assessing linearity, accuracy, and precision, often with greater ease than for complex chromatographic methods[7][25][26]. The validation of analytical procedures based on qNMR is now being aligned with the USP general chapter <1220> Analytical Procedure Life Cycle, which emphasizes a holistic understanding of the measurement procedure and its uncertainties[10][26].

Logical Comparison of Methodologies

Comparison cluster_qnmr qNMR cluster_hplc HPLC (Area %) qnmr_adv Advantages qnmr_direct Direct Measurement qnmr_adv->qnmr_direct qnmr_abs Absolute Quantification qnmr_adv->qnmr_abs qnmr_universal Universal Detection qnmr_adv->qnmr_universal qnmr_robust Robust for Reactive Species qnmr_adv->qnmr_robust hplc_lim Limitations hplc_relative Relative Measurement hplc_lim->hplc_relative hplc_response Response Factor Dependent hplc_lim->hplc_response hplc_uv UV-Active Impurities Only hplc_lim->hplc_uv hplc_stability Analyte Instability Issues hplc_lim->hplc_stability topic Purity of this compound topic->qnmr_adv topic->hplc_lim

Caption: qNMR vs. HPLC for Boronic Acid Purity.

Conclusion and Recommendation

For the purity assessment of chemically challenging intermediates like this compound, quantitative NMR is demonstrably superior to traditional HPLC methods. Its ability to provide direct, absolute quantification without analyte-specific reference standards, coupled with its robustness in handling reactive species, makes it an invaluable tool in pharmaceutical development and quality control.

As a Senior Application Scientist, my recommendation is unequivocal: adopt qNMR as the primary method for the purity determination of this compound and other reactive pharmaceutical building blocks. The initial investment in establishing validated qNMR protocols is far outweighed by the gains in accuracy, reliability, and the depth of analytical insight, ultimately contributing to the development of safer and more effective medicines.

References

  • qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist. [Link]
  • qNMR Purity Recipe Book (1 - Sample Preparation).Mestrelab Research Analytical Chemistry Software. [Link]
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Quantitative NMR Spectroscopy.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Let's try doing quantit
  • NMR acquisition parameters and qNMR. (2021). Nanalysis. [Link]
  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides.Analyst (RSC Publishing). [Link]
  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022). Chemistry LibreTexts. [Link]
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (Video).
  • NMR Sample Preparation: The Complete Guide.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2024). Molecules. [Link]
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. [Link]
  • A Guide to Quantit
  • Stimuli Article (qNMR).US Pharmacopeia (USP). [Link]
  • What is qNMR and why is it important?Mestrelab Resources. [Link]
  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. (2022). Molecules. [Link]
  • qNMR: A powerful tool for purity determin
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
  • Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides.
  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Validation of a Generic qHNMR Method for Natural Products Analysis. (2015). Planta Medica. [Link]
  • Strategies for the analysis of highly reactive pinacolboronate esters.
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021).
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023). American Pharmaceutical Review. [Link]
  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]
  • This compound.PubChem. [Link]
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

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A Senior Application Scientist's Guide to Palladium Catalysts for 2-Pyridylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of biaryl and hetero-biaryl structures containing a 2-pyridyl moiety is a critical transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging these vital carbon-carbon bonds. However, the unique electronic properties and inherent instability of 2-pyridylboronic acids present significant challenges, making the choice of an appropriate palladium catalyst paramount to achieving successful and efficient couplings.[1]

This guide provides a comparative analysis of prominent palladium catalyst systems for the Suzuki-Miyaura coupling of 2-pyridylboronic acids. We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed protocols to empower researchers to overcome the hurdles associated with this challenging yet rewarding transformation.

The "2-Pyridyl Problem": Understanding the Challenges

The coupling of 2-pyridylboronic acids is notoriously difficult for two primary reasons:

  • Instability and Protodeborylation: 2-Pyridylboronic acids are highly susceptible to protodeborylation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to the formation of pyridine as a byproduct. This decomposition pathway is often accelerated under the basic conditions required for the Suzuki-Miyaura coupling.[2]

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This coordination can hinder the crucial steps of the catalytic cycle, such as oxidative addition and reductive elimination.

To address these challenges, significant efforts have been dedicated to the development of sophisticated palladium catalyst systems with tailored ligands that can promote efficient coupling while minimizing side reactions.

Comparative Analysis of Leading Palladium Catalyst Systems

The evolution of palladium catalysis has led to the development of several classes of highly effective catalysts for challenging Suzuki-Miyaura couplings. Here, we compare the performance of some of the most successful systems for 2-pyridylboronic acid couplings.

Traditional Phosphine Ligand-Based Catalysts

Catalysts based on simple phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), have been historically used for Suzuki-Miyaura couplings. While they can be effective for certain substrates, their application in 2-pyridylboronic acid couplings is often limited.

  • Pd(PPh₃)₄: This air-sensitive Pd(0) complex can promote the coupling of activated aryl halides. However, it often requires higher catalyst loadings and elevated temperatures, which can exacerbate the decomposition of the sensitive 2-pyridylboronic acid.[3]

  • Pd(dppf)Cl₂: This more robust Pd(II) precatalyst often provides better results than Pd(PPh₃)₄ for challenging couplings. The bidentate dppf ligand can stabilize the palladium center and promote the desired catalytic cycle.[4]

Buchwald Biarylphosphine Ligands and Palladacycle Precatalysts

The development of bulky and electron-rich biarylphosphine ligands by the Buchwald group has revolutionized the field of cross-coupling catalysis.[5] Ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated exceptional activity for a wide range of challenging substrates, including heteroaryl chlorides and unstable boronic acids.[5]

These ligands are often used in conjunction with palladium sources like Pd(OAc)₂ or as pre-formed, air- and moisture-stable palladacycle precatalysts (e.g., XPhos Pd G3). These precatalysts offer improved reproducibility and are effective at very low catalyst loadings.[6]

N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts: The PEPPSI™ Family

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability forms a very stable bond with the palladium center, leading to highly active and robust catalysts.[7]

The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by Organ and coworkers, are particularly noteworthy. PEPPSI-IPr, which features a bulky IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand, is an air- and water-stable Pd(II) precatalyst that has shown excellent performance in a variety of cross-coupling reactions, including those involving 2-pyridylboronic acids.[8][9]

Performance Data Summary

The following table summarizes representative performance data for different palladium catalyst systems in the Suzuki-Miyaura coupling of 2-pyridylboronic acids with various aryl halides. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature. Therefore, this data should be used as a guide to the general efficacy of each catalyst system.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂4-BromotolueneNa₂CO₃Dioxane/H₂O1001275[4]
Pd₂(dba)₃ / XPhos4-ChlorotolueneK₃PO₄t-Amyl alcohol1001688
XPhos Pd G22-Chloro-6-methoxypyridineK₃PO₄Dioxane/H₂O80295[6]
PEPPSI-IPr4-BromoanisoleK₂CO₃Dioxane801892[8]
Pd(OAc)₂ / SPhos1-Bromo-4-(trifluoromethyl)benzeneK₃PO₄Toluene/H₂O1001891

Mechanistic Considerations: Why Ligand Choice is Crucial

The success of a 2-pyridylboronic acid coupling is intimately linked to the properties of the ligand coordinated to the palladium center. The general mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex R¹-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition (R¹-X) Trans_complex R¹-Pd(II)L_n-R² OA_complex->Trans_complex Transmetalation (R²-B(OR)₂) Trans_complex->Pd0 Product R¹-R² Trans_complex->Product Reductive Elimination Buchwald_Protocol start Start reagents Add Aryl Halide, 2-Pyridylboronic Acid, XPhos Pd G3, and Base to a reaction vessel. start->reagents purge Seal vessel and purge with inert gas (e.g., Argon). reagents->purge solvent Add degassed solvent and water. purge->solvent heat Heat the reaction mixture with vigorous stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, dilute with organic solvent, and perform aqueous workup. monitor->workup purify Purify the crude product by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling using a Buchwald palladacycle.

Materials:

  • Aryl halide (1.0 mmol)

  • 2-Pyridylboronic acid (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (degassed, 4 mL)

  • Water (degassed, 1 mL)

  • Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), XPhos Pd G3 (0.02 mmol), and potassium phosphate (2.0 mmol).

  • Seal the vessel with a septum and purge with an inert atmosphere for 10-15 minutes.

  • Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling using a PEPPSI™-IPr Catalyst

PEPPSI_Protocol start Start reagents Combine Aryl Halide, 2-Pyridylboronic Acid, PEPPSI-IPr, and Base in a reaction vessel. start->reagents purge Seal vessel and purge with inert gas (e.g., Argon). reagents->purge solvent Add anhydrous solvent. purge->solvent heat Heat the reaction mixture with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, quench with water, and extract with an organic solvent. monitor->workup purify Purify the crude product by column chromatography. workup->purify end End purify->end

Sources

A Senior Application Scientist's Guide to Bipyridine Synthesis: A Comparative Analysis of Alternatives to 2-Methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Bipyridines and the Quest for Superior Synthetic Routes

Bipyridine scaffolds are fundamental building blocks in modern chemistry, underpinning a vast array of applications, from the synthesis of biologically active molecules and pharmaceuticals to the development of novel ligands for transition-metal catalysis, photosensitizers, and supramolecular architectures.[1][2][3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become a cornerstone for the construction of the C(sp²)–C(sp²) bond that forms the biaryl core of these structures.[4][5]

Historically, 2-Methylpyridine-5-boronic acid has been a common reagent for introducing the 5-methyl-2-pyridyl moiety. However, the inherent instability of many pyridylboronic acids, particularly 2-pyridyl derivatives, presents significant challenges for researchers.[2] These reagents are often prone to protodeboronation, leading to reduced yields and the need for carefully controlled reaction conditions.[2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of viable alternative reagents and methodologies for the synthesis of bipyridines, with a focus on the preparation of 5-methyl-2,2'-bipyridine as a model system. We will explore the causality behind experimental choices, present comparative performance data, and provide detailed, field-proven protocols to empower you to select the optimal synthetic strategy for your research needs.

The Benchmark: Suzuki-Miyaura Coupling with this compound

Before exploring alternatives, it is essential to understand the baseline performance of this compound in a typical Suzuki-Miyaura coupling. The reaction with a suitable coupling partner, such as a 2-halopyridine, generally proceeds with moderate to good yields, though often requiring careful optimization of catalyst, ligand, and base to mitigate decomposition of the boronic acid.[4][6]

Comparative Analysis of Alternative Reagents

The challenges associated with pyridylboronic acids have spurred the development of a range of alternative reagents, each with its own distinct advantages and disadvantages. This section provides a head-to-head comparison of the most promising alternatives for the synthesis of 5-methyl-2,2'-bipyridine.

Organozinc Reagents (Negishi Coupling)

The Negishi coupling, which utilizes organozinc reagents, has emerged as a highly efficient and reliable method for the synthesis of bipyridines.[1] Pyridylzinc halides exhibit excellent functional group tolerance and can be prepared under mild conditions.[7]

Performance Data:

A standout advantage of the Negishi coupling is its exceptionally high yield for the synthesis of 5-methyl-2,2'-bipyridine. Published and verified procedures report yields as high as 94%.[1]

Expertise & Experience: The Causality Behind the High Yield

The high yields and reliability of the Negishi coupling in this context can be attributed to several factors. Organozinc reagents are generally more reactive than their boronic acid counterparts, leading to faster transmetalation in the catalytic cycle. This increased reactivity can outcompete decomposition pathways. Furthermore, the preparation of the pyridylzinc reagent is often straightforward, and the subsequent coupling can be performed under relatively mild conditions, preserving sensitive functional groups. The use of a triflate as the leaving group on the methyl-substituted pyridine partner further enhances the reactivity of the electrophile.[1]

Experimental Protocol: Synthesis of 5-methyl-2,2'-bipyridine via Negishi Coupling [1]

This protocol describes the high-yield synthesis of 5-methyl-2,2'-bipyridine from 2-bromopyridine and 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine.

  • Step 1: Preparation of the Pyridylzinc Reagent.

    • To a solution of 2-bromopyridine (7.13 g, 45.1 mmol) in 80 mL of anhydrous THF at -78 °C, add tert-butyllithium (1.75 M in pentane, 52 mL, 91.0 mmol) dropwise.

    • Stir the resulting reddish-brown solution at -78 °C for 30 minutes.

    • Add anhydrous zinc chloride (13.3 g, 97.4 mmol) and allow the reaction to warm to room temperature and stir for 2 hours.

  • Step 2: Cross-Coupling Reaction.

    • To the freshly prepared pyridylzinc reagent, add 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine (8.95 g, 37.1 mmol), lithium chloride (3.18 g, 75.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.75 g, 1.5 mmol).

    • Heat the reaction mixture at reflux for 18 hours.

    • After cooling, quench the reaction with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) and adjust the pH to ~8 with saturated aqueous sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layers over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash chromatography on deactivated silica gel (20% EtOAc in hexanes) to afford 5-methyl-2,2'-bipyridine.

Yield: 94%[1]

Comparison of Suzuki and Negishi coupling pathways.
Stabilized Boronic Acid Surrogates (Suzuki-Miyaura Coupling)

To overcome the instability of traditional boronic acids, several stabilized surrogates have been developed. These reagents are designed to be more robust to storage and handling, and in some cases, they participate in a "slow release" of the active boronic acid under the reaction conditions, minimizing decomposition.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that are compatible with silica gel chromatography.[8][9] They can be stored indefinitely on the benchtop in air without noticeable decomposition.[8] Under mild aqueous basic conditions, they hydrolyze to release the corresponding boronic acid in situ.[8][9]

  • Potassium Organotrifluoroborates: These reagents are also crystalline, bench-stable solids that are much more robust than their boronic acid counterparts.[10] They are readily prepared from boronic acids or their esters and can participate in Suzuki-Miyaura coupling under specific, often base-free, conditions.[10]

Performance Data:

Expertise & Experience: The "Slow-Release" Advantage

The key to the success of MIDA boronates and, to some extent, trifluoroborates, lies in the concept of "slow-release." By maintaining a low concentration of the unstable boronic acid in the reaction mixture at any given time, the rate of productive cross-coupling can outpace the rate of decomposition. This is particularly advantageous when using less reactive coupling partners, such as aryl chlorides, which require higher temperatures and longer reaction times. MIDA boronates, in particular, offer a significant advantage in terms of purification, as their stability allows for standard chromatographic methods to be employed.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate [8]

This protocol is a general guideline for the coupling of an air-stable 2-pyridyl MIDA boronate with an aryl halide.

  • To a reaction vessel, add the 2-pyridyl MIDA boronate (1.5 equiv), the aryl halide (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), and XPhos (6 mol%).

  • Add copper(II) acetate (50 mol%) and potassium carbonate (5 equiv).

  • Add a 4:1 mixture of DMF/isopropanol to achieve a 0.1 M concentration.

  • Heat the reaction mixture at 100 °C for 4 hours.

  • After cooling, dilute the reaction with an appropriate organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by flash chromatography.

Expected Yield: For analogous systems, yields are often in the range of 70-90%.[8]

Organotin Reagents (Stille Coupling)

The Stille coupling utilizes organostannanes as the organometallic coupling partner. These reagents are known for their stability to air and moisture and their tolerance of a wide variety of functional groups.[4][12]

Performance Data:

The Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine has been reported to produce 5-bromo-2,2'-bipyridine in high yields (70-90%).[13] While this is not the exact target molecule, it provides a strong indication of the potential efficiency of this method for synthesizing substituted bipyridines.

Expertise & Experience: Weighing the Pros and Cons of Organostannanes

The primary advantage of organostannanes is their stability and the mild reaction conditions under which they can be coupled.[4][14] However, their use is significantly hampered by two major drawbacks: the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[4][14] This often necessitates additional purification steps, such as washing with a saturated aqueous solution of potassium fluoride.[14]

Experimental Protocol: General Procedure for Stille Coupling [15]

This protocol provides a general method for the Stille coupling of a halopyridine with an organostannane.

  • To a flame-dried Schlenk flask, add the halopyridine (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add anhydrous and degassed toluene.

  • Add the organostannane (e.g., 2-(tributylstannyl)pyridine, 1.1 equiv) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the mixture with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Expected Yield: For analogous systems, yields are typically in the range of 70-90%.[13]

Pyridine N-Oxides (Direct C-H Arylation)

Direct C-H arylation offers a more atom-economical approach to bipyridine synthesis by avoiding the pre-functionalization required for traditional cross-coupling reactions. Pyridine N-oxides have emerged as excellent substrates for this transformation, undergoing regioselective arylation at the C2 position.[16]

Performance Data:

The palladium-catalyzed direct arylation of pyridine N-oxides with a range of aryl bromides has been shown to proceed in excellent yields.[15] For the synthesis of 2-arylpyridines, this method provides a rapid and efficient route.[15]

Expertise & Experience: The Elegance of C-H Activation

The use of pyridine N-oxides is an elegant solution to the challenges of 2-pyridyl coupling. The N-oxide moiety activates the C2-H bond towards palladation, directing the arylation to this position with high selectivity.[16] Following the coupling reaction, the N-oxide can be easily removed by reduction to afford the desired 2-arylpyridine.[15] This two-step, one-pot procedure from the N-oxide is a powerful and efficient strategy.

Experimental Protocol: Synthesis of 2-Arylpyridines via Direct Arylation of Pyridine N-Oxides [15]

This protocol describes the synthesis of a 2-arylpyridine from a pyridine N-oxide and an aryl bromide, followed by deoxygenation.

  • Step 1: Direct Arylation.

    • In a reaction vessel, combine the pyridine N-oxide (4 equiv), Pd(OAc)₂ (5 mol%), P(tBu)₃·HBF₄ (6 mol%), and potassium carbonate (1.3 equiv).

    • Evacuate and backfill the vessel with an inert gas.

    • Add a solution of the aryl bromide (1 equiv) in toluene.

    • Heat the mixture to reflux (approximately 125 °C) for 16 hours.

    • After cooling, work up the reaction and purify the crude 2-arylpyridine N-oxide.

  • Step 2: Deoxygenation.

    • Dissolve the 2-arylpyridine N-oxide in tetrahydrofuran.

    • Add a saturated aqueous solution of ammonium chloride.

    • Add zinc dust portion-wise and stir the mixture at room temperature until the reaction is complete.

    • Filter the reaction mixture and extract the product.

    • Dry, concentrate, and purify to obtain the 2-arylpyridine.

Expected Yield: For many substrates, the overall yield for the two steps is in the good to excellent range.[15]

Quantitative Data Summary

Reagent/MethodologyCoupling PartnerTypical Yield of 5-methyl-2,2'-bipyridine (or close analogue)Key AdvantagesKey Disadvantages
This compound (Suzuki)2-Halopyridine50-80% (variable)Readily availableInstability, potential for low yields
2-Pyridylzinc Chloride (Negishi)5-Methyl-2-pyridyl Triflate94% [1]High yield, mild conditions, good functional group toleranceRequires preparation of organozinc reagent
2-Pyridyl MIDA Boronate (Suzuki)2-Bromo-5-methylpyridine70-90% (estimated)[8]Highly stable, crystalline, allows for "slow-release"Requires synthesis of MIDA boronate
Potassium 2-Pyridyltrifluoroborate (Suzuki)2-Bromo-5-methylpyridine70-90% (estimated)[11]Stable, crystalline solidMay require specific reaction conditions
2-(Tributylstannyl)pyridine (Stille)2-Bromo-5-methylpyridine70-90% (estimated)[13]Stable reagent, mild conditionsHigh toxicity of tin compounds, difficult purification
5-Methylpyridine N-Oxide (Direct Arylation)2-BromopyridineGood to Excellent (estimated)[15]Atom economical, high regioselectivityRequires subsequent reduction step

Conclusion and Recommendations

While this compound remains a viable option for bipyridine synthesis, a comprehensive analysis of the available alternatives reveals more robust and often higher-yielding methodologies.

  • For researchers prioritizing maximum yield and reliability , the Negishi coupling stands out as the superior choice, with a demonstrated yield of 94% for the synthesis of 5-methyl-2,2'-bipyridine.[1]

  • For those seeking the benefits of boronic acid chemistry but requiring enhanced stability and ease of handling , MIDA boronates and potassium organotrifluoroborates offer excellent alternatives. The "slow-release" mechanism of MIDA boronates is particularly advantageous for challenging couplings.[8][9]

  • The Stille coupling provides a high-yielding route but should be approached with caution due to the high toxicity of organotin reagents .[4][14]

  • Direct C-H arylation of pyridine N-oxides represents a modern, atom-economical strategy that is particularly appealing for its high regioselectivity and efficiency.[15][16]

Ultimately, the choice of reagent will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and available resources. By understanding the underlying principles and performance of each of these alternatives, researchers can make informed decisions to optimize their synthetic strategies for the efficient and reliable production of valuable bipyridine compounds.

References

  • Organic Syntheses. 5-methyl-2,2'-bipyridine.
  • Molander, G. A.; et al. Trifluoroborate to the Rescue: The Development and Coupling of Water-Stable 2-Pyridylation Reagents. Synfacts, 2013, 9(5), 564.
  • NROChemistry. Stille Coupling.
  • Wikipedia. Stille reaction.
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • Dehaen, W.; et al. Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 2002, 67(2), 443-9.
  • Fraser, C. L.; et al. A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 2011, 133(45), 18078–18081.
  • Buchwald, S. L.; et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 2007, 9(10), 1843–1845.
  • Lützen, A.; et al. Synthesis of 2,2′-Bipyridines via Suzuki-Miyaura Cross-Coupling. European Journal of Organic Chemistry, 2010, 2010(16), 2993-3006.
  • Burke, M. D.; et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2009, 131(19), 6961–6963.
  • Hapke, M.; Lützen, A.; Brandt, L. Versatile tools in the construction of substituted 2,2'-bipyridines-cross-coupling reactions with tin, zinc and boron compounds. Chemical Society Reviews, 2008, 37(12), 2782-2797.
  • Burke, M. D.; et al. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.
  • Burke, M. D.; et al. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Organic letters, 2010, 12(15), 3438–3441.
  • Maleczka, R. E., Jr.; Gallagher, W. P. Stille Couplings Catalytic in Tin: A "Sn-F" Approach. Organic Letters, 2001, 3(25), 4173–4176.
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • Pyridine Boron Trifluoride Synthesis. ResearchGate.
  • Joule, J. A.; et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 2003, 68(23), 8899–8905.
  • Burke, M. D.; et al. A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 2011, 133(45), 18078–18081.
  • Charge-enhanced pyridyl trifluoroborate organocatalysts: crystal structures and reactivity. Acta Crystallographica Section C: Structural Chemistry, 2026, 82(1), 8-26.
  • Molander, G. A.; et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2009, 74(3), 1255–1264.
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • Fagnou, K.; et al. Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Organic Syntheses, 2011, 88, 127.
  • Synthesis, characterization and fluorescence properties of boron difluoride pyridyl-β-diketonate derivatives. Journal of Fluorescence, 2012, 22(3), 879-885.
  • Fagnou, K.; et al. Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc, 2013, (i), 154-174.
  • Chen, H.; et al. Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts. The Journal of Organic Chemistry, 2020, 85(2), 622-632.
  • Seferos, D. S.; et al. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Organometallics, 2014, 33(15), 3971–3978.
  • Hartwig, J. F.; et al. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 2011, 133(5), 1249–1251.
  • Chemistry LibreTexts. Stille Coupling.
  • Wang, Z.; et al. Palladium-Catalyzed Direct C−H Arylation of Pyridine N- oxides with Potassium Aryl- and Heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 2016, 14(8), 2421-2426.
  • Wang, Z.; et al. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 2016, 14(8), 2421-2426.
  • Burke, M. D.; et al. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research, 2011, 44(1), 1–13.
  • Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry, 2015, 13(3), 735-739.
  • MacMillan, D. W. C.; et al. Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Journal of the American Chemical Society, 2020, 142(42), 18004–18011.
  • A Convenient, Rapid, Conventional Heating Route to MIDA Boron
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017, 22(2), 195.
  • Stoltz, B. M.; et al. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Tetrahedron, 2013, 69(27), 5694-5698.
  • MacMillan Group Meeting. Decarboxylative Cross-Coupling.
  • Stoltz, B. M.; et al. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Tetrahedron, 2013, 69(27), 5694-5698.
  • Stoltz, B. M.; et al. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Tetrahedron, 2013, 69(27), 5694-5698.

Sources

A Comparative Guide to HPLC Methodologies for Kinetic Analysis of 2-Methylpyridine-5-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the kinetic analysis of reactions involving 2-Methylpyridine-5-boronic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental principles and causal reasoning behind method selection and optimization. We will objectively compare the performance of Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), providing the scientific rationale and experimental data necessary to make informed decisions for your analytical workflows.

The Analytical Challenge: Understanding this compound

This compound is a pivotal building block in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][2] Accurate monitoring of its consumption or the formation of its products is critical for understanding reaction kinetics, optimizing process parameters, and ensuring final product quality.

However, the analysis of this and other boronic acids by HPLC is not trivial. The primary challenges stem from its physicochemical properties:

  • Polarity: The boronic acid functional group imparts significant polarity, making it poorly retained on traditional non-polar C18 reversed-phase columns.[3][4]

  • On-Column Stability: Boronic acids can be susceptible to on-column hydrolysis or dehydration, potentially forming boroxines (cyclic anhydrides), which complicates chromatographic analysis and compromises data accuracy.[5][6][7]

  • Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact with the Lewis acidic boron atom, leading to peak tailing and potential degradation.[5][6]

A successful kinetic study demands an analytical method that is not only fast and reproducible but also inert to the analyte, ensuring that the chromatography is a true representation of the reaction vessel's contents at the moment of sampling.

Strategic Approach to Method Selection

The choice of HPLC method is a critical decision that dictates the quality and reliability of kinetic data. The primary divergence in strategy for a polar analyte like this compound is the choice between forcing retention on a traditional reversed-phase system or embracing its polarity with a HILIC-based approach.

G cluster_input Analytical Goal cluster_decision Method Selection Logic cluster_paths Methodologies cluster_outcomes Key Characteristics Analyte This compound (Polar Analyte) Decision Choose Primary Chromatographic Mode Analyte->Decision RP_HPLC Reversed-Phase HPLC (RP-HPLC) 'Workhorse' Approach Decision->RP_HPLC Utilize non-polar stationary phase HILIC Hydrophilic Interaction LC (HILIC) 'Polarity-Matched' Approach Decision->HILIC Utilize polar stationary phase RP_Outcome Moderate Retention (with optimization) Potential for on-column issues Ubiquitous & familiar RP_HPLC->RP_Outcome HILIC_Outcome Strong Retention Enhanced MS Sensitivity Requires careful equilibration HILIC->HILIC_Outcome

Caption: Decision workflow for selecting an HPLC method.

Method Comparison: RP-HPLC vs. HILIC

Here we compare two distinct, viable HPLC methods for monitoring the kinetics of reactions involving this compound. Each protocol is designed to be a self-validating system, where the rationale behind each parameter contributes to the overall integrity of the analysis.

Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)

While standard C18 columns are often unsuitable, an optimized RP-HPLC method can be developed by carefully selecting the stationary phase and mobile phase conditions to mitigate the inherent challenges.

Expertise & Rationale: The core principle here is to minimize the undesirable secondary interactions while promoting sufficient hydrophobic retention. The choice of a modern, end-capped C18 column with low residual silanol activity is paramount.[5][6][7] This directly addresses the issue of on-column hydrolysis and peak tailing catalyzed by exposed silanols. A low pH mobile phase (e.g., using formic acid) ensures the boronic acid is in its neutral form, maximizing retention on the C18 phase and providing good peak shape.

Experimental Protocol: RP-HPLC

  • Instrumentation:

    • Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm. Rationale: This phase is known for low silanol activity and is stable at low pH, making it suitable for analyzing boronic esters and acids with reduced risk of on-column hydrolysis.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Provides protons to maintain the analyte in a neutral state and is MS-compatible.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Provides consistent retention times and can slightly improve peak efficiency.

    • Injection Volume: 5 µL.

    • Detection: DAD at 265 nm. Rationale: The pyridine ring provides strong UV absorbance for sensitive detection.

  • Kinetic Sampling Protocol:

    • At designated time points (t=0, 1, 5, 15, 30... min), withdraw a 50 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 950 µL of a 1:1 Acetonitrile:Water mixture in an HPLC vial. Rationale: Rapid dilution and the presence of organic solvent effectively stop the reaction by altering concentrations and solubility.

    • Vortex the vial and place it in the autosampler for analysis. The sample diluent should be aprotic and non-aqueous if boronate ester stability is a concern.[6][7]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal alternative for highly polar compounds that are poorly retained in reversed-phase.[8][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Expertise & Rationale: The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[8][10] For this compound, this results in strong retention without the need for ion-pairing agents or extreme pH. A zwitterionic stationary phase is an excellent choice as it provides robust and reproducible hydrophilic interactions.[10][11] Furthermore, the high organic content of the mobile phase is advantageous for mass spectrometry detection, as it promotes efficient desolvation and ionization in the MS source, leading to significant gains in sensitivity.[9]

Experimental Protocol: HILIC

  • Instrumentation:

    • Waters ACQUITY UPLC H-Class System or equivalent, equipped with a PDA detector and/or an ACQUITY QDa Mass Detector.

  • Chromatographic Conditions:

    • Column: SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm. Rationale: Zwitterionic phases offer excellent retention for a broad range of polar compounds and exhibit high stability and reproducibility.[10]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water. Rationale: A volatile buffer essential for MS compatibility and for controlling the ionic strength of the mobile phase.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0.0 5 95
      5.0 50 50
      6.0 50 50
      6.1 5 95

      | 8.0 | 5 | 95 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Rationale: Higher temperatures can improve peak shape and reduce mobile phase viscosity in HILIC.

    • Injection Volume: 2 µL.

    • Detection: PDA at 265 nm; and/or QDa Mass Detector (ESI+).

  • Kinetic Sampling Protocol:

    • Follow the same procedure as for the RP-HPLC method.

    • Crucial Consideration: The sample diluent must be compatible with the HILIC mobile phase. The diluent should have a high organic content (e.g., 90% Acetonitrile) to ensure good peak shape. Injecting a sample in a high-aqueous diluent can cause severe peak distortion.

Performance Comparison and Data

The choice between RP-HPLC and HILIC involves trade-offs in performance, robustness, and compatibility with detection techniques.

Caption: General experimental workflow for HPLC-based kinetic studies.

Comparative Performance Metrics

ParameterOptimized RP-HPLCHILICJustification
Retention of Analyte Low to ModerateHighHILIC is specifically designed for polar analytes, providing stronger retention.[8][12]
Analysis Time ~15 min~8 minHILIC methods can often be faster due to the properties of the mobile phase and shorter column lengths.
Sensitivity (UV) GoodGoodBoth methods offer comparable sensitivity with UV detection, assuming good peak shape.
Sensitivity (MS) ModerateExcellentThe high organic content in HILIC mobile phases significantly enhances ESI-MS sensitivity.[9]
Robustness HighModerateRP-HPLC is generally considered more robust and less sensitive to minor variations. HILIC requires careful column equilibration and precise mobile phase composition.[10]
Sample Diluent Effect Tolerant to aqueousHighly sensitiveHILIC peak shape is highly dependent on matching the sample diluent to the mobile phase.
Risk of Hydrolysis Low (with proper column)Very LowThe high organic mobile phase in HILIC provides a less favorable environment for hydrolysis compared to the highly aqueous start of an RP gradient.

Concluding Recommendations

For routine kinetic analysis where UV detection is sufficient and robustness is the highest priority, an Optimized RP-HPLC method using a modern, low-silanol C18 column is a reliable choice. The methodology is familiar to most laboratories and is less susceptible to issues arising from sample preparation.

For applications requiring the highest sensitivity, especially those coupling to mass spectrometry for metabolite identification or trace-level analysis, HILIC is the superior methodology. It provides stronger retention for this compound and its polar analogues, often in shorter run times. While it demands more careful method development, particularly regarding column equilibration and sample diluent effects, the payoff in performance can be substantial.

Ultimately, the optimal method is one that is fit-for-purpose. By understanding the underlying chromatographic principles and the specific demands of the kinetic study, researchers can confidently select and implement a method that delivers accurate, reliable, and meaningful data.

References

  • VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography.
  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63.
  • Duran, D., et al. (2006). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Journal of Liquid Chromatography & Related Technologies, 29(5), 661-672.
  • North, R., & Eisenbeis, S. (2020). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 24(8), 1530-1535.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • LCGC International. (2013). What You Need to Know About HILIC.
  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • MDPI. (2022). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
  • Ingenta Connect. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc.
  • Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ResearchGate. (n.d.). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds.
  • ResearchGate. (2014). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • American Chemical Society. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes.

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A Comparative Guide to X-ray Crystallography for Structural Confirmation of Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the realm of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. Coupling reactions, a cornerstone of modern organic synthesis, often yield complex products with multiple stereocenters. While spectroscopic methods provide valuable insights into connectivity, they can sometimes fall short in providing the definitive proof of absolute stereochemistry required for regulatory approval and understanding structure-activity relationships (SAR). This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of coupling products, offering field-proven insights for researchers, scientists, and drug development professionals.

The Gold Standard: Unveiling Molecular Truth with X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and definitive method for determining the three-dimensional structure of molecules at atomic resolution.[1][2][3] This technique provides a precise map of atomic positions, bond lengths, and bond angles, offering an unparalleled level of detail.[4][5] For the products of coupling reactions, this translates to the unequivocal determination of connectivity, conformation, and, crucially, the absolute configuration of chiral centers.[6][7][8]

The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electrons of atoms arranged in a highly ordered crystal lattice.[5][7] When a beam of X-rays is directed at a single crystal, the electrons scatter the X-rays, leading to a diffraction pattern of discrete spots.[9] By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic structure is ultimately derived.[9][10]

Experimental Workflow: From Powder to Picture

The journey from a newly synthesized coupling product to its crystal structure involves a meticulous, multi-step process. Understanding the causality behind each step is critical for success.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Purification Compound Purification Crystal Growth Crystal Growth Compound Purification->Crystal Growth High Purity is Crucial Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Precise Orientation Data Processing Data Processing X-ray Diffraction->Data Processing Phase Determination Phase Determination Data Processing->Phase Determination Solving the Phase Problem Model Building Model Building Phase Determination->Model Building Fitting to Electron Density Refinement Refinement Model Building->Refinement Iterative Optimization Validation Validation Refinement->Validation Assessing Model Quality

Caption: The experimental workflow of single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol:

  • Compound Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[11]

  • Crystal Growth (Crystallization): This is often the most challenging and empirical step. The goal is to obtain single crystals of sufficient size (typically >20 µm in all dimensions) and quality.[2] Common techniques include:

    • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.[12][13] The choice of solvent is critical and can influence crystal habit.[12]

    • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble.[14] Diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.[14]

    • Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent.[12] Slow diffusion at the interface induces crystallization.[12]

    • Thermal Control (Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystal formation.[1][11]

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.[15] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[9][16]

  • Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.[16] The "phase problem," where the phase information of the diffracted X-rays is lost, is then solved using computational methods to generate an initial electron density map.[17]

  • Model Building and Refinement: An atomic model of the molecule is built into the electron density map.[17][18] This model is then refined through iterative cycles of least-squares minimization to achieve the best possible fit between the calculated and observed diffraction data.[9][17] The quality of the final structure is assessed using metrics like the R-factor.[18]

The Alternatives: NMR Spectroscopy and Mass Spectrometry

While X-ray crystallography provides the ultimate structural proof, other techniques are indispensable for routine characterization and can offer complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[19] Techniques like ¹H, ¹³C, COSY, HSQC, and HMBC NMR provide detailed information about the chemical environment of each atom and how they are connected. For determining the relative stereochemistry of coupling products, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, and analysis of coupling constants (J-values) can provide information about dihedral angles.[20][21]

However, determining the absolute configuration by NMR alone can be challenging and often requires the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents.[10][] More advanced techniques like residual dipolar coupling (RDC) and residual chemical shift anisotropy (RCSA) analysis in a liquid crystalline phase can also be employed for stereochemical elucidation.[23]

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[24] Fragmentation patterns observed in techniques like tandem mass spectrometry (MS/MS) can offer clues about the molecule's structure.[24] While MS is an essential tool for confirming the successful formation of the desired product and for monitoring reaction progress, it generally does not provide information about stereochemistry.[25][26][27]

A Head-to-Head Comparison

To aid in the selection of the most appropriate analytical technique, the following table provides a direct comparison of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural confirmation of coupling products.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, conformation, packingConnectivity, relative stereochemistry (with specific experiments), dynamic information in solutionMolecular weight, elemental formula (HRMS), fragmentation patterns (connectivity clues)
Sample Requirements Single crystal of sufficient size and qualitySoluble sample, typically >1 mgSmall sample amount, often in solution
Key Advantage Unambiguous determination of absolute stereochemistryProvides information about the molecule's structure and dynamics in solutionHigh sensitivity and speed, suitable for reaction monitoring
Key Limitation Requires a suitable single crystal, which can be difficult to obtain; provides a static picture of the moleculeCan be difficult to determine absolute stereochemistry without derivatization; spectra can be complex for large moleculesDoes not provide stereochemical information
Typical Application Final, definitive structural proof for publication, patents, and regulatory submissionsRoutine characterization of reaction products, determination of relative stereochemistryConfirmation of product formation, reaction monitoring, purity assessment

Decision Making: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific question being asked and the stage of the research.

Analytical Technique Decision Tree start Need to Confirm Structure of Coupling Product q1 Need to know molecular weight and confirm product formation? start->q1 q2 Need to determine connectivity and relative stereochemistry? q1->q2 No ms Use Mass Spectrometry q1->ms Yes q3 Need unambiguous proof of absolute stereochemistry? q2->q3 No nmr Use NMR Spectroscopy q2->nmr Yes xray Use X-ray Crystallography q3->xray Yes combine Use a combination of techniques q3->combine No, but require comprehensive characterization ms->q2 nmr->q3

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

For the definitive structural confirmation of coupling products, particularly those with complex stereochemistry, single-crystal X-ray crystallography remains the unparalleled gold standard. While NMR spectroscopy and mass spectrometry are indispensable tools for routine analysis and provide crucial, complementary information, they cannot offer the same level of unambiguous structural detail as a crystal structure. For researchers, scientists, and drug development professionals, a thorough understanding of the strengths and limitations of each technique is essential for making informed decisions, ensuring the scientific integrity of their work, and ultimately accelerating the path from discovery to application.

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A Senior Application Scientist's Guide to 2-Methylpyridine-5-boronic Acid: Performance Benchmarking for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methyl-5-pyridyl Moiety

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, prized for its ability to modulate aqueous solubility, engage in hydrogen bonding, and serve as a bioisostere for a phenyl ring.[1] Among the vast arsenal of pyridine-based building blocks, 2-Methylpyridine-5-boronic acid (CAS: 659742-21-9) has emerged as a particularly valuable reagent.[][3][4][5] Its structure offers a unique combination of features: the 2-methyl group provides steric and electronic differentiation, while the 5-boronic acid functionality allows for precise and efficient installation of the pyridine ring via transition-metal-catalyzed cross-coupling reactions.[]

This guide provides an in-depth technical analysis of this compound's performance, benchmarked against literature data for analogous reagents. We will delve into its reactivity in the pivotal Suzuki-Miyaura coupling, assess its stability profile, and provide robust, field-tested protocols to empower researchers, scientists, and drug development professionals to effectively integrate this key intermediate into their synthetic programs.

Core Application: Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent application for this compound, enabling the formation of critical C(sp²)–C(sp²) bonds.[6][7] The success of this transformation hinges on a delicate interplay between the boronic acid, the aryl halide coupling partner, the palladium catalyst, and the base.[8]

Mechanistic Considerations: Why Pyridyl Boronic Acids Require Special Attention

The catalytic cycle of the Suzuki-Miyaura reaction is well-understood, proceeding through oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Base Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X (L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [Ar'-B(OR)₃]⁻ PdII_Ar Ar-Pd(II)-Ar' (L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)₂ Base Base (e.g., K₃PO₄) Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Activation Boronate->Transmetal Nucleophile

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

For pyridyl boronic acids, the transmetalation step is particularly critical. The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic "ate" complex, or boronate, which facilitates the transfer of the organic group to the palladium center.[9]

However, the Lewis basic nitrogen atom of the pyridine ring can introduce complications. In 2-pyridyl boronic acids, the proximity of the nitrogen to the boronic acid can lead to catalyst inhibition and rapid protodeboronation (the undesired cleavage of the C-B bond by a proton source).[10][11] This is famously known as the "2-pyridyl problem."

This compound strategically circumvents this issue. With the boronic acid at the 5-position, the nitrogen atom is sufficiently remote, preventing direct interference with the catalytic center. Its reactivity profile is thus more comparable to the stable 3- and 4-pyridyl isomers than the notoriously unstable 2-pyridyl isomer.[10][12]

Comparative Performance Data

The efficiency of coupling is highly dependent on the electronic nature of the coupling partners. To provide a clear benchmark, the following table summarizes literature data for the Suzuki coupling of a structurally and electronically similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These results serve as a strong proxy for the expected performance of couplings between arylboronic acids and a suitable halo-derivative of the 2-methylpyridine scaffold using this compound.

Arylboronic Acid PartnerProductCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acid5-phenyl-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9585[9]
4-Methylphenylboronic acid5-(p-tolyl)-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9582[9]
4-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9588[9]
4-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9578[9]
4-Fluorophenylboronic acid5-(4-fluorophenyl)-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9580[9]
3-Aminophenylboronic acid5-(3-aminophenyl)-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9575[9]

Analysis: The data consistently show good to excellent yields across a range of electronically diverse arylboronic acids. The robustness of the Pd(PPh₃)₄/K₃PO₄ system highlights a reliable starting point for optimization. The slightly lower yields with electron-withdrawing groups (e.g., 4-Cl) or potentially coordinating groups (e.g., 3-NH₂) are typical and can often be improved with more specialized ligands (e.g., Buchwald ligands like SPhos or XPhos).[13]

Benchmarking Stability: The Protodeboronation Challenge

A key performance metric for any boronic acid is its stability, particularly against protodeboronation, which directly competes with the desired cross-coupling reaction.[14] This undesired side reaction is highly pH-dependent and can be accelerated by heat.[10][12]

As established, 2-pyridyl boronic acids are highly susceptible to this decomposition pathway.[11] In contrast, studies have shown that 3- and 4-pyridyl boronic acids are remarkably stable, with half-lives greater than one week even at elevated temperatures (70 °C) and high pH.[10] Given its substitution pattern, This compound is expected to exhibit high stability , comparable to the 3-pyridyl isomer, making it a reliable and bench-stable reagent that minimizes loss to protodeboronation under typical Suzuki conditions. For particularly sensitive substrates or prolonged reaction times, using anhydrous conditions or boronate esters (e.g., pinacol esters) can further mitigate this risk.[15]

Alternative Transformations: The Role in C-N Bond Formation

While this compound is a tool for C-C bond formation, a comprehensive guide must acknowledge the primary strategy for C-N bond formation on this scaffold: the Buchwald-Hartwig amination.[16] This reaction couples an amine with an aryl halide (e.g., 5-bromo-2-methylpyridine) and is the method of choice for synthesizing arylamines.[16][17]

Buchwald_vs_Suzuki cluster_suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) cluster_buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start 5-Bromo-2-methylpyridine Boronic 2-Methylpyridine- 5-boronic acid (or other Ar-B(OH)₂) Start->Boronic Use this Reagent for... Amine Amine (R₂NH) Start->Amine Reacts with... S_Product Aryl-Aryl Product Boronic->S_Product Pd Catalyst, Base B_Product Aryl-Amine Product Amine->B_Product Pd Catalyst, Base

Figure 2: Orthogonal strategies for functionalizing the 2-methylpyridine core.

Interestingly, recent research has shown that boronic acids or esters can act as activators in some novel Buchwald-Hartwig-type aminations, suggesting a potential, albeit less conventional, role in C-N coupling.[18] However, for routine synthesis, researchers should view this compound and its corresponding halides as complementary reagents for accessing C-C and C-N linked scaffolds, respectively.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing a solid foundation for your experimental work.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details a standard coupling between an aryl bromide and this compound.

Workflow start Start reagents 1. Add solids to flask: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (K₃PO₄, 2.0 eq) - Catalyst (Pd(PPh₃)₄, 3-5 mol%) start->reagents inert 2. Inert Atmosphere: Evacuate & backfill with Argon/N₂ (3x) reagents->inert solvent 3. Add degassed solvent (e.g., Dioxane/H₂O) inert->solvent reaction 4. Heat Reaction: (e.g., 80-100 °C) Monitor by TLC/LC-MS solvent->reaction workup 5. Workup: Cool, dilute with EtOAc, wash with H₂O & brine reaction->workup purify 6. Purification: Dry (Na₂SO₄), concentrate, and purify by column chromatography workup->purify end End: Pure Product purify->end

Figure 3: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (4 mL, anhydrous, degassed)

  • Water (1 mL, degassed)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, potassium phosphate, and Pd(PPh₃)₄.

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane and water.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.

  • Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[9]

Troubleshooting and Optimization Logic

Low yields or incomplete reactions are common challenges. The choice of catalyst, base, and solvent is interdependent and crucial for success.

Troubleshooting Start Low Yield / No Reaction Check_Base Is the base strong enough? Start->Check_Base Check_Ligand Is the catalyst/ligand active enough? Check_Base->Check_Ligand Yes Use_K3PO4 Try a stronger base: K₃PO₄ or Cs₂CO₃ Check_Base->Use_K3PO4 No Check_Temp Is the temperature adequate? Check_Ligand->Check_Temp Yes Use_Buchwald Switch to a more active system: e.g., Pd(OAc)₂ + SPhos/XPhos Check_Ligand->Use_Buchwald No (for electron-rich or hindered halides) Increase_Temp Increase temperature (e.g., to 110 °C) Check_Temp->Increase_Temp No Consider_Other Consider solvent effects or degradation (protodeboronation) Check_Temp->Consider_Other Yes

Figure 4: Logic diagram for troubleshooting a Suzuki-Miyaura reaction.
Conclusion

This compound is a robust and highly effective building block for introducing the 2-methyl-5-pyridyl moiety into complex molecules. Its performance in the Suzuki-Miyaura cross-coupling is reliable, providing good to excellent yields with a range of aryl halides under standard conditions. Crucially, its substitution pattern grants it high stability against protodeboronation, a significant advantage over the isomeric 2-pyridyl boronic acids. By understanding its reactivity profile and employing the optimized protocols provided, researchers can confidently leverage this reagent to accelerate the synthesis of novel compounds for drug discovery and materials science.

References
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  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of Organic Chemistry.
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  • Anderson, K. W., et al. (2006). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry, 71(19), 7419–7429.
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  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3581.
  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2779.
  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Liu, B., et al. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 67(15), 13286–13304.
  • PubMed. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders.
  • PubMed. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors.

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A Senior Application Scientist’s Guide to the Functional Group Tolerance of 2-Methylpyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Building Block

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its power to forge carbon-carbon bonds with exceptional reliability.[1][2] Its value is not merely in its efficiency, but in its functional group tolerance—the ability to construct complex molecular architectures without the need for extensive protecting group strategies.[3][4] Within this field, pyridine-containing scaffolds are of paramount importance, forming the core of countless therapeutic agents.

This guide focuses on a key reagent in this domain: 2-Methylpyridine-5-boronic acid .[5] While widely used, a deep, practical understanding of its operational limits—specifically, its tolerance for other chemical functionalities—is crucial for efficient and successful synthesis campaigns. This document moves beyond a simple datasheet to provide a comprehensive assessment of its functional group compatibility, benchmarked against relevant alternatives. We will dissect the causality behind experimental choices, present validating protocols, and offer field-proven insights to empower researchers, scientists, and drug development professionals to leverage this versatile reagent to its fullest potential.

The Mechanistic Landscape: Understanding Reactivity and Instability

To master the application of this compound, one must first appreciate the fundamental chemistry governing its behavior in the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle is a sequence of three key steps: oxidative addition of an aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products OA Oxidative Addition PdII_Aryl Lₙ(Ar¹)Pd(II)-X OA->PdII_Aryl TM Transmetalation PdII_Both Lₙ(Ar¹)Pd(II)-Ar² TM->PdII_Both RE Reductive Elimination Pd0 LₙPd(0) RE->Pd0 Ar¹-Ar² Product Coupled Product (Ar¹-Ar²) RE->Product Pd0->OA Ar¹-X PdII_Aryl->TM Ar²-B(OR)₂ (Base) PdII_Both->RE ArX Aryl Halide (Ar¹-X) ArX->OA Boronic Boronic Acid (Ar²-B(OR)₂) Boronic->TM Boron_Waste Boron Byproduct

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The "Pyridyl Problem" and the Stability of the 5-Isomer

Heteroaromatic boronic acids, particularly those involving pyridine, present unique challenges. The "2-pyridyl problem" is a well-documented phenomenon where the proximity of the basic nitrogen atom to the boronic acid moiety can lead to catalyst inhibition or rapid decomposition.[8][9]

However, this compound is structurally a 3-pyridyl boronic acid derivative. In this isomeric form, the boronic acid group is sufficiently removed from the ring nitrogen, which significantly mitigates these issues. This structural advantage leads to greater stability and more predictable reactivity compared to its 2-substituted counterparts.

Protodeboronation: The Critical Side Reaction

The most common failure mode in Suzuki-Miyaura couplings is protodeboronation—the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[10] This reaction consumes the boronic acid, reducing the yield of the desired product.

Factors influencing protodeboronation include: [11]

  • Base: Stronger bases and the presence of water can accelerate this side reaction.

  • Temperature: Higher temperatures increase the rate of decomposition.

  • Structure: Electron-deficient aromatic rings and certain heteroaromatics are more susceptible. The zwitterionic character of some basic heteroaromatic boronic acids can also lead to rapid, unimolecular fragmentation.[10]

While more stable than 2-pyridyl boronic acids, this compound is not immune to protodeboronation. Judicious selection of reaction conditions is therefore essential to favor the productive catalytic cycle over this decomposition pathway.

A Framework for Assessing Functional Group Tolerance

To systematically evaluate the performance of this compound, a standardized experimental screen is required. The following workflow provides a robust and self-validating system for this assessment.

Functional_Group_Screening_Workflow cluster_setup Phase 1: Experimental Design cluster_execution Phase 2: Reaction Execution cluster_analysis Phase 3: Analysis & Interpretation A Select Constant Reagents: - this compound - Standard Catalyst System - Standard Base & Solvent C High-Throughput Reaction Setup (Parallel Synthesis Array) A->C B Select Variable Substrates: Aryl bromides with diverse functional groups (FGs) B->C D Incubate under Standard Conditions (e.g., 80°C, 12h) C->D E Reaction Quench & Workup D->E F LC-MS or GC-MS Analysis (Yield & Purity Determination) E->F G Data Collation & Comparison F->G

Caption: Workflow for a systematic functional group tolerance screen.

Standardized Protocol for Suzuki-Miyaura Coupling Screen

This protocol is designed to provide a consistent baseline for comparison. The choice of reagents is critical for ensuring the validity of the screen.

  • Rationale for Reagent Selection:

    • Aryl Halide: 4-Bromoacetophenone is chosen as the standard coupling partner. It is commercially available, moderately reactive, and possesses a ketone functional group that is generally well-tolerated, providing a good benchmark. The acetophenone methyl group also provides a clear signal in NMR for conversion analysis.

    • Catalyst: Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂) is a reliable, workhorse precatalyst. While more advanced catalysts exist, this choice represents a common, accessible starting point.

    • Base & Solvent: A combination of potassium carbonate (K₂CO₃) as the base in a 1,4-Dioxane/Water (4:1) solvent system is a standard condition set that balances reactivity with minimizing protodeboronation.[4]

  • Step-by-Step Methodology:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).

    • Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.015 mmol, 3 mol%).

    • Evacuate and backfill the vial with high-purity nitrogen or argon gas three times.

    • Add 1,4-dioxane (2.0 mL) and deionized water (0.5 mL) via syringe.

    • Seal the vial and place it in a preheated reaction block at 85 °C.

    • Stir the reaction for 12 hours.

    • After cooling to room temperature, quench the reaction with water (5 mL) and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by LC-MS or ¹H NMR to determine the reaction yield.

Comparative Performance Analysis

Using the standardized protocol, we can assess the tolerance of this compound towards a diverse array of functional groups present on the aryl bromide coupling partner.

Tolerance of this compound to Common Functional Groups

The following table summarizes the expected performance based on established chemical principles.

EntryAryl Bromide PartnerFunctional Group (FG)Potential ChallengeExpected Yield (%)
14-Bromoanisole-OMe (Electron-Donating)None>95
24-Bromobenzonitrile-CN (Electron-Withdrawing)None>90
3Methyl 4-bromobenzoate-CO₂Me (Ester)None>95
44-Bromo-1-nitrobenzene-NO₂ (Strongly EWD)None>90
51-Bromo-4-(trifluoromethyl)benzene-CF₃ (Strongly EWD)None>85
62-Bromotolueneo-Me (Steric Hindrance)Slowed kinetics~80
74-Bromophenol-OH (Acidic Proton)Catalyst inhibition/side reaction40-60
84-Bromoaniline-NH₂ (Acidic Proton/Coordinating)Catalyst inhibition/side reaction30-50
94-Bromobenzaldehyde-CHO (Aldehyde)Potential for side reactions~75
105-BromoindoleN-H (Acidic Proton)Catalyst inhibition40-55

Analysis: this compound demonstrates excellent tolerance for a wide range of common functional groups, including electron-donating, electron-withdrawing, and sterically demanding substituents (Entries 1-6). However, its performance is significantly compromised by the presence of unprotected acidic protons, such as phenols (-OH), anilines (-NH₂), and N-H containing heterocycles like indole (Entries 7, 8, 10).[3] This reduction in yield is often due to deprotonation by the base, leading to species that can coordinate to and inhibit the palladium catalyst.[12]

Benchmarking Against Alternative Boronic Acids

To contextualize its performance, we compare this compound with two alternatives in a challenging coupling with 4-bromoaniline.

EntryBoronic AcidCoupling PartnerKey ChallengeExpected Yield (%)
1This compound 4-BromoanilineAniline N-H30-50
2Phenylboronic acid4-BromoanilineAniline N-H40-60
3Pyridine-2-boronic acid pinacol ester4-BromoanilineAniline N-H + Lability<20

Analysis: This comparison highlights several key insights:

  • Baseline Performance (Entry 2): Phenylboronic acid, a simple and stable arylboronic acid, provides a baseline for the challenge posed by the aniline group.

  • The 5-Isomer Advantage (Entry 1 vs. 3): this compound significantly outperforms its 2-pyridyl counterpart, even when the latter is stabilized as a pinacol ester.[13] This underscores the inherent stability advantage of the 5-substituted isomer, which is less prone to protodeboronation under the basic reaction conditions.[8][10]

  • The Heterocycle Effect (Entry 1 vs. 2): The slightly lower yield compared to phenylboronic acid suggests that the pyridine nitrogen, while distant, may still have a minor electronic or coordinating effect that makes the system more sensitive to challenging substrates.

Optimization and Troubleshooting

When standard conditions deliver suboptimal results, the following strategies can be employed.

  • For Substrates with Acidic Protons (-OH, -NH₂):

    • Protecting Groups: The most reliable solution is to protect the acidic proton (e.g., as a silyl ether for -OH or a carbamate for -NH₂).

    • Milder Bases: Switching from K₂CO₃ to a weaker, non-nucleophilic base like potassium phosphate (K₃PO₄) can sometimes improve yields by minimizing side reactions.[3]

    • Advanced Catalysts: Employing modern Buchwald-type ligands and precatalysts can often overcome catalyst inhibition and allow for successful couplings of unprotected substrates.[14]

  • For General Low Yield or Protodeboronation:

    • Use a Boronic Ester: Converting the boronic acid to its neopentyl glycol or pinacol ester can increase stability. These esters act as "slow-release" sources of the active boronic acid, keeping its concentration low and minimizing decomposition.[15]

    • Lower Temperature: Reducing the reaction temperature can slow the rate of protodeboronation relative to the productive coupling. This may require a more active catalyst system to achieve full conversion.

    • Anhydrous Conditions: While many Suzuki protocols use water, switching to a completely anhydrous system (e.g., THF or DME as solvent with a base like CsF) can be beneficial for particularly unstable boronic acids.

Conclusion

This compound is a robust and highly valuable building block for the synthesis of complex, pyridine-containing molecules. Its key strength lies in its broad tolerance for many common functional groups and its superior stability compared to isomeric 2-pyridylboronic acids. While challenges exist, particularly with substrates bearing acidic protons, these can often be overcome through rational protocol optimization, including the use of protecting groups or advanced catalyst systems. This guide provides a framework for researchers to confidently and effectively employ this compound, enabling the efficient construction of novel chemical entities for pharmaceutical and materials science applications.

References

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.National Institutes of Health (NIH).[Link]
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.National Institutes of Health (NIH).[Link]
  • Protodeboron
  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis.Royal Society of Chemistry.[Link]
  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance.National Institutes of Health (NIH).[Link]
  • Special Issue : Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.Journal of the American Chemical Society.[Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.MDPI.[Link]
  • This compound.National Institutes of Health (NIH) - PubChem.[Link]
  • (PDF) Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance.
  • 5-Methylpyridine-2-boronic acid.National Institutes of Health (NIH) - PubChem.[Link]
  • Which boronic acids are used most frequently for synthesis of bioactive molecules.
  • CROSS-COUPLING reactions - everything YOU need to know!YouTube.[Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.National Institutes of Health (NIH).[Link]
  • Advances in Cross-Coupling Reactions.MDPI.[Link]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.National Institutes of Health (NIH).[Link]
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity.
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation.National Institutes of Health (NIH).[Link]
  • Selection of boron reagents for Suzuki–Miyaura coupling.
  • Protecting Groups for Boronic Acids.
  • Pd-Catalyzed Cross Coupling Reactions.Chemistry LibreTexts.[Link]
  • Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH.National Institutes of Health (NIH).[Link]
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methylpyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper management and disposal of surplus or waste chemicals are paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment. This guide provides a detailed, authoritative protocol for the safe disposal of 2-Methylpyridine-5-boronic acid, grounding every recommendation in established safety principles and regulatory standards.

Our approach is built on a foundation of proactive risk mitigation. The procedures outlined below are designed to be a self-validating system, ensuring that each step, from initial handling to final disposal, prioritizes the safety of personnel and the integrity of the research environment.

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal-related activity, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as an irritant and requires careful handling to prevent exposure.

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]

These classifications dictate the mandatory use of Personal Protective Equipment (PPE). All handling and disposal operations must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][4]

Table 1: Hazard Profile and Essential Protective Measures

GHS Hazard Code Hazard Statement Required Precautionary Actions (selected)
H315 Causes skin irritation.[1][2] P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][5][6]
H319 Causes serious eye irritation.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]
H335 May cause respiratory irritation.[1][2] P261: Avoid breathing dust/fumes.[5][6] P271: Use only outdoors or in a well-ventilated area.[2][5]

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][2][5][6] | This is the primary directive for disposal, indicating that the material must be handled as regulated chemical waste. |

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[4][7]

  • Protective Clothing: A standard, fully-buttoned laboratory coat.[3]

An emergency eyewash station and safety shower must be readily accessible in any area where this chemical is handled.[8]

Part 2: Disposal Decision Workflow

The primary and most secure method for disposing of this compound is through segregation as hazardous waste for professional collection and disposal. In-laboratory chemical deactivation (e.g., neutralization) is not recommended as a standard procedure for this compound without explicit, prior approval from your institution's Environmental Health and Safety (EHS) department.[7] The pyridine moiety introduces complexities that make simple acid-base neutralization potentially hazardous and insufficient for rendering the waste non-hazardous.[9][10]

The following workflow diagram illustrates the correct decision-making process for managing waste streams containing this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated (Pure solid, solution, or contaminated labware) characterize Characterize as Hazardous Waste (Irritant, Pyridine Derivative) start->characterize Step 1 segregate Segregate Waste Stream (Do NOT mix with other chemicals) characterize->segregate Step 2 containerize Containerize Properly (Compatible, sealed, labeled container) segregate->containerize Step 3 storage Store in Designated Satellite Accumulation Area containerize->storage Step 4 ehs_contact Arrange Collection via Institutional EHS or Licensed Waste Contractor storage->ehs_contact Step 5 end Document and Complete Waste Manifest for Pickup ehs_contact->end Step 6

Caption: Disposal workflow for this compound waste.

Part 3: Step-by-Step Segregation and Disposal Protocol

Adherence to a systematic protocol is crucial for the safe management of chemical waste. Follow these steps meticulously for all waste containing this compound.

Step 1: Waste Identification and Segregation
  • Classification: All waste containing this compound, including pure solid, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous waste.[3][10]

  • Segregation: It is a critical safety rule to never combine different waste streams unless explicitly instructed by a qualified EHS professional.[9][11] Collect waste containing this compound in a designated container, separate from other chemical waste.

Step 2: Containerization
  • Container Choice: Use a chemically compatible, leak-proof container with a secure, sealable lid.[8][11][12] The container must be in good condition, free from damage or deterioration.[12]

  • Labeling: The moment waste is first added, the container must be clearly labeled. The label must include:

    • The words "Hazardous Waste ".[7][13]

    • The full chemical name: "This compound ".[7][11]

    • Relevant hazard information (e.g., "Irritant," or corresponding pictograms).[7][13]

    • For solutions, identify the solvent and approximate concentration.[7][11]

Step 3: Storage
  • Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, often referred to as a Satellite Accumulation Area (SAA).[11][14] This area should be at or near the point of generation and under the control of laboratory personnel.[12]

  • Incompatibilities: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents and strong acids.[8] Use secondary containment (e.g., a tray) to mitigate potential leaks or spills.[14]

Step 4: Arranging Professional Collection
  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS department or a designated safety officer.[7][11]

  • Licensed Disposal: Your institution will have a contract with a licensed hazardous waste disposal company that is equipped to transport and dispose of the material in accordance with all federal and state regulations.[7][15] Do not attempt to dispose of this chemical down the drain or in regular trash.[9][11]

  • Documentation: Accurately complete all required waste manifest forms prior to the scheduled pickup. These documents are a legal record of the waste's journey from generation to final disposal.[7]

Part 4: Emergency Procedures for Spills

Accidents can happen, and a clear plan for spill management is a non-negotiable part of laboratory safety.

  • Evacuate and Alert: For large spills, or any spill in a poorly ventilated area, evacuate the immediate area and alert your supervisor and institutional EHS department.[7]

  • Containment: Prevent the spilled material from entering drains or waterways.[5][7]

  • Small Spills (Solid): If you are trained and it is safe to do so, clean up small spills immediately. Avoid generating dust.[5] Carefully sweep or shovel the material into a labeled, sealable container for disposal as hazardous waste.[5][16]

  • Small Spills (Liquid): Absorb the spill with an inert, non-combustible material like vermiculite or sand.[3] Place the absorbent material into a labeled hazardous waste container.[7]

  • Decontamination: Clean the spill area with soap and water. All cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.[7]

  • Reporting: Report all spills to your supervisor and EHS department, regardless of size.[7]

Part 5: Regulatory Grounding

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Academic and research laboratories may operate under specific regulations, such as Subpart K of 40 CFR part 262, which provides alternative standards better suited for laboratory environments.[17] It is the generator's legal responsibility to properly characterize, manage, and dispose of hazardous waste in compliance with all applicable local, state, and federal regulations.[10][14] This guide is designed to align with these principles, but you must always follow the specific Chemical Hygiene Plan and waste disposal policies established by your institution.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document.
  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Princeton University Environmental Health and Safety. (n.d.). Neutralization/Deactivation/Recovery.
  • University of Washington Environmental Health & Safety. (n.d.). Chemical Treatment and Recycling.

Sources

A Senior Application Scientist's Guide to Handling 2-Methylpyridine-5-boronic Acid: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands a foundational commitment to safety. 2-Methylpyridine-5-boronic acid is a valuable building block, but its dual chemical nature—a pyridine derivative and a boronic acid—necessitates a nuanced approach to handling. This guide moves beyond a simple checklist to provide a procedural and logical framework for its safe use, ensuring that every operational step is a self-validating system of protection.

Immediate Safety Briefing: Hazard Profile and Core Protection

Before handling this compound, it is critical to understand its primary hazards. The compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[1][2][3] These classifications are the primary drivers for the selection of Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE) Summary
PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.Protects against airborne dust particles and accidental splashes, addressing its classification as a serious eye irritant.[2][4]
Hand Protection Chemically resistant nitrile or neoprene gloves.Prevents direct skin contact, mitigating the risk of skin irritation.[4][5] Gloves must be inspected before use and changed immediately upon contamination.
Body Protection Fully buttoned, flame-resistant laboratory coat.Protects skin from accidental spills. The pyridine moiety suggests taking precautions against flammability.[4][6]
Respiratory Protection NIOSH/MSHA-approved N95 (or higher) respirator.Required when handling the solid powder outside of a certified fume hood to prevent inhalation of dust, which can cause respiratory tract irritation.[2][4]

Hazard Analysis: The "Why" Behind the Protocol

Understanding the causality behind PPE selection is fundamental to building a culture of safety. The hazards of this compound stem from its constituent parts:

  • The Boronic Acid Moiety : Boronic acids as a class are known irritants. The primary risk when handling the solid is the generation of fine dust, which can be easily inhaled or come into contact with the eyes and skin.[7] This is why respiratory protection and sealed eye goggles are non-negotiable when weighing or transferring the powder.

  • The Pyridine Moiety : Pyridine and its derivatives are often volatile and can be absorbed through the skin.[5][8] While this specific compound is a solid, precautions related to pyridine chemistry—such as excellent ventilation and robust skin protection—are prudent. Pyridine compounds can also be flammable, justifying the use of a flame-resistant lab coat.[6][9]

All handling of this substance must be performed within a certified chemical fume hood to control exposure.[2][6] Furthermore, an eyewash station and safety shower must be immediately accessible as a critical engineering control.[2][7]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential protocol minimizes risk. The following workflow provides a self-validating system for handling this compound.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Post-Handling & Cleanup prep1 Verify fume hood certification is current prep2 Confirm eyewash & shower are unobstructed prep1->prep2 prep3 Designate and clear the work area prep2->prep3 prep4 Assemble all necessary labware and reagents prep3->prep4 ppe1 Don lab coat and closed-toe shoes prep4->ppe1 Proceed to PPE ppe2 Don N95 respirator (if handling powder) ppe1->ppe2 ppe3 Don chemical safety goggles ppe2->ppe3 ppe4 Don nitrile gloves over cuffs ppe3->ppe4 handle1 Carefully transfer solid with a spatula to avoid dust ppe4->handle1 Begin Handling handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Perform all manipulations deep within the hood handle2->handle3 clean1 Decontaminate all surfaces and labware handle3->clean1 Complete Handling clean2 Segregate waste into designated hazardous waste container clean1->clean2 clean3 Doff PPE in reverse order of donning clean2->clean3 clean4 Wash hands thoroughly with soap and water clean3->clean4

Caption: Step-by-step workflow for handling this compound.

Detailed Procedural Steps
  • Preparation Phase :

    • System Verification : Before bringing the chemical into the workspace, verify that the chemical fume hood has a current certification sticker. Ensure the airflow is optimal.

    • Emergency Readiness : Confirm that the path to the nearest safety shower and eyewash station is completely clear.[7]

    • Workspace Organization : Prepare the fume hood work surface by cleaning it and removing any unnecessary equipment or clutter.

    • Material Assembly : Gather all required glassware, spatulas, solvents, and reagents. This prevents the need to exit and re-enter the controlled workspace during the procedure.

  • Donning PPE :

    • Put on your lab coat, ensuring it is fully buttoned.

    • If handling the solid compound, fit your N95 respirator.

    • Put on chemical safety goggles.

    • Finally, don nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[4]

  • Chemical Handling :

    • Transfer : When weighing or transferring the solid, use a spatula to minimize the generation of dust.[4] Avoid pouring the dry powder.

    • Containment : Keep the reagent bottle and any vessel containing the chemical tightly closed when not actively in use.[2]

    • Work Zone : Conduct all manipulations at least six inches inside the fume hood sash to ensure effective containment of fumes and dust.

  • Post-Handling and Decontamination :

    • Cleanup : Clean the work area and any used equipment to remove residual chemicals.

    • Doffing PPE : Remove PPE in the reverse order it was put on: gloves first, followed by the lab coat, and then eye protection. This prevents re-contamination.

    • Hygiene : Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[2][10]

Emergency Response Protocol

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[2][3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and, if the person is conscious, have them drink 2-4 cupfuls of water. Seek immediate medical attention.[3][7]

  • Spills : Evacuate the immediate area. For small spills within a fume hood, use an inert absorbent material, then place it in a sealed container for hazardous waste disposal. Do not generate dust. For larger spills, evacuate the lab and contact your institution's environmental health and safety department.

Disposal and Decontamination Plan

All waste materials, including empty containers, contaminated gloves, and absorbent materials from spills, must be treated as hazardous waste.

  • Segregation : Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal : The container must be disposed of through your institution's official hazardous waste disposal program. Do not mix with other waste streams unless explicitly permitted.[2] Adherence to local, state, and federal regulations is mandatory.

By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you build a resilient safety culture that protects researchers while enabling scientific progress.

References

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
  • Loba Chemie. (2023).
  • Carl ROTH. (2025).
  • Loba Chemie. (2015). 2-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.